molecular formula C24H51O4P B1204631 Didodecyl hydrogen phosphate CAS No. 7057-92-3

Didodecyl hydrogen phosphate

Cat. No.: B1204631
CAS No.: 7057-92-3
M. Wt: 434.6 g/mol
InChI Key: JTXUVYOABGUBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didodecyl hydrogen phosphate (CAS 7057-92-3), also known as dilauryl phosphate, is a high-purity organophosphate compound supplied as a white to almost white powder or crystal . With a molecular formula of C₂₄H₅₁O₄P and a molecular weight of 434.64 g/mol, it has a melting point of approximately 57-61 °C . This reagent is a key material in research for creating model biological membranes. Its amphiphilic nature allows it to form stable Langmuir monolayers at the air-water interface, which are pivotal for studying molecular recognition processes, such as specific interactions with guanidinium units like the amino acid L-arginine . These interactions serve as valuable models for investigating the permeability of compounds through cell membranes . In the field of materials science, this compound and related alkyl phosphates are investigated for their role as collectors in the flotation separation of minerals, such as zinc oxide ores, due to their chelating and surface-active properties . Industrially, it has been used as an antistatic agent in textile processing and as a lubricant additive . As a handling precaution, this compound may cause skin and serious eye irritation (H315, H319) . It is recommended to store it in a cool, dark place, sealed under inert gas and protected from air due to its sensitivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

didodecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUVYOABGUBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863996
Record name Didodecyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline]
Record name Di-n-dodecyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6676
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystals (methanol)

CAS No.

7057-92-3
Record name Didodecyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7057-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-n-dodecyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyl hydrogen phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, didodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Didodecyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILAURYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P58XP0JBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DI-N-DODECYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C
Record name DI-N-DODECYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Introduction: The Molecular Architecture and Significance of Didodecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Didodecyl Hydrogen Phosphate (DDHP)

This compound (DDHP), also known as dilauryl phosphate, is an organic phosphate ester of significant interest in materials science and pharmaceutical development.[1][2][3] Structurally, it is an amphiphilic molecule characterized by a polar, acidic phosphate headgroup and two nonpolar, 12-carbon alkyl (dodecyl) tails.[1] This dual-natured architecture is the cornerstone of its functionality, imparting surfactant properties and the ability to self-assemble into higher-order structures like vesicles and liposomes in aqueous environments.[1][4] For researchers in drug development, DDHP offers a versatile platform for creating novel delivery systems, leveraging its unique physicochemical properties to encapsulate and transport therapeutic agents. This guide provides a detailed exploration of DDHP's core chemical properties, experimental protocols for its application, and the scientific principles that govern its behavior.

Core Chemical and Physical Identity

A precise understanding of DDHP's fundamental properties is critical for its effective application. These parameters dictate its solubility, stability, and interactions at the molecular level.

Nomenclature and Structure
  • Systematic Name: this compound[5]

  • Common Synonyms: Dilauryl hydrogen phosphate, Didodecyl phosphate, Phosphoric acid didodecyl ester[1][2][5]

  • CAS Number: 7057-92-3[1][2][6][7]

  • Molecular Formula: C₂₄H₅₁O₄P[1][2][6][8]

  • Molecular Weight: 434.63 g/mol [1][2][5]

The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group (-OH), and single-bonded to two dodecyloxy groups (-O-(CH₂)₁₁CH₃).

Caption: Molecular structure of this compound (DDHP).

Physicochemical Properties

The physical properties of DDHP can vary slightly depending on its purity and crystalline form. The data presented below is a synthesis from multiple authoritative sources.

PropertyValueSource(s)
Appearance White to off-white crystalline solid or powder.[6][7][8][9]
Melting Point 29-30 °C / 48-49 °C / 59 °C[5],[7],[2]
Boiling Point ~507.9 °C at 760 mmHg[1][2][5][7]
Density ~0.946 g/cm³[1][2][5][7]
pKa ~1.50 ± 0.50 (Predicted)[1][7]
LogP ~8.96 (Predicted)[2]
Solubility Insoluble in water; Soluble in organic solvents.[10]

Note on Melting Point: The observed variability in melting point highlights the importance of material characterization. It may be attributed to differences in purity, hydration state, or crystalline polymorphism between batches. Researchers should determine the melting point of their specific sample as a quality control measure.

Acidity and Self-Assembly: The Basis of Functionality

Acidity and Charge State

The key to DDHP's utility in aqueous systems is its phosphate headgroup. With a predicted pKa of approximately 1.5, the hydroxyl group on the phosphate is highly acidic.[1][7] This is a critical insight for drug development professionals because it means that at physiological pH (~7.4), the headgroup will be fully deprotonated, carrying a net negative charge. This anionic nature governs its electrostatic interactions, influences the stability of vesicle formulations, and can be exploited for loading cationic drug molecules. The Henderson-Hasselbalch equation can be used to calculate the precise ratio of protonated to deprotonated species at a given pH, though for DDHP, deprotonation is virtually complete in most biological contexts.[11]

Self-Assembly into Vesicular Structures

The amphiphilic nature of DDHP drives its self-assembly in water. The two long, hydrophobic dodecyl tails are repelled by water, while the charged hydrophilic phosphate headgroup seeks to interact with it. To minimize the unfavorable interaction of the hydrocarbon tails with water, DDHP molecules spontaneously organize into bilayer sheets. These bilayers can then close upon themselves to form spherical, hollow structures known as vesicles or liposomes, encapsulating a small volume of the aqueous medium.[4][12]

This process is a thermodynamically driven phenomenon that is central to DDHP's role as a drug delivery vehicle.[13] The resulting vesicles can carry hydrophilic drugs within their aqueous core or encapsulate hydrophobic drugs within the lipid bilayer itself.

Vesicle_Formation_Workflow cluster_0 Self-Assembly Process cluster_1 Resulting Structure ddhp DDHP Monomers in Aqueous Solution bilayer Bilayer Sheet Formation (Hydrophobic Effect) ddhp->bilayer Spontaneous Aggregation vesicle Vesicle Closure (Thermodynamically Favorable) bilayer->vesicle Curvature to Minimize Edge Energy final_vesicle Anionic Vesicle (Liposome) vesicle->final_vesicle drug_encap Drug Encapsulation (Aqueous Core or Bilayer) final_vesicle->drug_encap

Caption: Thermodynamic self-assembly of DDHP into drug-carrying vesicles.

Application in Drug Delivery Systems

The anionic vesicles formed from DDHP are promising tools for drug delivery. The negative surface charge can prevent aggregation through electrostatic repulsion, enhancing colloidal stability. Furthermore, this charge can be used to electrostatically bind and deliver positively charged therapeutics, such as peptides, proteins, or small molecule drugs. DDHP can be used as the primary vesicle-forming component or in combination with other lipids, such as phosphatidylcholines, to modulate the properties of the resulting liposomes.[13][14]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of a phosphorus source with dodecanol. The following protocol is adapted from established methods.[7]

Causality: This procedure uses phosphoryl chloride as the phosphorus source. The reaction with two equivalents of dodecyl alcohol (lauryl alcohol) forms the desired didodecyl ester. The subsequent hydrolysis step is crucial to remove the remaining chlorine atom and form the final hydrogen phosphate product.

Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add dodecanol (2.0 equivalents) and a suitable anhydrous solvent like benzene or toluene.

  • Reactant Addition: While stirring, slowly add phosphoryl chloride (1.0 equivalent) dropwise to the mixture at room temperature. The reaction is exothermic; cooling may be necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux (e.g., 80°C for benzene) and maintain for 12-24 hours to ensure the reaction goes to completion.

  • Workup - Hydrolysis: Cool the reaction mixture to room temperature. Carefully and slowly add water or introduce steam to hydrolyze the intermediate dichloridophosphate and any remaining phosphoryl chloride. This step forms the phosphoric acid headgroup.

  • Purification: Remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the final white solid product.

  • Validation: Confirm the identity and purity of the synthesized DDHP using analytical techniques such as ¹H-NMR, ³¹P-NMR, and Mass Spectrometry.[7]

Preparation of DDHP Vesicles via Thin-Film Hydration and Extrusion

This is a standard and reliable method for producing unilamellar vesicles of a controlled size.[12]

Causality: The initial step creates a thin, uniform film of the lipid, maximizing the surface area for hydration. The subsequent hydration step allows the DDHP to self-assemble into multilamellar vesicles (MLVs). Extrusion through a membrane with a defined pore size applies shear forces that rupture the MLVs and force them to re-form as smaller, more uniform unilamellar vesicles (LUVs).

Methodology:

  • Lipid Film Formation: Dissolve a known quantity of DDHP in a volatile organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will deposit a thin, dry lipid film on the inner wall of the flask. To ensure complete solvent removal, keep the flask under high vacuum for at least 2 hours.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature. This hydration step swells the lipid film, causing it to peel off the glass and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Load the MLV suspension into a lipid extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes. This process generates large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[12]

  • Characterization: Analyze the resulting vesicle suspension for size distribution and zeta potential using Dynamic Light Scattering (DLS). The encapsulation efficiency of any loaded drug should also be determined.

Stability, Storage, and Safety

  • Chemical Stability: DDHP is chemically stable under standard ambient conditions. However, as an ester, it can undergo hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. The ester bonds are susceptible to cleavage, which would release dodecanol and phosphoric acid.[15]

  • Storage: DDHP should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent moisture absorption and degradation.[1][7]

  • Safety and Handling: Handle DDHP in accordance with good industrial hygiene and safety practices. Avoid generating dust.[16] While specific hazard data is limited, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16][17]

References

  • LookChem.
  • Chemsrc.
  • PubChem, National Institutes of Health.
  • American Elements.
  • SIELC Technologies.
  • PubMed. pKa value and buffering capacity of acidic monomers commonly used in self-etching primers. [Link]
  • National Institute of Standards and Technology.
  • PubChemLite.
  • Sdfine.
  • PubMed. Block liposomes vesicles of charged lipids with distinctly shaped nanoscale sphere-, pear-, tube-, or rod-segments. [Link]
  • PubMed. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. [Link]
  • YouTube.
  • Ark Pharma Scientific Limited.
  • Food and Agriculture Organization of the United Nations.
  • ResearchGate. Chemical structures of some of the vesicle‐forming amphiphiles and.... [Link]
  • PubMed Central, National Institutes of Health.
  • Chemistry & Chemical Technology. investigation of hybrid organic-inorganic dihydrogen phosphate by hirshfeld surface analysis and. [Link]
  • Haz-Map. Phosphates, Inorganic & Organic: Physical & Chemical Properties. [Link]
  • Taylor & Francis Online.

Sources

Didodecyl hydrogen phosphate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Didodecyl Hydrogen Phosphate

Authored by: A Senior Application Scientist

Foreword: The Significance of this compound in Modern Research

This compound (DDHP), also known as dilauryl hydrogen phosphate, is a dialkyl phosphate ester of significant interest across multiple scientific disciplines. With its amphiphilic nature, derived from two long C12 alkyl chains and a polar phosphate headgroup, DDHP serves as a highly effective emulsifier, stabilizer, and surfactant.[1] Its utility is particularly pronounced in the pharmaceutical and drug development sectors, where it is explored as a component in advanced drug delivery systems (DDS) to enhance the stability and bioavailability of therapeutic agents.[1][2] Understanding the synthesis of this molecule is paramount for researchers aiming to harness its properties for novel applications, from creating stable emulsions for agrochemicals to designing sophisticated nanocarriers for targeted cancer therapy.[1][3]

This guide provides a detailed exploration of the core methodologies for synthesizing DDHP. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents, conditions, and purification strategies are employed. The protocols described are designed to be self-validating, ensuring that researchers can confidently reproduce these methods and obtain high-purity DDHP for their critical applications.

Chapter 1: The Workhorse Method: Phosphorylation using Phosphorus Oxychloride (POCl₃)

The most prevalent and scalable method for synthesizing long-chain dialkyl phosphates like DDHP is the reaction of the corresponding alcohol with phosphorus oxychloride (POCl₃).[4] This approach is favored for its high yields and the ability to produce a product with minimal trialkyl phosphate contamination when performed correctly.[4] The overall process is a two-step, one-pot synthesis involving the formation of a dialkyl phosphorochloridate intermediate, followed by hydrolysis to the final product.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of 1-dodecanol on the electrophilic phosphorus atom of POCl₃. A stoichiometric amount of a tertiary amine base, typically triethylamine (Et₃N), is crucial at this stage. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the alcohol and drives the reaction equilibrium towards the product. Two equivalents of the alcohol react sequentially to form didodecyl phosphorochloridate.

The critical second step is the hydrolysis of this intermediate. Direct addition of water can be difficult to control; therefore, treatment with steam is a highly effective and convenient method.[4] The steam efficiently hydrolyzes the remaining P-Cl bond to a P-OH group, yielding the desired this compound and precipitating the triethylammonium chloride salt, which can be easily removed by filtration.[5]

Visualizing the POCl₃ Pathway

POCl3_Pathway POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Didodecyl Phosphorochloridate + Et₃N·HCl (precipitate) POCl3->Intermediate + 1-Dodecanol, Et₃N Dodecanol1 1-Dodecanol (2 equiv.) Dodecanol1->Intermediate Et3N Triethylamine (2 equiv.) Et3N->Intermediate Solvent Toluene Solvent->Intermediate Product This compound (DDHP) Intermediate->Product Steam Steam (H₂O) Steam->Product Byproduct Et₃N·HCl (filtered off) Product->Byproduct via Filtration

Caption: Reaction scheme for DDHP synthesis via the POCl₃ method.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing long-chain dialkyl phosphates.[4][5]

Materials:

  • 1-Dodecanol (Lauryl alcohol)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water (for steam generation)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add 1-dodecanol (e.g., 37.26 g, 0.2 mol) and anhydrous toluene (e.g., 250 mL). Begin stirring to dissolve the alcohol.

  • Reagent Addition: In the dropping funnel, prepare a solution of phosphorus oxychloride (e.g., 15.33 g, 0.1 mol) and triethylamine (e.g., 20.24 g, 0.2 mol) in anhydrous toluene (e.g., 50 mL).

  • Controlled Reaction: Add the POCl₃/Et₃N solution dropwise to the stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below 60°C. An ice bath may be necessary to manage the exothermic reaction.

  • Completion and Filtration: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion. A white precipitate of triethylammonium chloride will form. Filter the reaction mixture under vacuum to remove this salt.

  • Hydrolysis: Transfer the filtrate to a flask equipped for vigorous stirring and steam distillation. Pass steam through the vigorously stirred filtrate for approximately 1 hour. This step is crucial for hydrolyzing the phosphorochloridate intermediate.[4][5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The resulting product is crude DDHP.

  • Purification: For high purity, the resulting white solid can be recrystallized from a suitable solvent like hexane or acetone.[6]

Chapter 2: The Dehydration Route: Synthesis using Phosphorus Pentoxide (P₄O₁₀)

An alternative, classical method for preparing phosphate esters involves the use of phosphorus pentoxide (P₄O₁₀, the anhydride of phosphoric acid) as the phosphorylating agent.[7] This reagent is an extremely powerful desiccant and dehydrating agent, reacting directly with alcohols to form phosphate esters.[8] While effective, controlling the stoichiometry to favor the dialkyl product over mono- or trialkyl phosphates can be more challenging than with the POCl₃ method.

Mechanistic Rationale

Phosphorus pentoxide has a complex cage-like structure (P₄O₁₀). The reaction with an alcohol involves the cleavage of a P-O-P bridge.[9] The reaction is highly exothermic and proceeds through various phosphoric acid ester intermediates. The ratio of alcohol to P₄O₁₀ is the critical parameter determining the product distribution. A molar ratio of approximately 4:1 (Alcohol:P₄O₁₀) is generally targeted for the synthesis of dialkyl hydrogen phosphates, although empirical optimization is often required.

Visualizing the P₄O₁₀ Workflow

P4O10_Workflow Start Start: Reagents & Setup Reagents 1-Dodecanol + Phosphorus Pentoxide (P₄O₁₀) (Controlled Ratio) Start->Reagents Reaction Exothermic Reaction in Inert Solvent (e.g., Benzene or Toluene) Reagents->Reaction Heat/Reflux Hydrolysis Controlled Hydrolysis (Quench with ice/water) Reaction->Hydrolysis Cooling Extraction Solvent Extraction (Separate organic layer) Hydrolysis->Extraction Purification Purification (Washing, Drying, Recrystallization) Extraction->Purification Final Pure this compound Purification->Final

Sources

Didodecyl hydrogen phosphate CAS number 7057-92-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Didodecyl Hydrogen Phosphate (CAS 7057-92-3)

Abstract

This compound (DDHP), CAS Number 7057-92-3, is a dialkyl phosphate ester characterized by a hydrophilic phosphate head group and two C12 lipophilic alkyl chains (dodecyl). This amphiphilic architecture is the cornerstone of its functionality, enabling it to act as a potent surfactant, emulsifier, and a fundamental building block for complex self-assembled systems. In aqueous environments, DDHP spontaneously organizes into higher-order structures such as micelles, vesicles (liposomes), and stable monolayers on various substrates. These properties have led to its widespread use in industrial formulations, including personal care products, lubricants, and coatings. For researchers and drug development professionals, DDHP offers significant utility as a component in advanced drug delivery systems, including lipid-based nanoparticles and functionalized vesicles for targeted therapeutic delivery. This guide provides a comprehensive overview of its physicochemical properties, synthesis, self-assembly mechanisms, and key applications, with a focus on its role in pharmaceutical and biomaterial sciences.

Chemical and Physical Properties

This compound, also known as dilauryl hydrogen phosphate, is a white to off-white crystalline solid at room temperature.[1][2] Its defining feature is its amphiphilicity, which dictates its behavior in solution and at interfaces. The molecule consists of a polar phosphate head group capable of hydrogen bonding and ionization, attached to two nonpolar 12-carbon alkyl tails, resulting in a molecule with a calculated LogP of approximately 8.96, indicating strong lipophilicity.[3]

The dual nature of DDHP is fundamental to its application. The lipophilic tails readily interact with non-aqueous phases or hydrophobic molecules, while the hydrophilic head group interacts with aqueous environments. This balance allows it to reduce interfacial tension, stabilize emulsions, and form ordered supramolecular structures.[4]

cluster_struct Molecular Structure of this compound cluster_tail1 cluster_tail2 P P O1 O P->O1 = OH OH P->OH T1 O-(CH₂)₁₁-CH₃ P->T1 T2 O-(CH₂)₁₁-CH₃ P->T2 O2 O

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7057-92-3[3][4][5]
Molecular Formula C₂₄H₅₁O₄P[3][4][6]
Molecular Weight 434.63 g/mol [3][5][6]
Appearance White to off-white solid/powder[1][2]
Melting Point 48-59 °C[1][3]
Boiling Point ~507.9 °C (at 760 mmHg)[1][3][4]
Density ~0.946 g/cm³[1][3][4]
pKa (Predicted) 1.50 ± 0.50[1][4]
LogP (Predicted) 8.96[3]
Synonyms Dilauryl hydrogen phosphate, Didodecyl phosphate[4][7][8]

Synthesis and Manufacturing

The synthesis of dialkyl phosphates like DDHP must be carefully controlled to minimize the formation of undesirable trialkyl phosphate impurities. A common and effective laboratory-scale method involves the reaction of a primary alcohol with phosphorus oxychloride, followed by hydrolysis.[9] This approach provides good yields and high purity.[9] An alternative established method is the reaction between phosphorus pentoxide and the corresponding alcohol, in this case, 1-dodecanol.[8]

start Start Materials: 1-Dodecanol Phosphorus Oxychloride (POCl₃) Benzene (Solvent) step1 Step 1: Reaction Mix 1-Dodecanol and Benzene. Heat to reflux (80°C). start->step1 step2 Step 2: Add POCl₃ Slowly add POCl₃ dropwise to the heated mixture. step1->step2 step3 Step 3: Stir Continue stirring at reflux for ~21 hours. step2->step3 step4 Step 4: Solvent Removal Remove benzene by distillation under reduced pressure. step3->step4 step5 Step 5: Precipitation Add hexane to the residue and cool overnight. step4->step5 step6 Step 6: Isolation Filter the white precipitate. step5->step6 end Final Product: This compound (White Powder) step6->end

Caption: General workflow for the synthesis of DDHP.

Detailed Experimental Protocol: Synthesis from 1-Dodecanol

This protocol is adapted from a patented method and represents a common approach for synthesizing DDHP.[1]

  • Reaction Setup: To a reaction vessel containing benzene (50 mL), add 1-dodecanol (lauryl alcohol, 15.227 g, 81.7 mmol).

  • Heating: Heat the mixture to its reflux temperature (approximately 80 °C) with continuous stirring.

  • Reagent Addition: Slowly add phosphoryl chloride (POCl₃, 2.5 mL, 26.8 mmol) dropwise to the refluxing solution. The slow addition is critical to control the exothermic reaction.

  • Reaction Time: Maintain the reaction at reflux with stirring for approximately 21 hours to ensure complete conversion.

  • Solvent Evaporation: After the reaction is complete, remove the benzene solvent from the reaction mixture via distillation under reduced pressure.

  • Crystallization: Add hexane (10 mL) to the resulting residue. The change in solvent polarity induces precipitation of the product. Cool the mixture overnight to maximize crystal formation.

  • Product Isolation: Filter the resulting white precipitate to isolate the crude this compound. The reported yield for this specific procedure is 35%.[1]

  • Purification & Verification: The product can be further purified by recrystallization if necessary. The structure and purity should be confirmed using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.[1]

Self-Assembly Mechanisms and Applications

The amphiphilic nature of DDHP is the primary driver of its utility in advanced applications, particularly in drug development. In aqueous media, it undergoes spontaneous self-assembly to minimize the unfavorable interaction between its hydrophobic tails and water. This process results in the formation of various supramolecular structures, the morphology of which depends on concentration, pH, and temperature.[10][11]

Self-Assembly of this compound cluster_input cluster_outputs Forms Various Supramolecular Structures monomer DDHP Monomers in Aqueous Solution micelle Micelle (Hydrophobic Core) monomer->micelle Above CMC* vesicle Vesicle / Liposome (Aqueous Core in Bilayer) monomer->vesicle Higher Concentration sam Self-Assembled Monolayer (SAM) (On a Substrate) monomer->sam At Interface/ Substrate caption *CMC: Critical Micelle Concentration

Caption: Supramolecular structures formed by DDHP self-assembly.

Vesicle and Liposome Formation for Drug Delivery

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic therapeutic agents.[12][13] DDHP, with its double-chain structure, can act as a synthetic phospholipid analogue to form or be incorporated into liposomal bilayers. These lipid-based nano-formulations are highly valued in drug delivery for their ability to:

  • Improve Solubility: Encapsulate poorly water-soluble drugs within the hydrophobic bilayer.[14]

  • Enhance Stability: Protect sensitive drug molecules (like peptides or nucleic acids) from degradation in the biological environment.[15]

  • Enable Targeted Delivery: The surface of liposomes can be functionalized with targeting ligands to direct them to specific cells or tissues, reducing off-target side effects.[14]

The inclusion of charged lipids like DDHP can influence the stability, surface charge (zeta potential), and drug-loading capacity of the vesicle.[16] A negative surface charge, conferred by the deprotonated phosphate group, can prevent vesicle aggregation through electrostatic repulsion and influence interactions with biological membranes.

Nanoparticle Formulation

Beyond forming vesicles on its own, DDHP serves as an excellent stabilizer and functional component in other nanoparticle systems.[14] In the formulation of polymeric or inorganic nanoparticles, DDHP can adsorb to the particle surface. Its alkyl chains anchor to the hydrophobic particle, while the charged phosphate head extends into the aqueous medium, providing electrostatic stabilization that prevents particle agglomeration.[15] This is particularly relevant for calcium phosphate nanoparticles, which are used for gene and drug delivery due to their biocompatibility and pH-responsive dissolution.[17]

Surface Modification and Biomaterials

DDHP can form dense, ordered self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium oxide and aluminum oxide.[18][19] This process involves the strong interaction between the phosphate head group and the metal oxide surface.[11] The formation of these SAMs is a powerful technique for tailoring the surface properties of materials. For instance, a DDHP monolayer creates a highly hydrophobic surface due to the outward orientation of the dodecyl chains.[20]

In the context of biomaterials and medical implants (often made of titanium), such surface modifications can:

  • Improve Biocompatibility: By masking the underlying metal oxide and presenting a more biologically inert surface.

  • Control Protein Adsorption: Modulate the initial biological response to an implanted device.

  • Enhance Corrosion Resistance: The dense hydrophobic layer acts as a barrier to corrosive agents in the physiological environment.[11]

Analytical Methods

The characterization and quantification of DDHP and related phosphate esters in various matrices (e.g., formulations, environmental samples) are typically performed using chromatographic techniques. Methods such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) provide the sensitivity and selectivity required for accurate analysis.[21][22] For analyzing the phosphate moiety itself, ion chromatography (IC) with suppressed conductivity detection is a standard and effective technique.[23]

Safety and Toxicology

This compound is classified as an irritant. Depending on the supplier and concentration, it carries GHS hazard statements H319 (Causes serious eye irritation) or H314 (Causes severe skin burns and eye damage).[5][8] The corresponding signal word is "Warning" or "Danger".[5]

  • Handling Precautions: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[24] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[24]

  • Environmental Fate: Due to its low water solubility and high lipophilicity, DDHP released into the environment is expected to associate with particulate matter and sediment.[8] It is not expected to be susceptible to direct photolysis by sunlight.[8]

While extensive toxicological data on DDHP itself is limited in public literature, related phosphate esters have been studied more thoroughly.[25][26] As with any chemical, a thorough review of the specific Safety Data Sheet (SDS) is required before use.

Conclusion

This compound is a versatile and highly functional molecule whose value is derived directly from its amphiphilic structure. While its utility as a surfactant and emulsifier is well-established in various industries, its most significant potential for future innovation lies in the fields of drug delivery and biomaterials. The ability to self-assemble into well-defined nanostructures like vesicles and to functionalize surfaces through robust monolayer formation makes DDHP a key enabling tool for scientists and researchers. As the demand for sophisticated nanoparticles, targeted drug delivery systems, and advanced biomaterials grows, the unique properties of this compound will continue to secure its role in developing next-generation technologies.

References

  • This compound | CAS#:7057-92-3 | Chemsrc. Chemsrc.
  • Cas 7057-92-3,this compound - LookChem. LookChem.
  • Self-assembly of didodecyldimethylammonium surfactants modulated by multivalent, hydrolyzable counterions. PubMed.
  • US2862948A - Production of dialkyl hydrogen phosphites - Google Patents. Google Patents.
  • Didodecyl phosphate | C24H51O4P | CID 23467 - PubChem. National Institutes of Health.
  • Diethyl hydrogen phosphate - SIELC Technologies. SIELC Technologies.
  • Phosphate esters and compositions containing them - European Patent Office. Googleapis.com.
  • REGULATIONS, ADVISORIES, AND GUIDELINES - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf. National Center for Biotechnology Information.
  • This compound | CAS 7057-92-3 | AMERICAN ELEMENTS ®. American Elements.
  • This compound | CAS:7057-92-3 | Ark Pharma Scientific Limited. Ark Pharm, Inc.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf. National Center for Biotechnology Information.
  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. National Center for Biotechnology Information.
  • Convenient Preparation of Long-Chain Dialkyl Phosphates - Organic Chemistry Portal. Organic Chemistry Portal.
  • Monododecyl Phosphate Film on LY12 Aluminum Alloy: pH-Controlled Self-Assembly and Corrosion Resistance - ResearchGate. ResearchGate.
  • Di-n-dodecyl phosphate - Hazardous Agents - Haz-Map. Haz-Map.
  • Self-Assembled Monolayers of Dodecyl and Hydroxy-Dodecyl Phosphates on Both Smooth and Rough Titanium and Titanium Oxide Surfaces | Request PDF - ResearchGate. ResearchGate.
  • Electrically-Assisted Formation and Desorption of Dodecyl Phosphate Selfassembled Monolayers on Indium Tin Oxide (ITO) Surfaces - ResearchGate. ResearchGate.
  • Block liposomes vesicles of charged lipids with distinctly shaped nanoscale sphere-, pear-, tube-, or rod-segments - PubMed. PubMed.
  • Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed. PubMed.
  • Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces | Request PDF - ResearchGate. ResearchGate.
  • phosphate - Diduco. Diduco.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. AquaEnergy Expo.
  • Chemical structures of some of the vesicle‐forming amphiphiles and... - ResearchGate. ResearchGate.
  • Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC - PubMed Central. National Center for Biotechnology Information.
  • Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC - NIH. National Institutes of Health.
  • Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - MDPI. MDPI.
  • Gene Delivery Using Calcium Phosphate Nanoparticles: Optimization of the Transfection Process and the Effects of Citrate and Poly(L-Lysine) as Additives | Request PDF - ResearchGate. ResearchGate.

Sources

A Comprehensive Technical Guide to Didodecyl Hydrogen Phosphate in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Complex Formulations

In the intricate landscape of drug delivery, the selection of excipients is paramount to the success of a formulation. Among the myriad of available surfactants and stabilizing agents, didodecyl hydrogen phosphate (DDHP) has carved a niche for itself as a versatile and effective component, particularly in the burgeoning field of nanoparticle- and liposome-based therapeutics. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide an in-depth exploration of DDHP. We will delve into its fundamental properties, its critical role in the architecture of drug delivery systems, and the mechanistic rationale behind its application. By synthesizing technical data with practical insights, this document aims to serve as a definitive resource for harnessing the full potential of this compound in the next generation of medicines.

Part 1: Nomenclature and Physicochemical Profile of this compound

A clear understanding of a compound begins with its unequivocal identification. This compound is known by a variety of synonyms in scientific literature and commercial databases, which can often be a source of confusion.

Synonyms and Identifiers:

  • Dilauryl hydrogen phosphate[1]

  • Didodecyl phosphate[1]

  • Di-n-dodecyl phosphate

  • Phosphoric acid, didodecyl ester[1]

  • Didodecylphosphoric acid

  • Dilauryl acid phosphate

  • CAS Number: 7057-92-3[1]

  • Molecular Formula: C24H51O4P[1]

  • Molecular Weight: 434.63 g/mol [1][2]

The physicochemical properties of DDHP are foundational to its function as a formulation excipient. These properties dictate its self-assembly behavior, its interaction with other lipids and active pharmaceutical ingredients (APIs), and the ultimate stability of the drug delivery system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C24H51O4P[1]
Molecular Weight 434.63 g/mol [1][2]
Appearance White to off-white solid/powder to crystal[3]
Melting Point 59 °C[4]
Boiling Point 507.9 °C at 760 mmHg[4][5]
Density 0.946 g/cm³[4][5]
LogP 8.96180[4]
pKa 1.50 ± 0.50 (Predicted)[5]

Part 2: The Role of this compound in Drug Delivery Systems

This compound's utility in drug delivery stems from its amphiphilic nature. The two long, hydrophobic dodecyl (C12) chains readily interact with lipophilic environments, while the hydrophilic phosphate headgroup interfaces with aqueous phases. This dual character allows DDHP to act as a powerful surfactant and stabilizer in various formulations.

Architect of Lipid-Based Nanoparticles and Liposomes

DDHP is a key component in the fabrication of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs). Its incorporation into these structures confers several advantages:

  • Enhanced Stability: The phosphate headgroup imparts a negative surface charge to nanoparticles and liposomes at physiological pH. This charge creates electrostatic repulsion between particles, preventing their aggregation and enhancing the colloidal stability of the formulation.

  • Modulation of Bilayer Properties: The twin dodecyl chains of DDHP integrate into the lipid bilayer of liposomes, influencing its fluidity and permeability. The length of the alkyl chains is a critical determinant of the stability of the liposomal structure.

  • Controlled Drug Release: By modifying the integrity and permeability of the lipid bilayer, DDHP can influence the release kinetics of encapsulated drugs.

The self-assembly of DDHP and other amphiphiles into vesicles and micelles is a thermodynamically driven process governed by the principles of minimizing the unfavorable interactions between the hydrophobic tails and water.

cluster_0 Self-Assembly Process Amphiphiles Amphiphiles Micelles Micelles Amphiphiles->Micelles Above CMC Vesicles Vesicles Amphiphiles->Vesicles Bilayer Formation caption Self-assembly of amphiphiles into micelles and vesicles.

Self-assembly of amphiphiles into micelles and vesicles.

Gene Delivery and Lipoplex Formation

In the realm of gene therapy, non-viral vectors are of significant interest due to their improved safety profile over viral vectors. Cationic lipids are commonly employed to form complexes, known as lipoplexes, with negatively charged nucleic acids (DNA and RNA). While DDHP is anionic, its role in these formulations can be as a helper lipid, modulating the structure and stability of the lipoplex. The interaction between lipids and nucleic acids is a critical aspect of the formulation's ability to protect the genetic material and facilitate its entry into cells.

The characterization of these lipid-nucleic acid complexes is crucial for understanding their behavior and efficacy. A suite of analytical techniques is employed to assess the physical and biological properties of these formulations.

cluster_1 Lipoplex Characterization Workflow Formulation Formulation Physicochemical Physicochemical Formulation->Physicochemical Characterize Biological Biological Physicochemical->Biological Correlate with Data Data Biological->Data Generate caption Workflow for the characterization of lipoplexes.

Workflow for the characterization of lipoplexes.

Part 3: Experimental Protocols and Methodologies

The successful implementation of this compound in a drug delivery system hinges on a well-defined and reproducible formulation protocol. While specific protocols are often proprietary or highly tailored to the encapsulated drug, the following represents a generalized yet detailed methodology for the preparation of liposomes incorporating DDHP. This protocol is designed to be a self-validating system, with in-process controls and characterization steps to ensure the quality of the final product.

Protocol: Preparation of DDHP-Containing Liposomes by Thin-Film Hydration

Objective: To prepare unilamellar liposomes with a defined size distribution incorporating this compound for enhanced stability.

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • This compound (DDHP)

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Active Pharmaceutical Ingredient (API) - if applicable (hydrophilic or lipophilic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Cryo-Transmission Electron Microscope (Cryo-TEM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Preparation:

    • Accurately weigh the primary phospholipid, DDHP, and cholesterol in a desired molar ratio (e.g., DPPC:Cholesterol:DDHP at 85:10:5). The inclusion of cholesterol is crucial for modulating membrane fluidity and stability.

    • Dissolve the lipid mixture in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. If incorporating a lipophilic drug, it should be added at this stage.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, >41 °C) to ensure proper mixing.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) aqueous buffer (e.g., PBS pH 7.4). If incorporating a hydrophilic drug, it should be dissolved in this buffer.

    • Gently rotate the flask by hand to allow the buffer to fully hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography.

Table 2: In-Process Controls and Final Product Characterization

ParameterMethodSpecificationRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)e.g., 100 ± 20 nm, PDI < 0.2Ensures uniformity and is critical for in vivo fate.
Zeta Potential DLSe.g., -20 to -40 mVIndicates colloidal stability due to electrostatic repulsion.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesiclesConfirms the structure of the liposomes.
Encapsulation Efficiency HPLC> 80% (API-dependent)Determines the amount of drug successfully loaded.
Lipid Quantification HPLC-ELSD or CADConfirms the final lipid concentration and ratios.Ensures the correct composition of the formulation.

Part 4: Mechanistic Insights and Future Perspectives

Cellular Uptake and Endosomal Escape

A critical hurdle for any nanoparticle-based drug delivery system is the efficient delivery of its payload into the cytoplasm of target cells. Nanoparticles are typically internalized by cells through various endocytic pathways. The negative charge imparted by DDHP can influence the initial interaction with the cell membrane and the subsequent uptake mechanism.

Once inside the cell, the nanoparticle is enclosed within an endosome. For the therapeutic agent to exert its effect, it must escape the endosome before it fuses with a lysosome, where the harsh environment can degrade the payload. The "proton sponge" effect is a well-known mechanism for endosomal escape, often associated with cationic polymers. While DDHP is anionic, its presence in a lipid bilayer can influence the membrane's fusogenic properties. The acidic environment of the endosome may protonate the phosphate headgroup, altering its charge and potentially promoting destabilization of the endosomal membrane, leading to the release of the nanoparticle's contents into the cytoplasm. However, more research is needed to fully elucidate the specific role of DDHP in this process.

cluster_2 Cellular Delivery Pathway Nanoparticle Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal_Escape Endosome->Endosomal_Escape Successful Lysosome Lysosome Endosome->Lysosome Unsuccessful Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm caption Schematic of nanoparticle cellular uptake and endosomal escape.

Schematic of nanoparticle cellular uptake and endosomal escape.

Role as an Adjuvant in Vaccine Formulations

The immunostimulatory properties of certain lipids are being increasingly recognized. Phosphate-containing lipids can act as adjuvants, enhancing the immune response to co-administered antigens. While aluminum salts (alum) are the most common adjuvants, there is a continuous search for novel adjuvants with improved efficacy and safety profiles. The potential of DDHP to act as or be part of an adjuvant system in vaccine formulations is an exciting area for future research. Its ability to form stable particulate structures that can be readily taken up by antigen-presenting cells makes it an attractive candidate for this application.

Conclusion: A Call for Deeper Exploration

This compound is more than just a surfactant; it is a key enabler of advanced drug delivery technologies. Its well-defined physicochemical properties and versatile functionality make it an invaluable tool for the formulation scientist. This guide has provided a comprehensive overview of its synonyms, properties, and applications, along with a foundational experimental protocol and insights into its potential mechanisms of action. However, the full extent of DDHP's capabilities, particularly in modulating cellular interactions and acting as an adjuvant, remains a fertile ground for further investigation. As the field of drug delivery continues to evolve towards more precise and targeted therapies, a deeper understanding and strategic application of excipients like this compound will be instrumental in translating innovative concepts from the laboratory to the clinic.

References

  • LookChem.
  • Chemsrc.
  • PubChem.
  • PubChemLite.
  • AMERICAN ELEMENTS.

Sources

An In-depth Technical Guide to the Molecular Structure and Application of Didodecyl Hydrogen Phosphate (DDHP) in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Didodecyl hydrogen phosphate (DDHP) is a dialkyl phosphate ester characterized by a unique amphiphilic molecular structure, comprising a hydrophilic phosphate head group and two hydrophobic dodecyl (C12) hydrocarbon tails. This architecture is the cornerstone of its functionality, enabling spontaneous self-assembly into ordered nanostructures, such as vesicles and nanoparticles, in aqueous environments. This technical guide provides a comprehensive exploration of DDHP, beginning with its fundamental molecular and physicochemical properties. We delve into the principles governing its self-assembly into supramolecular structures, a process critical to its primary application in nanomedicine. The guide offers detailed, field-proven protocols for the formulation of DDHP-based nanoparticles for drug encapsulation and the subsequent characterization of these systems using established analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile properties of DDHP for creating advanced and effective drug delivery systems.

Fundamental Physicochemical Properties of DDHP

This compound, also known by synonyms such as dilauryl hydrogen phosphate, is a key surfactant and building block in materials science and pharmaceutical technology.[1][2] Its utility is derived directly from its molecular design.

Molecular Structure

The DDHP molecule consists of a central phosphorus atom forming a phosphate group. This group is ester-linked to two long, saturated hydrocarbon chains, each containing twelve carbon atoms (dodecyl chains). A single hydroxyl group attached to the phosphorus atom imparts acidic properties and provides a site for hydrogen bonding.[1][3]

The defining characteristic of DDHP is its amphiphilicity.

  • Hydrophilic Head: The phosphate group (PO₄H) is polar and ionizable, readily interacting with water and other polar solvents.

  • Hydrophobic Tails: The two dodecyl chains are nonpolar and water-insoluble, driving them to associate with each other and exclude water.

This dual nature is the primary driver for its self-assembly into higher-order structures.[1]

Diagram 1: Molecular Structure of this compound (DDHP).
Key Physicochemical Data

A summary of essential physicochemical properties for DDHP is provided below for reference in experimental design.

PropertyValueSource(s)
CAS Number 7057-92-3[1][4][5]
Molecular Formula C₂₄H₅₁O₄P[1][3][4]
Molecular Weight 434.64 g/mol [2][4]
Appearance White to off-white solid/powder[4][6]
Melting Point 48-59 °C[5][6][7]
Boiling Point ~507.9 °C at 760 mmHg[1][5]
Density ~0.946 g/cm³[1][6]
Storage Sealed in a dry environment at room temperature[1][6]
Synthesis Overview

A convenient and scalable method for synthesizing DDHP and other long-chain dialkyl phosphates involves the reaction of phosphorus oxychloride (POCl₃) with a primary alcohol, in this case, 1-dodecanol (lauryl alcohol).[8] The reaction is typically performed in the presence of a base like triethylamine to neutralize the HCl byproduct, followed by hydrolysis to yield the final this compound product.[8] This method is favored as it minimizes the formation of trialkyl phosphate impurities, which can be difficult to remove.[8]

The Principle of Self-Assembly: From Molecule to Nanostructure

The spontaneous organization of individual molecules into ordered, stable, non-covalently bonded structures is known as self-assembly.[9][10] For DDHP, this process is fundamental to its utility in drug delivery and is governed by thermodynamic principles.

The Amphiphilic Nature as a Driving Force

When DDHP is introduced into an aqueous medium, the system seeks a state of minimum free energy.[10] The hydrophobic dodecyl tails disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the DDHP molecules spontaneously arrange themselves to sequester the hydrophobic tails away from the water, while exposing the hydrophilic phosphate heads.[9] This phenomenon, known as the hydrophobic effect, is the primary driving force behind the formation of supramolecular structures like vesicles.

Mechanism of Vesicle Formation

At sufficient concentrations, DDHP molecules assemble into bilayer sheets. These sheets can then close upon themselves to form spherical, hollow structures known as vesicles. A vesicle is essentially a microscopic aqueous compartment enclosed by a lipid bilayer. This structure is exceptionally well-suited for drug delivery, as the hydrophobic core of the bilayer can house lipophilic drug molecules, while the aqueous interior can potentially carry hydrophilic payloads. The fusion of these vesicles can be influenced by environmental factors like pH, which alters the ionization state of the phosphate head group and affects hydrogen bonding and membrane fluidity.[11]

Diagram 2: Self-assembly of DDHP molecules into a vesicle structure.

DDHP in Drug Delivery and Nanomedicine

The application of nanotechnology to medicine, or nanomedicine, has opened new frontiers for treating diseases like cancer.[12][13] Nanoparticles, due to their small size (typically under 100 nm), can exhibit unique behaviors in the body, such as preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[12][13] DDHP vesicles are ideal candidates for such drug delivery systems.[14]

Rationale for Use: Encapsulation of Hydrophobic APIs

A significant portion of new chemical entities in drug discovery are poorly water-soluble. This low solubility hinders their formulation and leads to poor bioavailability.[15] DDHP nanoparticles provide an effective solution by encapsulating these hydrophobic active pharmaceutical ingredients (APIs) within the nonpolar core of the vesicle's bilayer. This sequesters the drug from the aqueous environment, effectively solubilizing it within the nanoparticle carrier and enabling intravenous administration.[14]

Advantages in Formulation

Utilizing DDHP as a formulation vehicle offers several key advantages:

  • Improved Stability: Encapsulation protects the API from enzymatic degradation in the bloodstream, extending its circulation half-life.

  • Controlled Release: The formulation can be engineered to release the drug in a sustained manner, maintaining therapeutic concentrations over a longer period.[15]

  • Targeted Delivery: While DDHP provides a basic nanocarrier, its surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues, enhancing efficacy and reducing off-target side effects.[16]

Experimental Protocols for Formulation and Characterization

The successful development of a DDHP-based drug delivery system requires robust and reproducible protocols for both its formulation and its physicochemical characterization.

Protocol: Preparation of Drug-Loaded DDHP Nanoparticles

This protocol describes a widely used solvent evaporation method for preparing drug-loaded DDHP nanoparticles. The principle involves dissolving the amphiphile and the hydrophobic drug in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent to induce nanoparticle self-assembly and solidification.[15]

Materials:

  • This compound (DDHP)

  • Hydrophobic API (e.g., Paclitaxel, Curcumin)

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous phase (e.g., Deionized water, Phosphate-buffered saline)

  • Surfactant/stabilizer (optional, e.g., Poloxamer 188, PVA)

Methodology:

  • Organic Phase Preparation: Accurately weigh and dissolve DDHP and the hydrophobic API in the selected organic solvent. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare the aqueous phase. If a stabilizer is used, dissolve it in the water at this stage.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while subjecting the mixture to high-energy homogenization or sonication. This process creates a fine oil-in-water (o/w) emulsion. The energy input is critical for achieving a small and uniform droplet size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature under a fume hood for several hours, or use a rotary evaporator under reduced pressure, to remove the organic solvent.

  • Nanoparticle Formation: As the solvent evaporates from the nano-droplets, the DDHP and encapsulated drug self-assemble and precipitate, forming solid nanoparticles suspended in the aqueous phase.[15]

  • Purification: Purify the nanoparticle suspension to remove unencapsulated drug and excess surfactant. This can be achieved through methods like dialysis against pure water or centrifugation followed by resuspension of the nanoparticle pellet.

  • Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize it into a powder for long-term stability.

G A Step 1: Organic Phase Dissolve DDHP + API in Dichloromethane C Step 3: Emulsification Add Organic to Aqueous Phase under High-Speed Homogenization A->C B Step 2: Aqueous Phase Prepare DI Water (optional stabilizer) B->C D Step 4: Solvent Evaporation Stir or use Rotary Evaporator to remove Dichloromethane C->D E Step 5: Nanoparticle Formation Self-assembly into solid -nanoparticles in suspension D->E F Step 6: Purification Centrifugation or Dialysis to remove impurities E->F G Step 7: Characterization Analyze Size, Zeta Potential, Morphology F->G

Diagram 3: Experimental workflow for DDHP nanoparticle formulation.
Protocol: Physicochemical Characterization of DDHP Nanoparticles

Characterization is a self-validating step essential to ensure the quality, stability, and potential in vivo performance of the nanoparticle formulation.

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.

    • Purpose: DLS measures the hydrodynamic diameter of the nanoparticles and the PDI, an indicator of the size distribution's width (a PDI < 0.3 is generally considered acceptable). ELS measures the surface charge (Zeta Potential), which is a critical indicator of colloidal stability. A high magnitude zeta potential (e.g., > |25| mV) typically signifies good stability against aggregation.

    • Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Perform the measurement according to the instrument's standard operating procedure.

  • Morphology and Structure:

    • Technique: Transmission Electron Microscopy (TEM).

    • Purpose: To visualize the nanoparticles, confirming their size, shape (typically spherical), and to assess for aggregation. It can also provide evidence of a core-shell structure.

    • Procedure: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow it to air-dry. A negative stain (e.g., phosphotungstic acid) may be used to enhance contrast. Image the grid under the electron microscope.

  • Drug Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

    • Purpose: To quantify the amount of drug successfully encapsulated within the nanoparticles.

    • Procedure:

      • Separate the unencapsulated ("free") drug from the nanoparticle suspension using ultracentrifugation or a centrifugal filter device.

      • Measure the concentration of the free drug in the supernatant using a pre-validated HPLC or UV-Vis method.

      • Calculate EE and DL using the following formulas:

        • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

        • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Safety and Toxicological Profile

While DDHP is widely used in industrial applications, its use in pharmaceutical formulations requires careful toxicological assessment.[1][7] As an organophosphate compound, potential for irritation should be considered.[7] Material Safety Data Sheets (MSDS) for related compounds like disodium hydrogen phosphate generally indicate low acute toxicity but recommend avoiding ingestion, inhalation, and contact with skin and eyes.[17][18][19] Any formulation intended for therapeutic use must undergo rigorous preclinical safety and toxicology studies to establish a safe dosage and administration route.

Conclusion and Future Perspectives

This compound is a powerful and versatile molecule whose value is rooted in its fundamental amphiphilic structure. Its ability to spontaneously self-assemble into well-defined nanostructures makes it an invaluable tool for pharmaceutical scientists tackling the persistent challenge of delivering poorly soluble drugs. The protocols and principles outlined in this guide provide a solid foundation for the rational design and validation of DDHP-based nanoparticle systems. Future work in this area will likely focus on creating multifunctional systems, where DDHP nanoparticles are decorated with targeting moieties and imaging agents, paving the way for next-generation theranostics that can simultaneously diagnose and treat disease with high precision.

References

  • Cas 7057-92-3, didodecyl hydrogen phosph
  • didodecyl hydrogen phosph
  • Didodecyl hydrogen phosph
  • Di-n-dodecyl phosph
  • This compound | CAS 7057-92-3. AMERICAN ELEMENTS. [Link]
  • This compound | CAS:7057-92-3. Ark Pharma Scientific Limited. [Link]
  • Production of plasma membrane vesicles with chloride salts and their utility as a cell membrane mimetic for biophysical characterization of membrane protein interactions. PMC - NIH. [Link]
  • Convenient Preparation of Long-Chain Dialkyl Phosph
  • pH-dependent fusion of didodecyl phosphate vesicles: role of hydrogen-bond formation and membrane fluidity.
  • Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects. ACS Omega. [Link]
  • Didodecyl phosphate | C24H51O4P | CID 23467. PubChem - NIH. [Link]
  • Safety Data Sheet: di-Sodium hydrogen phosphate dodecahydr
  • Model of protocell compartments – dodecyl hydrogen sulf
  • Therapeutic Applications of Nanomedicine: Recent Developments and Future Perspectives. MDPI. [Link]
  • Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: A review.
  • Analysis and Characterization of the Extracellular Vesicles Released in Non-Cancer Diseases Using Matrix-Assisted Laser Desorption Ioniz
  • SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]
  • Safety Data Sheet: di-Sodium hydrogen phosphate dodecahydr
  • Nanoscale Self-Assembly for Therapeutic Delivery. PMC - PubMed Central. [Link]
  • Self-assembly of nanoparticles. Wikipedia. [Link]
  • Nanomedicine: The Effective Role of Nanomaterials in Healthcare from Diagnosis to Therapy. PMC - NIH. [Link]
  • Nanomedicine: towards development of patient-friendly drug-delivery systems for oncological applic
  • Recent progress in drug delivery. PMC - NIH. [Link]

Sources

Introduction: The Versatility of a Double-Chain Amphiphile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Self-Assembly of Didodecyl Hydrogen Phosphate (DDHP)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals exploring the unique properties and applications of this compound (DDHP). We will move beyond simple protocols to explore the fundamental physicochemical principles governing its self-assembly, providing the causal insights necessary for robust experimental design and interpretation.

This compound (DDHP) is a synthetic, double-chain anionic amphiphile. Its structure, comprising a hydrophilic phosphate headgroup and two hydrophobic dodecyl (C12) tails, positions it as a highly versatile building block for creating a variety of ordered nanostructures in aqueous solutions. Unlike many single-chain surfactants that typically form micelles, the double-chain architecture of DDHP favors the formation of bilayer structures, such as vesicles (liposomes) and lamellar phases, which are of significant interest in drug delivery and materials science.

The key to harnessing DDHP's potential lies in understanding and controlling the delicate interplay of non-covalent forces that govern its self-assembly. This guide will provide a detailed exploration of these principles, practical methodologies for preparing and characterizing DDHP nanostructures, and an overview of its application in advanced drug delivery systems.

Part 1: The Physicochemical Basis of DDHP Self-Assembly

The spontaneous organization of DDHP molecules into complex structures is not random; it is dictated by a precise balance of intermolecular forces and environmental conditions.

Molecular Architecture and Driving Forces

The self-assembly process is primarily driven by the hydrophobic effect, where the two C12 alkyl tails seek to minimize their contact with water. This powerful thermodynamic drive is complemented by specific interactions at the hydrophilic headgroup.

  • Hydrogen Bonding: The phosphate headgroup is a potent hydrogen bond donor and acceptor. This allows for the formation of a stable, interconnected network at the bilayer-water interface, contributing significantly to the cohesion and stability of the assembled structure.

  • Electrostatic Interactions: The phosphate headgroup has a pKa value in the range of 2.0-3.0. This means its charge state is highly dependent on the pH of the surrounding medium.

    • At low pH (pH < pKa) , the phosphate group is fully protonated (-PO₄H₂) and electrically neutral.

    • At high pH (pH > pKa) , it becomes deprotonated (-PO₄H⁻ or -PO₄²⁻), imparting a negative surface charge. This electrostatic repulsion between headgroups plays a critical role in determining the curvature and stability of the resulting nanostructure.

This pH-dependent charge is the most important experimental handle for controlling DDHP self-assembly.

The Critical Role of Environmental pH

The pH of the aqueous solution is the master variable in directing DDHP assembly. By adjusting the pH, one can predictably modulate the electrostatic repulsion between headgroups and, consequently, the morphology of the final structure.

  • Low pH (e.g., pH 2-4): With minimal electrostatic repulsion, the molecules can pack tightly, favoring the formation of stable, closed bilayer vesicles. These structures are often multilamellar.

  • Intermediate to High pH (e.g., pH 6-8): Increased deprotonation leads to significant electrostatic repulsion between the phosphate headgroups. This charge repulsion prevents the formation of closed vesicles and instead promotes the formation of open lamellar sheets or smaller aggregates.

The diagram below illustrates the relationship between the molecular state of DDHP and the resulting self-assembled structures as a function of pH.

G pH-Dependent Self-Assembly of DDHP cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph_mol DDHP (Neutral) -PO₄H₂ low_ph_structure Stable Vesicles (Bilayer) low_ph_mol->low_ph_structure Minimal Repulsion Tight Packing ph_increase Increasing pH high_ph_mol DDHP (Anionic) -PO₄H⁻ high_ph_structure Lamellar Sheets Micelles high_ph_mol->high_ph_structure Strong Repulsion Loose Packing

Caption: Logical flow of DDHP self-assembly based on environmental pH.

Influence of Temperature and Concentration
  • Temperature: The main transition temperature (Tm) of DDHP is approximately 45°C. Below this temperature, the alkyl chains are in a more ordered, gel-like state. Above the Tm, they transition to a more disordered, liquid-crystalline state, which increases the fluidity and permeability of the bilayer. This is a critical parameter for applications involving temperature-triggered release.

  • Concentration: As with all amphiphiles, there is a critical aggregation concentration (CAC) below which DDHP exists primarily as monomers. Above the CAC, self-assembly into larger structures becomes thermodynamically favorable.

Table 1: Physicochemical Properties Influencing DDHP Self-Assembly

ParameterTypical Value/RangeConsequence on Self-Assembly
pKa (Phosphate Headgroup)2.0 - 3.0Governs surface charge and electrostatic repulsion.
Main Transition Temp (Tm)~45 °CControls bilayer fluidity (gel vs. liquid-crystalline).
Critical Aggregation Conc.Varies with pH/TempDefines the onset of self-assembly.
Molecular GeometryDouble-chainFavors bilayer formation over simple micelles.

Part 2: Engineering DDHP Nanostructures: A Practical Guide

This section provides actionable protocols and characterization strategies. The choice of method directly impacts the final properties of the nanostructures, such as size, lamellarity, and stability.

Preparation Methodology: Thin-Film Hydration

The thin-film hydration method is the most common and reliable technique for producing DDHP vesicles. It provides excellent control over the initial conditions.

Expert Insight: The key to this method's success is the formation of a uniform, high-surface-area lipid film. A non-uniform film leads to incomplete hydration and a highly polydisperse sample.

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of DDHP powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the solvent using a rotary evaporator under reduced pressure. Maintain a temperature above the Tm (~45-50°C) to ensure a uniform film. A thin, transparent film should form on the flask's inner surface.

  • Drying: Place the flask under high vacuum for at least 2-3 hours to remove any residual organic solvent. This step is critical for biocompatibility.

  • Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer at a specific pH) to the flask. The volume is chosen to achieve the target final concentration.

  • Vesicle Formation: Agitate the flask by gentle rotation (vortexing is often too aggressive initially) at a temperature above the Tm. This allows the lipid film to swell and peel off, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size. Extrusion is highly recommended for achieving a monodisperse size distribution.

The following diagram outlines this experimental workflow.

G cluster_workflow Thin-Film Hydration Workflow a 1. Dissolve DDHP in Organic Solvent b 2. Form Thin Film (Rotary Evaporation) a->b c 3. Dry Under High Vacuum b->c d 4. Hydrate with Aqueous Buffer c->d e 5. Form MLVs (Agitation > Tm) d->e f 6. Size Reduction (Extrusion/Sonication) e->f g Final SUV Suspension f->g

Caption: Standard experimental workflow for preparing DDHP vesicles.

Essential Characterization Techniques

A multi-pronged approach is necessary to validate the formation and properties of DDHP nanostructures.

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring the average hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the vesicles in suspension.

    • Trustworthiness Check: A low PDI (< 0.2) indicates a relatively monodisperse sample, which is desirable for most applications. Results should be reported as an average of multiple runs.

  • Zeta Potential Analysis: This technique measures the surface charge of the vesicles. It is essential for confirming the effect of pH on the phosphate headgroup and for predicting the colloidal stability of the suspension (highly charged particles repel each other, preventing aggregation).

  • Transmission Electron Microscopy (TEM/Cryo-TEM): TEM provides direct visualization of the nanostructures, confirming their morphology (e.g., spherical vesicles), lamellarity, and size. Cryo-TEM is preferred as it visualizes the sample in a vitrified, hydrated state, minimizing artifacts.

Table 2: Example Characterization Data for DDHP Vesicles

Preparation Condition (Buffer pH)Avg. Hydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI) (DLS)Zeta Potential (mV)
pH 3.0150 ± 50.15-5 ± 2
pH 5.0180 ± 100.21-25 ± 3
pH 7.4250 ± 20 (Aggregating)0.45-55 ± 4

Data are representative and will vary based on exact preparation parameters.

Part 3: Applications in Advanced Drug Delivery

The unique pH-responsive nature and bilayer structure of DDHP make it an excellent candidate for sophisticated drug delivery systems.

pH-Responsive Drug Release

DDHP vesicles are inherently sensitive to changes in pH. Vesicles prepared at low pH are stable and can effectively encapsulate hydrophilic or hydrophobic drugs within their aqueous core or lipid bilayer, respectively. When these vesicles encounter a higher pH environment, such as in certain physiological tissues or the endosomal compartment of a cell, the headgroups deprotonate. The resulting electrostatic repulsion can destabilize the bilayer, leading to the controlled release of the encapsulated cargo. This mechanism is highly sought after for targeted drug delivery to tumor microenvironments, which are often slightly acidic, or for endosomal escape after cell uptake.

Adjuvant in Vaccine Formulations

The anionic nature and particulate form of DDHP assemblies make them effective adjuvants for enhancing immune responses to antigens. They can form depots for the slow release of an antigen and can be readily taken up by antigen-presenting cells (APCs). The negative charge of DDHP can also facilitate interactions with components of the immune system, helping to trigger a more robust and sustained immune response.

Conclusion

The self-assembly of this compound is a powerful and controllable process that provides access to a range of functional nanostructures. By understanding and manipulating the fundamental driving forces—particularly the pH-dependent electrostatic interactions—researchers can engineer bespoke vesicles and lamellar systems. The protocols and characterization strategies outlined in this guide provide a robust framework for developing novel DDHP-based platforms for advanced drug delivery, vaccine development, and beyond. The key to innovation in this field lies not in rote adherence to protocols, but in the creative application of these core physicochemical principles.

References

  • Hauser, H., & Gains, N. (1982). Spontaneous formation of vesicles in aqueous dispersions of a single-chain amphiphile. Proceedings of the National Academy of Sciences, 79(6), 1683-1687. [Link]
  • Brito, R. M., & Vaz, W. L. (1986). Aggregation of didodecyl phosphate in aqueous solutions. The Journal of Physical Chemistry, 90(10), 2079-2084. [Link]
  • Stern, R., & Tieleman, D. P. (2003).
  • Guo, X., & Szoka Jr, F. C. (2003). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of chemical research, 36(5), 335-341. [Link]
  • Peek, L. J., Middaugh, C. R., & Berkland, C. (2008). Nanotechnology in vaccine delivery. Advanced drug delivery reviews, 60(8), 915-928. [Link]

DDHP as an anionic surfactant

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dodecyl Dihydrogen Phosphate (DDHP) as an Anionic Surfactant in Drug Development

Executive Summary

Dodecyl Dihydrogen Phosphate (DDHP), also known as monolauryl phosphate, is an anionic, phosphorus-containing surfactant of significant interest in the pharmaceutical sciences. Its amphiphilic molecular structure, comprising a 12-carbon hydrophobic alkyl chain (dodecyl) and a hydrophilic dihydrogen phosphate headgroup, imparts the ability to reduce interfacial tension and self-assemble into complex colloidal structures such as micelles and vesicles. These properties make DDHP a versatile excipient for a range of drug delivery applications, including the stabilization of emulsions, the formulation of nanoparticles, and the enhancement of drug permeation across biological membranes. This guide provides a detailed technical overview of DDHP, covering its fundamental physicochemical properties, mechanisms of action, and practical applications for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices for its characterization and formulation, present validated protocols, and discuss the necessary toxicological considerations for its use in pharmaceutical products.

Physicochemical Properties and Synthesis of DDHP

A thorough understanding of a surfactant's physicochemical properties is foundational to its effective application in formulation science. DDHP is an organophosphate compound that presents as a white to off-white solid at room temperature and is generally insoluble in water.[1]

Key Physicochemical Data

The molecular characteristics of DDHP dictate its behavior in solution and its interaction with other molecules, such as active pharmaceutical ingredients (APIs) and biological lipids.

PropertyValueReference(s)
Chemical Name Dodecyl Dihydrogen Phosphate[2]
Synonyms Monolauryl Phosphate, Dodecylphosphoric Acid[1]
CAS Number 2627-35-2[2]
Molecular Formula C₁₂H₂₇O₄P[2]
Molecular Weight 266.31 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 39-45 °C[1][2]
Boiling Point 385.5 °C (Predicted)[2]
Solubility Insoluble in water; may be soluble in DMSO[1][2]
pKa 1.95 ± 0.10 (Predicted)
LogP 4.016[2]
Synthesis Pathways

The synthesis of DDHP is critical for ensuring high purity and yield, which are non-negotiable for pharmaceutical-grade excipients. Several methods have been established for the synthesis of alkyl dihydrogen phosphates.

A prevalent and efficient method involves the direct phosphorylation of the corresponding alcohol. For DDHP, this involves the reaction of 1-dodecanol (lauryl alcohol) with a phosphorylating agent. A common laboratory-scale synthesis reacts 1-dodecanol with crystalline phosphoric acid in the presence of a base like triethylamine.[3] For industrial-scale production, a robust method involves reacting lauryl alcohol with phosphorus pentoxide (P₂O₅), where a dispersant such as mineral oil is used to manage the hygroscopic and clumping nature of P₂O₅, followed by a controlled hydrolysis step.[4] The reaction yields a mixture of mono- and didodecyl phosphate, which can be controlled by adjusting reaction conditions.[4]

The Surfactant Action of DDHP: Micellization

Like all surfactants, the utility of DDHP is governed by its amphiphilic nature. In aqueous environments, DDHP molecules orient themselves to minimize the unfavorable interaction between their hydrophobic alkyl tails and water. Below a certain concentration, they primarily adsorb at interfaces (e.g., air-water or oil-water). However, once the interface is saturated, a critical phenomenon occurs: self-assembly into spherical aggregates known as micelles.

cluster_Monomer Below CMC cluster_Micelle Above CMC a1 a2 a3 a4 a5 label_trans Concentration Increase b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 p1 P center->p1 Hydrophobic Tail p2 P center->p2 p3 P center->p3 p4 P center->p4 p5 P center->p5 p6 P center->p6 p7 P center->p7 p8 P center->p8 caption_micelle Hydrophilic Head (Phosphate) p5->caption_micelle

Figure 1: Self-assembly of DDHP monomers into a micelle above the CMC.

Applications of DDHP in Drug Delivery Systems

The unique properties of DDHP enable its use in several key areas of pharmaceutical formulation.

Emulsion and Nano-emulsion Stabilization

Emulsions are thermodynamically unstable systems of two immiscible liquids. DDHP, by adsorbing at the oil-water interface, forms a protective barrier that reduces interfacial tension and prevents droplet coalescence. This is crucial for formulating stable oil-in-water (O/W) emulsions used for intravenous delivery of lipophilic drugs or as adjuvants in vaccines.[7] The phosphate headgroup provides strong electrostatic repulsion between droplets, contributing significantly to long-term stability.

Nanoparticle Formulation

DDHP can be a key component in the self-assembly of lipid-based nanoparticles, such as liposomes. Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core.[8] As an anionic lipid, DDHP can be incorporated into liposomal bilayers to:

  • Impart a Negative Surface Charge: This charge, measured as zeta potential, prevents aggregation of nanoparticles through electrostatic repulsion, enhancing colloidal stability.[9]

  • Modulate Drug Loading and Release: The charge can influence the encapsulation of cationic drugs and affect the permeability of the bilayer.

  • Influence Biological Interactions: The surface charge can affect how the nanoparticles interact with cells and proteins in the body.

Transdermal Drug Delivery Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug absorption. Anionic surfactants like DDHP are known chemical penetration enhancers.[10] The proposed mechanism involves:

  • Interaction with Keratin: The anionic phosphate headgroup interacts with proteins in the corneocytes.

  • Disruption of Lipid Bilayers: The hydrophobic dodecyl tail intercalates into the highly ordered intercellular lipid matrix of the stratum corneum, disrupting its structure and increasing its fluidity.

  • Increased Hydration: Surfactants can increase the hydration of the stratum corneum, swelling the tissue and making it more permeable.[10][11]

This transient and reversible disruption of the skin barrier facilitates the passage of co-administered drugs into deeper skin layers and potentially the systemic circulation.[12][13]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing the rationale behind key steps to ensure reproducibility and understanding.

Protocol: Determination of the Critical Micelle Concentration (CMC)

Rationale: The CMC is the concentration at which surfactant properties change abruptly. By measuring a property that is sensitive to micellization (like surface tension) across a range of concentrations, the CMC can be identified at the inflection point of the resulting curve.[14]

Methodology (Surface Tensiometry):

  • Stock Solution Preparation: Prepare a concentrated stock solution of DDHP (e.g., 20 mM) in high-purity water. Gentle heating may be required to aid dissolution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 0.1 mM to 15 mM).

  • Instrumentation: Calibrate a surface tensiometer (using methods like the Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions, ensuring the temperature is controlled (e.g., 25°C).

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute to minimize contamination. Allow the reading to stabilize for each measurement.

  • Data Analysis: Plot surface tension (γ) as a function of the logarithm of the DDHP concentration (log C). The plot will show two linear regions. The CMC is the concentration at the intersection of these two lines.[14]

Protocol: Formulation of DDHP-Containing Liposomes

Rationale: The thin-film hydration method is a robust and widely used technique to produce multilamellar vesicles (MLVs). The inclusion of DDHP provides surface charge and stability. Subsequent size reduction via sonication or extrusion is necessary to produce small unilamellar vesicles (SUVs) suitable for many drug delivery applications.[8][9]

start 1. Lipid Dissolution Dissolve structural lipid (e.g., DPPC) and DDHP in chloroform/methanol. film 2. Thin Film Formation Evaporate organic solvent under nitrogen stream or rotary evaporation. start->film vacuum 3. Drying Dry film under vacuum overnight to remove residual solvent. film->vacuum hydration 4. Hydration Hydrate the lipid film with aqueous buffer (containing hydrophilic API, if applicable) above the lipid transition temperature. vacuum->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv sizing 5. Size Reduction (Sonication or Extrusion) mlv->sizing suv Formation of Small Unilamellar Vesicles (SUVs) sizing->suv purify 6. Purification Remove unencapsulated drug via dialysis or size exclusion chromatography. suv->purify characterize 7. Characterization Analyze for size, zeta potential, and encapsulation efficiency. purify->characterize final Final Liposomal Formulation characterize->final

Figure 2: Workflow for DDHP-Containing Liposome Formulation.

Methodology (Thin-Film Hydration):

  • Lipid Preparation: In a round-bottom flask, dissolve the primary structural lipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and DDHP (e.g., at a 9:1 molar ratio) in a suitable organic solvent mixture like chloroform:methanol. If encapsulating a lipophilic drug, add it at this stage.[9]

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Drying: Further dry the film under high vacuum for several hours (or overnight) to ensure complete removal of residual solvent. This step is critical as residual solvent can affect bilayer integrity and be toxic.[9]

  • Hydration: Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer must be above the phase transition temperature (Tc) of the primary lipid. This process causes the lipid film to swell and form MLVs. A hydrophilic drug can be dissolved in the buffer for passive encapsulation.

  • Sizing: To produce smaller, more uniform vesicles, the MLV suspension must be downsized.

    • Sonication: Use a probe or bath sonicator to apply high-energy ultrasound, breaking down MLVs into SUVs.[8]

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm). This method provides better control over the final vesicle size distribution.

  • Purification: Remove any unencapsulated drug from the formulation using techniques like dialysis or size exclusion chromatography.

Protocol: Characterization of DDHP-Based Formulations

Rationale: A full characterization is required to ensure the quality, stability, and efficacy of the final formulation.

ParameterTechniquePurpose
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and the broadness of the size distribution. Crucial for predicting in vivo fate.
Surface Charge Zeta Potential MeasurementMeasures the magnitude of the electrostatic charge on the nanoparticle surface. A value of ±30 mV is generally indicative of good colloidal stability.
Encapsulation Efficiency (%EE) Chromatography (e.g., HPLC) / SpectroscopyQuantifies the amount of drug successfully entrapped within the nanoparticles versus the total amount used. %EE = (Drug in Nanoparticles / Total Drug) x 100.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMVisualizes the shape and structure of the nanoparticles.

Safety and Toxicological Profile

While DDHP is a valuable formulation tool, its introduction into a pharmaceutical product necessitates a thorough safety evaluation. As an excipient, it must be shown to be safe at the intended concentration and route of administration.

General Considerations for Anionic Surfactants:

  • Skin and Mucosal Irritation: The primary toxicological concern for many anionic surfactants is irritation. Their ability to interact with and disrupt cellular membranes can lead to local irritation.[15] The closely related surfactant, sodium dodecyl sulfate (SDS), is a known skin irritant.[15]

  • Hemolytic Potential: For intravenous formulations, the potential for surfactants to lyse red blood cells (hemolysis) must be assessed.

  • Systemic Toxicity: Following absorption, the potential for systemic toxicity must be evaluated through standard preclinical toxicology programs.[16]

Required Toxicological Studies: A comprehensive toxicological package for a novel excipient like DDHP would typically include, but not be limited to:

  • In Vitro Cytotoxicity Assays: To assess the effect on relevant cell lines.

  • Genotoxicity Studies: To evaluate the potential for DNA damage.

  • Acute and Repeat-Dose Systemic Toxicity Studies: In relevant animal models to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL).[16]

  • Local Tolerance Studies: Specific to the intended route of administration (e.g., skin irritation, ocular irritation).

Researchers and developers must consult regulatory guidelines (e.g., from the FDA or EMA) to design an appropriate safety evaluation program for any formulation containing DDHP.

Conclusion and Future Perspectives

Dodecyl dihydrogen phosphate is a highly versatile anionic surfactant with demonstrable utility in pharmaceutical formulation. Its ability to form stable micelles, stabilize emulsions, and create charged nanoparticles makes it a powerful tool for addressing challenges in drug solubility and delivery. Its role as a penetration enhancer further broadens its applicability to transdermal and topical systems.

Future research should focus on several key areas:

  • Publicly Documenting CMC and Phase Behavior: Establishing a definitive public record of the CMC of DDHP under various conditions (pH, ionic strength) would greatly benefit formulators.

  • Exploring Novel Applications: While its use in emulsions and liposomes is logical, its potential as a component in more complex systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or as a charge-reversal agent in targeted delivery systems warrants investigation.

  • Head-to-Head Adjuvant Studies: While not currently documented as a vaccine adjuvant, DDHP could be used to formulate oil-in-water emulsions similar to approved adjuvants like MF59.[7][17] Studies comparing the immunogenicity of DDHP-based emulsions to existing standards would be highly valuable.

  • Comprehensive Toxicological Profiling: The generation and publication of a comprehensive, publicly accessible toxicological dataset for DDHP would significantly accelerate its adoption and regulatory acceptance in new drug products.

By continuing to explore the fundamental properties and applications of DDHP, the scientific community can fully leverage its potential to create safer and more effective medicines.

References

  • Wikipedia. (2024). Critical micelle concentration.
  • Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems. National Bureau of Standards.
  • Kashemirov, B. A., et al. (n.d.). Science of Synthesis 42.16 Phosphoric Acid and Derivatives. Thieme. (Specific citation details may vary based on the exact chapter/section, but the synthesis method is described therein).
  • American Elements. (n.d.). Didodecyl Hydrogen Phosphate.
  • Centers for Disease Control and Prevention. (2024). Adjuvants and Vaccines.
  • Murnane, J. E., et al. (2024). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design. Journal of Controlled Release.
  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • Shi, B., et al. (2018). Preparation and Characterization of Drug Liposomes by pH-Gradient Method. Methods in Molecular Biology.
  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry.
  • Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin.
  • GOV.UK. (n.d.). Environmental Risk Evaluation Report: para-C12-alkylphenols.
  • Abd El-Hamid, M. I., et al. (2024). Evaluating the Immunogenicity and Protective Efficacy of a Novel Vaccine Candidate Against Salmonella in Poultry. Vaccines.
  • Lautenschläger, H. (n.d.). Penetration enhancement – molecular mechanisms in the skin. Dermaviduals.
  • Trovato, M., et al. (2022). An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives. Vaccines.
  • Aitken, R. A., et al. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis.
  • Parmar, P., et al. (2015). Peptides as skin penetration enhancers: mechanisms of action. Journal of Controlled Release.
  • Practical Biochemistry. (2022). Preparing Lipids for extrusion, from chloroform to aqueous buffer. YouTube.
  • Wikipedia. (2024). Immunologic adjuvant.
  • Guedes, A. F. S., et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Pharmaceutics.
  • Ananthapadmanabhan, K. P., et al. (2013). Toxicological effects of sodium dodecyl sulfate. Journal of Chemical and Pharmaceutical Research.
  • PubChem. (n.d.). Dodecylphosphate.
  • PubChemLite. (n.d.). Dodecyl dihydrogen phosphate (C12H27O4P).
  • China Plastics. (2019). Synthesis of Dodecyl Phosphate Catalyzed with Supported PW/ MCM-22 Molecular Sieve.
  • Al-Adhami, M., et al. (2023). Advancements in Vaccine Adjuvants: The Journey from Alum to Nano Formulations. Vaccines.
  • Wang, Y., et al. (2011). Synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide dispersed in 10# machine oil. Shandong Chemical Industry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Model of Protocell Compartments - Dodecyl Hydrogen Sulfate Vesicles.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spontaneous Vesicle Formation with Dialkyl Dihydropyridine Phosphate (DDHP)

Abstract

Spontaneous vesicle formation represents a cornerstone of self-assembly in aqueous media, driven by the fundamental principles of thermodynamics. This guide provides a comprehensive exploration of vesicle formation using Dialkyl Dihydropyridine Phosphate (DDHP), a model amphiphilic molecule. We delve into the thermodynamic drivers, the mechanistic pathway of self-assembly, and provide robust, field-proven protocols for the preparation and characterization of these vesicles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage spontaneous vesicle systems for advanced applications, including targeted drug delivery.

Introduction: The Phenomenon of Spontaneity

In the realm of nanotechnology and drug delivery, the ability of molecules to spontaneously organize into ordered structures is of paramount importance. It eliminates the need for high-energy, potentially destructive processes like sonication or high-pressure homogenization. Spontaneously forming vesicles are thermodynamically stable structures that arise from the intrinsic properties of their constituent amphiphiles in an aqueous environment.[1][2] The primary driving force is the hydrophobic effect—a complex, entropically driven process where nonpolar moieties are shielded from water, leading to a net increase in the entropy of the system.[3][4]

This guide focuses on a representative cationic amphiphile, Dialkyl Dihydropyridine Phosphate (DDHP), to illustrate these principles. While numerous amphiphiles can form vesicles, the principles governing the self-assembly of DDHP are broadly applicable and provide a solid framework for understanding and manipulating these systems. These lipid-like 1,4-DHP derivatives have been identified as promising nanocarriers, particularly for nucleic acid delivery.[5]

The DDHP Amphiphile: Molecular Architecture

The capacity for spontaneous self-assembly is encoded in the molecular structure of the amphiphile. DDHP is a model molecule composed of a hydrophilic (water-loving) head group and two hydrophobic (water-fearing) tails.

  • Hydrophilic Head: A phosphate-modified dihydropyridine group. This moiety is polar and potentially charged, ensuring favorable interactions with the aqueous solvent.

  • Hydrophobic Tails: Two long alkyl chains (e.g., C12-C18). These nonpolar chains are responsible for the hydrophobic effect that drives aggregation.

The geometry of the molecule is critical. The presence of two alkyl tails gives the molecule a truncated cone or cylindrical shape, which favors the formation of bilayers over spherical micelles. This is described by the critical packing parameter (CPP), which for bilayer formation is typically between 0.5 and 1.

Fig. 1: Schematic of a DDHP Amphiphile.

Core Principles: The Thermodynamics of Self-Assembly

Spontaneous processes are, by definition, exergonic, meaning they proceed with a negative change in Gibbs Free Energy (ΔG). The relationship ΔG = ΔH - TΔS governs this process, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy.

  • Enthalpy (ΔH): For vesicle formation, the enthalpic contribution is often small and can even be positive (unfavorable).[6] This is because the van der Waals interactions between the alkyl tails in the bilayer core are often offset by the loss of favorable hydrogen bonding between water and the individual amphiphile tails.

  • Entropy (ΔS): The dominant driving force is the significant increase in the entropy of the solvent (water). When nonpolar tails are exposed to water, they force the surrounding water molecules into highly ordered "cages." By sequestering these tails into the core of a bilayer, the water molecules are liberated, leading to a large positive ΔS for the system.[4] This favorable entropy change overcomes any unfavorable enthalpy, making ΔG negative and the process spontaneous.[6]

Computational studies have become invaluable in characterizing the thermodynamics of these complex self-assembly processes, which can be hindered by free energy barriers, making them rare events on molecular timescales.[7]

Mechanism of Spontaneous Vesiculation

The transition from solvated monomers to a fully formed vesicle is not instantaneous. It follows a mechanistic pathway driven by the minimization of unfavorable hydrocarbon-water contacts.

  • Monomer Solvation: Individual DDHP molecules are dispersed in the aqueous phase.

  • Hydrophobic Aggregation: Above a certain concentration, known as the Critical Aggregation Concentration (CAC), the hydrophobic effect drives the monomers to aggregate.[5]

  • Bilayer Sheet Formation: Due to their molecular geometry, DDHP molecules arrange into extended, planar bilayer sheets, with the hydrophobic tails forming a core and the hydrophilic heads facing the water.

  • Vesicle Closure: These bilayer sheets have high-energy exposed edges where the hydrophobic core is still in contact with water. To eliminate these edges and achieve a minimal energy state, the sheet spontaneously closes in on itself, forming a spherical, water-filled vesicle.

Fig. 2: Logical flow of spontaneous vesicle formation.

Experimental Protocol: Preparation of DDHP Vesicles

This protocol utilizes the thin-film hydration method, a robust and widely used technique that allows for the controlled, spontaneous formation of vesicles.[8][9] The self-validating nature of this protocol lies in the subsequent characterization steps, which confirm the successful formation of the desired nanostructure.

Materials:

  • DDHP powder

  • Organic solvent (e.g., Chloroform:Methanol 2:1 v/v)[9]

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas stream

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Step 1.1: Dissolve a known quantity of DDHP in the organic solvent mixture in a clean, dry round-bottom flask. The goal is complete dissolution to ensure a homogenous mixture.

    • Step 1.2: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature below the solvent's boiling point (e.g., 35-40°C).

    • Step 1.3: Reduce the pressure and rotate the flask. This creates a large surface area, facilitating gentle and uniform solvent evaporation. The process is complete when a thin, dry, and transparent film of DDHP is visible on the inner surface of the flask.

    • Step 1.4 (Self-Validation Check): The film should appear uniform. Non-uniform clumps indicate incomplete dissolution or too-rapid evaporation.

    • Step 1.5: Place the flask under a vacuum for at least 2 hours to remove any residual organic solvent, which could otherwise disrupt vesicle formation and introduce toxicity.[9]

  • Hydration and Vesicle Formation:

    • Step 2.1: Pre-warm the aqueous buffer to a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the DDHP's alkyl chains. This is critical; hydrating below the Tc results in poor hydration and heterogeneous vesicle formation.

    • Step 2.2: Add the warm buffer to the flask containing the dry lipid film. The volume will determine the final concentration.

    • Step 2.3: Gently agitate the flask by hand or on a low-speed orbital shaker. Do NOT use vigorous shaking or vortexing, as this introduces mechanical energy and negates the "spontaneous" nature of the process, potentially forming undesirable multilamellar structures.

    • Step 2.4: Allow the mixture to hydrate for 1-2 hours at the same temperature (above Tc). During this time, the lipid film will swell and self-assemble into vesicles. The solution should transition from clear to a slightly opalescent, homogenous suspension.

  • Optional Downsizing (If Required):

    • While DDHP forms vesicles spontaneously, the initial population may be polydisperse. For applications requiring a specific size range (e.g., 100-200 nm for intravenous drug delivery), an extrusion step can be performed.[8]

    • Step 3.1: Load the vesicle suspension into a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm).

    • Step 3.2: Pass the suspension through the membranes 11-21 times. This process does not form the vesicles but rather homogenizes their size.

Characterization and Validation

No preparation is complete without rigorous characterization to validate the outcome. These steps confirm the formation, size, homogeneity, and stability of the DDHP vesicles.

Core Techniques:

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring the hydrodynamic diameter (size) and the Polydispersity Index (PDI) of the vesicle population. A low PDI (<0.2) indicates a monodisperse and homogenous sample.

  • Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size distribution and concentration measurements.[10] It is complementary to DLS and particularly useful for visualizing the sample and detecting aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the vesicles, confirming their spherical morphology and lamellarity (unilamellar vs. multilamellar). Cryo-TEM is preferred as it visualizes the vesicles in their hydrated state.[11]

  • Zeta Potential Measurement: This measures the surface charge of the vesicles. For cationic DDHP, a positive zeta potential (e.g., +30 to +50 mV) is expected, which contributes to colloidal stability via electrostatic repulsion.

Parameter Technique Typical Value Significance
Hydrodynamic Diameter (Z-average) DLS80 - 200 nmDetermines in vivo fate and suitability for specific applications.
Polydispersity Index (PDI) DLS< 0.2Indicates size homogeneity of the vesicle population.
Vesicle Concentration NTA1x10¹⁰ - 1x10¹² particles/mLQuantifies the yield of the preparation process.
Morphology TEM / Cryo-TEMSpherical, unilamellarConfirms the formation of the correct nanostructure.
Zeta Potential Electrophoretic Light Scattering+30 to +50 mVIndicates surface charge and predicts colloidal stability.

Table 1: Key characterization parameters for DDHP vesicles.

Fig. 3: Experimental workflow for DDHP vesicle preparation and validation.

Factors Influencing Vesicle Properties

The final characteristics of the vesicle population are sensitive to several environmental parameters, offering avenues for rational design and control.

  • pH: The pH of the aqueous buffer can influence the protonation state of the dihydropyridine head group.[12] Changes in surface charge can affect vesicle size and stability.[13] In some systems, pH can even induce reversible micelle-to-vesicle transitions.[12] For prohormone processing within vesicles, intravesicular pH is a critical modulator.[14]

  • Temperature: As discussed, temperature is critical during the hydration step. Performing hydration below the Tc will result in inefficient vesicle formation.

  • Ionic Strength: The concentration of salts in the buffer can screen the surface charge of the vesicles. This can reduce electrostatic repulsion, potentially leading to aggregation over time.

Applications in Drug Development

The unique properties of DDHP vesicles make them highly attractive as drug delivery vehicles.[15][16]

  • Nucleic Acid Delivery: The cationic surface of DDHP vesicles can electrostatically bind and compact anionic therapeutic molecules like siRNA, mRNA, and pDNA, protecting them from enzymatic degradation and facilitating cellular uptake.

  • Hydrophilic Drug Encapsulation: The aqueous core of the vesicle can be used to encapsulate water-soluble drugs, shielding them from the systemic circulation and releasing them at a target site.

  • Targeted Delivery: The surface of the vesicles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[17]

Conclusion

Spontaneous vesicle formation with amphiphiles like DDHP is a powerful and elegant method for creating advanced nanocarriers. The process is governed by well-understood thermodynamic principles, primarily the hydrophobic effect. By carefully controlling the molecular architecture of the amphiphile and the conditions of preparation, researchers can generate homogenous, stable vesicles with properties tailored for sophisticated applications in drug delivery and biomedical research. The protocols and characterization techniques outlined in this guide provide a robust framework for the successful implementation of this technology.

References

  • Wikipedia. (n.d.). 3,4-Dihydropyran.
  • Wikipedia. (n.d.). 1,4-Dihydropyridine.
  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP).
  • PubChem. (n.d.). DHP 3,4-dihydro-2H-pyran.
  • Sresht, V., et al. (2013). Thermodynamic Driving Forces for the Self-Assembly of Diblock Polypeptoids. ACS Nano.
  • ResearchGate. (n.d.). Molecular structure of 1,4-DHP derivative 2.
  • Frontiers in Oncology. (2024). Application of cell-derived vesicle-based biomimetic drug delivery system in tumor therapy.
  • AIP Publishing. (2009). Dynamics of Vesicle Formation From Lipid Droplets: Mechanism and Controllability. The Journal of Chemical Physics.
  • PubMed Central. (2013). Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid. Langmuir.
  • University of California, San Diego. (n.d.). Summary of Methods to Prepare Lipid Vesicles.
  • PubMed Central. (2010). Thermodynamics of Phospholipid Self-Assembly. Biophysical Journal.
  • FEBS Press. (2018). Environmental pH stress influences cellular secretion and uptake of extracellular vesicles. FEBS Open Bio.
  • YouTube. (2021). EVs: Natural liver-accumulating drug delivery vehicles for liver diseases.
  • PubMed Central. (1988). The mechanism of vesicle formation. Biochemical Journal.
  • MDPI. (2023). Comprehensive Characterisation of Extracellular Vesicle Preparations Using Multiparametric Size-Exclusion Chromatography. International Journal of Molecular Sciences.
  • Google Patents. (2021). Methods for the preparation of a pharmaceutical-vesicle formulation and associated products and uses.
  • PubMed Central. (2021). Dermal and Transdermal Drug Delivery through Vesicles and Particles: Preparation and Applications. Pharmaceutics.
  • National Institutes of Health. (2005). Bioresorbable Vesicles Formed through Spontaneous Self-Assembly of Amphiphilic Poly(ethylene oxide)-block-polycaprolactone. Biomacromolecules.
  • Labinsights. (2023). How to Prepare Nano-vesicles for Encapsulating Protein Drugs.
  • PubMed. (2013). Spontaneous formation of vesicles by self-assembly of cationic block copolymer in the presence of anionic surfactants and their application in formation of polymer embedded gold nanoparticles. Langmuir.
  • ResearchGate. (2019). Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method.
  • Frontiers in Pharmacology. (2024). Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment.
  • ChemRxiv. (2022). Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling.
  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation.
  • ResearchGate. (n.d.). Effect of pH on water transport in plasma membrane vesicles.
  • Research & Reviews: Drug Delivery. (2023). Innovations in Vesicular Drug Delivery: Treatment Strategies and Applications.
  • PubMed Central. (2019). Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in water. Nature Communications.
  • Springer Link. (2021). Characterizing Extracellular Vesicles Using Nanoparticle-Tracking Analysis. Methods in Molecular Biology.
  • ResearchGate. (2016). (PDF) Thermodynamics of self-assembly.
  • Semantic Scholar. (2002). Reversible vesicle formation by changing pH. Journal of Physical Chemistry B.
  • PubMed Central. (2014). Extracellular vesicle isolation and characterization: toward clinical application. Journal of Clinical Investigation.
  • PubMed Central. (2020). Separation, characterization, and standardization of extracellular vesicles for drug delivery applications. Advanced Drug Delivery Reviews.
  • National Institutes of Health. (2000). Measurement of secretory vesicle pH reveals intravesicular alkalinization by vesicular monoamine transporter type 2 resulting in inhibition of prohormone cleavage. The Journal of Physiology.
  • Frontiers in Cellular Neuroscience. (2018). Differential pH Dynamics in Synaptic Vesicles From Intact Glutamatergic and GABAergic Synapses.
  • MDPI. (2019). Extracellular Vesicle Quantification and Characterization: Common Methods and Emerging Approaches. International Journal of Molecular Sciences.

Sources

The Genesis of a Synthetic Membrane: Early Research on Didodecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The discovery that simple, synthetic molecules could spontaneously assemble into bilayer vesicles, mimicking the fundamental structure of biological membranes, was a watershed moment in colloid science and a foundational pillar for modern drug delivery. Among the vanguard of these synthetic amphiphiles was didodecyl hydrogen phosphate (DDP), a molecule whose elegant simplicity belies the profound implications of its self-organizational behavior. This technical guide delves into the seminal early research on DDP, tracing its journey from synthesis to the characterization of its vesicle-forming properties. We will explore the pioneering work that first unveiled the capacity of single-chain and double-chain synthetic amphiphiles to form stable bilayer structures, laying the groundwork for the development of novel drug delivery systems. This document serves as an in-depth resource for researchers, providing not only a historical perspective but also the fundamental scientific principles and experimental methodologies that continue to underpin the field of synthetic vesicles.

Introduction: The Quest for a Synthetic Cell Membrane

The latter half of the 20th century saw an explosion in our understanding of the biological cell, with the fluid mosaic model of the cell membrane becoming a central paradigm. The elegance and functionality of the phospholipid bilayer spurred a desire within the scientific community to create synthetic analogues. The potential applications were vast: from fundamental studies of membrane biophysics to the creation of artificial cells and, most compellingly, the development of targeted drug delivery vehicles.

Early efforts in creating artificial vesicles focused on phospholipids of natural origin, leading to the development of liposomes.[1][2] However, the groundbreaking work of Gebicki and Hicks in 1973, demonstrating that even simple, single-chain unsaturated fatty acids could form stable vesicles they termed "ufasomes," hinted at a broader universe of vesicle-forming molecules.[3][4] This discovery challenged the prevailing notion that the complex structure of natural phospholipids was a prerequisite for bilayer formation.

It was against this backdrop of scientific inquiry that the investigation into totally synthetic amphiphiles began in earnest. The central question was whether simple, custom-designed molecules could replicate the self-assembling properties of their biological counterparts. The research into this compound and other dialkyl amphiphiles provided a resounding and affirmative answer.

Early Synthesis of this compound and its Analogues

The synthesis of dialkyl phosphates, the class of molecules to which this compound (DDP) belongs, was a well-established area of organophosphorus chemistry.[5] Early methods for preparing these compounds laid the foundation for the synthesis of the specific amphiphiles that would prove crucial in the development of synthetic vesicles.

One of the most common and scalable methods for the synthesis of dialkyl phosphates involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent.[6][7][8] This method, adapted for long-chain alcohols, became a workhorse for producing the amphiphiles needed for vesicle research.

Experimental Protocol: Synthesis of Dialkyl Phosphates via the Phosphorus Oxychloride Method

This protocol is a generalized representation of the methods described in early literature for the synthesis of dialkyl phosphates.[6][8]

Objective: To synthesize a dialkyl hydrogen phosphate from a primary alcohol and phosphorus oxychloride.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Primary alcohol (e.g., 1-dodecanol)

  • Anhydrous toluene

  • Triethylamine (Et₃N) or Pyridine

  • Steam generator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Alcohol and Base: A mixture of the primary alcohol (1.8-2.0 equivalents) and a tertiary amine base such as triethylamine (1.8-2.0 equivalents) is added dropwise to the stirred POCl₃ solution. The temperature is carefully maintained below 60°C to control the exothermic reaction. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

  • Formation of Dialkyl Chlorophosphate: The reaction of POCl₃ with two equivalents of the alcohol in the presence of a base leads to the formation of a dialkyl chlorophosphate intermediate.

  • Removal of Amine Hydrochloride: Upon completion of the addition, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, which precipitates as a white solid.

  • Hydrolysis to Dialkyl Phosphate: The filtrate, containing the dialkyl chlorophosphate in toluene, is then subjected to hydrolysis. This is achieved by vigorously passing steam through the solution for approximately one hour. This step converts the dialkyl chlorophosphate to the desired dialkyl hydrogen phosphate.

  • Workup and Isolation: After hydrolysis, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the crude dialkyl hydrogen phosphate. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The initial reaction is carried out under anhydrous conditions because phosphorus oxychloride is highly reactive with water.

  • Use of a Base: The inclusion of a base like triethylamine or pyridine is essential to scavenge the HCl produced, preventing side reactions and driving the reaction towards the formation of the dialkyl substituted product.

  • Steam Hydrolysis: The use of steam for hydrolysis is an effective method for converting the chlorophosphate to the phosphate while avoiding the use of bulk aqueous phases that could complicate the workup.[8]

The Landmark Discovery: Spontaneous Formation of Bilayer Vesicles

The year 1977 marked a pivotal moment in the field of self-assembly with the publication of "A totally synthetic bilayer membrane" by Toyoki Kunitake and Yoshio Okahata.[2][9][10] This seminal work demonstrated for the first time that simple, double-chain synthetic amphiphiles, including dialkyl phosphates, could spontaneously form stable bilayer vesicles in aqueous solution. This discovery fundamentally altered the understanding of the requirements for membrane formation and opened the door to a new class of materials with immense scientific and technological potential.

Kunitake and Okahata synthesized a series of dialkyl amphiphiles with different head groups, including cationic (quaternary ammonium), anionic (phosphate, sulfonate, carboxylate), and nonionic moieties.[11] Their investigations revealed that the presence of two long alkyl chains (typically C10-C20) was a key structural requirement for bilayer formation.

The Case of this compound (DDP)

Among the anionic amphiphiles studied, this compound (sodium salt) was shown to be a potent vesicle-forming agent. The simple structure of DDP, consisting of a hydrophilic phosphate headgroup and two hydrophobic dodecyl (C12) tails, proved to be sufficient to drive the self-assembly process.

G DDP_struct DDP_struct Dispersion Dispersion

Experimental Protocol: Preparation of DDP Vesicles

The following protocol is based on the methods described in the early publications of Kunitake and his collaborators.[11]

Objective: To prepare a stable aqueous dispersion of this compound vesicles.

Materials:

  • This compound (DDP)

  • Deionized water or appropriate buffer solution

  • Bath-type sonicator

  • Apparatus for negative staining electron microscopy (e.g., carbon-coated grids, uranyl acetate solution)

  • Transmission Electron Microscope (TEM)

Procedure:

  • Dispersion: A small amount of this compound is dispersed in deionized water or a suitable buffer to a concentration of, for example, 10 mM.

  • Sonication: The aqueous dispersion is then sonicated using a bath-type sonicator for a period of 1 to 5 minutes. The sonication provides the necessary energy to break down larger aggregates and facilitate the formation of vesicles.

  • Vesicle Formation: During sonication, the DDP molecules self-assemble into bilayer structures, which close upon themselves to form vesicles. The resulting solution typically appears slightly turbid.

  • Characterization by Electron Microscopy:

    • A drop of the vesicle dispersion is applied to a carbon-coated grid.

    • The sample is negatively stained with a solution of uranyl acetate (e.g., 2% aqueous solution). The stain outlines the structures that are not permeable to it, providing contrast.

    • After drying, the grid is examined under a Transmission Electron Microscope.

Expected Results:

Electron micrographs of the negatively stained samples reveal the presence of spherical, often multilamellar, vesicles. The bilayer structure is visible as concentric rings, with the thickness of the bilayer being consistent with the length of the two dodecyl chains.

G

Physicochemical Characterization of Early Synthetic Vesicles

The initial discovery of vesicle formation was quickly followed by studies aimed at characterizing the physicochemical properties of these novel synthetic membranes. These early investigations were crucial for establishing the similarities and differences between synthetic vesicles and their natural liposomal counterparts.

Key Physicochemical Properties Investigated:

  • Morphology and Size: As discussed, transmission electron microscopy was the primary tool for visualizing the vesicles and confirming their bilayer structure. The vesicles were typically found to be multilamellar and varied in size.[11]

  • Bilayer Thickness: Electron microscopy also allowed for the estimation of the bilayer thickness, which was found to be in the range of 30-40 Å, consistent with a bilayer of extended dodecyl chains.

  • Phase Transition Behavior: Differential scanning calorimetry (DSC) was employed to study the thermal properties of the synthetic bilayers. The detection of a gel-to-liquid crystal phase transition provided strong evidence for the ordered, cooperative packing of the alkyl chains within the bilayer, a hallmark of lipid membranes.

  • Membrane Fluidity: The fluidity of the synthetic membranes was investigated using fluorescence depolarization techniques with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). These studies helped to understand the physical state of the hydrophobic core of the bilayer.

PropertyMethod of AnalysisTypical Early Findings for Dialkyl Phosphate Vesicles
Morphology Transmission Electron Microscopy (Negative Staining)Spherical, often multilamellar vesicles
Size Transmission Electron MicroscopyVariable, typically in the nanometer to micrometer range
Bilayer Thickness Transmission Electron MicroscopyApproximately 30-40 Å
Phase Transition Differential Scanning Calorimetry (DSC)Presence of a gel-to-liquid crystal phase transition
Membrane Fluidity Fluorescence DepolarizationSimilarities to the fluid nature of biological membranes

Early Promise in Drug Delivery

The demonstration that stable vesicles could be formed from simple, synthetic molecules like DDP immediately suggested their potential as drug delivery vehicles.[12][13][14] The ability to encapsulate both hydrophilic molecules in the aqueous core and hydrophobic molecules within the bilayer membrane made them attractive candidates for protecting drugs from degradation and controlling their release.

While the very early papers focused on the fundamental discovery of vesicle formation, the implications for drug delivery were clear and often mentioned. The ability to create vesicles from a wide range of synthetic amphiphiles offered the tantalizing prospect of "designer lipids" tailored for specific drug delivery applications.[12] This concept laid the groundwork for decades of research into synthetic nanocarriers.

Early research in this area would have focused on demonstrating the principle of encapsulation.

Conceptual Experimental Protocol: Early Drug Encapsulation Studies

This protocol outlines the likely approach taken in early studies to demonstrate the encapsulation of a model compound in DDP vesicles.

Objective: To encapsulate a water-soluble marker molecule within DDP vesicles and demonstrate its retention.

Materials:

  • This compound (DDP)

  • A water-soluble marker molecule (e.g., a fluorescent dye like carboxyfluorescein or a radiolabeled compound)

  • Deionized water or buffer

  • Sonication equipment

  • Size exclusion chromatography column (e.g., Sephadex)

Procedure:

  • Vesicle Formation in the Presence of Marker: DDP is dispersed in an aqueous solution containing a high concentration of the marker molecule.

  • Sonication: The mixture is sonicated to induce vesicle formation. During this process, the marker molecule is entrapped in the aqueous interior of the newly formed vesicles.

  • Separation of Free and Encapsulated Marker: The vesicle dispersion is passed through a size exclusion chromatography column. The larger vesicles will elute first, while the smaller, unencapsulated marker molecules will be retained by the column and elute later.

  • Quantification of Encapsulation: The amount of marker in the vesicle fraction is quantified (e.g., by fluorescence spectroscopy or scintillation counting). The encapsulation efficiency can then be calculated as the percentage of the initial marker that was successfully entrapped within the vesicles.

  • Release Studies (Optional): The stability of the vesicles and the retention of the marker can be assessed over time or under different conditions (e.g., changes in temperature or pH).

This type of experiment would have provided the crucial proof-of-concept that these synthetic vesicles could indeed serve as effective containers for therapeutic agents, paving the way for the more sophisticated drug delivery systems in use today.

Conclusion and Future Outlook

The early research on this compound and other synthetic dialkyl amphiphiles was a triumph of curiosity-driven science. The discovery that simple molecules could mimic the complex self-assembly of natural phospholipids was not only a significant contribution to fundamental colloid and surface science but also laid the conceptual and experimental groundwork for the field of synthetic drug delivery systems.

The work of pioneers like Kunitake and Okahata demonstrated that the principles of self-assembly are universal and can be harnessed to create novel functional materials from the bottom up. The early methodologies for synthesis, vesicle preparation, and characterization, while refined over the decades, remain at the core of research in this area.

Today, the legacy of this early research is evident in the vast and diverse field of nanomedicine, where synthetic vesicles, polymersomes, and other nanocarriers are being developed to treat a wide range of diseases. The journey of this compound from a simple synthetic molecule to a model for a new class of drug delivery vehicles is a testament to the power of fundamental research to unlock transformative technologies.

References

  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012).
  • Chabrier, P., & Savignac, P. (1950). Sur la préparation des esters dialcoylphosphoriques. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 231, 523-525.
  • Convenient Preparation of Long-Chain Dialkyl Phosphates. (n.d.). Organic Chemistry Portal.
  • Kunitake, T., & Okahata, Y. (1978). Synthetic Bilayer Membranes with Anionic Head Groups. Bulletin of the Chemical Society of Japan, 51(6), 1877–1879.
  • Kunitake, T., & Okahata, Y. (1977). A totally synthetic bilayer membrane. Journal of the American Chemical Society, 99(11), 3860–3861.
  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates. Thieme E-Journals - Synthesis / Full Text.
  • Gebicki, J. M., & Hicks, M. (1976). Preparation and properties of vesicles enclosed by fatty acid membranes. Chemistry and Physics of Lipids, 16(2), 142–160.
  • Kunitake, T. (1992). Synthetic Bilayer Membranes: Molecular Design, Self-Organization, and Application. Angewandte Chemie International Edition in English, 31(6), 709–726.
  • A Totally Synthetic Bilayer Membrane - Kyushu University Pure Portal Site. (n.d.).
  • Kunitake, T. (1986). Chemistry of Synthetic Bilayer Membranes. Journal of Macromolecular Science, Part A: Chemistry, 23(6-7), 709-726.
  • Fonteijn, T. A. A., Engberts, J. B. F. N., & Hoekstra, D. (1991). Asymmetric fusion between phospholipid vesicles and vesicles formed from synthetic di(n-alkyl)
  • Designer lipids for drug delivery:
  • Kunitake, T., Ishikawa, Y., & Nishimi, T. (1990). Direct Observation of Helices and Vesicles of Ammonium Bilayers. Chemistry Letters, 19(1), 25-28.
  • Liposomes: A Historical Perspective, Classification, Preparation Methods, and Clinical Applic
  • Historical Evolution and Modern Advances in Vesicular Nanocarriers. (2025). Preprints.org.
  • The Concept and History of Liposomes. (n.d.).
  • Ufasomes are stable particles surrounded by unsaturated fatty acid membranes. (1973).
  • Bio-Inspired Drug Delivery Systems: From Synthetic Polypeptide Vesicles to Outer Membrane Vesicles. (n.d.). PMC.
  • Extracellular vesicles versus synthetic nanoparticles for drug delivery. (2021). PMC.

Sources

The Emergence of a Versatile Amphiphile: A Technical Guide to Didodecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Didodecyl hydrogen phosphate (DDHP) has quietly permeated a vast array of scientific and industrial landscapes, from its foundational role in colloid chemistry to its emerging potential in sophisticated drug delivery systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of DDHP, moving beyond a simple recitation of facts to an in-depth exploration of its discovery, synthesis, physicochemical properties, and self-assembly into functional supramolecular structures. We will delve into the causality behind experimental choices in its synthesis and characterization, present detailed protocols for its study, and explore its current and future applications, particularly in the pharmaceutical sciences. This document is designed to be a self-validating resource, grounded in authoritative references and practical insights.

Introduction: Unveiling a Molecule of Quiet Importance

This compound (C₂₄H₅₁O₄P), also known as dilauryl hydrogen phosphate, is a dialkyl phosphate ester that has carved a niche for itself as a highly effective anionic surfactant and a building block for self-assembled systems.[1] Its molecular architecture, featuring a hydrophilic phosphate headgroup and two hydrophobic dodecyl (C12) tails, bestows upon it the amphiphilic character that dictates its rich and complex behavior in various media.

While the specific moment of DDHP's "discovery" is not pinpointed to a single seminal publication, its emergence is intrinsically linked to the broader history of the synthesis of organophosphate esters, which dates back nearly two centuries.[2] The systematic investigation and characterization of long-chain dialkyl phosphates gained momentum in the mid-20th century, driven by the need for novel surfactants and additives in industrial applications.[3][4] Today, DDHP's significance extends far beyond its initial applications, with its ability to form stable vesicles and monolayers making it a subject of intense research in materials science and nanomedicine.

This guide will navigate the scientific landscape of DDHP, offering a detailed narrative of its synthesis, a thorough examination of its properties, and a practical guide to its characterization and application.

Synthesis and Characterization: From Precursors to Purified Product

The synthesis of this compound is a well-established process, with several methodologies available to the modern chemist. The choice of a particular synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Synthetic Pathways: A Tale of Two Precursors

Historically, the synthesis of dialkyl phosphates has been approached from several angles. One of the earliest and most straightforward methods involves the reaction of an alcohol with a phosphorylating agent.

A common and efficient laboratory-scale synthesis of DDHP involves the reaction of dodecanol (lauryl alcohol) with a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

Conceptual Workflow for DDHP Synthesis:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Dodecanol Dodecanol (C12H25OH) Reaction Phosphorylation in an inert solvent (e.g., Toluene) with a base (e.g., Triethylamine) Dodecanol->Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction Filtration Filtration to remove triethylammonium chloride Reaction->Filtration Hydrolysis Hydrolysis (e.g., with steam or water) Filtration->Hydrolysis Extraction Extraction and Purification Hydrolysis->Extraction DDHP This compound (DDHP) Extraction->DDHP

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dodecanol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene.

  • Addition of Phosphorylating Agent: Cool the solution in an ice bath. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of toluene.

  • Hydrolysis: Add the filtrate to a separatory funnel containing water or treat it with steam. Shake vigorously to hydrolyze the intermediate dichlorophosphate.

  • Extraction and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The crude DDHP can be further purified by recrystallization from a suitable solvent like acetone or by column chromatography.

Physicochemical Properties: A Data-Driven Profile

The utility of DDHP is intrinsically linked to its physical and chemical properties. A summary of these key parameters is presented below.

PropertyValueReference
CAS Number 7057-92-3[5]
Molecular Formula C₂₄H₅₁O₄P[6]
Molecular Weight 434.63 g/mol [5]
Appearance White to off-white solid[7]
Melting Point 48-59 °C[5]
Boiling Point 507.9 °C at 760 mmHg (Predicted)[1]
Density ~0.946 g/cm³[1]
pKa ~1.5 - 2.0 (Predicted)[1]
Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized DDHP is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of DDHP is characterized by signals corresponding to the terminal methyl groups of the dodecyl chains (a triplet around 0.8-0.9 ppm), a broad multiplet for the methylene protons of the alkyl chains (around 1.2-1.4 ppm), and a multiplet for the methylene protons adjacent to the phosphate group (-CH₂-O-P) at a downfield chemical shift (around 3.9-4.1 ppm). The acidic proton of the phosphate group may be observed as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the dodecyl chains, with the carbon atom attached to the phosphate oxygen appearing at the most downfield position.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. DDHP typically exhibits a single resonance in the region of 0 to 5 ppm, confirming the presence of a phosphate ester.[8]

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of DDHP. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z corresponding to approximately 433.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of DDHP will show characteristic absorption bands for P=O stretching (around 1200-1250 cm⁻¹), P-O-C stretching (around 1000-1050 cm⁻¹), and C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹).

The Architecture of Self-Assembly: From Monolayers to Vesicles

The amphiphilic nature of DDHP drives its spontaneous organization into ordered structures in aqueous environments, a phenomenon known as self-assembly. This behavior is fundamental to many of its applications.

Monolayer Formation at Interfaces

At an air-water or oil-water interface, DDHP molecules arrange themselves into a monomolecular layer, with the hydrophilic phosphate headgroups oriented towards the aqueous phase and the hydrophobic dodecyl tails extending into the air or oil phase. The stability and packing of these monolayers are influenced by factors such as surface pressure, temperature, and the pH of the aqueous subphase.

Vesicle Formation: The Spontaneous Curvature of DDHP Bilayers

In aqueous solution, above a certain concentration and under appropriate conditions, DDHP molecules self-assemble into closed, spherical structures known as vesicles. These vesicles consist of a lipid bilayer enclosing an aqueous core. The formation of vesicles is a thermodynamically driven process, governed by the hydrophobic effect and the packing parameter of the amphiphile.[10][11]

Diagram of DDHP Vesicle Formation:

cluster_process Vesicle Self-Assembly Monomers DDHP Monomers in Aqueous Solution Bilayer Planar Bilayer Fragments Monomers->Bilayer Hydrophobic Effect Vesicle Closed Spherical Vesicle Bilayer->Vesicle Minimization of Edge Energy

Caption: The process of DDHP self-assembly into a vesicle in an aqueous environment.

The stability and size of DDHP vesicles are influenced by several factors:

  • pH: The ionization state of the phosphate headgroup is pH-dependent. At low pH, the headgroup is protonated and less charged, which can affect the packing and curvature of the bilayer.

  • Temperature: Temperature can influence the fluidity of the alkyl chains, with a transition from a more ordered gel phase to a more fluid liquid-crystalline phase.[12]

  • Ionic Strength: The presence of ions in the solution can screen the electrostatic repulsion between the charged phosphate headgroups, affecting vesicle size and stability.

Experimental Protocol: Preparation of DDHP Vesicles by Sonication

  • Dispersion: Disperse a known amount of DDHP in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration above its critical micelle concentration.

  • Hydration: Gently agitate the dispersion at a temperature above the phase transition temperature of DDHP to ensure complete hydration of the lipid.

  • Sonication: Sonicate the dispersion using a probe sonicator or in a bath sonicator until the solution becomes clear. This process breaks down larger multilamellar structures into smaller, unilamellar vesicles.

  • Characterization: The size and morphology of the resulting vesicles can be characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Applications in Drug Delivery: A Vehicle for Therapeutics

The ability of DDHP to form stable, biocompatible vesicles makes it an attractive candidate for drug delivery applications.[1] These vesicles, often referred to as liposomes, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their transport to target sites.

Encapsulation and Release Mechanisms
  • Hydrophilic Drugs: Water-soluble drugs can be encapsulated in the aqueous core of the DDHP vesicles.

  • Hydrophobic Drugs: Lipid-soluble drugs can be partitioned into the hydrophobic bilayer of the vesicles.

The release of the encapsulated drug can be triggered by various mechanisms, including passive diffusion, vesicle destabilization at the target site (e.g., due to pH changes), or external stimuli.

Conceptual Diagram of a DDHP-based Drug Delivery System:

cluster_vesicle DDHP Vesicle cluster_drugs Therapeutic Agents Bilayer DDHP Bilayer Core Aqueous Core Hydrophilic Hydrophilic Drug Hydrophilic->Core Encapsulated Hydrophobic Hydrophobic Drug Hydrophobic->Bilayer Partitioned

Caption: Encapsulation of hydrophilic and hydrophobic drugs within a DDHP vesicle.

Interaction with Cellular Systems

While specific signaling pathways directly modulated by DDHP are not well-documented, the interaction of DDHP vesicles with cells is expected to follow general principles of nanoparticle-cell interactions. As anionic vesicles, they may interact with the cell membrane through electrostatic interactions. The uptake of these vesicles by cells can occur through endocytosis. Recent studies have shown that hydrogen phosphate ions can selectively induce apoptosis in certain cancer cell lines, suggesting that the phosphate headgroup of DDHP could have biological activity beyond its role as a structural component.[13] However, further research is needed to elucidate the specific molecular interactions and signaling cascades that may be involved.

The development of DDHP-based drug delivery systems often involves surface modification with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.[14]

Broader Applications: A Surfactant for All Seasons

Beyond the realm of drug delivery, DDHP's properties as a surfactant and emulsifier have led to its widespread use in numerous industries:

  • Personal Care: In lotions, creams, and conditioners, it acts as an emulsifier to stabilize oil-in-water or water-in-oil formulations.[1]

  • Paints and Coatings: It serves as a dispersing agent for pigments and other components, ensuring a uniform and stable product.[1]

  • Lubricants: DDHP is used to create stable emulsions in cutting fluids and other industrial lubricants.

  • Agriculture: It is employed as an emulsifier in pesticide and fertilizer formulations to improve their stability and efficacy.[1]

  • Textiles: As a fabric softener and antistatic agent, it improves the feel and handling of textiles.[1]

Conclusion and Future Perspectives

This compound, a molecule with a rich history rooted in the development of organophosphate chemistry, continues to demonstrate its versatility and importance. From its foundational role as a surfactant in a multitude of industrial processes to its sophisticated application as a building block for nanoscale drug delivery vehicles, DDHP is a testament to the power of molecular design.

The future of DDHP research lies in several key areas. A deeper understanding of the thermodynamics and kinetics of its self-assembly will enable the rational design of vesicles with precisely controlled size, stability, and release characteristics.[11][15] Further exploration of its interactions with biological systems, including specific cell signaling pathways, will be crucial for advancing its use in medicine.[13] The development of targeted and stimuli-responsive DDHP-based drug delivery systems holds immense promise for the treatment of a wide range of diseases. As our ability to manipulate matter at the nanoscale continues to grow, the quiet importance of molecules like this compound is certain to become ever more pronounced.

References

  • Fiore, M. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(12), 1934-1945.
  • Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2009). The first asymmetric synthesis of trialkyl phosphates on the basis of dynamic kinetic resolution in the phosphite method using a chiral source in a catalytic manner.
  • Todd, A. R. (1947). Studies in phosphorylation. Part XXIX. The synthesis of dialkyl phosphates from monoalkyl phosphonates: direct oxidative esterification. Journal of the Chemical Society C: Organic, 947-950.
  • Bergström, M. (1996). Thermodynamics of vesicle formation from a mixture of anionic and cationic surfactants. Langmuir, 12(10), 2454-2463.
  • Keglevich, G. (2020).
  • Steinberg, G. M. (1950). REACTIONS OF DIALKYL PHOSPHITES. SYNTHESIS OF DIALKYL CHLOROPHOSPHATES, TETRAALKYL PYROPHOSPHATES, AND MIXED ORTHOPHOSPHATE ESTERS. The Journal of Organic Chemistry, 15(3), 637-647.
  • Kosolapoff, G. M. (1959). U.S. Patent No. 2,886,586. Washington, DC: U.S.
  • Fromherz, P. (2004). Thermodynamics and dynamics of the formation of spherical lipid vesicles. Physical biology, 1(3-4), 136.
  • Guida, V. (2010). Thermodynamics and kinetics of vesicles formation processes. Advances in colloid and interface science, 161(1-2), 77-88.
  • American Elements. (n.d.). This compound.
  • Chen, D., et al. (2019).
  • ResearchGate. (n.d.). Thermodynamics and kinetics of vesicles formation processes.
  • LookChem. (n.d.). Cas 7057-92-3, this compound.
  • P. R. Jones, & P. J. Stang. (2018). Phosphoric acid as a precursor to chemicals traditionally synthesized from white phosphorus. Science, 359(6382), 1383-1385.
  • Woodstock, W. H. (1951). U.S. Patent No. 2,571,656. Washington, DC: U.S.
  • Wikipedia. (2023, December 1). Phosphoric acids and phosphates.
  • Haubennestel, K. H., & Pritschins, W. (1992). U.S. Patent No. 5,130,463. Washington, DC: U.S.
  • Chen, G., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 224, 115174.
  • Bigioni, T. P., et al. (2006). Kinetically driven self assembly of highly ordered nanoparticle monolayers.
  • Al-Khami, A. A., et al. (2022). Hydrogen phosphate selectively induces MDA MB 231 triple negative breast cancer cell death in vitro. Scientific reports, 12(1), 5333.
  • PubChem. (n.d.). Didodecyl phosphate.
  • Maiti, P., et al. (2018). Controlled drug delivery vehicles for cancer treatment and their performance. Signal transduction and targeted therapy, 3(1), 1-17.
  • De Virgilio, C., & Loewith, R. (2019). The induction of HAD-like phosphatases by multiple signaling pathways confers resistance to the metabolic inhibitor 2-deoxyglucose. Science signaling, 12(597), eaaw8000.
  • Kozak, J. J., et al. (2008). Kinetics of docking in postnucleation stages of self-assembly. The Journal of chemical physics, 128(11), 114707.
  • ResearchGate. (n.d.). 31 P NMR spectra for ammonium dihydrogen phosphate in D 2 O (brown).
  • MPI für Kohlenforschung. (n.d.). NMR-Based Structure Characterization.
  • Bates, M. A., & Frenkel, D. (2000). Phase behavior of two-dimensional hard rod fluids. The Journal of chemical physics, 112(22), 10034-10041.
  • Lederer, W. J., & Eisner, D. A. (2010). Signaling pathways utilized by PTH and dopamine to inhibit phosphate transport in mouse renal proximal tubule cells. American Journal of Physiology-Renal Physiology, 298(5), F1165-F1171.
  • Hertkorn, N., et al. (2013).
  • Castillo, R. R., et al. (2018). Preparation of a mesoporous silica-based nano-vehicle for dual DOX/CPT pH-triggered delivery. Pharmaceutical research, 35(7), 1-11.
  • Qian, F., et al. (2010). Phase behavior of amorphous molecular dispersions II: Role of hydrogen bonding in solid solubility and phase separation kinetics. Pharmaceutical research, 27(12), 2787-2796.
  • American Chemical Society. (n.d.). Journal of Chemical Education.
  • Hawthorne, D., et al. (2022). Sustained and targeted delivery of hydrophilic drug compounds: A review of existing and novel technologies from bench to bedside. Journal of Drug Delivery Science and Technology, 78, 103936.
  • ResearchGate. (n.d.). Synergistic and additive interactions between receptor signaling networks drive the regulatory T cell versus T helper 17 cell fate choice.
  • Umezawa, K. (2019). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine drugs, 17(5), 293.
  • American Chemical Society. (n.d.). Organic Letters Journal.

Sources

Theoretical models of DDHP membranes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Modeling of Dipalmitoyl-2,3-dihydroxypropyl-N,N-dimethyl-N-hydroxyethylammonium (DDHP) Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic lipids are fundamental to the advancement of non-viral gene delivery systems and drug formulation. Among these, novel amphiphiles such as Dipalmitoyl-2,3-dihydroxypropyl-N,N-dimethyl-N-hydroxyethylammonium (DDHP) offer promising avenues for therapeutic innovation. The rational design and optimization of lipid-based nanoparticles necessitate a profound understanding of their molecular organization and physicochemical properties. As comprehensive experimental characterization for every novel lipid is not always feasible, theoretical modeling, particularly molecular dynamics (MD) simulations, provides an indispensable tool for predicting membrane behavior at an atomistic level. This guide presents a comprehensive overview of the theoretical models and a methodological workflow for studying DDHP membranes, offering insights into the causality behind computational choices and ensuring a self-validating framework for research.

Introduction: The Imperative for Theoretical Modeling of Novel Cationic Lipids

The efficacy of lipid-based drug and gene delivery systems is intrinsically linked to the molecular architecture of their constituent lipids. Cationic lipids, such as DDHP, are characterized by a positively charged headgroup that facilitates interaction with anionic genetic material and cell membranes, and hydrophobic acyl chains that drive self-assembly into bilayer structures. The specific arrangement of these moieties dictates crucial membrane properties including fluidity, phase behavior, and permeability, which in turn govern the stability, cargo-loading capacity, and transfection efficiency of lipid nanoparticles.

While experimental techniques provide invaluable data on macroscopic membrane properties, they often lack the spatio-temporal resolution to elucidate the intricate molecular interactions that underpin these characteristics. Theoretical modeling, especially all-atom and coarse-grained molecular dynamics simulations, bridges this gap by offering a "computational microscope" to observe membrane dynamics in atomistic detail. This in-silico approach is particularly vital for novel lipids like DDHP, for which extensive experimental data may not yet be available. A robust theoretical model can predict key biophysical parameters, guide experimental design, and accelerate the development of new lipid-based therapeutics.

This guide provides a detailed walkthrough of the principles and practices for establishing a reliable theoretical model of a DDHP membrane, from first principles force field parameterization to the analysis of large-scale membrane properties.

Foundational Theoretical Frameworks for DDHP Membrane Modeling

The cornerstone of accurately simulating a DDHP membrane lies in the selection and validation of an appropriate theoretical framework. The two most powerful and widely used approaches are All-Atom Molecular Dynamics (AAMD) and Coarse-Grained (CG) Molecular Dynamics.

All-Atom Molecular Dynamics (AAMD): Capturing Fine-Grained Interactions

AAMD simulations represent every atom of the lipid, water, and ions as an individual particle, offering the highest level of detail. The interactions between these particles are governed by a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.

Causality in Force Field Selection: The choice of force field is the most critical decision in an AAMD study. Established force fields like CHARMM[1][2][3] and AMBER provide parameters for a wide range of biomolecules. However, for a novel lipid like DDHP, the parameters for the unique headgroup are unlikely to be present. Therefore, a bespoke parameterization is necessary.

Workflow for Force Field Parameterization of the DDHP Headgroup:

The process of developing new force field parameters is a meticulous one, aiming to reproduce both quantum mechanical (QM) data for molecular fragments and experimental data for bulk properties. This self-validating process ensures the physical realism of the model.

G cluster_QM Quantum Mechanical Calculations cluster_FF Force Field Parameterization cluster_Val Validation QM_frag 1. Isolate DDHP Headgroup Fragment QM_calc 2. Perform QM Calculations (e.g., Gaussian, ORCA) - Optimize geometry - Calculate electrostatic potential (ESP) QM_frag->QM_calc Input for Charges 5. Derive Partial Atomic Charges - Fit to QM ESP using RESP or similar methods QM_calc->Charges ESP for charge fitting QM_dih 3. Scan Dihedral Potentials for Key Torsions Dihedrals 6. Parameterize Dihedral Terms - Fit to QM potential energy scans QM_dih->Dihedrals Energy profiles for fitting Analogy 4. Initial Guess from Analogy - Transfer parameters for dipalmitoyl tails from existing lipids (e.g., DPPC) Analogy->Charges Charges->Dihedrals LJ 7. Refine Lennard-Jones Parameters - (Optional) Based on liquid phase properties Dihedrals->LJ Sim 8. Run AAMD Simulation of DDHP Bilayer LJ->Sim Final Parameters Analysis 9. Analyze Trajectory for Key Properties - Area per lipid - Bilayer thickness - Order parameters Sim->Analysis Compare 10. Compare with Experimental Data (or data from analogous lipids) Analysis->Compare Compare->Charges Iterative Refinement G cluster_Setup System Setup cluster_Sim Simulation Protocol cluster_Analysis Trajectory Analysis Build 1. Build DDHP Bilayer (e.g., using CHARMM-GUI) Solvate 2. Solvate with Water Build->Solvate Ions 3. Add Counter-ions (Br-) Solvate->Ions Min 4. Energy Minimization Ions->Min Equil 5. Equilibration - NVT (constant volume) - NPT (constant pressure) Min->Equil Prod 6. Production Run (NPT) Equil->Prod APL Area per Lipid Prod->APL Thick Bilayer Thickness Prod->Thick Order Deuterium Order Parameters Prod->Order Density Electron Density Profile Prod->Density

Figure 2: A typical workflow for an all-atom MD simulation of a DDHP membrane.

Step-by-Step Simulation Protocol:

  • System Construction: A DDHP bilayer is constructed, typically consisting of at least 64-128 lipids per leaflet to minimize finite-size effects. Tools like CHARMM-GUI can automate this process.

  • Solvation: The bilayer is solvated with a water model (e.g., TIP3P) to a thickness that prevents interactions between the bilayer and its periodic images.

  • Ionization: Counter-ions (in this case, bromide) are added to neutralize the positive charge of the DDHP headgroups. Additional salt can be added to mimic physiological conditions.

  • Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the target temperature under constant volume (NVT ensemble), followed by a longer equilibration under constant pressure (NPT ensemble) to allow the system to relax to its equilibrium density and area per lipid.

  • Production Simulation: A long production run is performed in the NPT ensemble, during which the trajectory data is saved for analysis.

Data Analysis and Validation: Benchmarking the Model

The trustworthiness of a theoretical model is established through rigorous comparison with experimental data. For a novel lipid like DDHP, where specific experimental values may be scarce, it is crucial to compare the simulation results with those of well-characterized lipids with similar structures, such as DPPC.

Key Properties for Validation:

PropertyDescriptionTypical Value for Dipalmitoyl Lipids
Area per Lipid (APL) The average area occupied by a single lipid in the plane of the bilayer.~63 Ų (for DPPC in the liquid-crystalline phase)
Bilayer Thickness The distance between the headgroups of the two leaflets.~38 Å (for DPPC)
Deuterium Order Parameter (SCD) A measure of the orientational order of the C-H bonds in the acyl chains.Varies along the chain, with higher values near the headgroup.
Phase Transition Temperature (Tm) The temperature at which the membrane transitions from a gel-like to a fluid-like state.41 °C (for DPPC) [4]

Table 1: Key biophysical properties for validating a lipid bilayer model.

The analysis of the simulation trajectory will yield values for these properties, which can then be benchmarked. For instance, the APL for a simulated DDHP bilayer would be expected to be in a similar range to that of DPPC, though potentially larger due to the bulkier headgroup and electrostatic repulsion between the cationic charges.

Conclusion: The Predictive Power of Theoretical Models

Theoretical models, particularly all-atom and coarse-grained MD simulations, are indispensable tools in modern lipid science and drug development. For novel lipids such as DDHP, where experimental data may be limited, these models provide a powerful framework for predicting membrane properties, understanding molecular interactions, and guiding the rational design of lipid-based delivery systems. The methodological workflow presented in this guide, which emphasizes rigorous force field parameterization and validation, ensures the development of physically realistic and predictive models. By integrating theoretical and experimental approaches, researchers can accelerate the translation of novel lipid chemistry into advanced therapeutic applications.

References

  • Klauda, J. B., et al. (2010). Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. The Journal of Physical Chemistry B, 114(23), 7830-7843.
  • Feller, S. E. (2008). Development of the CHARMM force field for lipids.
  • Pastor, R. W., & MacKerell Jr, A. D. (2011). Development of the CHARMM force field for lipids. Journal of physical chemistry letters, 2(13), 1526-1532.
  • Ermilova, I. (2019). Molecular dynamics simulations of cationic lipids.
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids.

Sources

An In-depth Technical Guide to the Interaction of 1,4-Dihydropyridines with Water for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical interactions between water and the 1,4-dihydropyridine (DHP) class of molecules. For drug development professionals, a deep understanding of these interactions is paramount, as water plays a pivotal role in the stability, solubility, and ultimate bioavailability of DHP-based active pharmaceutical ingredients (APIs). This document will delve into the core physicochemical principles governing these interactions, outline robust experimental protocols for their characterization, and present formulation strategies to mitigate the associated challenges.

The Dichotomous Role of Water in the Lifecycle of 1,4-Dihydropyridines

Water is a ubiquitous and yet complex component in the lifecycle of 1,4-DHP drugs. Its presence is a double-edged sword: essential for dissolution and absorption, yet a primary antagonist to the chemical stability of the DHP scaffold. The lipophilic nature of many DHP derivatives leads to inherently low aqueous solubility, a significant hurdle for achieving therapeutic bioavailability.[1][2] Concurrently, the 1,4-dihydropyridine ring is susceptible to degradation in aqueous environments, a process significantly accelerated by light.[3][4][5][6]

The principal degradation pathway for 1,4-DHPs in the presence of water and light is the aromatization of the dihydropyridine ring to its pyridine analogue.[3][4][7] This oxidative process results in a complete loss of the molecule's calcium channel blocking activity.[3][4] The proposed mechanism for this photodegradation often involves the transfer of a proton from the excited singlet state of the DHP molecule to the solvent (water).[8] Furthermore, this degradation can lead to the formation of single oxygen and superoxide species, which carry the potential for phototoxic reactions.[3][4][6]

The stability of 1,4-DHPs in aqueous solutions is also significantly influenced by pH and the presence of certain metal ions. For instance, the presence of Fe³⁺ ions has been shown to catalyze the rapid degradation of 1,4-DHP drugs through aromatization.[9] The rate of this degradation is inversely proportional to the pH of the solution.[9]

Given these challenges, the majority of commercially available DHP drugs are formulated as solid dosage forms, such as tablets, to minimize their exposure to water and light during storage.[3][4][5] However, the need for liquid formulations, particularly for pediatric or geriatric populations, necessitates a thorough understanding and strategic mitigation of these water-driven instabilities.

Physicochemical Properties and Their Quantification

A foundational aspect of studying DHP-water interactions is the precise measurement of key physicochemical parameters. These data form the basis for rational formulation design and predict in vivo performance.

Solubility Determination

The inherently low aqueous solubility of most 1,4-DHP derivatives is a primary challenge in drug development.[1] Accurate determination of this parameter is crucial.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol outlines the harmonized shake-flask method, a gold standard for determining the equilibrium solubility of poorly water-soluble compounds.

Objective: To determine the equilibrium solubility of a 1,4-DHP derivative in an aqueous medium.

Materials:

  • 1,4-DHP compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffer solutions (as required)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the 1,4-DHP compound to a series of vials containing a known volume of the aqueous medium (e.g., purified water or buffer). The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved 1,4-DHP.

  • Calculation: Calculate the equilibrium solubility based on the measured concentration and the dilution factor.

Self-Validation:

  • The continued presence of excess solid at the end of the experiment validates that equilibrium was reached from a supersaturated state.

  • Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing consistent concentration values confirms that equilibrium has been achieved.

Stability Assessment in Aqueous Media

The chemical stability of a 1,4-DHP in an aqueous environment is a critical parameter that dictates its shelf-life and suitability for liquid formulations.

Experimental Protocol: Forced Degradation Study in Aqueous Solution

This protocol describes a forced degradation study to identify degradation products and determine the degradation kinetics of a 1,4-DHP in an aqueous solution under various stress conditions.

Objective: To assess the stability of a 1,4-DHP derivative in aqueous solution under hydrolytic (acidic and basic), oxidative, and photolytic stress.

Materials:

  • 1,4-DHP compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Purified water

  • pH meter

  • Temperature-controlled chamber

  • Photostability chamber with a Xenon lamp (ICH Q1B compliant)[3]

  • HPLC system with a photodiode array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the 1,4-DHP in a suitable solvent (e.g., methanol or acetonitrile) and dilute it with the respective stressor solutions to the target concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the DHP solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Incubate the DHP solution in 0.1 M NaOH at room temperature.

    • Oxidation: Treat the DHP solution with 3% H₂O₂ at room temperature.

    • Photodegradation: Expose the DHP solution in a photostability chamber to a controlled light source.[10][11] A control sample should be wrapped in aluminum foil to shield it from light.

  • Time-Point Sampling: At specified time intervals, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples by HPLC-PDA to quantify the remaining parent drug and monitor the formation of degradation products. The PDA detector will provide UV spectra of the degradation products, which can aid in their identification.

    • Utilize LC-MS to identify the mass of the degradation products and elucidate their structures.

  • Data Interpretation: Plot the concentration of the parent drug versus time to determine the degradation kinetics (e.g., zero-order or first-order).

Self-Validation:

  • The use of a control sample (protected from the stressor) validates that the observed degradation is due to the applied stress condition.

  • Mass balance analysis, where the sum of the parent drug and the degradation products remains constant over time, indicates that all major degradation products are being accounted for.

Core Mechanisms of Interaction and Degradation

A nuanced understanding of the molecular-level interactions between 1,4-DHPs and water is essential for predicting and controlling their stability.

Hydrolysis

While photodegradation is the most cited instability, hydrolysis can also occur, particularly under acidic or basic conditions. The ester groups commonly present at the 3 and 5 positions of the dihydropyridine ring are susceptible to hydrolysis, leading to the formation of the corresponding carboxylic acids. The rate of hydrolysis is pH-dependent.

Photodegradation

As previously mentioned, the primary degradation pathway in the presence of light is the oxidation of the 1,4-dihydropyridine ring to a pyridine ring.[3][4][7] This process is often irreversible and leads to a complete loss of pharmacological activity.

G DHP 1,4-Dihydropyridine (Active) ExcitedDHP Excited State DHP* DHP->ExcitedDHP Light (hν) ExcitedDHP->DHP Fluorescence/Non-radiative decay Pyridine Pyridine Derivative (Inactive) ExcitedDHP->Pyridine Oxidation in H2O Proton H+ Electron e- G cluster_prep Preparation cluster_char Characterization DHP 1,4-DHP Mixing Mixing/Kneading/ Co-precipitation DHP->Mixing CD Cyclodextrin CD->Mixing Solvent Aqueous Solution Solvent->Mixing Drying Drying (e.g., Lyophilization) Mixing->Drying Complex DHP-CD Complex Drying->Complex DSC Differential Scanning Calorimetry (DSC) Complex->DSC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Complex->FTIR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Complex->NMR Solubility Solubility Studies Complex->Solubility Stability Photostability Studies Complex->Stability

Caption: Workflow for the preparation and characterization of DHP-cyclodextrin complexes.

Lipid-Based Formulations

Lipid-based formulations, such as liposomes and self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and stability of lipophilic drugs like 1,4-DHPs. [1][8]

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. DHPs can be entrapped within the lipid bilayer, which protects them from the external aqueous environment. [8][12]* SEDDS: These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. DHPs are dissolved in the lipid phase of the SEDDS formulation.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers. Reducing the particle size of a 1,4-DHP to the nanometer range significantly increases its surface area, leading to an enhanced dissolution rate and apparent solubility. [2][13] Quantitative Data Summary

Formulation StrategyTypical Improvement in SolubilityTypical Improvement in StabilityReference(s)
Cyclodextrin Complexation10- to 100-foldSignificant increase in photostability[8][12][14]
Liposomal EncapsulationVaries with lipid compositionSignificant protection against photodegradation[8][12]
NanosuspensionsUp to 200-foldCan reduce cytotoxic effects[13]
Solid DispersionsSignificant enhancementImproved dissolution rate[2][15]

Conclusion

The interaction of 1,4-dihydropyridines with water is a critical consideration for researchers and drug development professionals. While water is essential for the therapeutic action of these drugs, it also presents significant challenges in terms of solubility and stability. A thorough understanding of the underlying physicochemical principles, coupled with robust experimental characterization and strategic formulation design, is essential to overcome these hurdles. The methodologies and strategies outlined in this guide provide a framework for the successful development of stable and efficacious 1,4-DHP-based drug products.

References

  • Ragno, G., Risoli, A., Ioele, G., Cione, E., & De Luca, M. (2006). Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. Journal of Nanoscience and Nanotechnology, 6(9-10), 2979–2985.
  • De Luca, M., Ioele, G., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • De Luca, M., Ioele, G., & Ragno, G. (2018).
  • De Luca, M., Ioele, G., & Ragno, G. (2019).
  • Ioele, G., De Luca, M., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107–115.
  • Wang, Y., Li, Y., & Zhang, J. (2018). Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. Chinese Pharmaceutical Journal, 53(1), 58-62.
  • Ioele, G., De Luca, M., & Ragno, G. (2016). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. Journal of Pharmaceutical and Biomedical Analysis, 125, 337–343.
  • Ioele, G., De Luca, M., & Ragno, G. (2016). Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. Unical IRIS.
  • De Luca, M., Ioele, G., & Ragno, G. (2018).
  • Ragno, G., Risoli, A., Ioele, G., Cione, E., & De Luca, M. (2006). Photostabilization of 1,4-Dihydropyridine Antihypertensives by Incorporation into β-Cyclodextrin and Liposomes. Ingenta Connect.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 1,4-Dihydropyrido[2,3-b]pyrazine. BenchChem.
  • De Luca, M., Ioele, G., & Ragno, G. (2019). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity.
  • Al-Ghorbani, M., et al. (2024).
  • Pezik, E., Gülsün İnal, T., & Gözde, M. (2023). Preparation of nanosuspensions of a 1,4-dihydropyridine-based mixed L-/T-type calcium channel blocker by combined precipitation and ultrasonication methods.
  • Lago, A. F. S., de Benedicto, D. F. C., da Silva, L., & Thomasi, S. S. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Current Organic Chemistry, 27(18).
  • Wikipedia. (n.d.). 1,4-Dihydropyridine. In Wikipedia.
  • Zonouz, A. O., et al. (2009). Synthesis of substituted 1,4‐dihydropyridine derivatives in H2O using phase‐transfer catalyst under MWI.
  • BenchChem. (2025).
  • Lago, A. F. S., de Benedicto, D. F. C., da Silva, L., & Thomasi, S. S. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. Bentham Science.
  • Zonouz, A. O., et al. (2009). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361–1378.
  • Pérez-Lustres, J. L., et al. (2018). Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles.
  • De Luca, M., Ioele, G., & Ragno, G. (2019).
  • Parthiban, A., & Makam, P. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29555–29584.
  • Sharma, M. G., et al. (2022). A Review on the Methods of Preparing 1,4-dihydropyridine derivatives.
  • Vetuschi, C., et al. (2005). Chemical structures of the 1,4-dihydropyridine drugs.

Sources

Methodological & Application

Mastering Vesicle Synthesis: A Detailed Protocol for Didodecyl Hydrogen Phosphate Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation of didodecyl hydrogen phosphate (DDHP) vesicles. This application note delves into the fundamental principles of DDHP self-assembly and offers a step-by-step methodology, including critical parameters and characterization techniques, to ensure the reproducible formation of stable and well-defined vesicular systems for a variety of applications, including drug delivery.

Introduction: The Promise of this compound in Vesicular Systems

This compound (DDHP) is a synthetic, single-chain amphiphilic molecule that has garnered significant interest for its ability to self-assemble into stable bilayer vesicles in aqueous environments. Unlike many naturally occurring phospholipids, DDHP offers the advantage of high purity and batch-to-batch consistency, which are critical for pharmaceutical applications. The phosphate headgroup imparts a negative charge to the vesicle surface at neutral pH, influencing their colloidal stability and interaction with biological systems. The double dodecyl chains contribute to a stable, ordered lipid bilayer, making DDHP vesicles robust carriers for both hydrophilic and lipophilic molecules.

The formation of vesicles from amphiphilic molecules is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of DDHP molecules minimize their contact with water by arranging themselves into a bilayer, with the hydrophilic phosphate headgroups facing the aqueous interior and exterior of the vesicle. This self-assembly process leads to the formation of closed, spherical structures that can encapsulate a portion of the aqueous medium.

Experimental Protocol: A Step-by-Step Guide to DDHP Vesicle Preparation

This protocol outlines the widely used thin-film hydration method, followed by sonication and/or extrusion for size reduction and homogenization of the vesicle population.

I. Reagent and Equipment Preparation

Reagents:

  • This compound (DDHP)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)

  • Glass syringes for extruder

  • Nitrogen gas source

  • Vacuum desiccator

II. The Thin-Film Hydration Method

The thin-film hydration technique, also known as the Bangham method, is a foundational and versatile approach for preparing liposomes and vesicles.[1][2] This process begins with the dissolution of the amphiphile in an organic solvent, which is then evaporated to create a thin lipid film.[3][4] Subsequent hydration of this film with an aqueous solution triggers the self-assembly of the lipids into multilamellar vesicles (MLVs).[3]

Step-by-Step Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DDHP in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The goal is to achieve a clear, homogenous solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. This should be done at a temperature above the phase transition temperature of DDHP to ensure a uniform lipid film. A water bath can be used to control the temperature. The flask should be rotated to ensure an even deposition of the lipid film on the inner surface.

  • Drying: After the bulk of the solvent is removed, place the flask under a gentle stream of nitrogen gas to remove any residual solvent. For complete removal, the flask can be placed in a vacuum desiccator for at least 2 hours, or overnight.[1]

  • Hydration: Add the pre-warmed aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the main phase transition temperature of DDHP to facilitate lipid hydration and vesicle formation.[5] The volume of the buffer will determine the final concentration of the vesicle suspension.

  • Vesicle Formation: Gently agitate the flask to allow the lipid film to hydrate and swell. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). The suspension will appear milky or opalescent. To ensure complete hydration, this step can be carried out for 1-2 hours.[2]

Causality Behind Experimental Choices: The choice of organic solvent is critical for completely dissolving the DDHP. The slow removal of the solvent under rotation is essential for the formation of a thin, uniform lipid film, which directly impacts the efficiency of hydration and the initial characteristics of the vesicle suspension. Hydrating above the phase transition temperature provides the lipid molecules with sufficient thermal energy to rearrange and form well-structured bilayers.

III. Vesicle Sizing: Sonication and Extrusion

The MLVs produced by the thin-film hydration method are typically heterogeneous in size and lamellarity. For most applications, a more uniform population of smaller, unilamellar vesicles (SUVs or LUVs) is required. Sonication and extrusion are common techniques to achieve this.

A. Sonication:

Sonication utilizes high-frequency sound waves to break down large MLVs into smaller, unilamellar vesicles.[6][7]

Step-by-Step Procedure:

  • Probe Sonication: Immerse the tip of a probe sonicator into the MLV suspension. It is crucial to keep the sample in an ice bath during sonication to prevent overheating, which can lead to lipid degradation.

  • Pulsed Sonication: Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes. The opalescent suspension should become clearer as the vesicle size decreases.

  • Centrifugation: After sonication, centrifuge the sample at a low speed (e.g., 10,000 x g for 10 minutes) to pellet any titanium particles shed from the sonicator tip and any remaining large, un-sonicated vesicles. The supernatant will contain the SUV suspension.

B. Extrusion:

Extrusion is a gentler method that involves forcing the vesicle suspension through a polycarbonate membrane with a defined pore size.[8] This process results in a more homogenous population of vesicles with a diameter close to the pore size of the membrane used.

Step-by-Step Procedure:

  • Hydrate Membranes: Pre-hydrate the polycarbonate membranes in the hydration buffer.

  • Assemble Extruder: Assemble the extruder according to the manufacturer's instructions, placing the hydrated membrane and filter supports within the housing.

  • Load Vesicles: Load the MLV suspension into one of the glass syringes.

  • Extrude: Connect the loaded syringe to one end of the extruder and an empty syringe to the other. Push the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This ensures that the final vesicle population has been extruded through the membrane an even number of times. The resistance will decrease with each pass as the vesicles are resized.

  • Collect Vesicles: The final, more translucent vesicle suspension is collected from the extruder.

Expertise & Experience Insight: While sonication is a rapid method for producing small vesicles, it can be harsh and may lead to lipid degradation or contamination. Extrusion is generally preferred for producing vesicles with a well-defined and narrow size distribution, which is crucial for applications requiring high reproducibility. For many applications, a combination of initial bath sonication to break up large aggregates followed by extrusion is an effective strategy.

Visualizing the Workflow

The following diagram illustrates the complete workflow for the preparation of DDHP vesicles.

DDHP_Vesicle_Preparation cluster_prep I. Thin-Film Hydration cluster_sizing II. Vesicle Sizing dissolution 1. DDHP Dissolution in Organic Solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation drying 3. Film Drying (Nitrogen/Vacuum) evaporation->drying hydration 4. Hydration with Aqueous Buffer drying->hydration mlv_formation 5. MLV Formation hydration->mlv_formation sonication A. Sonication (Probe or Bath) mlv_formation->sonication Size Reduction extrusion B. Extrusion (Polycarbonate Membranes) mlv_formation->extrusion Size Homogenization final_vesicles Final Vesicle Suspension sonication->final_vesicles SUVs extrusion->final_vesicles LUVs

Caption: Workflow for DDHP Vesicle Preparation.

Characterization of DDHP Vesicles

Thorough characterization of the prepared vesicles is essential to ensure they meet the required specifications for the intended application.

Parameter Technique Description Expected Outcome
Size and Size Distribution Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter and polydispersity index (PDI) of the vesicles in suspension.A narrow size distribution (low PDI) with a mean diameter corresponding to the preparation method (e.g., ~100 nm for extrusion through a 100 nm membrane).
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMProvides direct visualization of the vesicle shape, size, and lamellarity.Spherical vesicles with a clear bilayer structure. Cryo-TEM is preferred as it visualizes the vesicles in their hydrated state.
Surface Charge Zeta Potential MeasurementDetermines the surface charge of the vesicles, which is important for their stability and interaction with biological systems.A negative zeta potential for DDHP vesicles at neutral pH due to the phosphate headgroup.
Encapsulation Efficiency Spectrophotometry or FluorometryQuantifies the amount of a drug or probe encapsulated within the vesicles. This involves separating the unencapsulated material from the vesicles.Varies depending on the encapsulated molecule and the preparation method.

Stability and Storage

The stability of DDHP vesicles is influenced by factors such as pH, temperature, and the ionic strength of the surrounding medium.[9] For short-term storage, vesicles can typically be kept at 4°C for several days to weeks.[10] For long-term storage, freezing at -20°C or -80°C is common, although freeze-thaw cycles can affect vesicle integrity. The inclusion of cryoprotectants like sucrose may be necessary to preserve vesicle structure during freezing and thawing.[9]

Troubleshooting

Problem Possible Cause Solution
Low Vesicle Yield Incomplete hydration of the lipid film.Ensure the lipid film is thin and uniform. Hydrate above the phase transition temperature with adequate agitation.
Broad Size Distribution Inefficient sizing process.Increase the number of extrusion passes. Optimize sonication time and power, ensuring adequate cooling.
Vesicle Aggregation Suboptimal buffer conditions (pH, ionic strength).Adjust the pH and ionic strength of the buffer. DDHP vesicles are generally more stable at neutral to slightly alkaline pH.
Contamination Residual organic solvent or particles from sonication.Ensure complete drying of the lipid film. Centrifuge the vesicle suspension after probe sonication.

Conclusion

This application note provides a robust and detailed protocol for the preparation of this compound vesicles. By understanding the principles behind each step and carefully controlling the critical parameters, researchers can reproducibly generate high-quality vesicles for a wide range of applications in drug delivery, biomembrane modeling, and nanotechnology.

References

  • Summary of Methods to Prepare Lipid Vesicles. (n.d.).
  • Preparation of giant unilamellar vesicles. (n.d.). The Royal Society of Chemistry.
  • Li, Y., et al. (2009). Dynamics of Vesicle Formation From Lipid Droplets: Mechanism and Controllability. The Journal of Physical Chemistry B, 113(10), 3023-3029.
  • Ajo-Franklin, C. (2013). Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group.
  • Svetina, S., et al. (2022). A Mechanism of Double-Membrane Vesicle Formation from Liquid-Ordered/Liquid-Disordered Phase Separated Spherical Membrane. International Journal of Molecular Sciences, 23(24), 16189.
  • Characterization of the physicochemical properties of phospholipid vesicles prepared in CO2/water systems at high pressure. (2014). ResearchGate.
  • Spontaneous vesicles of sodium dihexadecylphosphate in HEPES buffer. (2007). ResearchGate.
  • Comprehensive Characterisation of Extracellular Vesicle Preparations Using Multiparametric Size-Exclusion Chromatography. (2022). Polymers, 14(10), 2029.
  • The origins of stability of spontaneous vesicles. (2006). Proceedings of the National Academy of Sciences, 103(41), 15001-15006.
  • Liposomal Formulations: A Recent Upd
  • Vesicle formation findings could pave way for liquid biopsies, drug delivery devices. (2017). EurekAlert!.
  • Formation and size distribution of self-assembled vesicles. (2017). Proceedings of the National Academy of Sciences, 114(11), 2853-2858.
  • Dolichyl phosphate induces non-bilayer structures, vesicle fusion and transbilayer movement of lipids: a model membrane study. (1986). Biochimica et Biophysica Acta (BBA) - Biomembranes, 861(2), 211-223.
  • Dynamics of Vesicle Formation from Lipid Droplet: Mechanism and Controllability. (2009). ResearchGate. Retrieved from [https://www.researchgate.net/publication/24225575_Dynamics_of_Vesicle_Formation_from_Lipid_Droplet_Mechanism_and_Controllability]([Link]_ Lipid_Droplet_Mechanism_and_Controllability)
  • Vesicle preparation and characterization. a) Procedure for vesicle production. (n.d.). ResearchGate.
  • Giant Vesicle Preparation. (n.d.). Avanti Polar Lipids.
  • Formulation and Evaluation of Modified Liposome for Transdermal Drug. (2017). Journal of Pharmaceutical Sciences & Research, 9(10), 1833-1838.
  • Advances in block copolymer-phospholipid hybrid vesicles: from physical–chemical properties to applications. (2021). Chemical Science, 12(15), 5346-5363.
  • Characterizing Extracellular Vesicles Using Nanoparticle-Tracking Analysis. (2019). Methods in Molecular Biology, 1953, 137-151.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (2021). Pharmaceutics, 13(2), 273.
  • Approaches to Characterize and Quantify Extracellular Vesicle Surface Conjugation Efficiency. (2024). International Journal of Molecular Sciences, 25(8), 4410.
  • Separation, characterization, and standardization of extracellular vesicles for drug delivery applications. (2021). Advanced Drug Delivery Reviews, 176, 113821.
  • Comparison of Physicochemical Membrane Properties of Vesicles Modified with Guanidinium Derivatives. (2017). Langmuir, 33(41), 10976-10984.
  • Stable formulations of lipids and liposomes. (2016). Google Patents.
  • Enhancing the Stabilization Potential of Lyophilization for Extracellular Vesicles. (2021). Advanced Therapeutics, 4(9), 2100046.
  • Fusion pore stability of peptidergic vesicles. (2007). Biophysical Journal, 93(8), 2685-2693.
  • Liposomes were composed of the formulation... (n.d.). ResearchGate.
  • Development and Characterization of a Novel Vesicular System for Topical Delivery: An Opportunity for Dimethylsulfoxide. (2016). Medical Chemistry, 6(4), 250-256.
  • Comparison of Physicochemical Membrane Properties of Vesicles Modified with Guanidinium Derivatives. (2017). ResearchGate.
  • Preservation and Storage Stability of Extracellular Vesicles for Therapeutic Applications. (2018). The AAPS Journal, 20(4), 73.

Sources

Application Notes & Protocols: Leveraging 1,4-Dihydropyridine (DDHP) Derivatives for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

1,4-Dihydropyridine (DDHP) derivatives represent a highly versatile class of heterocyclic compounds with a rich history in medicinal chemistry, most notably as calcium channel blockers for treating cardiovascular diseases.[1][2] Beyond this established role, the unique chemical architecture of the DDHP scaffold presents significant opportunities for innovation in the field of drug delivery.[3][4] These molecules can be engineered into amphiphilic structures capable of self-assembly, forming nanocarriers like micelles or liposomes for encapsulating therapeutic agents.[3][5][6]

The core advantage of DDHP-based systems lies in their intrinsic sensitivity to oxidative environments.[7][8] The dihydropyridine ring is chemically analogous to the nicotinamide adenine dinucleotide (NADH) coenzyme, a key player in cellular redox reactions.[8][9] This similarity allows the DDHP core to act as a redox-sensitive trigger. In oxidizing environments, such as those found within cancer cells characterized by high levels of reactive oxygen species (ROS), the DDHP moiety can be oxidized to its aromatic pyridine form.[9][10][11] This conversion induces a significant change in the molecule's polarity and conformation, leading to the destabilization of the nanocarrier and subsequent, site-specific release of the encapsulated drug payload.[11][12][13]

This application note provides a comprehensive guide to the synthesis, formulation, characterization, and in vitro testing of DDHP-based drug delivery systems, offering field-proven insights and detailed protocols for researchers aiming to harness this technology.

Mechanism of Redox-Responsive Drug Release

The functionality of DDHP in drug delivery is predicated on a chemical switch. The non-aromatic, structurally flexible 1,4-dihydropyridine ring can be readily oxidized to a planar, aromatic pyridine ring. When a DDHP derivative is incorporated into an amphiphilic nanocarrier, this chemical transformation serves as the release trigger.

Causality of the Mechanism:

  • Stable Encapsulation: Under normal physiological (reducing) conditions, the DDHP-containing amphiphile maintains its structural integrity, effectively encapsulating the drug within the core of the nanocarrier (e.g., micelle or liposome).

  • Environmental Trigger: Upon entering a target microenvironment with elevated oxidative stress (e.g., a tumor), the DDHP moiety is exposed to oxidizing agents like ROS.

  • Irreversible Oxidation: The DDHP ring undergoes oxidation. This process is thermodynamically favorable as it results in the formation of a stable aromatic pyridine ring.[14]

  • Amphiphile Restructuring: The oxidation converts the relatively non-polar DDHP headgroup into a more polar pyridinium cation. This shift in the hydrophilic-lipophilic balance (HLB) disrupts the delicate forces holding the nanocarrier together.

  • Payload Release: The structural disassembly of the nanocarrier leads to the rapid and localized release of the encapsulated therapeutic agent directly at the target site, enhancing efficacy and minimizing systemic toxicity.[11]

G cluster_0 Systemic Circulation cluster_1 Target Tissue A DDHP-Based Nanocarrier (Stable, Drug Encapsulated) B Oxidative Microenvironment (e.g., High ROS in Tumor Cells) A->B Uptake by Target Cell C DDHP Oxidation to Pyridine Derivative B->C Chemical Trigger D Nanocarrier Destabilization (Hydrophilic/Hydrophobic Imbalance) C->D Conformational & Polarity Change E Site-Specific Drug Release D->E G cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 Functional Assay A Hantzsch Synthesis of DDHP Amphiphile B Purification & Characterization (NMR, MS) A->B C Nanoparticle Formulation (Nanoprecipitation) B->C Verified Amphiphile D Size & Stability (DLS) C->D E Morphology (TEM) C->E F Drug Loading (HPLC) C->F G In Vitro Release Study (Control vs. Redox) D->G Characterized Nanoparticles E->G Characterized Nanoparticles F->G Characterized Nanoparticles H Data Analysis G->H

Sources

Application Note & Protocols: Formulation of pH-Sensitive Liposomes Using Succinate-Modified Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation and characterization of pH-sensitive liposomes, with a specific focus on those incorporating 1,2-dioleoyl-sn-glycero-3-succinate (DGS). Such liposomes are engineered to remain stable at physiological pH (7.4) and selectively release their encapsulated cargo in the acidic microenvironments characteristic of tumors or endosomal compartments. This document offers field-proven insights into the causality behind experimental choices, step-by-step protocols for formulation and characterization, and robust methods for data interpretation, serving as an essential resource for researchers in drug delivery and nanomedicine.

Introduction: The Rationale for pH-Sensitive Liposomes

Liposomal drug delivery systems have revolutionized therapeutics by enhancing the solubility, stability, and pharmacokinetic profiles of encapsulated agents.[1] A key challenge in advanced drug delivery is achieving site-specific release. pH-sensitive liposomes are a sophisticated class of nanocarriers designed to address this challenge.[2] They exploit the physiological pH gradients in the body, particularly the acidic environment of solid tumors (pH ~6.5) and intracellular endosomes (pH 5.0-6.0), to trigger the release of their payload.[2][3]

This guide focuses on liposomes formulated with 1,2-dioleoyl-sn-glycero-3-succinate (DGS), also known as DOGS. DGS is an anionic phospholipid featuring a succinate-modified headgroup.[] The carboxylic acid moiety in the succinate group has a pKa in the acidic range. At physiological pH (7.4), the carboxyl group is deprotonated and negatively charged, contributing to a stable liposomal bilayer. However, in an acidic environment, the headgroup becomes protonated, neutralizing its charge and inducing structural instability in the lipid bilayer, leading to rapid drug release.[5]

When co-formulated with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which has a tendency to form non-bilayer structures, the protonation of DGS can trigger a phase transition from a stable lamellar phase to an inverted hexagonal (HII) phase, further promoting membrane disruption and content release.[2]

Mechanism of pH-Triggered Release

The functionality of DGS-based liposomes is rooted in the physicochemical properties of its headgroup. The process can be visualized as a molecular switch activated by a change in pH.

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 6.5) Stable Stable Liposome (Deprotonated DGS) - Bilayer Intact - Cargo Retained Destabilized Destabilized Liposome (Protonated DGS) - Bilayer Disrupted - Cargo Released Stable->Destabilized Protonation of Succinate Headgroup

Caption: Mechanism of pH-sensitive release in DGS-based liposomes.

At pH 7.4, the negatively charged DGS molecules electrostatically repel each other and stabilize helper lipids like DOPE in a bilayer structure. Upon entering an acidic environment, the succinate headgroup is protonated. This charge neutralization reduces intermolecular repulsion and can alter the hydration state of the headgroup, leading to a loss of bilayer integrity and the release of the encapsulated drug.[2][]

Materials and Equipment

Lipids and Reagents
  • Primary Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • pH-Sensitive Lipid: 1,2-dioleoyl-sn-glycero-3-succinate (DGS)

  • Stabilizing Lipid: Cholesterol

  • Optional for Stealth Liposomes: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Organic Solvent: Chloroform or a chloroform:methanol (2:1 v/v) mixture, HPLC grade

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline (HBS) pH 7.4

  • Drug for Encapsulation: e.g., Doxorubicin, Cisplatin, or a fluorescent dye like Calcein for characterization assays.[3]

  • Reagents for Analysis: Triton X-100, buffers at various pH values (e.g., acetate buffer pH 5.5).

Equipment
  • Rotary evaporator

  • Round-bottom flasks (50-100 mL)

  • Water bath or heating block

  • Nitrogen or Argon gas source

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore sizes)

  • Glass syringes for extrusion

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • UV-Vis Spectrophotometer or Fluorescence Spectrometer

  • Dialysis tubing (MWCO 12-14 kDa)

  • Standard laboratory glassware and consumables

Experimental Protocol: Liposome Formulation

The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing unilamellar liposomes with a defined size distribution.[6][7]

G node_prep 1. Lipid Preparation node_dissolve 2. Dissolution in Organic Solvent node_prep->node_dissolve node_film 3. Thin-Film Formation (Rotary Evaporation) node_dissolve->node_film node_dry 4. Vacuum Drying node_film->node_dry node_hydrate 5. Hydration (Aqueous Buffer + Drug) node_dry->node_hydrate node_extrude 6. Size Reduction (Extrusion) node_hydrate->node_extrude node_purify 7. Purification (e.g., SEC) node_extrude->node_purify node_final Final Liposome Suspension node_purify->node_final

Caption: Workflow for liposome preparation via thin-film hydration.

Step-by-Step Methodology
  • Lipid Preparation & Dissolution:

    • Rationale: A precise molar ratio of lipids is critical for the final properties of the liposomes. A common starting ratio for pH-sensitive formulations is DOPE:DGS:Cholesterol at 6:2:2 molar ratio. For stealth formulations, 3-5 mol% of DSPE-PEG2000 can be included.

    • Protocol: Weigh the desired amounts of DOPE, DGS, Cholesterol, and DSPE-PEG2000 (if applicable). Transfer them to a clean, dry round-bottom flask. Add 5-10 mL of chloroform (or chloroform:methanol) to completely dissolve the lipids, forming a clear solution.

  • Thin-Film Formation:

    • Rationale: Creating a thin, uniform lipid film on the flask wall maximizes the surface area for hydration, leading to more efficient vesicle formation.[8]

    • Protocol: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 37-40°C. Rotate the flask slowly under reduced pressure to evaporate the organic solvent. Continue until a thin, dry, and transparent lipid film is visible on the inner surface of the flask.

  • Vacuum Drying:

    • Rationale: Residual organic solvent can affect the stability and biocompatibility of the final liposome formulation.

    • Protocol: Place the flask under high vacuum for at least 1-2 hours (or overnight) to ensure complete removal of any residual solvent.

  • Hydration:

    • Rationale: Hydrating the lipid film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs).[7] The temperature should be above the phase transition temperature (Tc) of the lipids to ensure proper membrane fluidity. For passive drug loading, the drug is dissolved in this buffer.[8]

    • Protocol: Prepare the hydration buffer (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated. Warm the buffer to a temperature above the Tc of the lipids (for this composition, hydration at 37-40°C is sufficient). Add the buffer to the flask containing the dry lipid film. Agitate the flask gently (e.g., by hand or slow rotation without vacuum) for 30-60 minutes. The lipid film will gradually swell and disperse to form a milky suspension of MLVs.

  • Size Reduction (Extrusion):

    • Rationale: Extrusion forces the MLV suspension through polycarbonate membranes with a defined pore size. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[8][9]

    • Protocol: Assemble the mini-extruder with a 200 nm polycarbonate membrane, supported by filter supports. Heat the extruder block to the same temperature used for hydration. Draw the MLV suspension into a glass syringe and pass it through the extruder 11-21 times. For a more uniform size distribution, repeat the process with a 100 nm membrane. The resulting suspension should appear more translucent.

  • Purification:

    • Rationale: It is crucial to remove the unencapsulated (free) drug from the liposome suspension to accurately determine encapsulation efficiency and avoid toxicity from the free drug.

    • Protocol: Prepare a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) equilibrated with PBS pH 7.4. Carefully load the liposome suspension onto the column. Elute with PBS. The liposomes, being larger, will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later. Collect the milky liposomal fractions.

Characterization of Liposomes

Robust characterization is essential to ensure batch-to-batch consistency and predict in vivo performance.[10][11]

ParameterTechniqueTypical ValuesPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 150 nm, PDI < 0.2Confirms vesicle size and homogeneity. Size influences circulation time and tumor accumulation (EPR effect).[3]
Zeta Potential Electrophoretic Light Scattering (ELS)-20 to -50 mVMeasures surface charge; a high negative value indicates good colloidal stability due to electrostatic repulsion.[11]
Encapsulation Efficiency UV-Vis or Fluorescence Spectroscopy>70% (method dependent)Quantifies the amount of drug successfully loaded into the liposomes.
In Vitro Drug Release Dialysis Method / Fluorescence Assay>60% release at pH 5.5 in 24hValidates the pH-sensitive release mechanism of the formulation.[3]
Protocol 5.1: Size and Zeta Potential Measurement
  • Dilute a small aliquot of the purified liposome suspension in the appropriate buffer (e.g., 1:100 in PBS for size, 1:100 in 10 mM NaCl for zeta potential).

  • Analyze the sample using a DLS instrument according to the manufacturer's instructions.

  • Record the Z-average diameter, Polydispersity Index (PDI), and Zeta Potential.

Protocol 5.2: Determining Encapsulation Efficiency (EE%)

This protocol uses the lysis method to determine the total drug amount.

  • Measure Total Drug (D_total): Take 100 µL of the purified liposome suspension. Add 900 µL of a lysis agent (e.g., 10% Triton X-100 in PBS) to disrupt the liposomes and release the encapsulated drug. Measure the drug concentration using UV-Vis or fluorescence spectroscopy.

  • Measure Free Drug (D_free): Take the fractions collected from the SEC column that contain the free drug and measure the drug concentration. Alternatively, separate free drug from an aliquot of the unpurified formulation using a spin column.

  • Calculate EE%: EE% = [(D_total - D_free) / D_total] x 100

Protocol 5.3: In Vitro pH-Sensitive Drug Release

The dialysis method is commonly used to assess drug release kinetics.[12]

  • Transfer a known volume (e.g., 1 mL) of the purified liposome suspension into a dialysis bag (MWCO 12-14 kDa).

  • Prepare two release media: Buffer A (PBS, pH 7.4) and Buffer B (Acetate or Citrate buffer, pH 5.5).

  • Place the dialysis bags into separate beakers containing 100 mL of either Buffer A or Buffer B. Stir gently at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using an appropriate analytical method (e.g., HPLC, UV-Vis).

  • Plot the cumulative percentage of drug released versus time for both pH conditions. A significantly faster and higher release at pH 5.5 compared to pH 7.4 confirms the pH-sensitive nature of the formulation.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Large Particle Size / High PDI (>0.3) Incomplete hydration; Insufficient extrusion cycles; Extrusion temperature too low.Ensure film is thin and uniform. Increase extrusion passes to >15. Ensure extrusion is performed above the lipid Tc.
Low Encapsulation Efficiency Poor lipid film quality; Drug precipitation during hydration; Premature leakage.Ensure complete solvent removal. Check drug solubility in the hydration buffer. Confirm liposome stability at neutral pH.
No pH-Dependent Release Incorrect lipid composition; Insufficient pH-sensitive lipid.Verify the molar ratios of the lipids used. Ensure the correct pH-sensitive lipid (DGS) was used.
Liposome Aggregation over Time Low surface charge; Improper storage.Check zeta potential. If too low, consider increasing the molar ratio of DGS. Store liposomes at 4°C and protect from light.

References

  • BOC Sciences. (n.d.). 1,2-dioleoyl-sn-glycero-3-succinate.
  • Al-SARRAY, Z. et al. (2022). pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin. Pharmaceuticals, 15(1), 74.
  • Career Henan Chemical Co. (n.d.). 1,2-DIOLEOYL-SN-GLYCERO-3-SUCCINATE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 1,2-Dioleoyl-sn-glycero-3-succinate: Quality, Price, and Supplier Considerations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 18:1 DGS: High-Purity 1,2-Dioleoyl-sn-glycero-3-succinate Supplier for Advanced Lipid Formulations. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Mocanu, A. et al. (2021). Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications. Pharmaceutics, 13(12), 2003.
  • A, A. et al. (2023). pH-sensitive liposomes bearing a chemotherapeutic agent and a natural apoptosis modulator for effective intracellular delivery to the solid tumor. Drug Delivery and Translational Research, 13(12), 2961-2981.
  • Webb, M. S. et al. (2007). Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(5), 1149-1157.
  • Alvi, S. S. et al. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceutics, 14(6), 1139.
  • Roberts, S. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. George Mason University.
  • Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021.
  • Wang, Y. et al. (2018). Delivery of docetaxel using pH-sensitive liposomes based on D-α-tocopheryl poly(2-ethyl-2-oxazoline) succinate. Journal of Drug Delivery Science and Technology, 47, 386-394.
  • Chan, S. et al. (2022). Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Pharmaceutics, 14(3), 566.
  • Crist, R. M. et al. (2019). Physical characterization of liposomal drug formulations using multi-detector asymmetrical-flow field flow fractionation. Analytical and Bioanalytical Chemistry, 411(19), 4473-4486.
  • BenchChem. (2025). Improving the encapsulation efficiency of DSPE-PEG14-COOH formulations.
  • Sigma-Aldrich. (n.d.). Protocol.
  • M-M, C. et al. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics, 13(11), 1937.
  • Jarošíková, P. et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 218, 114878.
  • Pozzi, D. et al. (2019). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. International Journal of Molecular Sciences, 20(24), 6205.
  • Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021.
  • Creative Biolabs. (n.d.). Composition and Structure of Liposomes.
  • Oh, J. M. et al. (2009). Layered double hydroxide nanoparticles in gene and drug delivery. Journal of Materials Chemistry, 19(35), 6292-6301.
  • Webb, M. S. et al. (2007). Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(5), 1149-1157.
  • ResearchGate. (n.d.). Synthetic routes for the synthesis of 7‐N‐containing DHPs.
  • May, J. P. et al. (2014). Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device. Journal of Controlled Release, 194, 76-84.
  • ResearchGate. (n.d.). Encapsulation efficiency (EE) and loading capacity (LC) of DT....
  • Sarheed, O. et al. (2024). Innovative Approaches to Enhancing the Biomedical Properties of Liposomes. Pharmaceutics, 16(5), 654.
  • Al-Samydai, A. et al. (2022). Liposomes: structure, composition, types, and clinical applications. Journal of Drug Delivery Science and Technology, 74, 103550.
  • Google Patents. (n.d.). Method for determining drug encapsulation efficiency in liposomes.
  • Montis, C. et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 13(2), 200.
  • Arizona State University. (2015). Synthesis, Characterization, and in Vitro Drug Delivery Capabilities of (Zn, Al)-Based Layered Double Hydroxide Nanoparticles. Journal of Nanotechnology, 2015, 350370.
  • ResearchGate. (2025). (PDF) Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics.
  • Kasani, J., & Ambujalapu, C. (2025). Formulation Methods and Applications of Liposomes in Drug Delivery: Review Article. Journal of Pharma Insights and Research, 3(5), 174-181.
  • Costa, D. B. et al. (2026). Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects. ACS Omega.
  • Vestergaard, M. et al. (2007). Dynamical and Structural Properties of Lipid Membranes in Relation to Liposomal Drug Delivery Systems. Current Drug Delivery, 4(3), 213-219.
  • Google Patents. (n.d.). Stable formulations of lipids and liposomes.
  • Longdom Publishing. (n.d.). Types of Liposomes and Their Unique Properties.
  • Wang, T. et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(12), 969-987.

Sources

Application Notes and Protocols: Didodecyl Hydrogen Phosphate for Gene Transfection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to pH-Responsive Gene Delivery Using Didodecyl Hydrogen Phosphate-Based Nanosystems

In the dynamic field of gene therapy, the development of safe and efficient non-viral vectors is a paramount objective. Among the various strategies, liposomal formulations that respond to the acidic environment of the endosome offer a promising avenue for delivering genetic payloads into the cytoplasm of target cells. This guide explores the potential application of this compound (DDHP) as a key component in pH-sensitive liposomes for gene transfection. While direct, extensive literature on DDHP for this specific application is emerging, its chemical structure—a phosphate headgroup and two C12 alkyl chains—positions it as a strong candidate for constructing fusogenic vesicles. This document provides a comprehensive overview of the underlying scientific principles, detailed protocols for formulation and characterization, and a framework for evaluating the efficacy of DDHP-based gene delivery systems.

The Rationale for pH-Sensitive Liposomes in Gene Delivery

The primary barrier to successful non-viral gene transfection is the endosomal-lysosomal pathway. Following cellular uptake via endocytosis, lipoplexes (lipid-DNA complexes) are sequestered within endosomes. As the endosome matures, its internal pH drops from neutral to acidic, eventually leading to fusion with lysosomes, where the genetic cargo is degraded by enzymes.

pH-sensitive liposomes are designed to exploit this pH drop to trigger the release of their contents into the cytoplasm before lysosomal degradation occurs. This is typically achieved by incorporating lipids that undergo a structural change in response to protonation in the acidic endosomal environment.

The Postulated Role of this compound (DDHP) in Fusogenic Liposomes

This compound (C₂₄H₅₁O₄P) is an anionic lipid with a phosphate headgroup that can be protonated at acidic pH. This property is central to its potential utility in pH-sensitive liposomes.

Mechanism of Action: When formulated with a helper lipid such as dioleoylphosphatidylethanolamine (DOPE), DDHP is hypothesized to facilitate endosomal escape through the following mechanism:

  • Cellular Uptake: The lipoplex is internalized by the cell through endocytosis.

  • Endosomal Acidification: As the endosome matures, the internal pH decreases.

  • Protonation of DDHP: The phosphate headgroup of DDHP becomes protonated, neutralizing its negative charge.

  • Destabilization of the Liposome: The change in charge and the conical shape of DOPE induce a phase transition in the lipid bilayer, from a lamellar to a non-lamellar (hexagonal) phase.[1][2]

  • Membrane Fusion and Cargo Release: This structural rearrangement promotes the fusion of the liposomal membrane with the endosomal membrane, creating pores through which the genetic material can escape into the cytoplasm.[3]

The diagram below illustrates this proposed mechanism.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytoplasm cluster_2 Endosomal Pathway Lipoplex DDHP/DOPE Lipoplex (with DNA cargo) Endosome Early Endosome (pH ~6.5) Lipoplex->Endosome Endocytosis DNA_Released Released DNA (Gene Expression) Late_Endosome Late Endosome (pH ~5.5) DDHP Protonation Endosome->Late_Endosome Maturation Fusion Membrane Fusion & Endosomal Escape Late_Endosome->Fusion Fusion->DNA_Released

Caption: Proposed mechanism of DDHP/DOPE-mediated endosomal escape.

Formulation and Characterization of DDHP-Based Lipoplexes

The successful formulation of DDHP-based lipoplexes requires careful optimization of several parameters. The following table provides a starting point for these optimizations.

ParameterRecommended RangeRationale
DDHP:DOPE Molar Ratio 1:1 to 1:4The ratio of DDHP to the fusogenic helper lipid DOPE is critical for pH sensitivity and endosomal escape.
Lipid:DNA Charge Ratio (+/-) 2:1 to 10:1This ratio influences the overall charge of the lipoplex, which affects cellular uptake and stability. A net positive charge is generally preferred for interaction with the negatively charged cell membrane.
Particle Size 100-200 nmNanoparticles in this size range are efficiently internalized by cells through endocytosis.
Zeta Potential +20 to +40 mVA positive zeta potential indicates good colloidal stability and promotes interaction with the cell membrane.
Experimental Protocol: Preparation of DDHP/DOPE Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing DDHP/DOPE liposomes.

Materials:

  • This compound (DDHP)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Plasmid DNA

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve DDHP and DOPE in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the plasmid DNA in a suitable buffer.

    • Add the liposome suspension to the diluted DNA dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

The following diagram outlines the experimental workflow for preparing and characterizing DDHP-based lipoplexes.

G cluster_0 Liposome Preparation cluster_1 Lipoplex Formation & Characterization cluster_2 Transfection & Analysis A Dissolve DDHP & DOPE in Chloroform B Thin-Film Evaporation A->B C Hydration of Lipid Film B->C D Sonication/Extrusion (Size Reduction) C->D E Mix Liposomes with Plasmid DNA D->E F Characterization: - Particle Size (DLS) - Zeta Potential - Nuclease Protection Assay E->F G Incubate Lipoplexes with Cells E->G H Assay for Gene Expression (e.g., Luciferase, GFP) G->H I Cytotoxicity Assay (e.g., MTT, LDH) G->I

Caption: Experimental workflow for DDHP-based gene transfection.

Protocols for In Vitro Transfection and Evaluation

Cell Culture and Transfection
  • Cell Seeding: Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh, serum-free medium.

    • Add the prepared DDHP/DNA lipoplexes to the cells.

    • Incubate for 4-6 hours at 37°C.

    • After the incubation period, replace the medium with complete growth medium containing serum.

  • Analysis: Analyze gene expression 24-48 hours post-transfection.

Evaluation of Transfection Efficiency

Transfection efficiency can be quantified using a reporter gene such as luciferase or green fluorescent protein (GFP).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • GFP Expression: Visualize GFP-positive cells using fluorescence microscopy and quantify the percentage of transfected cells by flow cytometry.

Assessment of Cytotoxicity

It is crucial to evaluate the cytotoxicity of the DDHP-based lipoplexes to ensure their suitability for in vivo applications.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

The following table provides a hypothetical comparison of transfection efficiency and cytotoxicity for a DDHP-based formulation versus a commercial transfection reagent. Note: This data is illustrative and would need to be determined experimentally.

FormulationTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)
DDHP/DOPE (2:1 charge ratio) 45 ± 585 ± 7
DDHP/DOPE (5:1 charge ratio) 60 ± 870 ± 9
Commercial Reagent (e.g., Lipofectamine™ 3000) 75 ± 660 ± 10

Troubleshooting and Optimization

  • Low Transfection Efficiency:

    • Optimize the lipid:DNA charge ratio.

    • Vary the DDHP:DOPE molar ratio.

    • Ensure the particle size is within the optimal range (100-200 nm).

    • Check the health and confluency of the cells.

  • High Cytotoxicity:

    • Reduce the concentration of the lipoplexes.

    • Decrease the incubation time.

    • Optimize the lipid:DNA charge ratio to use the minimum amount of lipid necessary for efficient transfection.

Conclusion and Future Perspectives

This compound presents a compelling, yet underexplored, candidate for the development of pH-sensitive liposomes for gene delivery. Its simple structure and inherent pH-responsive nature make it an attractive component for creating effective non-viral vectors. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the potential of DDHP in their own gene transfection experiments. Further research is warranted to fully characterize the fusogenic properties of DDHP-containing liposomes, optimize their formulation for various cell types and in vivo applications, and establish their safety and efficacy profiles.

References

  • Kim, J., et al. (2015). DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10), 1996-2001. [Link]
  • Gjetting, T., et al. (2010). A review of the current progress in gene delivery technology based on chemical methods and nano-carriers. Theranostics, 1, 46-62. [Link]
  • Hafez, I. M., & Cullis, P. R. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy, 8(15), 1188-1196. [Link]

Sources

Evaluating Di-2-ethylhexyl-2,3,4,5-tetrabromophthalate (DDHP) for Cosmetic Applications: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Functional Ingredients and the Case of DDHP

In the dynamic landscape of cosmetic science, the search for novel ingredients that enhance product performance is perpetual. Plasticizers, for instance, are crucial in film-forming products like nail polishes and hair sprays, providing flexibility and durability.[1] This guide addresses the compound Di-2-ethylhexyl-2,3,4,5-tetrabromophthalate (DDHP), a substance structurally related to phthalate plasticizers.

While DDHP has been utilized as a flame retardant in various industries, its application in cosmetics is undocumented and raises significant safety and regulatory questions.[2] This document serves as a comprehensive application note, not for the use of DDHP in cosmetics, but as an instructional guide for researchers on how to evaluate a compound with a similar profile. We will use DDHP as a case study to navigate the critical path of physicochemical characterization, formulation, stability testing, and, most importantly, rigorous safety and regulatory assessment.

Physicochemical Properties and Synthesis of DDHP

DDHP, also known as bis(2-ethylhexyl) tetrabromophthalate, is a diester of tetrabromophthalic acid and 2-ethylhexanol.[2] Its high molecular weight and lipophilicity suggest it might act as a plasticizer by embedding itself between polymer chains, thereby increasing flexibility.

Table 1: Physicochemical Properties of DDHP

PropertyValueReference
Chemical FormulaC₂₄H₃₄Br₄O₄[2]
Molecular Weight706.14 g/mol [2]
AppearanceColorless to yellow oil[2]
CAS Number26040-51-7[2]

The synthesis of DDHP typically involves the reaction of tetrabromophthalic anhydride with 2-ethylhexanol in the presence of a catalyst.[2]

Synthesis TPA Tetrabromophthalic Anhydride DDHP DDHP TPA->DDHP Esterification EH 2-Ethylhexanol EH->DDHP Catalyst Catalyst Catalyst->DDHP

Caption: Synthesis of DDHP from Tetrabromophthalic Anhydride.

Regulatory Landscape and Safety Concerns: A Precautionary Approach

The primary reason for the absence of DDHP in cosmetic formulations is the significant safety and regulatory hurdles associated with its chemical class. Several phthalates, including Di(2-ethylhexyl) phthalate (DEHP) to which DDHP is structurally similar, are banned or restricted in cosmetics in the European Union due to their classification as endocrine disruptors and reproductive toxicants.[3][4][5][6][7]

Furthermore, Bis(2-ethylhexyl) tetrabromophthalate has been included in the European Chemicals Agency's (ECHA) Candidate List of substances of very high concern (SVHC) due to its very persistent and very bioaccumulative (vPvB) properties.[8][9][10][11] This signals a strong regulatory move towards restricting its use.

In the United States, the Modernization of Cosmetics Regulation Act of 2022 (MoCRA) mandates that cosmetic products have adequate safety substantiation.[12][13][14][15][16] Given the toxicological concerns surrounding brominated compounds and phthalates, achieving safety substantiation for DDHP would be exceptionally challenging.

The primary toxicological concerns for a substance like DDHP in a cosmetic context are:

  • Endocrine Disruption: Structural similarity to DEHP raises concerns about potential interference with the endocrine system.[2]

  • Skin Sensitization: The potential to cause an allergic reaction upon skin contact.

  • Systemic Toxicity: The possibility of absorption through the skin and subsequent systemic health effects.

Therefore, any consideration of DDHP or a similar new molecule for cosmetic use would necessitate a comprehensive and rigorous safety evaluation.

Protocol for Evaluating a Novel Plasticizer in a Cosmetic Formulation

The following protocols are presented as a hypothetical framework for evaluating a substance like DDHP, assuming, for the sake of this guide, that initial toxicity screening has not raised immediate red flags.

Phase 1: Analytical Method Development and Validation

Accurate quantification of the test substance in the cosmetic matrix is fundamental.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To develop a validated method for the quantification of DDHP in a cosmetic emulsion.

  • Rationale: GC-MS is a highly sensitive and specific technique for the analysis of semi-volatile organic compounds like DDHP.[17][18][19][20][21]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Procedure:

    • Sample Preparation: Perform a liquid-liquid extraction of the cosmetic formulation using a suitable solvent like hexane or a mixture of hexane and acetone.

    • Chromatographic Conditions:

      • Column: A low-bleed capillary column, such as a 5% phenyl-methylpolysiloxane column.

      • Carrier Gas: Helium.

      • Injector: Split/splitless injector.

      • Temperature Program: A temperature gradient is applied to the oven to ensure separation from other matrix components.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

    • Validation: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To develop an alternative validated method for DDHP quantification.

  • Rationale: HPLC with a UV detector is a robust method for the analysis of phthalate esters and can be adapted for DDHP.[22][23][24][25][26]

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Sample Preparation: Extract the cosmetic sample with a suitable solvent such as acetonitrile.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water and an organic solvent like acetonitrile.

      • Detection: UV detection at an appropriate wavelength determined by a UV scan of a DDHP standard.

    • Validation: Validate the method as described for GC-MS.

AnalyticalWorkflow cluster_GCMS GC-MS Protocol cluster_HPLC HPLC Protocol G1 Sample Extraction (Liquid-Liquid) G2 Chromatographic Separation G1->G2 G3 Mass Spectrometry (SIM) G2->G3 G4 Quantification G3->G4 H1 Sample Extraction (Solvent) H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 H4 Quantification H3->H4 Start Cosmetic Sample Containing DDHP Start->G1 Start->H1

Caption: Analytical Workflow for DDHP Quantification.

Phase 2: Formulation and Stability Testing

Protocol 3: Incorporation into a Nail Lacquer Formulation

  • Objective: To evaluate the compatibility and plasticizing effect of DDHP in a model nail lacquer.

  • Rationale: Nail lacquers are a common application for plasticizers to improve film flexibility and reduce brittleness.

  • Procedure:

    • Prepare a base nail lacquer formulation containing a film-forming polymer (e.g., nitrocellulose), resins, solvents, and pigments.

    • Incorporate DDHP at varying concentrations (e.g., 1%, 3%, 5% w/w).

    • Evaluate the resulting films for flexibility (e.g., mandrel bend test), drying time, gloss, and adhesion.

Protocol 4: Accelerated Stability Testing

  • Objective: To assess the physical and chemical stability of a cosmetic emulsion containing DDHP under stressed conditions.[27][28][29][30][31]

  • Rationale: Accelerated stability testing is a predictive measure of a product's shelf life.[27][28][29][30][31]

  • Procedure:

    • Prepare a simple oil-in-water emulsion containing DDHP.

    • Divide the batch into samples stored at different conditions:

      • 4°C (refrigerated)

      • 25°C/60% RH (room temperature)

      • 40°C/75% RH (accelerated)

    • Evaluate samples at specified time points (e.g., 1, 2, 3 months) for:

      • Physical Parameters: Appearance, color, odor, pH, viscosity, and phase separation.

      • Chemical Parameters: Concentration of DDHP using the validated analytical method.

Table 2: Stability Testing Parameters and Acceptance Criteria

ParameterMethodAcceptance Criteria
Appearance, Color, OdorOrganolepticNo significant change
pHpH meter± 0.5 units from initial
ViscosityViscometer± 10% from initial
Phase SeparationVisual, CentrifugationNo separation
DDHP ConcentrationGC-MS or HPLC90-110% of initial concentration
Phase 3: Safety Assessment

This phase is critical and should be approached with the utmost caution. The following are initial in vitro tests that would be required.

Protocol 5: In Vitro Skin Sensitization Assessment

  • Objective: To evaluate the skin sensitization potential of DDHP.

  • Rationale: To identify if DDHP can elicit an allergic skin reaction, in line with non-animal testing principles.

  • Method: OECD Test Guideline 442C: In Chemico Skin Sensitisation (Direct Peptide Reactivity Assay - DPRA).[32][33][34][35][36] This assay quantifies the reactivity of the test chemical with synthetic peptides containing cysteine and lysine, which mimics the molecular initiating event of skin sensitization.[32][33][34][35][36]

Protocol 6: In Vitro Endocrine Disruption Screening

  • Objective: To assess the potential of DDHP to interact with the estrogen receptor.

  • Rationale: To investigate the endocrine-disrupting potential due to its structural similarity to known endocrine disruptors.

  • Method: OECD Test Guideline 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay (ERα-STTA).[37][38][39][40] This assay determines if a chemical can bind to and activate the human estrogen receptor alpha.[37][38][39][40]

SafetyAssessment cluster_Sensitization Skin Sensitization cluster_Endocrine Endocrine Disruption DDHP_Sample DDHP Sample S1 OECD TG 442C (DPRA) DDHP_Sample->S1 E1 OECD TG 455 (ERα-STTA) DDHP_Sample->E1 S2 Peptide Reactivity Measurement S1->S2 S3 Sensitization Potential S2->S3 E2 Estrogen Receptor Activation E1->E2 E3 Endocrine Activity E2->E3

Sources

Application Notes & Protocols: Dihydropyrimidine Derivatives as Versatile Templates in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide delves into the innovative use of dihydropyrimidine (DHP) derivatives as structural templates for the synthesis of advanced functional materials. We move beyond conventional methodologies to explore the underlying principles of template-directed synthesis, offering field-proven insights into experimental design and execution. This document provides not only step-by-step protocols but also the scientific rationale behind them, empowering researchers to tailor these techniques to their specific applications. From the creation of hierarchical porous structures to the development of novel drug delivery systems, we showcase the versatility of DHP-based templates. All protocols are designed as self-validating systems, and key mechanistic claims are substantiated with authoritative references.

Introduction: The Power of Templated Synthesis

Template-directed synthesis is a powerful strategy for controlling the structure and morphology of materials at the nanoscale.[1] By using a pre-organized molecular scaffold or a physical mold (the template), we can direct the assembly of precursor molecules into a desired architecture. The template is subsequently removed, leaving behind a material with a specific, predetermined structure.

There are two primary modes of templated synthesis:

  • Hard Templating: This approach utilizes a rigid, pre-formed material (e.g., porous concrete, zeolites, or silica nanoparticles) as the template.[2][3] The precursor of the desired material is infiltrated into the pores of the template, solidified, and then the template is selectively removed, typically through etching. This method offers excellent control over the final structure, creating a negative replica of the original template.[2]

  • Soft Templating: In this method, self-assembling molecules, such as surfactants or block copolymers, form dynamic, ordered structures (e.g., micelles or liquid crystals) in a solution.[1] These supramolecular aggregates serve as the template around which the material precursors organize. Soft templating is highly versatile, allowing for the synthesis of a wide range of morphologies by adjusting parameters like temperature, pressure, and reactant concentrations.

The choice of template is critical as it dictates the pore structure, surface area, and overall morphology of the final product.[4]

Dihydropyrimidines (DHPs): A Versatile Class of Molecular Building Blocks

1,4-Dihydropyridines (1,4-DHPs) are a well-established class of heterocyclic compounds with significant pharmacological activity, notably as cardiovascular drugs.[5][6][7] Their synthesis, often achieved through the Hantzsch reaction, is robust and allows for a high degree of functionalization at various positions on the DHP ring. This chemical versatility makes them excellent candidates for use as molecular building blocks in material science. While the specific term "Diazodihydropyrimidine (DDHP)" is not prevalent in the reviewed literature, the inherent properties of the broader dihydropyrimidine family lend themselves to templating applications.

Key Attributes of DHPs for Material Synthesis:

  • Tunable Functionality: The ability to introduce a wide variety of substituents on the DHP core allows for the tuning of properties like solubility, reactivity, and intermolecular interactions.

  • Self-Assembly Potential: Through hydrogen bonding, π-π stacking, and other non-covalent interactions, DHP derivatives can self-assemble into ordered supramolecular structures, making them suitable for soft templating approaches.

  • Bioactivity: The inherent biological activity of many DHP derivatives opens up possibilities for creating functional materials for biomedical applications, such as drug delivery systems.[8][9][10]

Logical Framework for DHP-Templated Synthesis

The following diagram illustrates the conceptual workflow for utilizing DHP derivatives in a soft-templating synthesis approach to create porous materials.

DHP_Templating_Workflow cluster_0 Step 1: Template Formation cluster_1 Step 2: Material Formation cluster_2 Step 3: Template Removal DHP DHP Derivative (Template) Precursor Material Precursor (e.g., Silica, Metal Oxide) SelfAssembly Self-Assembled DHP Micelles DHP->SelfAssembly Solvent Solvent System Solvent->SelfAssembly CoAssembly Co-Assembly of Precursor around DHP Template Precursor->CoAssembly SelfAssembly->CoAssembly Solidification Hybrid DHP-Material Composite CoAssembly->Solidification Polymerization/ Condensation TemplateRemoval Porous Material Solidification->TemplateRemoval Calcination or Solvent Extraction

Caption: Conceptual workflow for DHP-templated synthesis of porous materials.

Protocols for DHP-Templated Material Synthesis

The following protocols are designed to be adaptable. Researchers should consider the specific properties of their chosen DHP derivative and target material to optimize these procedures.

Protocol 4.1: Synthesis of a Functionalized DHP Derivative

This protocol describes a general Hantzsch synthesis for a 1,4-dihydropyridine derivative that can be functionalized for self-assembly.

Materials:

  • Aldehyde (e.g., 4-hydroxybenzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

  • Catalyst (optional, e.g., a mild Lewis acid)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

  • Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified DHP derivative.

  • Characterize the product using standard analytical techniques (NMR, FT-IR, Mass Spectrometry).

Causality and Insights:

  • The choice of aldehyde and β-ketoester determines the substituents on the final DHP ring. By choosing reactants with desired functional groups (e.g., hydroxyl, carboxyl), one can impart specific self-assembly capabilities to the DHP template.

  • The use of a catalyst can improve reaction times and yields, making the synthesis more efficient.[7]

Protocol 4.2: Soft-Templated Synthesis of Mesoporous Silica using a DHP Derivative

This protocol outlines the use of a functionalized DHP derivative as a soft template to synthesize mesoporous silica.

Materials:

  • Functionalized DHP derivative (from Protocol 4.1)

  • Tetraethyl orthosilicate (TEOS) - Silica precursor

  • Ethanol

  • Deionized water

  • Acidic or basic catalyst (e.g., HCl or NH4OH)

Procedure:

  • Template Solution Preparation: Dissolve the DHP derivative in a mixture of ethanol and deionized water. Stir until a homogenous solution is formed. The concentration of the DHP will influence the resulting pore structure.[4]

  • Micelle Formation: Adjust the pH of the solution with the catalyst to promote the self-assembly of the DHP molecules into micelles. This can be monitored by dynamic light scattering (DLS).

  • Silica Precursor Addition: Slowly add TEOS to the template solution under vigorous stirring. The TEOS will hydrolyze and condense around the DHP micelles.

  • Aging: Allow the mixture to age for 24-48 hours at a constant temperature (e.g., 60°C) to ensure complete condensation of the silica network.

  • Product Collection: Collect the resulting solid product by filtration or centrifugation. Wash thoroughly with ethanol and water to remove any unreacted precursors.

  • Template Removal:

    • Solvent Extraction: Reflux the solid product in a suitable solvent (e.g., ethanol with a small amount of acid) for 24 hours to extract the DHP template.

    • Calcination: Alternatively, heat the solid product in a furnace to a high temperature (e.g., 550°C) to burn off the organic DHP template.

  • Characterization: Analyze the final porous silica product using Nitrogen adsorption-desorption analysis (to determine surface area and pore size distribution), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) to visualize the morphology.

Self-Validation and Causality:

  • Successful synthesis of a mesoporous material can be confirmed by a Type IV isotherm in the nitrogen adsorption-desorption analysis, indicating the presence of mesopores.

  • The concentration of the DHP template directly impacts the pore volume and size of the final material.[11] Higher template concentrations generally lead to a higher pore volume.

  • The choice of template removal method is crucial. Solvent extraction can be gentler and may preserve surface functionalities, while calcination is more thorough but can lead to some structural shrinkage.

Applications in Drug Delivery

The use of DHP derivatives in templating materials for drug delivery is particularly promising. The inherent bioactivity of some DHPs could be leveraged, or the porous structure created by the template can be used to load other therapeutic agents.

Conceptual Application: DHP-Templated Nanocarrier for Controlled Release

A porous material synthesized using a DHP template could be loaded with a therapeutic agent. The pore size, determined by the DHP template, would control the loading capacity and release kinetics of the drug. This is analogous to how layered double hydroxides (LDHs) are used as nanocarriers for drug delivery, where the interlayer spacing is a critical factor.[9][10][12]

Drug_Delivery_Concept cluster_0 Fabrication cluster_1 Application cluster_2 Target Porous_Material Porous Material Pores created by DHP template Drug_Loading Drug Loading Porous_Material->Drug_Loading Impregnation Loaded_Carrier Drug-Loaded Carrier Drug molecules within pores Drug_Loading->Loaded_Carrier Release Controlled Release Loaded_Carrier->Release Diffusion Target_Site Target Site (e.g., Tumor) Release->Target_Site

Caption: DHP-templated nanocarrier for controlled drug release.

Quantitative Data Summary

The following table provides a hypothetical comparison of porous silica materials synthesized with varying concentrations of a DHP template, based on principles discussed in the literature.[4]

Sample ID DHP Template Conc. (mmol/L) BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Diameter (nm)
DHP-Si-1106500.603.7
DHP-Si-2208000.854.2
DHP-Si-3309501.104.6

Note: These are representative values to illustrate the expected trend. Actual results will vary based on specific experimental conditions.

Conclusion

Dihydropyrimidine derivatives represent a versatile and largely untapped class of molecules for the templated synthesis of advanced materials. Their tunable chemical structures and potential for self-assembly make them ideal candidates for creating materials with tailored porosity and functionality. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore this exciting frontier of materials science, with potential applications ranging from catalysis to targeted drug delivery.

References

  • Some of the commercial biologically active 1,4-DHP derivatives. - ResearchGate.
  • The major components of DHP nanoparticles are the disulfide-bond-linked... - ResearchGate.
  • Synthesis of Porous Carbon Monoliths Using Hard Templates - MDPI.
  • Kinetics of template-directed pyrophosphate-linked dideoxyguanylate synthesis as a function of 2-MeImpdG and poly(C) concentration: insights into the mechanism - PubMed.
  • Template Synthesis of Porous Ceria-Based Catalysts for Environmental Application - MDPI.
  • Template synthesis of hierarchical porous metal–organic frameworks with tunable porosity.
  • Template-Mediated Synthesis of Hierarchically Porous Metal–Organic Frameworks for Efficient CO 2 /N 2 Separation - MDPI.
  • 1,4-DHP derivatives employed as clinical drugs. - ResearchGate.
  • Synthesis of DHP derivatives by magnetic catalyst (Fe3O4@SiO2‐GQDs/Cu (II)). - ResearchGate.
  • Preparation of Templated Materials and Their Application to Typical Pollutants in Wastewater: A Review - Frontiers.
  • Dual-templating Strategy for the Scale-up Synthesis of Dendritic Mesoporous Silica Nanospheres | Request PDF - ResearchGate.
  • DNA-templated organic synthesis | McGraw Hill's AccessScience.
  • Layered double hydroxide nanoparticles in gene and drug delivery - PubMed.
  • Layered Double Hydroxide-Based Nanocarriers for Drug Delivery - MDPI.
  • The Science of DHP and How it Works - Synexis.
  • Template Synthesis of Silver Nanorods - YouTube.
  • Preparation of layered double hydroxides and their applications as additives in polymers, as precursors to magnetic materials and in biology and medicine - PubMed.
  • Mod-02 Lec-09 Template Methods - I - YouTube.
  • An IP Perspective on DHP® Webinar - YouTube.

Sources

Application Note: A Practical Guide to the Preparation and Characterization of Polymeric Micelles for the Solubilization of Poorly Water-Soluble Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The low aqueous solubility of active pharmaceutical ingredients (APIs) is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Micellar solubilization presents a powerful strategy to overcome this challenge.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of polymeric micelles for the solubilization of hydrophobic drugs. We will use a representative dihydropyridine (DHP)-type molecule as a model for poorly water-soluble compounds, given their therapeutic importance and formulation challenges. The protocols herein detail the thin-film hydration method for micelle synthesis, essential characterization techniques, and methods to quantify solubility enhancement, providing a robust framework for developing advanced drug delivery systems.

Foundational Principles of Micellar Solubilization

The Challenge of Poor Aqueous Solubility

A substantial portion of new chemical entities emerging from drug discovery pipelines are classified as poorly water-soluble.[3] This characteristic can lead to low dissolution rates, erratic absorption, and insufficient bioavailability, often requiring complex formulation strategies to achieve therapeutic relevance.[4] Micellar solubilization is a technique that enhances the solubility of these lipophilic compounds by encapsulating them within the hydrophobic core of self-assembled colloidal structures known as micelles.[2]

Mechanism of Polymeric Micelle Formation and Solubilization

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium.[5][6] These copolymers consist of two distinct blocks: a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block (e.g., polylactide, PLA; poly(D,L-lactide), PDLLA; polycaprolactone, PCL).

When the concentration of the copolymer surpasses its Critical Micelle Concentration (CMC), the molecules spontaneously arrange themselves to minimize the unfavorable interaction between the hydrophobic blocks and water. This results in the formation of spherical micelles where:

  • The Core: The hydrophobic blocks congregate to form a lipophilic inner core, which serves as a reservoir for the poorly soluble drug.

  • The Shell (Corona): The hydrophilic PEG blocks form a hydrated outer shell, interfacing with the aqueous environment and providing steric stability. This PEGylated surface has been shown to prevent opsonization, allowing the micelles to circulate longer in vivo.[5]

The solubilization process is thermodynamically spontaneous, incorporating the drug into the micelle's core and effectively shielding it from the aqueous bulk solvent.[1][7]

G unimer Hydrophilic Head (PEG) Hydrophobic Tail (PLA/PCL) micelle Hydrophilic Shell (Corona) Hydrophobic Core unimer->micelle Self-Assembly drug Hydrophobic Drug Molecule drug->micelle:core Solubilization drug_encapsulated Encapsulated Drug caption Fig. 1: Mechanism of Polymeric Micelle Formation.

Caption: Diagram illustrating the self-assembly of amphiphilic copolymers into a drug-loaded micelle.

Selecting an Appropriate Amphiphilic Copolymer

The choice of copolymer is critical as it dictates the physicochemical properties of the micelles, including their size, stability, and drug-loading capacity.

Table 1: Properties of Common Amphiphilic Block Copolymers for Micelle Preparation

CopolymerHydrophilic BlockHydrophobic BlockKey Characteristics
mPEG-PDLLA mPEGPoly(D,L-lactide)Biocompatible and biodegradable. The ratio of block lengths can be tuned to control micelle properties and drug compatibility.[8][9]
mPEG-PCL mPEGPoly(caprolactone)Semicrystalline hydrophobic core, often leading to higher stability and drug loading for certain drugs. Slower degradation rate compared to PLA/PLGA.
TPGS (D-α-tocopheryl polyethylene glycol 1000) PEG 1000Vitamin E (Tocopherol)High drug solubilization capacity and can inhibit P-glycoprotein efflux pumps, potentially increasing bioavailability. Often used for poorly soluble drugs.[10]
Poloxamers (Pluronics®) PEOPoly(propylene oxide) (PPO)Thermo-responsive properties. Widely available with varying PEO/PPO block lengths. Can be less stable in vivo due to higher CMC values compared to other polymeric micelles.[5]

Expert Insight: For initial screening, mPEG-PDLLA is an excellent choice due to its well-established biocompatibility and tunable properties. The molecular weight of each block is a key parameter; a common starting point is a polymer with block weights of 2,000-5,000 Da for the mPEG and a similar range for the PDLLA block.[9]

Experimental Protocols: Preparation and Characterization

This section provides a step-by-step methodology for preparing drug-loaded micelles using the thin-film hydration technique, followed by essential characterization protocols.

G start Start step1 1. Dissolution Dissolve copolymer and drug in a volatile organic solvent (e.g., Dichloromethane). start->step1 step2 2. Film Formation Evaporate solvent using a rotary evaporator to form a thin, uniform polymer-drug film. step1->step2 step3 3. Hydration Hydrate the film with an aqueous buffer (e.g., PBS) with gentle agitation above the polymer's glass transition temperature. step2->step3 step4 4. Sonication/Extrusion Probe sonicate or extrude through polycarbonate membranes to reduce size and homogenize. step3->step4 step5 5. Purification Filter through a 0.22 µm syringe filter to remove non-incorporated drug aggregates and sterilize. step4->step5 end End: Drug-Loaded Micelle Solution step5->end caption Fig. 2: Workflow for Thin-Film Hydration Method.

Caption: Experimental workflow for the thin-film hydration method of micelle preparation.

Protocol 1: Preparation of DHP-Loaded Micelles via Thin-Film Hydration

This method is robust and widely used for encapsulating hydrophobic drugs.[10]

Materials:

  • Amphiphilic block copolymer (e.g., mPEG-PDLLA, MW 2000-2000 Da)

  • Hydrophobic drug (e.g., a Dihydropyridine derivative)

  • Volatile organic solvent (e.g., Dichloromethane (DCM) or Acetonitrile, HPLC grade)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or extruder

Procedure:

  • Dissolution: Accurately weigh and dissolve 100 mg of mPEG-PDLLA and 10 mg of the DHP drug in 5 mL of DCM in a 50 mL round-bottom flask.

    • Causality: Using a volatile organic solvent ensures that both the hydrophobic drug and the polymer are fully dissolved at the molecular level, which is critical for achieving a homogenous drug-polymer matrix in the next step.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the DCM under reduced pressure at 30-40°C. Continue rotation for at least 30 minutes after the bulk solvent is removed to ensure the resulting thin film is completely dry.

    • Causality: Slow and controlled evaporation under rotation creates a thin, high-surface-area film on the flask wall. This facilitates efficient and uniform hydration in the subsequent step.

  • Hydration: Add 10 mL of pre-warmed (e.g., 60°C) PBS (pH 7.4) to the flask containing the drug-polymer film. Let the flask rotate in a water bath (without vacuum) at 60°C for 1 hour.

    • Causality: Hydration above the glass transition temperature (Tg) of the hydrophobic polymer block increases its chain mobility, allowing water to penetrate the film and facilitating the self-assembly of copolymers into micelles.

  • Size Reduction and Homogenization: The resulting suspension will likely be opalescent and contain larger aggregates. To achieve a uniform size distribution, either:

    • Probe Sonication: Sonicate the suspension on ice using a probe sonicator (e.g., 40% amplitude, 5 minutes with 10s on/off cycles).

    • Extrusion (Recommended): Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and finishing with 100 nm) using a handheld extruder.

    • Causality: Applying high-shear forces breaks down larger aggregates and promotes the formation of thermodynamically stable, monodisperse micelles.

  • Purification and Sterilization: Filter the final micelle solution through a 0.22 µm sterile syringe filter. This removes any remaining large aggregates or precipitated, non-encapsulated drug and ensures the solution is sterile.

  • Storage: Store the micelle solution at 4°C.

Protocol 2: Physicochemical Characterization of Micelles

Characterization is essential to ensure the quality, reproducibility, and performance of the micellar formulation.[6][11]

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the micelle solution (e.g., 1:100 v/v) with filtered PBS. Analyze using a DLS instrument to determine the hydrodynamic diameter (Z-average), PDI, and zeta potential.

  • Trustworthiness: A PDI value < 0.2 indicates a homogenous and monodisperse population of micelles, which is desirable for controlled drug delivery applications.[11]

B. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Take a known volume (e.g., 100 µL) of the micelle solution.

    • Add an excess of a solvent that dissolves both the drug and polymer but disrupts the micelles (e.g., 900 µL of Acetonitrile). Vortex thoroughly. This will precipitate the polymer while keeping the drug in solution.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the polymer.

    • Quantify the drug concentration in the supernatant using a pre-established HPLC or UV-Vis calibration curve.

  • Calculations:

    • DLC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100

    • EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100

Table 2: Typical Characterization Parameters for Polymeric Micelles

ParameterTypical RangeSignificance
Hydrodynamic Diameter 20 - 100 nmSize influences biodistribution and potential for passive targeting via the EPR effect.[12]
Polydispersity Index (PDI) < 0.2Indicates a narrow, uniform size distribution, crucial for reproducibility.[11]
Zeta Potential -5 to +5 mVNear-neutral charge for PEGylated micelles indicates successful shielding by the PEG corona, reducing opsonization.
Drug Loading Content (DLC) 1 - 10% w/wRepresents the weight percentage of the drug relative to the total micelle weight.
Encapsulation Efficiency (EE) > 85%High EE indicates an efficient encapsulation process with minimal drug loss.[10]

Application: Quantifying Solubility Enhancement

The primary goal of this formulation is to increase the apparent solubility of the hydrophobic drug.

Protocol 3: Assessment of Apparent Aqueous Solubility

Procedure:

  • Prepare Samples: Prepare two sets of samples:

    • Control: Add an excess amount of the free DHP drug to PBS (pH 7.4).

    • Test: Add an excess amount of the free DHP drug to a solution of blank (drug-free) micelles prepared as in Protocol 1.

  • Equilibration: Agitate both samples in a shaking incubator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 20 min) to pellet the excess, undissolved drug.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved DHP drug using the HPLC or UV-Vis method described in Protocol 2B.

Data Analysis: Compare the drug concentration in the supernatant of the micellar solution to that of the control PBS solution. The ratio provides the fold-increase in solubility.

Table 3: Example of Solubilization Enhancement Data

FormulationMeasured Solubility (µg/mL)Fold Increase
DHP Drug in PBS (pH 7.4)0.51x (Baseline)
DHP Drug in 1% (w/v) mPEG-PDLLA Micelles15003000x

References

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). MDPI.
  • Optimization and characterization of deoxypodophyllotoxin loaded mPEG-PDLLA micelles by central composite design with response surface methodology. PubMed.
  • Micellar solubiliz
  • Technical Support Information Bulletin 1175 - DHP Resin (Dihydropyranyl resin). AAPPTec.
  • Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Scientia Iranica.
  • Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. PubMed Central.
  • Understanding the Role of DHP Linker in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Characterization of micelles in terms of particle size distribution, morphology and drug release kinetics.
  • Micellar solubilization of drugs.
  • Micellar solubilization of drugs. University of Alberta Libraries.
  • Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions.
  • Micellar solubilization: Significance and symbolism.
  • Preparation and characterization of micelles.
  • Influence of Molecular Structure and Physicochemical Properties of Immunosuppressive Drugs on Micelle Formulation Characteristics and Cutaneous Delivery. PubMed.
  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. MDPI.
  • Solubilization techniques used for poorly w
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.

Sources

Application Note & Investigator's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization and Implementation of Didodecyl Hydrogen Phosphate (DDHP) as a Novel PCR Enhancer for Inhibitor-Rich and Crude Sample Amplification

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, yet its efficiency is frequently compromised by inhibitors present in complex biological samples and by the inherent challenges of certain DNA templates. While numerous PCR additives exist, the exploration of novel reagents is critical for advancing diagnostic and research capabilities. This document provides a comprehensive guide to the characterization and application of this compound (DDHP), a double-chain anionic surfactant, as a potential PCR enhancer. We present a hypothesized mechanism of action, detailed protocols for determining optimal concentrations, and methodologies for validating its efficacy in overcoming common PCR inhibitors and enabling direct amplification from crude samples. This guide is designed for investigators seeking to validate and implement novel amphiphilic compounds within their PCR workflows.

Introduction: The Challenge of PCR Inhibition and the Rationale for DDHP

The sensitivity of PCR is a double-edged sword. While capable of amplifying minute quantities of target DNA, the enzymatic reaction is susceptible to a wide array of inhibitors commonly found in clinical and environmental samples. These include components from blood (heme, heparin), soil (humic acids), and residual reagents from nucleic acid extraction (ethanol, salts)[1][2][3]. Such inhibitors can sequester essential cofactors like Mg²⁺, bind to the DNA template, or directly inhibit DNA polymerase activity, leading to reduced yield or complete reaction failure[4][5].

To counteract this, various PCR additives have been developed, broadly categorized as cosolvents (DMSO, betaine), non-ionic surfactants (Tween 20, Triton X-100), and other specialized agents[][7]. Non-ionic surfactants are particularly effective at neutralizing the inhibitory effects of anionic detergents like SDS, which may be carried over from lysis buffers[8][9].

This compound (DDHP) is an anionic, double-chain amphiphile. Its structure suggests a potential dual role in PCR:

  • Sequestration of Inhibitors: The hydrophobic alkyl chains could potentially sequester nonpolar inhibitors, while the phosphate headgroup could interact with cationic inhibitors.

  • Polymerase Interaction/Stabilization: The phosphate moiety mimics the DNA backbone, suggesting a possible transient, non-inhibitory interaction with the DNA polymerase that could stabilize it against thermal stress or inhibitors.

This guide provides the framework for empirically testing these hypotheses and validating DDHP as a useful PCR additive.

Hypothesized Mechanism of Action

We propose that DDHP enhances PCR through a multi-faceted mechanism, primarily by mitigating the effects of common inhibitors. Unlike strongly denaturing anionic surfactants such as SDS, the double-alkyl chain structure of DDHP may form micelles that encapsulate inhibitors without grossly denaturing the DNA polymerase.

Key Hypothesized Interactions:

  • Inhibitor Encapsulation: DDHP micelles may sequester hydrophobic inhibitors like heme or polyphenols, preventing them from interacting with the DNA polymerase.

  • Cation Chelation: The negatively charged phosphate headgroup could interact with and neutralize cationic inhibitors.

  • Competitive Binding: DDHP might competitively displace inhibitors bound to the DNA polymerase, restoring its function.

  • Template Accessibility: By interacting with the DNA template, DDHP may help relax secondary structures, particularly in GC-rich regions, although this is a secondary hypothesis.

The following diagram illustrates the proposed primary mechanism of inhibitor sequestration.

Caption: Proposed model where DDHP forms micelles to sequester inhibitors, freeing the DNA polymerase.

Experimental Protocols: Validation Workflow

A systematic, empirical approach is required to validate any new PCR additive. The following protocols outline a workflow for determining the utility and optimal concentration of DDHP.

Workflow Overview

The validation process follows three main stages: establishing a working concentration, testing against known inhibitors, and application to a real-world scenario (crude sample PCR).

Validation_Workflow Figure 2: Workflow for Validating a Novel PCR Additive Start Prepare 10mM DDHP Aqueous Stock Solution Step1 Protocol 1: Determine Optimal Concentration (Concentration Gradient PCR) Start->Step1 Step2 Protocol 2: Test Efficacy Against Inhibitors (Heparin, Humic Acid, Ethanol) Step1->Step2 Use Optimal [DDHP] Step3 Protocol 3: Validate in Crude Sample PCR (e.g., Whole Blood) Step2->Step3 Confirm Efficacy End Establish Standard Operating Procedure (SOP) for DDHP Use Step3->End

Caption: A three-protocol workflow for systematic evaluation of DDHP as a PCR additive.

Protocol 1: Determining the Optimal Working Concentration of DDHP

Objective: To identify the concentration range of DDHP that enhances PCR without inhibiting it. Very high concentrations of any surfactant can be inhibitory.

Materials:

  • DDHP (powder or oil)

  • Nuclease-free water

  • Control DNA template (e.g., 1 ng/µL plasmid or purified genomic DNA)

  • Validated primer set for the control template

  • High-quality dNTP mix[10][11]

  • Thermostable DNA polymerase (e.g., Taq polymerase) and its corresponding buffer[12]

  • Thermocycler[13]

Procedure:

  • Prepare DDHP Stock Solution:

    • Prepare a 10 mM stock solution of DDHP in nuclease-free water. Gentle heating and vortexing may be required for complete dissolution.

    • Create serial dilutions from the stock to get 1 mM and 0.1 mM working solutions.

  • Set up PCR Reactions:

    • Prepare a master mix containing water, buffer, dNTPs, primers, and DNA polymerase for a total of 8 reactions.

    • Aliquot the master mix into 8 PCR tubes.

    • Add the control DNA template to each tube.

    • Add DDHP to each tube to achieve the final concentrations specified in the table below. Add an equivalent volume of nuclease-free water to the control tube.

    • Bring all reactions to a final volume of 25 µL with nuclease-free water.

  • Reaction Setup Table:

TubeFinal DDHP Conc. (µM)Vol. of 0.1 mM DDHP (µL)Vol. of 1 mM DDHP (µL)Vol. of 10 mM DDHP (µL)Master Mix + DNA (µL)Nuclease-Free H₂O (µL)
10 (Control)00022.52.5
210.250022.52.25
351.250022.51.25
4102.50022.50
55001.25022.51.25
610002.5022.50
7500001.2522.51.25
81000002.522.50
  • Thermocycling:

    • Perform PCR with standard cycling conditions for your template/primer set. A generic protocol:

      • Initial Denaturation: 95°C for 3 minutes.

      • 35 Cycles:

        • 95°C for 30 seconds

        • 55-65°C for 30 seconds (primer annealing)

        • 72°C for 1 minute/kb (extension)

      • Final Extension: 72°C for 5 minutes.

  • Analysis:

    • Analyze 10 µL of each reaction on a 1.5% agarose gel.

    • Expected Outcome: Identify the concentration range that produces the brightest, most specific band without evidence of inhibition (smearing, reduced yield). This will be your "Optimal Working Concentration."

Protocol 2: Testing DDHP Efficacy Against Common PCR Inhibitors

Objective: To determine if the optimal concentration of DDHP can rescue PCR amplification in the presence of known inhibitors.

Procedure:

  • Prepare Inhibitor Spikes: Prepare stock solutions of common inhibitors (e.g., 10 U/µL Heparin, 100 ng/µL Humic Acid, 50% Ethanol).

  • Set up PCR Reactions: Prepare four sets of reactions as described in the table below. Each set will test one inhibitor. Use the optimal DDHP concentration determined in Protocol 1.

Reaction Component1. No Inhibitor Control2. Inhibitor Only3. DDHP Only4. DDHP + Inhibitor
Master Mix + DNAX µLX µLX µLX µL
DDHP (Optimal Conc.) --+ +
Inhibitor Spike -+ -+
Nuclease-Free H₂Oto 25 µLto 25 µLto 25 µLto 25 µL
  • Thermocycling & Analysis: Run the PCR and analyze the results on an agarose gel.

  • Expected Outcome:

    • Reaction 1 & 3 should show a strong band.

    • Reaction 2 should show little to no amplification.

    • Reaction 4 will be the key result. A strong band in this reaction indicates that DDHP successfully mitigated the effect of the inhibitor.

Protocol 3: Validation in Direct PCR from Whole Blood

Objective: To assess DDHP's performance in a complex, clinically relevant sample matrix without prior DNA purification.

Materials:

  • Whole blood (with anticoagulant like EDTA or Heparin)

  • Primers for a human housekeeping gene (e.g., GAPDH, β-actin)

  • Inhibitor-resistant DNA polymerase (recommended, but not essential for initial testing)

Procedure:

  • Set up Direct PCR Reactions: Prepare reactions as described in the table. Note the small volume of whole blood added directly to the reaction.

Reaction Component1. Positive Control (Purified gDNA)2. Negative Control (No Template)3. Direct PCR (No DDHP)4. Direct PCR (+ DDHP)
Master MixX µLX µLX µLX µL
Purified Human gDNA (10 ng)1 µL---
Whole Blood--1 µL 1 µL
DDHP (Optimal Conc.) ---+
Nuclease-Free H₂Oto 25 µLto 25 µLto 25 µLto 25 µL
  • Thermocycling & Analysis:

    • Use a robust cycling protocol, perhaps with a longer initial denaturation (e.g., 98°C for 5 minutes) to aid in cell lysis.

    • Analyze results on an agarose gel.

  • Expected Outcome:

    • Reaction 1 should yield a strong, specific band.

    • Reaction 2 should be clean.

    • Reaction 3 will likely show no amplification due to inhibitors in blood[4][14].

    • A clear band in Reaction 4 demonstrates the practical utility of DDHP for direct PCR applications.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
No amplification in any DDHP-containing tubeDDHP is inhibitory at all tested concentrations.Perform Protocol 1 again with a lower concentration range (e.g., 0.01 µM to 1 µM).
Smearing at higher DDHP concentrationsDDHP may be promoting non-specific primer annealing or destabilizing the polymerase.Use the highest concentration that gives a clean band. Consider increasing the annealing temperature by 2-3°C.
DDHP fails to rescue inhibited PCRThe inhibitor's mechanism is not affected by DDHP; DDHP concentration is too low.Try a different class of additive (e.g., betaine for GC-rich issues). Re-run Protocol 2 with 2x optimal DDHP.
Weak amplification in Direct PCRBlood contains potent inhibitors; cell lysis may be incomplete.Try using an inhibitor-resistant polymerase. Increase initial denaturation time/temp. Test a smaller blood volume (0.5 µL).

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound as a novel PCR additive. By following the outlined protocols, researchers can determine an optimal working concentration and validate its efficacy in overcoming common and complex PCR inhibition scenarios. While the proposed mechanisms are hypothetical, this empirical approach provides the necessary data to justify the integration of DDHP into routine and challenging PCR applications, potentially streamlining workflows for crude sample analysis and improving diagnostic reliability.

References

  • ResearchGate. (2015). Suppression of PCR Inhibitors Using Nonionic Surfactant for Detecting Cryptosporidium parvum DNA.
  • Bitesize Bio. (2023). The Inhibitors Haunting Your PCR.
  • ResearchGate. (n.d.). Results of the inhibition of RT or PCR induced by surfactants.
  • National Institutes of Health (NIH). (n.d.). Immiscible Phase Nucleic Acid Purification Eliminates PCR Inhibitors with a Single Pass of Paramagnetic Particles through a Hydrophobic Liquid.
  • National Plant Diagnostic Network. (n.d.). Tips for coping with PCR inhibitors.
  • Google Patents. (n.d.). EP3539944A1 - Novel compounds for use in pcr systems and applications thereof.
  • Journal of Molecular Diagnostics. (2010). Direct DNA amplification from crude clinical samples using a PCR enhancer cocktail and novel mutants of Taq.
  • Google Patents. (n.d.). US3064031A - Process for preparing dialkyl alkyl phosphonates.
  • Google Patents. (n.d.). US20140302503A1 - Compositions, methods and systems for polymerase chain reaction assays.
  • Google Patents. (n.d.). WO2014100755A2 - Formulations and methods for stabilizing pcr reagents.
  • Google Patents. (n.d.). US8829222B2 - Process for the manufacture of dialkylphosphites.
  • PubMed. (2022). PCR enhancers: Types, mechanisms, and applications in long-range PCR.
  • National Institutes of Health (NIH). (2010). Direct DNA Amplification from Crude Clinical Samples Using a PCR Enhancer Cocktail and Novel Mutants of Taq.
  • PubMed. (2010). Direct DNA amplification from crude clinical samples using a PCR enhancer cocktail and novel mutants of Taq.
  • National Institutes of Health (NIH). (n.d.). The enhancement of PCR amplification by low molecular weight amides.
  • ResearchGate. (2024). Sweet enhancers of polymerase chain reaction.
  • Laborjournal. (2020). PCR/qPCR Additives.
  • Stilla Technologies. (n.d.). Learn PCR Process Basic Knowledge.
  • ResearchGate. (n.d.). The enhancement of PCR amplification by low molecular weight amides.
  • YouTube. (2018). Everything You Could Want To Know About PCR.
  • YouTube. (2020). Polymerase Chain Reaction (PCR): DNA Amplification.

Sources

Application Notes and Protocols: DDHP as a Novel Lipophilic Coating for Nanoparticles in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide introduces 3,5-dodecyloxy-N,N-dimethyl-4-hydropyridinone (DDHP) as a novel, lipophilic coating for nanoparticles, particularly iron oxide nanoparticles (IONPs). While direct literature on DDHP for this application is nascent, its hydroxypyridinone core, a well-established iron chelator, combined with its lipophilic dodecyl chains, presents a unique opportunity for developing advanced drug delivery platforms.[1][2][3] This document provides a comprehensive overview of the rationale for using DDHP, a plausible synthesis protocol, detailed methodologies for nanoparticle coating and characterization, and protocols for leveraging DDHP-coated nanoparticles in therapeutic applications, with a focus on neurodegenerative diseases. The protocols herein are synthesized from established methods for similar hydroxypyridinone and lipophilic coatings.[4][5]

Introduction: The Rationale for DDHP as a Nanoparticle Coating

Hydroxypyridinones (HPs) are a class of potent bidentate iron chelators that have garnered significant interest in the treatment of iron overload diseases and, more recently, neurodegenerative disorders where iron dysregulation is a key pathological feature.[1][2][6][7] The 4-hydroxypyridinone moiety in DDHP can form a stable complex with Fe(III) ions on the surface of iron oxide nanoparticles, providing a strong anchor for the coating.

The unique feature of DDHP lies in its dual dodecyloxy chains. These long aliphatic chains impart a significant lipophilic character to the molecule. This lipophilicity can be exploited to:

  • Enhance drug loading: Lipophilic drugs can be more effectively encapsulated within a hydrophobic coating, improving the drug-to-nanoparticle ratio.

  • Improve membrane interaction: The lipid-like tails can facilitate interaction with and transport across cellular membranes, including the blood-brain barrier (BBB), a critical hurdle in treating central nervous system disorders.[8]

  • Modulate biodistribution: The surface chemistry of nanoparticles dictates their in vivo fate. A lipophilic coating can alter interactions with plasma proteins and the reticuloendothelial system (RES), potentially leading to longer circulation times and altered organ distribution.[9][10][11]

The N,N-dimethyl group provides a tertiary amine functionality that can be protonated at physiological pH, imparting a positive surface charge that can further influence cellular uptake.

Synthesis of 3,5-dodecyloxy-N,N-dimethyl-4-hydropyridinone (DDHP)

The synthesis of DDHP can be approached through a multi-step process, adapting established methods for the synthesis of substituted hydroxypyridinones.[12][13] A plausible synthetic route is outlined below.

Diagram of Proposed DDHP Synthesis Pathway

G A Kojic Acid B 3-hydroxy-2-(hydroxymethyl)-4-pyrone A->B Oxidation C 3-benzyloxy-2-(hydroxymethyl)-4-pyrone B->C Benzyl Protection D 3-benzyloxy-2-(chloromethyl)-4-pyrone C->D Chlorination E 1-(dimethylamino)-3-benzyloxy-4-pyrone D->E Amination (Dimethylamine) F 1-(dimethylamino)-3-hydroxy-4-pyridone E->F Debenzylation G 3,5-dibromo-1-(dimethylamino)-4-pyridone F->G Bromination H 3,5-bis(dodecyloxy)-1-(dimethylamino)-4-pyridone (DDHP) G->H Williamson Ether Synthesis (1-Dodecanol, NaH)

Caption: Proposed synthetic pathway for DDHP from Kojic Acid.

Protocol 2.1: Synthesis of DDHP

Materials:

  • Kojic acid

  • Benzyl chloride

  • Thionyl chloride

  • Dimethylamine

  • Palladium on carbon (Pd/C)

  • N-Bromosuccinimide (NBS)

  • 1-Dodecanol

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., DMF, THF, DCM) and reagents for purification.

Procedure:

  • Protection of Kojic Acid: Protect the hydroxyl groups of kojic acid, for instance, by benzylation, to selectively functionalize the pyrone ring.

  • Introduction of the Amino Group: Convert the protected kojic acid into a suitable precursor for the introduction of the dimethylamino group at the N1 position.

  • Ring Transformation to Pyridinone: A ring-opening and re-closure sequence or a direct ring transformation can be employed to form the pyridinone core.

  • Functionalization of the Pyridinone Ring: Introduce dodecyloxy groups at the 3 and 5 positions. This can be achieved via a Williamson ether synthesis, reacting a dihalo-substituted pyridinone precursor with 1-dodecanol in the presence of a strong base like sodium hydride.[13]

  • Deprotection and Purification: Remove any protecting groups and purify the final DDHP product using column chromatography and characterize using NMR and mass spectrometry.

Preparation of DDHP-Coated Iron Oxide Nanoparticles (DDHP-IONPs)

This protocol describes the coating of pre-synthesized hydrophobic iron oxide nanoparticles with DDHP.

Diagram of DDHP-IONP Formation Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Coating cluster_2 Purification and Resuspension A Hydrophobic IONPs (in organic solvent) C Mixing and Incubation A->C B DDHP Solution (in organic solvent) B->C D Solvent Evaporation C->D E Washing with Ethanol D->E F Magnetic Separation E->F G Resuspension in Aqueous Buffer F->G

Caption: Workflow for coating iron oxide nanoparticles with DDHP.

Protocol 3.1: Coating of Iron Oxide Nanoparticles with DDHP

Materials:

  • Hydrophobic iron oxide nanoparticles (e.g., oleic acid-capped), dispersed in an organic solvent like chloroform or toluene.

  • Synthesized DDHP

  • Chloroform

  • Ethanol

  • Deionized water or desired buffer (e.g., PBS)

Procedure:

  • Preparation of DDHP Solution: Dissolve an excess of DDHP in chloroform. The exact concentration will need to be optimized based on the nanoparticle concentration and size.

  • Mixing: In a glass vial, add the hydrophobic IONP dispersion to the DDHP solution.

  • Incubation: Sonicate the mixture for 30 minutes to ensure homogenous mixing and facilitate the interaction of DDHP with the nanoparticle surface. The hydroxypyridinone group will chelate to the iron oxide surface, displacing the original oleic acid capping agent.

  • Solvent Evaporation: Remove the chloroform under a stream of nitrogen or using a rotary evaporator. A thin film of DDHP-coated IONPs will form.

  • Washing: Add ethanol to the vial to wash away excess, unbound DDHP. Vortex thoroughly.

  • Magnetic Separation: Use a strong permanent magnet to pellet the DDHP-IONPs. Carefully decant and discard the ethanol supernatant. Repeat the washing step 2-3 times.

  • Resuspension: After the final wash, dry the DDHP-IONP pellet under vacuum. Resuspend the nanoparticles in the desired aqueous buffer. The lipophilic dodecyl chains will form a hydrophobic layer, while the charged N,N-dimethyl group and the hydrophilic hydroxypyridinone core will interact with the aqueous environment, potentially forming micelle-like structures around the IONP core.

Characterization of DDHP-IONPs

Thorough characterization is crucial to ensure the successful coating and to understand the properties of the DDHP-IONPs.

Parameter Technique(s) Purpose
Size and Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)To visualize the size, shape, and aggregation state of the nanoparticles.
Hydrodynamic Diameter and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the effective size of the nanoparticles in suspension and assess the uniformity of the particle size distribution.
Surface Charge Zeta Potential MeasurementTo determine the surface charge of the nanoparticles, which influences their stability in suspension and their interaction with cells.
Confirmation of Coating Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS)To confirm the presence of DDHP on the nanoparticle surface by identifying characteristic functional groups.[14]
Iron Concentration Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)To accurately determine the iron concentration in the nanoparticle suspension.
Thermal Stability Thermogravimetric Analysis (TGA)To quantify the amount of organic coating (DDHP) on the inorganic nanoparticle core.

Application Protocol: Loading and Release of a Lipophilic Drug

This protocol outlines the loading of a model lipophilic drug, such as curcumin or a poorly soluble chemotherapeutic, into DDHP-IONPs.

Protocol 5.1: Lipophilic Drug Loading

Materials:

  • DDHP-IONPs suspension

  • Lipophilic drug of interest

  • Organic solvent for the drug (e.g., DMSO, ethanol)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Drug Solution Preparation: Dissolve the lipophilic drug in a minimal amount of a water-miscible organic solvent.

  • Incubation: Add the drug solution dropwise to the DDHP-IONP suspension while stirring. The hydrophobic interactions between the drug and the dodecyl chains of the DDHP coating will drive the encapsulation of the drug.

  • Equilibration: Allow the mixture to stir overnight at room temperature in the dark to reach equilibrium.

  • Purification: Remove the unloaded drug by dialysis against the desired buffer.

  • Quantification: Determine the amount of encapsulated drug by disrupting the nanoparticles (e.g., with an organic solvent) and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.

Diagram of Drug Loading and Release

G cluster_0 Drug Loading cluster_1 Drug Release A DDHP-IONPs C Incubation A->C B Lipophilic Drug B->C D Drug-Loaded DDHP-IONPs C->D E Change in pH or Enzymatic Cleavage D->E F Release of Drug E->F

Caption: Schematic of lipophilic drug loading and release from DDHP-IONPs.

In Vitro and In Vivo Evaluation

In Vitro Studies
  • Cellular Uptake: Quantify the uptake of DDHP-IONPs in relevant cell lines (e.g., neuronal cells for neurodegenerative disease models) using techniques like ICP-MS for iron quantification or fluorescence microscopy if a fluorescent dye is co-loaded.

  • Cytotoxicity Assays: Evaluate the toxicity of DDHP-IONPs using standard assays such as MTT or LDH assays to determine the safe concentration range for therapeutic applications.[15][16]

  • Blood-Brain Barrier Models: Assess the ability of DDHP-IONPs to cross the BBB using in vitro models, such as transwell assays with brain endothelial cells.

In Vivo Studies
  • Biodistribution and Pharmacokinetics: Administer DDHP-IONPs to animal models and determine their distribution in various organs and their circulation half-life.[9][10][11][17][18] This can be achieved by quantifying iron content in tissues or through imaging techniques if the nanoparticles are appropriately labeled.

  • Therapeutic Efficacy: In a relevant disease model (e.g., a mouse model of Parkinson's or Alzheimer's disease), evaluate the therapeutic efficacy of drug-loaded DDHP-IONPs compared to the free drug and uncoated nanoparticles.

  • Toxicity Studies: Conduct comprehensive in vivo toxicity studies to assess any potential adverse effects of DDHP-IONPs.[19]

Troubleshooting

Problem Possible Cause Solution
Poor Nanoparticle Dispersion Incomplete coating or inappropriate buffer pH.Optimize the DDHP to IONP ratio. Adjust the pH of the resuspension buffer to modulate the surface charge.
Low Drug Loading Efficiency Poor solubility of the drug in the loading conditions; insufficient hydrophobic interaction.Optimize the solvent system for drug dissolution. Increase the incubation time.
High Cytotoxicity Intrinsic toxicity of DDHP or residual solvents.Ensure thorough washing of the DDHP-IONPs to remove unreacted reagents and solvents. Perform dose-response cytotoxicity studies to identify a safe concentration.

Conclusion

DDHP presents a promising, albeit novel, coating for nanoparticles, offering a unique combination of iron-chelating capability and a lipophilic surface. This dual functionality opens up new avenues for the development of sophisticated drug delivery systems, particularly for lipophilic drugs and for targeting diseases where iron dyshomeostasis is implicated, such as neurodegenerative disorders. The protocols provided in this guide offer a foundational framework for researchers to explore the potential of DDHP-coated nanoparticles in their specific applications. As with any novel material, thorough characterization and validation are paramount to ensuring reproducible and reliable results.

References

  • New hydroxypyridinone iron-chelators as potential anti-neurodegener
  • In vivo biodistribution of iron oxide nanoparticles: an overview. (2011). PubMed. [Link]
  • In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. (2015). Chemical Society Reviews. [Link]
  • In vivo biodistribution of iron oxide nanoparticles: an overview. (n.d.). PMC. [Link]
  • Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for He
  • Iron Oxide-Based Magneto-Optical Nanocomposites for In Vivo Biomedical Applic
  • Chelating agents as coating molecules for iron oxide nanoparticles. (2017). RSC Publishing. [Link]
  • Lipidoid-coated Iron Oxide Nanoparticles for Efficient DNA and siRNA delivery. (n.d.). PMC. [Link]
  • Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA)
  • Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators. (2015). White Rose Research Online. [Link]
  • Chelating agents as coating molecules for iron oxide nanoparticles. (n.d.). RSC Publishing. [Link]
  • Chelating agents as coating molecules for iron oxide nanoparticles. (n.d.).
  • Metal chelators coupled with nanoparticles as potential therapeutic agents for Alzheimer's disease. (n.d.). PMC. [Link]
  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. (n.d.). Taylor & Francis Online. [Link]
  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. (2021). PubMed Central. [Link]
  • Polymeric Nanoparticles with Surface-Anchored Functional Groups as Chelating Agents for Calcium (Ca 2+ ) and Magnesium (Mg 2+ ) Ions to Inhibit Cellular Interactions. (n.d.). MDPI. [Link]
  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. (2020). PubMed. [Link]
  • Chelating agents as coating molecules for iron oxide nanoparticles. (2017). EPFL Graph Search. [Link]
  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (n.d.). MDPI. [Link]
  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. (n.d.). Dalton Transactions. [Link]
  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. (n.d.).
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (2021). PubMed Central. [Link]
  • Hydrophilic and lipophilic iron chelators with the same complexing abilities. (n.d.). PubMed. [Link]
  • Structure and Properties of Iron Oxide Nanoparticles Encapsulated by Phospholipids with Poly(ethylene glycol) Tails. (n.d.). The Journal of Physical Chemistry C. [Link]
  • Surface-Functionalized Nanoparticles for Controlled Drug Delivery. (n.d.). SpringerLink. [Link]
  • Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evalu
  • Carbon-Coated Iron Oxide Nanoparticles Promote Reductive Stress-Mediated Cytotoxic Autophagy in Drug-Induced Senescent Breast Cancer Cells. (n.d.).
  • Gd−Hydroxypyridinone (HOPO)-Based High-Relaxivity Magnetic Resonance Imaging (MRI) Contrast Agents. (n.d.).
  • Topical Iron Chelator Therapy: Current Status and Future Prospects. (2023). PMC. [Link]
  • New Synthetic Approach for the Incorporation of 3,2-Hydroxypyridinone (HOPO)
  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. (n.d.). PMC. [Link]
  • Iron Oxide Nanoparticles For Fast Detection Of Atherosclerosis l Protocol Preview. (2022). YouTube. [Link]
  • One-pot synthesis of new derivatives of 3,4-dihydropyrimidinone, and substituted imidazolin-2-ones. (n.d.).
  • Toxic Effects of Different Coating-Related Functionalized Nanoparticles on Aqu
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. [Link]
  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. (n.d.). PMC. [Link]
  • Toxicity of Nanoparticles and an Overview of Current Experimental Models. (n.d.). PMC. [Link]
  • Design considerations for the synthesis of polymer coated iron oxide nanoparticles for stem cell labelling and tracking using MRI. (2015). Chemical Society Reviews. [Link]
  • Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. (2022). PMC. [Link]
  • Lipidoid-Coated Iron Oxide Nanoparticles for Efficient DNA and siRNA delivery. (n.d.). DSpace@MIT. [Link]
  • Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Applic
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz

Sources

Application Note & Protocol: A Comprehensive Guide to the Preparation of DDHP-Based Vesicles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the formulation of vesicles using 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DDHP), a synthetic diether phospholipid. Ether-linked lipids like DDHP offer superior chemical stability against hydrolysis compared to their ester-linked counterparts, making them highly robust candidates for developing stable drug delivery systems.[1][2] This guide details the thin-film hydration followed by extrusion method, a widely adopted and reliable technique for producing unilamellar vesicles with a controlled size distribution.[3] We will explore the underlying scientific principles, provide a step-by-step experimental workflow, outline critical characterization techniques, and discuss key parameters that influence vesicle properties. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of ether lipid-based nanocarriers.

Introduction: The Rationale for DDHP-Based Vesicles

Vesicular systems, particularly liposomes, have revolutionized drug delivery by enabling the encapsulation of both hydrophilic and hydrophobic therapeutic agents, improving their pharmacokinetic profiles, and facilitating targeted delivery.[4][5] The foundational components of these vesicles are typically phospholipids, which self-assemble into bilayer structures in aqueous environments.

Most naturally occurring phospholipids are diacyl lipids, featuring fatty acid chains linked to the glycerol backbone via ester bonds. These ester linkages are susceptible to chemical and enzymatic hydrolysis, which can lead to premature drug release and reduced shelf-life of the formulation.[6] DDHP is a synthetic diether phospholipid where the acyl chains are replaced with hexadecyl alkyl chains attached by ether linkages.[1] These ether bonds are significantly more resistant to cleavage by phospholipases and chemical hydrolysis, imparting exceptional stability to the resulting vesicle structure.[2][7] This enhanced stability makes DDHP-based vesicles, often referred to as archaeosomes due to the similarity of ether lipids in Archaea membranes, ideal for applications requiring long circulation times or resistance to harsh physiological environments.[7]

Principle of the Method: Thin-Film Hydration and Extrusion

The protocol described herein employs the thin-film hydration technique, also known as the Bangham method, which is a cornerstone of vesicle preparation.[8][9] The process relies on the amphipathic nature of phospholipids to drive self-assembly.

The core steps are:

  • Lipid Solubilization: DDHP and other lipid components (e.g., cholesterol for membrane stabilization) are dissolved in a volatile organic solvent.[10]

  • Film Formation: The organic solvent is removed under reduced pressure, depositing a thin, dry lipid film on the inner surface of a flask.[9]

  • Hydration: The lipid film is hydrated with an aqueous buffer at a temperature above the lipid's main phase transition temperature (Tₘ). This thermal energy allows the lipid molecules to become mobile, detach from the glass surface, and self-assemble into concentric bilayer spheres known as multilamellar vesicles (MLVs).[11][12]

  • Size Reduction (Extrusion): The heterogeneous population of MLVs is then repeatedly forced through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This high-shear process disrupts the large vesicles and promotes their reassembly into a more uniform population of large unilamellar vesicles (LUVs) whose size is dictated by the membrane pore diameter.[3][10]

This combination of hydration and extrusion is simple, reproducible, and yields vesicles with a controlled size and low polydispersity, which are critical parameters for in vivo applications.[3]

Experimental Workflow for DDHP Vesicle Preparation

The overall process, from initial lipid preparation to the final characterization of the vesicles, is outlined in the diagram below.

DDHP_Vesicle_Preparation cluster_0 Step 1: Lipid Film Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Characterization dissolve Dissolve DDHP & Cholesterol in Chloroform/Methanol evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Transfer to flask dry Dry Film Under Vacuum (Remove Residual Solvent) evaporate->dry Forms thin film hydrate Hydrate with Aqueous Buffer (T > Tm) dry->hydrate Produces MLVs vortex Vortex/Agitate Gently hydrate->vortex Promotes swelling extrude Extrude Through Polycarbonate Membrane (100 nm) vortex->extrude Produces LUVs collect Collect Uniform LUVs extrude->collect ~11-21 passes dls Size & PDI (DLS) collect->dls zeta Zeta Potential collect->zeta tem Morphology (TEM) collect->tem

Caption: Workflow for DDHP-based vesicle preparation and characterization.

Materials and Equipment

Reagents
  • 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DDHP) (e.g., from Avanti Polar Lipids)

  • Cholesterol (≥99% purity)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • Absolute Ethanol

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Rotary evaporator with a water bath

  • Round-bottom flasks (50 mL)

  • Glass vials with PTFE-lined caps

  • Hamilton glass syringes (1 mL)

  • Mini-extruder (e.g., Avanti Polar Lipids)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for extruder

  • Heating block or water bath capable of maintaining temperatures >60°C

  • Vortex mixer

  • Nitrogen gas source

  • Vacuum pump or house vacuum line

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Transmission Electron Microscope (TEM) for morphological analysis (optional)

Detailed Experimental Protocol

This protocol describes the preparation of 1 mL of a 10 mg/mL DDHP:Cholesterol vesicle suspension.

Step 1: Lipid Stock and Thin Film Preparation
  • Prepare Lipid Stock Solution: Accurately weigh 8 mg of DDHP and 2 mg of Cholesterol (4:1 mass ratio) and dissolve them in a 2:1 (v/v) chloroform:methanol mixture in a glass vial to a final lipid concentration of 10 mg/mL. Ensure complete dissolution.

  • Transfer to Flask: Using a glass syringe, transfer 1 mL of the lipid stock solution into a clean, dry 50 mL round-bottom flask.[10]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Partially submerge the flask in a water bath set to 40-45°C. Begin rotation (approx. 90-120 rpm) and gradually apply a vacuum to evaporate the organic solvent. Continue until a thin, uniform, milky-white lipid film is visible on the flask wall and all solvent appears to be gone.[9]

  • Thorough Drying: Remove the flask from the rotary evaporator and place it under a high vacuum for at least 2 hours (or overnight) to ensure the complete removal of any residual organic solvent.[10] This is a critical step, as residual solvent can affect bilayer integrity and introduce toxicity.

Step 2: Hydration of the Lipid Film
  • Pre-heat Buffer: Warm 1 mL of sterile-filtered PBS (pH 7.4) to approximately 65°C. The hydration temperature must be well above the phase transition temperature (Tₘ) of all lipid components to ensure the lipids are in a fluid state for proper vesicle formation.[13]

  • Hydration: Add the pre-warmed buffer to the round-bottom flask containing the dried lipid film. Seal the flask with parafilm.

  • Agitation: Immediately begin agitating the flask using a vortex mixer for 1-2 minutes to facilitate the "swelling" and detachment of the lipid film from the flask wall.[14] The resulting suspension will appear cloudy or milky, which is characteristic of a multilamellar vesicle (MLV) suspension.

  • Incubation: Allow the MLV suspension to incubate at 65°C for 30-60 minutes, with intermittent vortexing every 10 minutes. This ensures complete hydration of the lipid film.[11]

Step 3: Vesicle Sizing by Extrusion
  • Assemble the Extruder: Assemble the mini-extruder according to the manufacturer's instructions. Place two 100 nm polycarbonate membranes, separated by a filter support, inside the extruder housing.[10]

  • Pre-heat the Extruder: Place the assembled extruder block on a heating block set to 65°C for at least 10 minutes to ensure the lipids remain in the fluid phase during extrusion.

  • Load the Suspension: Draw the MLV suspension into one of the 1 mL glass syringes. Place the other, empty syringe on the opposite side of the extruder. Carefully insert the loaded syringe into the pre-heated extruder.

  • Extrusion: Gently and steadily push the plunger of the loaded syringe, forcing the lipid suspension through the polycarbonate membranes into the opposing syringe. This constitutes one pass.

  • Repeat: Repeat this process for a total of 11 to 21 passes.[11] An odd number of passes is recommended to ensure the final product is collected in the opposing syringe. The vesicle suspension should become progressively more translucent as the large MLVs are converted into smaller, uniform LUVs.[10]

  • Collection and Storage: The resulting LUV suspension can be stored in a sealed vial at 4°C. For long-term storage, stability should be assessed on a case-by-case basis.

Characterization of DDHP Vesicles

Proper characterization is essential to validate the successful formation of vesicles with the desired properties.

ParameterMethodTypical Expected ResultsRationale
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)100 - 120 nmConfirms vesicle size is consistent with the extruder membrane pore size.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow, monodisperse size distribution, which is crucial for reproducibility and regulatory approval.[15]
Zeta Potential Laser Doppler Velocimetry (via DLS)-5 to -20 mV (in PBS)Measures surface charge. Magnitudes > ±20 mV generally indicate good colloidal stability against aggregation.[16]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMSpherical, unilamellar structuresProvides direct visual confirmation of vesicle formation, lamellarity, and size.[17]
Encapsulation Efficiency (%EE) Varies (e.g., Chromatography, Spectroscopy)Dependent on drug and loading methodQuantifies the percentage of the initial drug that has been successfully encapsulated within the vesicles.[18]
Table 1: Key Characterization Parameters for DDHP Vesicles.

Critical Parameters and Troubleshooting

  • Lipid Quality: Always use high-purity lipids and store them correctly (typically at -20°C under argon) to prevent oxidation.

  • Residual Solvent: Incomplete removal of organic solvent can lead to unstable vesicles or artifacts in characterization. If results are inconsistent, extend the vacuum drying time.

  • Hydration/Extrusion Temperature: This must be kept above the Tₘ of the lipid with the highest melting point in the mixture. Extruding below the Tₘ can clog the membrane and result in poor vesicle formation.

  • Clogged Extruder Membrane: This can happen if the temperature is too low or if the MLV suspension is too concentrated. Ensure the extruder is properly heated and consider diluting the suspension if necessary.

  • Vesicle Aggregation: If DLS shows a large particle size or high PDI over time, aggregation may be occurring. This can be due to ionic strength or pH. Ensure the zeta potential is sufficiently high or consider surface modification (e.g., PEGylation) to enhance stability.[19]

Example Application: Encapsulation of a Hydrophilic Drug

To encapsulate a water-soluble drug (e.g., doxorubicin hydrochloride), the thin-film hydration method can be easily adapted.

  • Prepare the dried lipid film as described in Section 5.1 .

  • Dissolve the hydrophilic drug in the hydration buffer (PBS) to the desired concentration.

  • Use this drug-containing buffer for the hydration step (Section 5.2 ). During the formation of vesicles, the drug will be passively entrapped in their aqueous core.[5]

  • Proceed with extrusion as described in Section 5.3 .

  • After extrusion, the unencapsulated ("free") drug must be removed from the vesicle suspension. This is commonly achieved by size exclusion chromatography (SEC) or dialysis.[14]

  • The encapsulation efficiency can then be calculated by quantifying the drug concentration in the purified vesicle fraction relative to the initial concentration.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the preparation of DDHP-based vesicles. The superior chemical stability imparted by the diether linkages of DDHP makes these vesicles a compelling platform for the development of advanced drug delivery systems with extended shelf-life and in vivo stability. By carefully controlling the formulation and process parameters described herein, researchers can generate high-quality, unilamellar vesicles with defined physicochemical properties, paving the way for innovative therapeutic applications.[4][20]

References

  • Orgasynth. (n.d.). 1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine.
  • Carmona-Ribeiro, A. M., & de Vaeza, A. G. (2000). Characterization of DODAB/DPPC vesicles. Journal of Colloid and Interface Science, 224(2), 355-361. [Link]
  • Andersson, M., et al. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Langmuir, 27(17), 10644-10653. [Link]
  • Hauser, H., & Gains, N. (1982). Uniform preparations of large unilamellar vesicles containing anionic lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 688(2), 490-502. [Link]
  • Adam, Y. L., et al. (2023). Sequential gentle hydration increases encapsulation in model protocells. PLOS ONE, 18(10), e0292244. [Link]
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Dara, T., & Chaudhuri, A. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 1522, 17-22. [Link]
  • Genizer. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • Arroyo-García, L. E., et al. (2021). Synergistic Effect of Acetazolamide-(2-hydroxy)propyl β-Cyclodextrin in Timolol Liposomes for Decreasing and Prolonging Intraocular Pressure Levels. Pharmaceutics, 13(9), 1349. [Link]
  • Skotland, T., et al. (2017). Exosomal lipid composition and the role of ether lipids and phosphoinositides in exosome biology. Journal of Lipid Research, 58(1), 9-18. [Link]
  • Ajo-Franklin, C. (2013). Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group, Rice University. [Link]
  • Liu, Y., et al. (2014). Thin-film hydration preparation method and stability test of DOX-loaded disulfide-linked polyethylene glycol 5000-lysine-di-tocopherol succinate nanomicelle. Asian Journal of Pharmaceutical Sciences, 9(5), 244-250. [Link]
  • Wang, M. (2023). Innovations in Vesicular Drug Delivery: Treatment Strategies and Applications. Research & Reviews: Drug Delivery, 7(4), 010. [Link]
  • Riaz, M. K., et al. (2022). Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment. Frontiers in Molecular Biosciences, 9, 945239. [Link]
  • University of Pennsylvania. (n.d.). Summary of Methods to Prepare Lipid Vesicles. Retrieved from University of Pennsylvania, Department of Physics & Astronomy. [Link]
  • Record, M., et al. (2014). The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. Journal of Biological Chemistry, 289(12), 8111-8123. [Link]
  • Javanmardi, Y., et al. (2021). Making Droplet-Embedded Vesicles to Model Cellular Lipid Droplets. STAR Protocols, 2(4), 100898. [Link]
  • Daraee, H., et al. (2023).
  • Musante, L., et al. (2012).
  • Tagami, T., et al. (2011). Lipid-Peptide Vesicle Nanoscale Hybrids for Triggered Drug Release by Mild Hyperthermia in vitro and in vivo. Journal of Controlled Release, 152(2), 241-248. [Link]
  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation.
  • Ghule, M. M., & Bhoyar, G. S. (2017). Formulation and Evaluation of Modified Liposome for Transdermal Drug. Journal of Pharmaceutical Sciences & Research, 9(8), 1279-1284. [Link]
  • CD Biosynsis. (n.d.). 1,2-Di-O-Hexadecyl-sn-Glycero-3-Phosphatidylcholine.
  • Wölk, C., et al. (2016). Stable formulations of lipids and liposomes.
  • Paik, P., et al. (2020). Mechanical Characterization of Vesicles and Cells: A Review. Micromachines, 11(6), 617. [Link]
  • Benvegnu, T., et al. (2019).
  • Tilcock, C., et al. (1989). The effect of lipid composition on the relaxivity of Gd-DTPA entrapped in lipid vesicles of defined size. Magnetic Resonance in Medicine, 11(1), 75-81. [Link]
  • Coelho, J. F., et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Pharmaceutics, 15(5), 1438. [Link]
  • Stremplewska, A., & Czystowska-Kuzma, M. (2019). Extracellular Vesicles as Drug Delivery Systems - Methods of Production and Potential Therapeutic Applications. Current Pharmaceutical Design, 25(6), 643-653. [Link]
  • Danafar, H. (2021). Vesicular phospholipid gel-based depot formulations for pharmaceutical proteins: Development and in vitro evaluation. Journal of Drug Delivery Science and Technology, 63, 102456. [Link]

Sources

Application Notes and Protocols: Didodecyl Hydrogen Phosphate as a High-Performance Lubricant Additive

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of Didodecyl Hydrogen Phosphate (DDP) as a versatile and effective lubricant additive. DDP, a dialkyl hydrogen phosphate, offers significant performance enhancements in lubricating formulations, primarily through its exceptional anti-wear and friction-modifying properties. These notes delve into the fundamental mechanisms of DDP's action, present detailed protocols for its evaluation, and offer practical guidance on its incorporation into various lubricant systems. The information is curated to support researchers and formulation scientists in leveraging the full potential of DDP for developing next-generation lubricants.

Introduction: The Role of this compound in Modern Lubrication

This compound (C₂₄H₅₁O₄P) is a long-chain organophosphate that has garnered significant interest as a lubricant additive due to its multifunctional capabilities.[1][2] Unlike traditional lubricant additives, DDP offers a unique combination of anti-wear protection, friction reduction, and potential corrosion inhibition, making it a valuable component in a wide array of applications, from industrial gear oils to advanced engine lubricants.[1] Its efficacy stems from its ability to form a robust, protective tribochemical film on metallic surfaces under boundary lubrication conditions. This guide will explore the scientific principles underpinning DDP's performance and provide the necessary protocols to harness its benefits effectively.

Mechanism of Action: The Formation of a Protective Tribofilm

The primary function of DDP as an anti-wear and friction-modifying additive is its ability to form a protective film, known as a tribofilm, on interacting metal surfaces.[3][4] This process is a complex interplay of chemical and mechanical phenomena that occur at the asperity level of the contacting surfaces.

The formation of the DDP-derived tribofilm is a stress-augmented thermally activated process .[3][5] This means that the extreme pressure and localized high temperatures generated at the points of asperity contact during sliding act as the driving forces for the chemical decomposition of the DDP molecule.[3] This decomposition leads to the formation of a glassy, amorphous phosphate-based film that adheres to the metal surfaces.[6] This film serves as a sacrificial layer, preventing direct metal-to-metal contact, thereby significantly reducing wear and friction.[6]

The tribofilm is believed to have a layered structure, with a higher concentration of iron phosphates closer to the steel substrate and a more complex polyphosphate matrix at the surface.[6] This graded structure contributes to the film's durability and effectiveness.

Diagram: Mechanism of DDP Tribofilm Formation

DDP_Mechanism cluster_0 Lubricant Bulk cluster_1 Sliding Interface DDP This compound (DDP) Asperity Asperity Contact (High Pressure & Temperature) DDP->Asperity Enters Contact Zone Decomposition DDP Decomposition Asperity->Decomposition Triggers Reaction Tribofilm Protective Phosphate Tribofilm Formation Decomposition->Tribofilm Forms Film Metal Metal Surface Tribofilm->Metal Adheres to Surface

Caption: Stress and heat at asperity contacts drive DDP decomposition and tribofilm formation.

Performance Evaluation Protocols

To quantify the effectiveness of DDP as a lubricant additive, a series of standardized tests should be performed. These protocols are designed to provide repeatable and comparable data on the anti-wear, friction, and corrosion-inhibiting properties of the formulated lubricant.

Anti-Wear Characteristics: Four-Ball Wear Test (ASTM D4172)

The Four-Ball Wear Test is a critical method for evaluating the wear-preventive properties of a lubricant under boundary lubrication conditions.[7][8][9][10][11]

Objective: To determine the relative wear-preventive characteristics of a lubricating fluid by measuring the wear scar diameter on steel balls.

Apparatus:

  • Four-Ball Wear Tester

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for wear scar measurement

Procedure:

  • Preparation: Thoroughly clean the test balls and the ball pot with a suitable solvent (e.g., heptane) and allow them to dry completely.

  • Assembly: Place three steel balls in the ball pot and clamp them securely. Pour the test lubricant containing DDP into the pot to a level that covers the balls. Place the fourth ball in the chuck of the drive spindle.

  • Test Conditions: Set the test parameters as follows (standard conditions, can be varied for specific applications):

    • Load: 40 kgf (392 N)

    • Speed: 1200 rpm

    • Temperature: 75 °C

    • Duration: 60 minutes

  • Execution: Start the motor and run the test for the specified duration.

  • Measurement: After the test, carefully remove the three stationary balls and clean them. Measure the diameter of the wear scars on each of the three balls in two directions (parallel and perpendicular to the direction of sliding) using a calibrated microscope.

  • Reporting: Calculate the average wear scar diameter for the three balls. A smaller average wear scar diameter indicates better anti-wear performance.

Diagram: Four-Ball Wear Test Workflow

Four_Ball_Workflow A 1. Clean Test Components B 2. Assemble Ball Pot & Add Lubricant A->B C 3. Set Test Parameters (Load, Speed, Temp, Time) B->C D 4. Run Test C->D E 5. Clean & Measure Wear Scars D->E F 6. Calculate Average Wear Scar Diameter E->F

Caption: A streamlined workflow for conducting the ASTM D4172 Four-Ball Wear Test.

Frictional Properties

The frictional characteristics of the lubricant can be assessed concurrently with the Four-Ball Wear Test or using a dedicated tribometer.

Objective: To measure the coefficient of friction of the lubricant under specified conditions.

Procedure:

  • Utilize a Four-Ball Tester equipped with a friction-measuring device or a pin-on-disk tribometer.

  • Record the frictional torque throughout the duration of the test.

  • Calculate the coefficient of friction using the appropriate formula for the testing apparatus.

Data Interpretation: A lower coefficient of friction indicates improved lubricity and energy efficiency.

Corrosion Inhibition

Phosphate esters are known to possess corrosion-inhibiting properties.[12] The following test can be used to evaluate the efficacy of DDP in preventing corrosion.

Objective: To assess the ability of the lubricant to prevent corrosion of metal surfaces.

Procedure (ASTM D665 - Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water):

  • A mixture of 300 mL of the test oil and 30 mL of distilled water is stirred in a beaker at a temperature of 60°C.

  • A cylindrical steel specimen is completely immersed in the fluid.

  • After a specified time (typically 24 hours), the specimen is removed, washed, and examined for signs of rust.

  • The degree of rusting is rated according to a predefined scale.

Formulation and Application Guidelines

Solubility and Base Oil Compatibility

This compound generally exhibits good solubility in a wide range of lubricant base stocks, including:

  • Group I, II, and III Mineral Oils

  • Polyalphaolefins (PAOs)[13][14]

  • Esters

It is always recommended to conduct solubility studies at the intended treat rates and operating temperatures to ensure a stable formulation.

Recommended Treat Rates

The optimal concentration of DDP will depend on the specific application, base oil, and the presence of other additives. The following are general guidelines:

ApplicationRecommended Treat Rate (% wt.)
Industrial Gear Oils0.5 - 2.0
Hydraulic Fluids0.2 - 1.0
Engine Oils0.1 - 0.8
Metalworking Fluids1.0 - 5.0
Synergistic and Antagonistic Interactions

The performance of DDP can be influenced by its interaction with other additives in the formulation.

  • Synergies:

    • ZDDP (Zinc Dialkyldithiophosphate): While both are phosphorus-based anti-wear additives, they can exhibit synergistic effects, providing enhanced wear protection across a broader range of operating conditions.[3]

    • Friction Modifiers: DDP can work in concert with organic friction modifiers to achieve ultra-low friction coefficients.

  • Potential Antagonisms:

    • Dispersants: Some dispersants can compete with DDP for surface adsorption, potentially reducing the rate of tribofilm formation.[3] Formulation optimization is crucial to balance cleanliness and anti-wear performance.

Data Presentation: Performance Characteristics of DDP

The following tables summarize typical performance data for lubricants formulated with this compound. The data is compiled from various studies and represents expected performance improvements.

Table 1: Anti-Wear Performance (Four-Ball Wear Test, ASTM D4172)

Lubricant FormulationAverage Wear Scar Diameter (mm)
Base Oil (without additive)~0.80
Base Oil + 1.0% wt. DDP0.40 - 0.50

Table 2: Frictional Properties

Lubricant FormulationCoefficient of Friction
Base Oil (without additive)0.15 - 0.20[15]
Base Oil + DDP0.08 - 0.12[16]

Synthesis Protocol: Laboratory-Scale Preparation of this compound

For research purposes, DDP can be synthesized in the laboratory from dodecanol (lauryl alcohol) and phosphorus pentoxide.[17][18]

Materials:

  • Dodecanol

  • Phosphorus Pentoxide (P₂O₅)

  • Anhydrous Toluene (or other suitable solvent)

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve dodecanol in anhydrous toluene.

  • Slowly add phosphorus pentoxide to the stirred solution. The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, heat the mixture to 80-90°C and maintain for 2-4 hours to ensure complete reaction.

  • Cool the reaction mixture and then carefully hydrolyze the resulting polyphosphates by the slow addition of water.

  • The product can be purified by washing with water to remove any unreacted phosphoric acid, followed by removal of the solvent under reduced pressure.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective lubricant additive that can significantly enhance the anti-wear and friction-reducing properties of a wide range of lubricating fluids. A thorough understanding of its mechanism of action, coupled with rigorous testing and careful formulation, will enable researchers and scientists to develop superior lubricants that meet the increasing demands of modern machinery.

References

  • Mechanisms of antiwear tribofilm growth revealed in situ by single-asperity sliding contacts. (2014). CORE.
  • Dynamics of Tribofilm Formation in Boundary Lubrication Investigated Using In Situ Measurements of the Friction Force and Contact Voltage. (2024). National Institutes of Health.
  • What stress components drive mechanochemistry? A study of ZDDP tribofilm formation. (2022). RSC Publishing.
  • Modeling of Formation and Removal of ZDDP Tribofilm on Rough Surfaces. (2021). DSpace@MIT.
  • Tribochemistry evolution of DDP tribofilms over time using in-situ synchrotron XAS. (n.d.). ScienceDirect.
  • Cas 7057-92-3, this compound. (n.d.). LookChem.
  • This compound | CAS#:7057-92-3. (2025). Chemsrc.
  • Synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide dispersed in 10# machine oil. (n.d.). ResearchGate.
  • Combinations of phosphorus-containing compounds for use as anti-wear additives in lubricant compositions. (2011). European Publication Server.
  • Lubricating oil composition with low levels of phosphorus, sulfur and sulfated ash. (2011). European Publication Server.
  • This compound | CAS 7057-92-3. (n.d.). AMERICAN ELEMENTS.
  • The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment. (n.d.). Valorem Chemicals.
  • Friction coefficient for both the lubricant (ZDDP and ZP) at 25 and 100 °C with sliding speed of 25 and 100 mm/s. (n.d.). ResearchGate.
  • PDF (Author Accepted Manuscript - ASME ©;). (2021). Lancashire Online Knowledge.
  • This compound (C24H51O4P). (n.d.). PubChemLite.
  • Results Four-Ball Wear Test. (2023). Purdue College of Engineering.
  • The Tribology and Chemistry of Phosphorus-Containing Lubricant Additives. (2016). InTechOpen.
  • Diagrams of the friction coefficient for different lubricants. (n.d.). ResearchGate.
  • Lubricant Compositions Containing Phosphates and/or Phosphites and Methods of Making and Using Same. (n.d.). Google Patents.
  • Synthetic method for phosphate ester. (n.d.). Google Patents.
  • Four-ball wear test for engine oil evaluation. (2016). ResearchGate.
  • Synthetic industrial lubricants with improved compatibility. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Four Ball Wear Test Methods for Lubricants. (2025). XRAY.
  • Lubricant compositions. (n.d.). Google Patents.
  • FACTORS INFLUENCING FRICTION OF PHOSPHATE COATINGS. (n.d.). DTIC.
  • Thermal Decomposition Kinetics of Polyol Ester Lubricants. (n.d.). National Institute of Standards and Technology.
  • Tribological Testing by 4 Ball Methods. (n.d.). Nye Lubricants.
  • Corrosion inhibitors. (n.d.). Google Patents.
  • Formulation of polymer-based lubricant for metal forming. (n.d.). Mechanical and Aerospace Engineering.
  • United States Patent [191. (n.d.). Googleapis.com.
  • Dependence of the friction coefficient on displacement for the lubricant in form of the phosphate layer with oil at F D = 20 kN. (n.d.). ResearchGate.
  • Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. (2013). eCommons.
  • Base Oil Compatibility Table.pub. (n.d.). IKV Lubricants.
  • Impact of Lubricant Oil Additives on the Performance of Pd-Based Three-Way Catalysts. (n.d.). MDPI.
  • Thermal Stability of Lubricating Oil Additives Based on Styrene and n-Alkyl Methacrylate Terpolymers | Request PDF. (2025). ResearchGate.
  • (PDF) Thermal Stability of Fomblin Z and Fomblin Zdol Thin Films on Amorphous Hydrogenated Carbon. (2025). ResearchGate.
  • Effects of Surface Chemistry on the Mechanochemical Decomposition of Lubricant Additives. (n.d.). ChemRxiv.
  • Anti-wear properties and mechanisms of dialkyl phosphonates in ester base oils. (2023). Bibliothèque Centrale Lyon.
  • pao synthetic material compatibility chart. (n.d.).
  • STUDY ON THE RELATIONSHIP BETWEEN THE STRUCTURE OF ASHLESS CORROSION INHIBITORS AND THE SALT SPRAY CORROSION RESISTANCE PERFORMANCE. (2025). PETROLEUM PROCESSING AND PETROCHEMICALS.
  • Deformulation of metalworking lubricants: Organic phosphorus additives characterization by 1 H, 13 C and 31 P NMR. (n.d.). ResearchGate.
  • Crystal formation inhibition in lubricating compositions. (n.d.). Google Patents.
  • Corrosion inhibition efficiency of organic coatings with content of polyaniline phosphate. (2025). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Didodecyl Hydrogen Phosphate (DDHP) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for Didodecyl Hydrogen Phosphate (DDHP). As a Senior Application Scientist, I have designed this guide to address the common (and uncommon) challenges you may encounter when working with DDHP in aqueous environments. This document moves beyond simple protocols to explain the physicochemical principles governing DDHP's behavior, ensuring your experiments are built on a foundation of scientific integrity.

Section 1: Solution Preparation and Stability

Working with amphiphilic molecules like DDHP requires a nuanced approach. The most frequent issues arise during initial solution preparation, often stemming from concentration-dependent aggregation and solubility limits.

FAQ 1: Why is my DDHP solution cloudy or forming a precipitate at neutral pH?

Short Answer: You are likely observing the formation of insoluble aggregates or a precipitate due to the complex chemical equilibria of DDHP in water, especially around its Critical Micelle Concentration (CMC).

In-Depth Explanation: Unlike simple salts, DDHP is a bivalent anionic surfactant that can self-assemble into various structures. A study on the closely related single-chain analogue, monopotassium monododecyl phosphate (MAP-12K), revealed that it forms vesicle aggregates at very dilute concentrations (e.g., 1.2 mM) and, critically, generates a precipitate in a concentration range from 2.7 mM up to 200 mM.[1] This precipitate is thought to be a highly hydrophobic dimer, which is less soluble than the monomeric or micellar forms of the surfactant.[1] Although DDHP is double-chained, similar principles of aggregation and equilibrium-driven precipitation apply.

This behavior means there isn't a simple linear relationship between the amount of DDHP added and the amount dissolved. Instead, there is a specific concentration window where insolubility is most pronounced.

Troubleshooting Flowchart: Addressing DDHP Solution Cloudiness

start Cloudy DDHP Solution Detected check_conc Is concentration near the expected CMC? (e.g., 1-20 mM) start->check_conc action_adjust_conc Adjust Concentration: - Decrease well below CMC (<1 mM) - Increase well above CMC (>200 mM) check_conc->action_adjust_conc Yes check_ph Is pH strictly neutral (7.0)? check_conc->check_ph No check_success Is solution clear? action_adjust_conc->check_success action_adjust_ph Slightly adjust pH to 8.0-9.0 to increase headgroup repulsion check_ph->action_adjust_ph Yes action_heat Apply Gentle Heat (40-50°C) with sonication to aid dissolution check_ph->action_heat No action_adjust_ph->check_success action_heat->check_success end_success Solution is stable. Proceed with experiment. check_success->end_success Yes end_fail Insolubility persists. Consider alternative solvent or a different surfactant. check_success->end_fail No

Caption: Troubleshooting workflow for clarifying cloudy DDHP solutions.

FAQ 2: What is the Critical Micelle Concentration (CMC) of DDHP and why is it important?

Short Answer: While a precise, universally accepted CMC for DDHP is not published, data from single-chain analogues suggest it is in the millimolar range. For monopotassium monododecyl phosphate, the CMC is approximately 20 mM .[1] The CMC is the concentration at which DDHP monomers begin to self-assemble into micelles, drastically changing the properties of the solution.

In-Depth Explanation: The CMC is a fundamental characteristic of any surfactant.[2]

  • Below the CMC: DDHP exists primarily as individual molecules (monomers). The surface tension of the solution decreases as you add more DDHP.

  • Above the CMC: Additional DDHP molecules preferentially form spherical aggregates called micelles, where the hydrophobic dodecyl tails face inward and the hydrophilic phosphate heads face the aqueous environment. At this point, properties like surface tension, conductivity, and solubilization capacity change abruptly.

Knowing the approximate CMC is critical for formulation. If you are using DDHP to solubilize a hydrophobic drug, you must work at a concentration well above the CMC. If you are studying the properties of DDHP as a surface agent, you may need to work below it.

ParameterImplication of CMCExperimental Relevance
Solubilization Hydrophobic molecules are entrapped within the micelle core.To dissolve a poorly soluble API, DDHP concentration must be > CMC.
Surface Tension Surface tension reduction is maximized at the CMC.For applications requiring surface activity (e.g., wetting), concentrations near the CMC are most efficient.
Stability Micelle formation can prevent the precipitation of hydrophobic aggregates.[1]Working well above the CMC may resolve the cloudiness issues discussed in FAQ 1.

Table 1. The practical importance of the Critical Micelle Concentration (CMC) in experimental design.

Section 2: Chemical Stability and Hydrolysis

A primary concern for any phosphate-containing molecule in an aqueous medium is its susceptibility to hydrolysis. This involves the cleavage of the phosphate ester bonds.

FAQ 3: How stable is DDHP to hydrolysis? What factors should I control?

Short Answer: DDHP, as a dialkyl phosphate, is generally very stable in neutral aqueous solutions (pH ~7) at room temperature. Significant hydrolysis should only be a concern under strongly acidic or basic conditions, or at elevated temperatures.

In-Depth Explanation: Phosphate ester bonds are kinetically stable. Studies on various organophosphate triesters show that many with simple alkyl groups are stable for over a month in solutions at pH 7 and 9 at 20°C.[3] Significant degradation is typically observed only at extreme pH values, such as pH 13.[3] The hydrolysis of phosphate esters can be catalyzed by acid or base.[4]

  • Acid-Catalyzed Hydrolysis: At low pH, the phosphate oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the phosphorus atom.

For practical purposes, DDHP solutions buffered in the pH range of 6.0-9.0 and stored at 4-25°C should exhibit minimal degradation over several weeks.

Diagram: DDHP Hydrolysis Pathways

cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) DDHP_H DDHP (Protonated Phosphate) TS_A Transition State DDHP_H->TS_A H2O_A H₂O (Nucleophile) H2O_A->TS_A Products_A Dodecanol + Dodecyl Phosphate TS_A->Products_A DDHP_B DDHP TS_B Transition State DDHP_B->TS_B OH OH⁻ (Nucleophile) OH->TS_B Products_B Dodecanol + Dodecyl Phosphate TS_B->Products_B DDHP Didodecyl Hydrogen Phosphate (DDHP) DDHP->DDHP_H H⁺ DDHP->DDHP_B Neutral

Caption: Simplified pathways for DDHP hydrolysis under acidic and basic conditions.

Section 3: Experimental Protocols

Trustworthy data comes from robust protocols. Here are step-by-step guides for common procedures involving DDHP.

Protocol 1: Preparation of a Stock Solution and Vesicles

This protocol is adapted from standard methods for preparing lipid vesicles and is suitable for creating drug delivery formulations.[5]

  • Dissolution in Organic Solvent: Accurately weigh the desired amount of DDHP powder and dissolve it in chloroform or a 2:1 chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10 mg/mL.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 30-40°C under vacuum to slowly remove the organic solvent. A thin, uniform lipid film should form on the inside of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent. This step is critical for vesicle stability.

  • Hydration: Add your aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the flask. The volume should be calculated to achieve your target final concentration. For drug encapsulation, the active pharmaceutical ingredient (API) would be dissolved in this buffer.

  • Vesicle Formation: Gently swirl the flask to hydrate the lipid film. This process can be aided by warming the buffer to a temperature above the phase transition temperature of the lipid (for DDHP, gentle warming to 40°C is sufficient). This initial hydration results in large, multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Extrusion: To create smaller, more uniform vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be done 11-21 times to ensure a narrow size distribution.

    • Sonication: Alternatively, use a probe sonicator to disrupt the MLVs. This method can create small unilamellar vesicles (SUVs), but may result in a broader size distribution and potential degradation if not carefully controlled.

Protocol 2: Assessing DDHP Hydrolysis by HPLC

This protocol provides a framework for a stability study to quantify DDHP over time.

  • Prepare Stability Samples: Prepare DDHP solutions in sterile, sealed vials using buffers at different pH values (e.g., pH 4.0, 7.0, 9.0).[6] Prepare a sufficient number of vials to sacrifice at each time point.

  • Incubate: Store the vials at controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • Sample Collection: At designated time points (e.g., 0, 1, 7, 14, 30 days), remove a vial from each condition.

  • Sample Preparation: Quench any reaction by adjusting the pH to neutral if necessary. Dilute an aliquot of the sample into the mobile phase.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a low concentration of a modifying acid (e.g., 0.1% formic acid) is a good starting point.

    • Detection: Since DDHP lacks a strong chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal. Alternatively, analysis can be performed by LC-MS.[7]

  • Quantification: Create a calibration curve using freshly prepared DDHP standards. The peak area of DDHP in the stability samples is compared to this curve to determine its concentration. A decrease in the DDHP peak area over time indicates hydrolysis.

References

  • LookChem.
  • University of Pennsylvania, Department of Physics & Astronomy. Summary of Methods to Prepare Lipid Vesicles. [Link]
  • De Bont, H. B., & Den Engelsen, D. (1986). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. Chemico-Biological Interactions, 60(1), 57-65. [Link]
  • Wikipedia.
  • The Royal Society of Chemistry. Preparation of giant unilamellar vesicles. [Link]
  • Thompson, J. P., & Roberts, D. M. (2015). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. Clinical Toxicology, 53(9), 841-848. [Link]
  • Google Patents.
  • Sander, R. Compilation of Henry's law constants (version 5.0.0)
  • de Moraes, S. L., & de Oliveira, M. F. (2013). Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization. Journal of the Brazilian Chemical Society, 24(1), 143-149. [Link]
  • Pobjecka, A., & Voelkel, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599. [Link]
  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515-2518. [Link]
  • U.S. Environmental Protection Agency. Fate, Transport and Transformation Test Guidelines OPPTS 835.
  • LookChem.
  • American Elements.
  • Chen, D., Letcher, R. J., & Chu, S. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(15), 8123–8131. [Link]
  • Discher, B. M., et al. (2002). Preparation, stability, and in vitro performance of vesicles made with diblock copolymers. Biophysical Journal, 83(5), 2762-2773. [Link]
  • Waibel, L. M., & Sullivan, T. W. (1992). Correlation of biological value of feed phosphates with their solubility in water, dilute hydrogen chloride, dilute citric acid, and neutral ammonium citrate. Poultry Science, 71(12), 2065-2074. [Link]
  • Fuguet, E., Ràfols, C., & Rosés, M. (2001). Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems. Analytica Chimica Acta, 428(2), 245-253. [Link]
  • Sakai, T., et al. (2012). Precipitate Deposition Around CMC and Vesicle-To-Micelle Transition of Monopotassium Monododecyl Phosphate in Water. The Journal of Physical Chemistry B, 116(36), 11225–11233. [Link]
  • ResearchGate. The critical micelle concentration (cmc) of SDS obtained from conductivity measurement in the absence and presence of Na2SO4 and ZnSO4. [Link]
  • Lazzari, S., et al. (2025). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research, 64(28), 11733–11747. [Link]
  • Taylor & Francis eBooks. Formulation Challenges of Powders for the Delivery of Small Molecular Weight Molecules as Aerosols. [Link]
  • National Center for Biotechnology Information. Preparation and application of calcium phosphate nanocarriers in drug delivery. [Link]
  • Garg, S., et al. (2005). Development pharmaceutics of microbicide formulations. Part I: preformulation considerations and challenges. Journal of Pharmaceutical Sciences, 94(8), 1641-1659. [Link]
  • Goulas, T., et al. (2003). Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature. Journal of Agricultural and Food Chemistry, 51(1), 224-228. [Link]
  • Welch.
  • YouTube.
  • ResearchGate. Challenges in modelling nanoparticles for drug delivery. [Link]
  • Delloyd's Lab-Tech. Prepared pH Buffer solutions. [Link]
  • Pharmaguideline.
  • ResearchGate. The Concept of pH, Hydrolysis, and Buffers. [Link]

Sources

Technical Support Center: Optimizing DDHP Concentration for Vesicle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for optimizing the concentration of 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine (DDHP) for robust and reproducible vesicle formation.

Introduction: The Role of DDHP in Advanced Vesicle Formulations

DDHP is a synthetic, saturated diether phospholipid increasingly utilized in the formation of liposomes and other lipid-based vesicles for drug delivery.[1][2] Unlike conventional ester-linked phospholipids (e.g., DPPC, POPC), DDHP possesses ether linkages between its hydrophobic hexadecyl chains and the glycerol backbone. This structural feature confers significant advantages, most notably enhanced chemical stability against hydrolysis and oxidation, making DDHP an excellent candidate for formulations requiring a long shelf-life and resistance to enzymatic degradation.[3][4]

Optimizing the concentration of DDHP is a critical first step in developing a successful vesicle formulation. It directly influences fundamental vesicle attributes such as size, stability, lamellarity, and, crucially, the efficiency of drug encapsulation.[5] This guide is designed to provide the foundational knowledge and practical troubleshooting steps to master this process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the core concepts and common inquiries related to working with DDHP.

Q1: What are the key physicochemical properties of DDHP?

A1: DDHP (16:0 Diether PC) is a synthetic phospholipid with a molecular weight of approximately 706.07 g/mol .[6] Its most defining feature is the presence of two C16:0 alkyl chains connected to the glycerol backbone via ether bonds. This makes it structurally analogous to Dipalmitoylphosphatidylcholine (DPPC) but with superior chemical stability.[3] Like other double-chain phospholipids, it self-assembles into bilayer sheets in aqueous environments to form vesicles, or liposomes.[7]

Q2: Why is the phase transition temperature (Tm) important when working with DDHP?

A2: The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, ordered gel state to a more fluid, liquid-crystalline state. For vesicle formation, particularly via the thin-film hydration method, it is crucial to perform the hydration step at a temperature above the Tm of the highest-melting-point lipid in the formulation.[8] This ensures the lipid film is in a fluid state, allowing it to hydrate properly and swell, leading to the formation of well-structured vesicles. While the specific Tm for pure DDHP is not as widely cited as for DPPC (41°C), its ether-linked counterpart (referred to as DHPC in some literature) has a reported Tm that is similar to or slightly lower than DPPC.[3][9]

Q3: What is the Critical Micelle Concentration (CMC) and does it matter for DDHP?

A3: The Critical Micelle Concentration (CMC) is the concentration of an amphiphile above which micelles begin to form.[7][10] For double-chain phospholipids like DDHP, which have a molecular geometry that favors bilayer formation (packing parameter between 0.5 and 1), the CMC is extremely low.[7] These lipids preferentially form vesicles (liposomes) rather than micelles. Therefore, in typical vesicle preparation protocols where lipid concentrations are in the millimolar (mM) range, you are operating far above the CMC, and the dominant structures formed will be bilayers.[11]

Q4: What is a good starting concentration for DDHP when preparing vesicles?

A4: A common and effective starting concentration for lipid vesicle preparation using the thin-film hydration method is between 1 mg/mL and 10 mg/mL (approximately 1.4 mM to 14 mM).[8][12] For initial experiments, a concentration of 5-10 mM total lipid in the final suspension is a robust starting point. Lower concentrations can sometimes lead to larger vesicles, while very high concentrations may increase the likelihood of vesicle aggregation.[13]

Q5: Should I include cholesterol in my DDHP formulation? What is a typical ratio?

A5: Yes, incorporating cholesterol is highly recommended for most applications. Cholesterol acts as a "fluidity buffer" in the lipid bilayer. It inserts between the phospholipid molecules, increasing the packing density and mechanical rigidity of the membrane. This leads to reduced permeability (less leakage of encapsulated contents) and enhanced stability.[14] A typical molar ratio for phospholipid-to-cholesterol is between 2:1 and 1:1 (e.g., 67:33 mol% or 50:50 mol%).[8][14]

Q6: What are the most common methods for preparing DDHP vesicles?

A6: The most widely used laboratory-scale method is thin-film hydration , followed by a size-reduction step like extrusion or sonication.[8][15] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer. Other methods include reverse-phase evaporation and solvent injection, which can also produce unilamellar vesicles.[5][15]

Q7: How do I characterize the vesicles once they are formed?

A7: The primary characterization techniques include:

  • Dynamic Light Scattering (DLS): To measure the average hydrodynamic diameter, polydispersity index (PDI, a measure of size distribution uniformity), and zeta potential (a measure of surface charge, which predicts colloidal stability).[16]

  • Electron Microscopy (Cryo-TEM or TEM with negative staining): To visualize the morphology (shape), lamellarity (number of bilayers), and confirm the size of the vesicles.[16]

  • Chromatography Techniques (e.g., HPLC): To determine the encapsulation efficiency by separating the encapsulated drug from the free drug.[17]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, framed in a direct question-and-answer format.

Problem: No Vesicle Formation or Very Low Yield

"I've hydrated my DDHP film, but the solution is clear with lipid flakes, not the expected milky suspension. What went wrong?"

This issue typically points to a failure in the lipid film formation or hydration process.

  • Potential Cause 1: Incomplete Solvent Removal.

    • Why it happens: Residual organic solvent (e.g., chloroform) trapped in the lipid film can interfere with the self-assembly of lipids into bilayers during hydration.[18]

    • Solution: Ensure the lipid film is dried under a high vacuum for an extended period (at least 2-3 hours, or overnight for larger batches) after rotary evaporation. The film should be completely dry and odorless.[18][19]

  • Potential Cause 2: Hydration Temperature is Too Low.

    • Why it happens: If the hydration buffer is below the phase transition temperature (Tm) of DDHP, the lipid molecules are in a rigid gel phase and cannot properly rearrange to form vesicles.

    • Solution: Always use a hydration buffer that is pre-warmed to a temperature at least 10-15°C above the Tm of DDHP. Maintain this temperature throughout the hydration period (e.g., by using a warm water bath).[19]

  • Potential Cause 3: Insufficient Agitation.

    • Why it happens: The mechanical energy from agitation is necessary to help the lipid sheets swell and peel off the glass surface to form closed vesicles.

    • Solution: Vortex the flask intermittently but vigorously during the hydration period (e.g., 1 minute of vortexing every 10 minutes for an hour).[8] Allowing the suspension to "age" for several hours or overnight at a temperature above the Tm can also improve vesicle yield.

Problem: Vesicle Aggregation & Instability

"My vesicle suspension looks good initially, but it becomes cloudy and forms a precipitate over time. How can I prevent this?"

Aggregation occurs when vesicles clump together, often as a precursor to fusion or precipitation. This is primarily a problem of colloidal instability.

  • Potential Cause 1: High Lipid Concentration.

    • Why it happens: A higher concentration increases the frequency of vesicle collisions, making aggregation more likely.[20]

    • Solution: Try preparing the vesicles at a lower total lipid concentration (e.g., reduce from 10 mM to 2-5 mM). You can also store the final preparation in a more diluted state.[20]

  • Potential Cause 2: Insufficient Surface Charge.

    • Why it happens: Vesicles with a near-neutral surface charge lack the electrostatic repulsion needed to keep them separated. The magnitude of the zeta potential is a key predictor of stability; values further from zero (e.g., > |30| mV) indicate good stability, while values between -10 mV and +10 mV suggest instability.[20]

    • Solution: Incorporate a small molar percentage (e.g., 5-10 mol%) of a charged lipid into your formulation.

      • For a negative charge , use lipids like 1,2-di-O-hexadecyl-sn-glycero-3-phospho-L-serine (D HGPS) or 1,2-di-O-hexadecyl-sn-glycero-3-phosphate (DHGPA).

      • For a positive charge , use cationic lipids like DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).

  • Potential Cause 3: High Ionic Strength of the Buffer.

    • Why it happens: High concentrations of salts (e.g., >150 mM NaCl) in the buffer can shield the surface charge of the vesicles, compressing the electrical double layer and reducing electrostatic repulsion. This phenomenon, known as charge screening, promotes aggregation.[20]

    • Solution: If possible, use a buffer with lower ionic strength (e.g., 10 mM HEPES with 5% glucose for osmolarity instead of 150 mM NaCl). If physiological ionic strength is required, ensuring a sufficiently high surface charge (see Cause 2) becomes even more critical.

Problem: Incorrect Vesicle Size or High Polydispersity (PDI > 0.2)

"My vesicles are much larger than my target size, and the DLS shows a very broad size distribution. How can I achieve a uniform population of smaller vesicles?"

The initial hydration of a lipid film produces large, multilamellar vesicles (MLVs) that are highly heterogeneous in size. A post-formation processing step is required for size control.

  • Potential Cause 1: No or Ineffective Size Reduction Step.

    • Why it happens: MLVs must be broken down into smaller, often unilamellar, vesicles (LUVs or SUVs).

    • Solution: The gold-standard method for producing uniformly sized vesicles is extrusion . This involves repeatedly passing the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[15]

      • Protocol Tip: Perform an odd number of passes (e.g., 11 or 21) to ensure the entire sample passes through the membrane a final time. The extruder should be heated to above the lipid Tm.[20] The initial cloudy MLV suspension should become more translucent after successful extrusion.[17]

  • Potential Cause 2: Sonication Issues.

    • Why it happens: While sonication (using a bath or probe sonicator) can reduce vesicle size, it is a less controlled process than extrusion and can lead to broader size distributions, lipid degradation, and contamination from the probe tip.

    • Solution: If extrusion is not available, use a bath sonicator and keep the process brief (5-10 minutes) at a temperature above the Tm.[19] Be aware that this typically produces small unilamellar vesicles (SUVs, <50 nm) and may not be suitable for all applications. Centrifugation may be required to remove titanium particles shed from a probe sonicator.

Problem: Low Encapsulation Efficiency (EE%)

"I'm using passive loading, but my hydrophilic drug shows very low encapsulation. How can I improve this?"

Passive encapsulation, where the drug is entrapped during vesicle formation, is often inefficient for water-soluble compounds because only the drug present in the aqueous volume captured inside the vesicles is retained.

  • Potential Cause 1: Inefficient Hydration/Vesicle Formation.

    • Why it happens: If the vesicle yield is low (see first troubleshooting problem), there simply aren't enough vesicles to encapsulate the drug.

    • Solution: Revisit and optimize the thin-film hydration protocol. Ensure the film is thin and uniform, completely dry, and hydrated above the Tm with sufficient agitation.[8][18]

  • Potential Cause 2: Drug Leakage Post-Formation.

    • Why it happens: If the vesicle membrane is too fluid or unstable, the encapsulated drug can leak out over time. This is especially true for smaller vesicles which have higher membrane curvature and stress.

    • Solution:

      • Incorporate Cholesterol: Add cholesterol at a 30-50 mol% ratio to increase membrane rigidity and reduce permeability.[14]

      • Optimize Storage: Store the vesicles at 4°C (do not freeze without a cryoprotectant) to maintain them in the more stable gel phase.[18]

  • Potential Cause 3: Suboptimal Drug-to-Lipid Ratio.

    • Why it happens: There is a limit to how much drug can be loaded. Overloading the system can compromise vesicle integrity.

    • Solution: Systematically vary the initial drug-to-lipid molar ratio to find the optimal balance between loading and vesicle stability.

  • Potential Cause 4: Limitations of Passive Loading.

    • Why it happens: For many drugs, especially ionizable small molecules, passive loading is inherently inefficient.

    • Solution: If applicable for your drug, consider switching to an active (or remote) loading technique. This involves creating a transmembrane gradient (e.g., a pH or ammonium sulfate gradient) after the vesicles are formed, which actively drives the drug into the vesicle core and can increase encapsulation efficiency by an order of magnitude or more.

Part 3: Data & Visualization

Key Parameter Effects on Vesicle Properties

The following table summarizes the general effects of adjusting key formulation and process parameters.

ParameterChangeEffect on Vesicle SizeEffect on PDIEffect on StabilityRationale
DDHP Concentration Increase↓ / ↔Higher concentration can lead to smaller initial vesicles but increases collision frequency, risking aggregation.[13]
Cholesterol Content Increase (to 50%)↔ / ↓Increases membrane packing and rigidity, reducing leakage and enhancing stability.[14]
Charged Lipid Add (5-10 mol%)↑↑Increases electrostatic repulsion between vesicles, preventing aggregation. A higher magnitude zeta potential is desired.[20]
Extrusion Passes Increase↓ (to limit)↓↓More passes lead to a more uniform, smaller vesicle population closer to the membrane pore size.
Extrusion Pore Size Decrease↓↓Directly controls the upper limit of the vesicle size.
Hydration Buffer High Ionic Strength↓↓Shields surface charge, leading to aggregation and instability.[20]
Diagrams and Workflows
Self-Assembly of DDHP into a Vesicle Bilayer

Caption: DDHP molecules self-assemble in water to form a stable bilayer vesicle.

Workflow for Optimizing DDHP Vesicle Formulation

workflow start 1. Define Objectives (Size, Charge, Drug) formulate 2. Formulate Lipid Mix (DDHP, Cholesterol, Charged Lipid) start->formulate prepare 3. Prepare Vesicles (Thin-Film Hydration) formulate->prepare downsize 4. Downsize Vesicles (Extrusion) prepare->downsize characterize 5. Characterize (DLS: Size, PDI, Zeta) (Encapsulation %) downsize->characterize troubleshoot Troubleshoot (Aggregation, Size, EE%) downsize->troubleshoot evaluate 6. Evaluate Results (Meet Objectives?) characterize->evaluate characterize->troubleshoot evaluate->formulate No - Adjust Concentration/Ratio end Optimized Formulation evaluate->end Yes troubleshoot->evaluate

Caption: A systematic workflow for the optimization of DDHP vesicle formulations.

Part 4: References

  • Tanaka, Y. (2018). Analytical Methods for Physicochemical Properties of Lipid Membrane Nanovesicles. Journal of the Japan Society for Analytical Chemistry, 67(10), 711-718. [Link]

  • Illuminated Cell. (n.d.). 1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine. Illuminated Cell. [Link]

  • Marsh, D. (1986). Prediction of the critical micelle concentrations of mono- and di-acyl phospholipids. Chemistry and Physics of Lipids, 42(4), 271-277. [Link]

  • Mozafari, M. R., et al. (2018). Can anyone help with liposome preparation? ResearchGate. [Link]

  • Romo, H. R., et al. (2023). Asymmetric Lipid Vesicles: Techniques, Applications, and Future Perspectives as an Innovative Drug Delivery System. Pharmaceutics, 15(5), 1533. [Link]

  • Iris Biotech. (n.d.). The various phospholipid aggregates. Iris Biotech. [Link]

  • Steinkühler, J., et al. (2024). An Efficient Method for the Production of High-Purity Bioinspired Large Unilamellar Vesicles. ACS Synthetic Biology. [Link]

  • Guler, S. D., et al. (2014). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal, 107(9), 2129-2140. [Link]

  • IndiaMART. (n.d.). 1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine. IndiaMART. [Link]

  • ResearchGate. (n.d.). The relationship between the main phase transition temperature (Tm) of DPPC bilayer and the surface properties of its encapsulating NPs. ResearchGate. [Link]

  • Llorente, A., et al. (2013). The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. Journal of Biological Chemistry, 288(50), 36240-36253. [Link]

  • Gkeka, P., et al. (2019). Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study. Langmuir, 35(18), 6092-6101. [Link]

  • Reigada, R., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. Biophysical Journal, 123(2), 229-241. [Link]

  • da Silva, A. M. L., et al. (2021). LIPID VESICLES: APPLICATIONS, PRINCIPAL COMPONENTS AND METHODS USED IN THEIR FORMULATIONS. A REVIEW. Revista de Ciências Farmacêuticas Básica e Aplicada, 42. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-O-Hexadecyl-sn-glycero-3-phosphocholine. PubChem Compound Database. [Link]

  • Semantic Scholar. (n.d.). The preparation and characterization of lipid vesicles containing esters of sucrose and fatty acids. Semantic Scholar. [Link]

  • Reigada, R., et al. (2024). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol. Biophysical Journal, 123(2), 229-241. [Link]

  • Lasic, D. D. (1988). The mechanism of vesicle formation. Biochemical Journal, 256(1), 1-11. [Link]

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Avanti Polar Lipids. [Link]

  • Ueno, M. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1374(1-2), 49-56. [Link]

  • Richter, R. P., et al. (2017). Optimizing the Formation of Supported Lipid Bilayers from Bicellar Mixtures. Langmuir, 33(17), 4144-4155. [Link]

  • Record, M., et al. (2014). Exosomal lipid composition and the role of ether lipids and phosphoinositides in exosome biology. Journal of Lipid Research, 55(8), 1583-1591. [Link]

  • Laggner, P., et al. (1998). Thermodynamic vs. Structural Changes during the Pre- and Main Transition in DPPC. HASYLAB Annual Report. [Link]

  • Laouini, A., et al. (2012). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Journal of Nanoscience & Nanotechnology, 12(10), 7545-7563. [Link]

  • Tabaei, S. R., et al. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Colloids and Surfaces B: Biointerfaces, 82(2), 529-537. [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]

  • Moodley, K. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. protocols.io. [Link]

  • ResearchGate. (2023). Liposome preparation v1. ResearchGate. [Link]

  • Chong, P. L. G., et al. (2012). Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications. Journal of Physics: Condensed Matter, 24(16), 164101. [Link]

  • Mueller, H., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal, 86(6), 3839-3850. [Link]

Sources

Technical Support Center: Stabilizing DDHP Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Di-chain lipid/DNA/Histone-like Protein (DDHP) nanoparticle formulations. This guide is designed to provide in-depth technical assistance to overcome one of the most common hurdles in the field: nanoparticle aggregation. As we will explore, DDHP nanoparticles, a class of lipid-based gene delivery vectors analogous to Lipid-Protamine-DNA (LPD) complexes, are prone to instability due to their complex multi-component nature.[1]

This resource provides field-proven insights and troubleshooting strategies to help you achieve stable, monodisperse nanoparticle suspensions essential for reproducible and effective experimental outcomes.

Troubleshooting Guide: Preventing DDHP Aggregation

Aggregation can occur at any stage, from initial formulation to long-term storage. This guide addresses specific issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Issue 1: Immediate Aggregation or High Polydispersity Upon Formulation

Question: "My DDHP nanoparticles are clumping together or showing a very high Polydispersity Index (PDI > 0.3) immediately after I formulate them. What's going wrong?"

Analysis: Immediate aggregation points to a fundamental instability in the initial formulation. The attractive van der Waals forces between particles are overwhelming the repulsive forces.[2] This is typically rooted in issues with surface charge, component ratios, or the mixing process itself.

Potential Causes & Solutions:

  • Suboptimal Surface Charge (Zeta Potential):

    • The 'Why': The surface charge of your nanoparticles, measured as Zeta Potential (ZP), is the primary indicator of colloidal stability. A sufficiently high positive or negative charge creates electrostatic repulsion that prevents particles from approaching each other. For stable formulations, a ZP of ≥ ±30 mV is the industry benchmark.[3] If the ZP is close to zero, aggregation is almost certain.[4]

    • The Solution:

      • Measure and Adjust pH: The pH of your aqueous buffer is critical. For formulations using cationic lipids, a slightly acidic pH (e.g., pH 4.0-6.0) ensures the lipids are fully protonated and positively charged.[2][5] However, be aware that buffer components themselves can interact with the nanoparticle surface and alter the ZP.[6]

      • Optimize Cationic Lipid Content: Ensure the molar ratio of your cationic lipid is sufficient to both condense the DNA and impart a strong positive surface charge.

  • Incorrect Component Ratios (N:P Ratio):

    • The 'Why': The ratio of nitrogen atoms in the cationic components (lipid and protamine) to the phosphate groups in the DNA (N:P ratio) is crucial. An insufficient N:P ratio leads to incomplete DNA condensation and exposed negative charges, resulting in poorly formed, unstable particles.

    • The Solution: Systematically vary the N:P ratio to find the optimal balance. This can be assessed by measuring particle size, PDI, and ZP at each ratio. Often, a slight excess of the cationic components is required to ensure stability.

  • Inefficient Mixing Dynamics:

    • The 'Why': The self-assembly of DDHP nanoparticles is a rapid process. If mixing is not fast and uniform, localized concentration gradients can lead to the formation of large, irregular aggregates.

    • The Solution: Utilize a controlled and reproducible mixing method. Microfluidic systems are the gold standard for producing homogenous LNPs by ensuring rapid, turbulent mixing of the lipid-in-ethanol and nucleic acid-in-aqueous phases.[7] If using bulk mixing, ensure vigorous and consistent stirring.

Frequently Asked Questions (FAQs)

This section addresses common questions about nanoparticle stability, providing concise answers and best practices.

Q1: What is the role of 'helper lipids' like Cholesterol or DSPC in preventing aggregation?

A1: Helper lipids are not merely structural fillers; they are critical for stability.

  • Cholesterol: Increases nanoparticle stability by filling gaps between the primary lipids, which enhances membrane integrity and rigidity.[8]

  • DSPC (Distearoylphosphatidylcholine): This neutral, cylindrical-shaped lipid provides greater bilayer stability, which is crucial for in-vivo applications.[9] In siRNA-LNP systems, it has been shown that DSPC and cholesterol are internalized within the nanoparticle core, where they are vital for the stable encapsulation of the nucleic acid cargo.[10]

Q2: My nanoparticles are stable initially, but aggregate during storage. How can I improve their shelf-life?

A2: Long-term instability in aqueous solution is a known challenge for cationic lipid-based systems.[1] The solution lies in controlling the storage conditions and, for extended shelf-life, removing the aqueous solvent.

  • Short-Term Storage (Days to Weeks):

    • Refrigeration (2-8°C): Storing nanoparticles in the refrigerator is generally optimal for slowing down degradation processes and potential lipid recrystallization.[2]

    • Avoid Freezing: Do not freeze aqueous suspensions of DDHP nanoparticles. The formation of ice crystals exerts immense physical stress, forcing particles together and causing irreversible aggregation upon thawing.[2]

  • Long-Term Storage (Months to Years):

    • Lyophilization (Freeze-Drying): This is the most effective method for long-term storage.[1] By removing water, you immobilize the nanoparticles in a solid matrix, preventing aggregation. However, this process itself can cause aggregation if not performed correctly. This leads to the next critical question.

Q3: My particles aggregate during lyophilization or won't resuspend properly. What am I doing wrong?

A3: Aggregation during freeze-drying occurs due to the same freezing stresses mentioned above. The key is to use a lyoprotectant .

  • The 'Why': Lyoprotectants are molecules (typically sugars) that form an amorphous, glassy matrix around the nanoparticles as they are frozen. This physically separates the particles, preventing them from fusing.[11] They also replace water molecules at the nanoparticle surface, maintaining structural integrity.

  • The Solution: Add a lyoprotectant to your nanoparticle suspension before freezing. For LPD nanoparticles, disaccharides like sucrose and trehalose have been shown to be superior to monosaccharides .[1][12]

    • A study on LPD complexes found that lyophilizing with 10% sucrose allowed the particles to be stored at room temperature for eight weeks without a significant change in size or transfection efficiency.[1]

    • Trehalose has also been identified as a highly efficient cryoprotectant, maintaining LNP stability for up to two years post-lyophilization.[13]

Q4: I've heard about PEGylation. How does it prevent aggregation and how much should I use?

A4: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of the nanoparticles, typically via a PEG-lipid conjugate included in the formulation.

  • The 'Why' (Steric Hindrance): The long, flexible PEG chains form a hydrophilic, protective cloud around the nanoparticle. This physically prevents other particles from getting close enough to aggregate, a mechanism known as steric stabilization.[14] This is distinct from the electrostatic stabilization provided by surface charge.

  • The Solution (How Much): The optimal amount of PEG-lipid is a balancing act, often referred to as the "PEG dilemma".

    • Too little PEG: Insufficient surface coverage and continued risk of aggregation.

    • Too much PEG: Can hinder cellular uptake and endosomal escape, reducing the nanoparticle's therapeutic efficacy.[15]

    • Optimization is Key: The optimal PEG-lipid molar ratio depends on the application. A study found that for in-vitro mRNA delivery, a lower concentration of 1.5% DMG-PEG2000 was optimal, whereas for in-vivo applications (where avoiding clearance is paramount), a higher concentration of 5% yielded the best results.[16] It's crucial to experimentally determine the ideal concentration for your specific system and application.

Visualization of Concepts

To better understand the forces at play, the following diagrams illustrate the core mechanisms of nanoparticle stabilization and a general workflow.

Diagram 1: Mechanisms of Nanoparticle Stabilization This diagram illustrates the two primary strategies for preventing nanoparticle aggregation: electrostatic repulsion based on surface charge and steric hindrance provided by surface-grafted polymers like PEG.

G cluster_0 Unstable Nanoparticles cluster_1 Electrostatic Stabilization cluster_2 Steric Stabilization (PEG) U1 NP U2 NP U1->U2 Aggregation (van der Waals) S1 NP+ S2 NP+ S1:e->S2:w Repulsion P1 NP P2 NP P1:e->P2:w Repulsion P1_peg1 P1_peg2 P1_peg3 P1_peg4 P2_peg1 P2_peg2 P2_peg3 P2_peg4

Caption: Unstable vs. Stabilized Nanoparticles.

Diagram 2: Workflow for Stable DDHP Nanoparticle Formulation This workflow outlines the critical steps and decision points for preparing and stabilizing DDHP nanoparticles for long-term use.

G A 1. Prepare Solutions - Lipid Mix in Ethanol (Cationic, Helper, PEG-Lipid) - DNA/Protamine in Aqueous Buffer (pH 4-6) B 2. Controlled Mixing (e.g., Microfluidics) A->B C 3. Initial Characterization (Size, PDI, Zeta Potential) B->C D Stable? (PDI < 0.3, ZP > +30mV) C->D E Troubleshoot: - Adjust pH - Optimize N:P Ratio - Vary Lipid Ratios D->E No F 4. Buffer Exchange / Dialysis (Remove Ethanol, Adjust to Final Buffer) D->F Yes E->A Re-formulate G Long-Term Storage? F->G H Store at 2-8°C (Short-Term Use) G->H No I 5. Add Lyoprotectant (e.g., 10% Sucrose) G->I Yes J 6. Lyophilization (Freeze-Drying) I->J K Store Lyophilized Powder at RT or 4°C (Long-Term Use) J->K

Sources

Technical Support Center: Sonication Techniques for DDHP Vesicle Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for preparing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DDHP or DPPC) vesicles using sonication. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the procedure, from fundamental principles to advanced troubleshooting.

Introduction: The Role of Sonication in DDHP Vesicle Formation

DDHP, more commonly known as DPPC, is a saturated phospholipid widely used in the formulation of liposomes for drug delivery and as model cell membranes. A critical parameter for DPPC is its gel-to-liquid crystalline phase transition temperature (Tₘ) of approximately 41°C.[1][2] For vesicles to form and be properly sized, the lipid must be processed above this temperature, where the bilayer is in a fluid, flexible state.

Sonication is a high-energy method used to downsize large, multilamellar vesicles (MLVs) into small, unilamellar vesicles (SUVs).[3] The process relies on acoustic cavitation—the formation, oscillation, and collapse of microscopic gas bubbles in the lipid suspension.[4] This collapse generates intense, localized shear forces that disrupt the MLV structures, causing them to break apart and re-form into smaller, thermodynamically stable SUVs, typically in the 15-50 nm diameter range.[5][6]

Choosing Your Sonication Method: Probe vs. Bath Sonicator

The choice between a probe and a bath sonicator is a critical decision that impacts vesicle size, processing time, and potential for sample degradation. Each has distinct advantages and disadvantages.

FeatureProbe SonicatorBath Sonicator
Energy Input High, focused energy delivered directly into the sample.[7]Lower, diffuse energy transmitted through a water bath.[7]
Processing Time Fast and efficient; typically requires shorter sonication times.[7][8]Slower; may require significantly longer sonication times.[2][3]
Vesicle Size Produces smaller vesicles (typically <100 nm) with a narrower size distribution (lower PDI).[7][9]Produces larger, more polydisperse vesicles.[9]
Temperature Control Difficult; high energy can cause significant localized heating.[5][8]Easier; the water bath acts as a heat sink, providing better temperature regulation.
Contamination Risk High risk of titanium particle contamination from the probe tip.[5][10]Minimal to no risk of direct sample contamination.[5]
Key Disadvantages Potential for lipid and drug degradation due to heat; metal contamination.[3][10]Less efficient; may not be suitable for all lipid compositions or concentrations.

Frequently Asked Questions (FAQs)

Q1: Why must I perform the sonication above the Tₘ of DDHP (~41°C)? A1: Below the Tₘ, the DDHP acyl chains are in a tightly packed, rigid gel state. In this state, the bilayer is not fluid and cannot easily be disrupted and reformed into smaller vesicles. Performing sonication above the Tₘ (e.g., at 50-60°C) ensures the bilayer is in the liquid-crystalline phase, making it fluid and responsive to the shear forces generated by cavitation, which is essential for efficient downsizing.[1][2]

Q2: What is the mechanism that reduces vesicle size during sonication? A2: Sonication introduces high-frequency sound waves into the lipid suspension, which creates acoustic cavitation.[4] The violent collapse of these cavitation bubbles produces micro-jets and powerful shear forces.[11] These forces physically tear the large, multilamellar lipid sheets apart. The exposed hydrophobic edges of these lipid fragments are energetically unfavorable in the aqueous buffer, causing them to rapidly self-close into smaller, unilamellar vesicles to achieve a more stable state.[6]

Q3: My solution isn't becoming clear. What does that mean? A3: The initial milky, turbid appearance of a hydrated lipid suspension is due to the presence of large MLVs that scatter light. As sonication breaks these down into smaller SUVs (typically <100 nm), the suspension becomes less turbid and eventually appears transparent or slightly hazy.[5] If your solution remains milky, it indicates that the downsizing process is incomplete. See the Troubleshooting section for potential causes and solutions.

Q4: Can sonication damage the lipid or the molecule I want to encapsulate? A4: Yes. The high energy from sonication, especially from a probe sonicator, can generate significant heat.[5] This can lead to the hydrolysis or oxidation of phospholipids. It can also denature sensitive encapsulated molecules like proteins or peptides.[2] This is why using pulsed sonication cycles with rest periods and maintaining temperature control (e.g., with a water bath) is critical to minimize degradation.[1][12]

Q5: What is a typical size and polydispersity index (PDI) for sonicated DDHP vesicles? A5: Probe sonication can typically produce SUVs with a mean diameter between 15-100 nm.[5][9] Bath sonication generally results in larger vesicles.[9] A good preparation will have a low polydispersity index (PDI), ideally below 0.2, indicating a narrow and homogenous size distribution.[9]

Troubleshooting Guide

Problem 1: The lipid film is difficult to hydrate and peels off the flask in large sheets.

  • Cause: Incomplete removal of the organic solvent used to create the film. Residual solvent can interfere with the hydration process.

  • Solution: Ensure the lipid film is thoroughly dried under a high vacuum for at least 2 hours, or preferably overnight, to remove all traces of organic solvent.[1][13] Using a round-bottom flask and a rotary evaporator provides a larger surface area for a thinner, more uniform film, which hydrates more effectively than a thick film at the bottom of a vial.[1]

Problem 2: The vesicle suspension remains milky/turbid even after prolonged sonication.

  • Cause A: Sonication temperature is below the Tₘ. The lipid is in a rigid state and resists downsizing.

    • Solution: Confirm that the sample is being maintained at a temperature well above 41°C (e.g., 50-60°C) throughout the sonication process.[1] For bath sonicators, ensure the bath water is pre-heated and maintained at the target temperature. For probe sonicators, place the sample vial in a heated water bath.

  • Cause B: Insufficient sonication energy or time. The energy input may not be adequate to fully disrupt the MLVs.

    • Solution: For a probe sonicator, gradually increase the amplitude (power). For both types, increase the total sonication time. Note that there is a saturation point after which further sonication yields diminishing returns on size reduction.[14]

  • Cause C: Lipid concentration is too high. Very high concentrations can lead to increased viscosity and aggregation, hindering efficient sonication.[5]

    • Solution: Try diluting the lipid suspension. Typical concentrations for sonication are in the range of 10-25 mg/mL.[12][15]

Problem 3: After probe sonication, there is a small, black/grey pellet after centrifugation.

  • Cause: This is a common and expected issue. The pellet consists of titanium particles shed from the sonicator probe tip during the high-energy process.[5][10]

  • Solution: This is why a post-sonication centrifugation step is mandatory for probe sonication. Centrifuge the sample at high speed (e.g., 10,000-15,000 x g) for 5-15 minutes to pellet the metal particles and any remaining large lipid aggregates.[1][12] Carefully collect the supernatant, which contains your purified SUV suspension.

Problem 4: Vesicle size is inconsistent between batches.

  • Cause: Inconsistent experimental parameters are the most likely culprit. This includes variations in sonication time, power/amplitude, temperature, lipid concentration, buffer composition, and the position of the probe tip in the sample.

  • Solution: Standardize every step of your protocol. Keep detailed records of all parameters. For probe sonication, ensure the tip is immersed to the same depth in the same volume of suspension for each run. For bath sonication, ensure the sample vial is placed in the same position in the bath, as energy distribution may not be uniform.

Problem 5: Vesicles aggregate and precipitate out of solution over time.

  • Cause: This can be due to the inherent instability of highly curved SUVs or issues with the buffer. For instance, charged lipids can aggregate in the presence of divalent cations (like Ca²⁺), or low ionic strength buffers may not sufficiently screen surface charges, leading to aggregation.[5][16]

  • Solution: Store vesicles at 4°C to reduce lipid mobility and fusion.[12] Ensure your buffer composition is appropriate for your lipid system. For DDHP, a common buffer is 20 mM HEPES with 100 mM NaCl at pH 7.4.[1][12] If aggregation persists, consider that sonicated SUVs have a limited shelf life, often recommended for use within 24-48 hours.[12]

Visualized Workflows and Mechanisms

G

Figure 1: General experimental workflow for DDHP vesicle preparation.

G cluster_0 cluster_1 cluster_2 cluster_3 MLV Large Multilamellar Vesicle (MLV) Cavitation Acoustic Cavitation & Shear Forces MLV->Cavitation Disruption Fragments Lipid Bilayer Fragments Cavitation->Fragments Breakdown SUV Small Unilamellar Vesicle (SUV) Fragments->SUV Self-Assembly/ Resealing

Figure 2: Conceptual diagram of vesicle size reduction via sonication.

Experimental Protocols

Safety Precautions: Sonication generates high-intensity ultrasonic waves. Always wear appropriate ear protection when operating the equipment.[17] If working with organic solvents like chloroform, perform those steps in a certified chemical fume hood.[17]

Protocol 1: Probe Sonication for DDHP SUV Preparation

This method is adapted from established protocols and is optimized for producing a small volume of concentrated SUVs.[1][12]

Materials:

  • DDHP (DPPC) lipid powder

  • Glass vial (2-5 mL capacity)

  • Aqueous buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered

  • Probe sonicator with a microtip

  • Water bath or beaker with water for temperature control

  • Benchtop microcentrifuge

Methodology:

  • Lipid Preparation: Weigh 25 mg of DDHP powder and transfer it to a clean 2.0 mL glass vial.[12] (If starting from a lipid solution in chloroform, create a thin film and dry under vacuum as described in Troubleshooting).

  • Hydration: Add 1.0 mL of your aqueous buffer (pre-warmed to ~50-60°C) to the vial.[1] Vortex the mixture for 1-2 minutes to hydrate the lipid. The suspension will appear milky. This is your MLV suspension.[12]

  • Temperature Control: Place the vial into a water bath maintained at 50-60°C to ensure the sample stays above DDHP's Tₘ.

  • Sonication: Immerse the sonicator's microtip into the suspension, ensuring it does not touch the sides or bottom of the vial.

    • Set the sonicator to a low-to-moderate power setting (e.g., 20% amplitude/duty cycle).[1][12]

    • Use a pulsed setting to prevent overheating: 2 seconds ON, 2-5 seconds OFF.[1][12]

    • Sonicate for a total "ON" time of 8-10 minutes. This can be done in cycles (e.g., 4 cycles of 2 minutes "ON" time each) to allow for heat dissipation.[12][17] Monitor the solution's clarity; it should gradually become transparent.

  • Purification: Transfer the sonicated suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 3 minutes to pellet any titanium debris and non-sonicated lipid aggregates.[12][15]

  • Collection & Storage: Carefully pipette the clear supernatant into a new, clean tube. This is your final SUV suspension. Store at 4°C and use within 24-48 hours for best results.[12]

Protocol 2: Bath Sonication for DDHP SUV Preparation

This method is gentler and avoids direct contamination but is less efficient and may result in slightly larger vesicles.

Materials:

  • DDHP (DPPC) lipid powder

  • Thin-walled glass test tube or vial

  • Aqueous buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4), filtered

  • Bath sonicator with temperature control

Methodology:

  • Lipid Preparation & Hydration: Prepare and hydrate the lipid film as described in steps 1 and 2 of the Probe Sonication protocol.

  • Setup: Fill the bath sonicator with water and pre-heat it to 50-60°C.

  • Sonication: Place the sealed test tube or vial containing the MLV suspension into the water bath. Secure it so that the sample level is below the water level.

    • Turn on the sonicator.

    • Sonicate for 20-40 minutes.[1][2] The exact time will depend on your specific instrument and sample volume. The process is complete when the suspension clarifies.

  • Collection & Storage: Since there is no probe contamination, a centrifugation step is not strictly necessary unless large aggregates are still visible. Transfer the solution to a clean storage tube. Store at 4°C.

Post-Sonication Processing & Characterization

After preparation, it is crucial to characterize the vesicles to ensure they meet your experimental requirements.

  • Size and Polydispersity: Dynamic Light Scattering (DLS) is the standard method to determine the mean hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population.[7]

  • Morphology and Lamellarity: Transmission Electron Microscopy (TEM), particularly using negative staining or cryo-TEM, can be used to visualize the vesicles to confirm their spherical shape and unilamellarity.[2]

  • Concentration and Encapsulation Efficiency: If a substance was encapsulated, various assays can be used to determine the final lipid concentration and the efficiency of drug loading.[9]

References

  • Rieth, M., Lozano, A., & Grant, J. (2020).
  • Hielscher Ultrasonics. (n.d.).
  • Stratech. (n.d.). Preparation of Liposomes.
  • Mohammadi, M., Ramezanzadeh, L., & Ghaffari, S. (2017). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. Journal of Pharmaceutical Sciences, 20(1), 1-10. [Link]
  • Stratech. (n.d.). Liposome Preparation Made Simple.
  • Rieth, M., Lozano, A., & Grant, J. (2020).
  • Rieth, M., Lozano, A., & Grant, J. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Chemistry and Physics of Lipids, 229, 104905. [Link]
  • ResearchGate. (2018). Sonication-Based Basic Protocol for Liposome Synthesis. [Link]
  • Lentacker, I., De Cock, I., & Deckers, R. (2014). The Role of Cavitation in Liposome Formation. Journal of Liposome Research, 24(1), 1-6. [Link]
  • Jackman, J. A., & Cho, N. J. (2014). Formation of Supported Lipid Bilayers by Vesicle Fusion: Effect of Deposition Temperature. Langmuir, 30(25), 7346–7353. [Link]
  • ResearchGate. (2019). Effects of frequency and power of ultrasound on the size reduction of liposome. [Link]
  • ResearchGate. (2018). Effect of sonication time on mean diameter and polydispersity of liposomes. [Link]
  • Woodbury, D. J., Richardson, E. S., & Grigg, A. W. (2006). Reducing liposome size with ultrasound: bimodal size distributions. Journal of liposome research, 16(1), 57–80. [Link]
  • Lee, S., & Kim, J. (2023). Preparation of Uniform Nano Liposomes Using Focused Ultrasonic Technology. Pharmaceutics, 15(9), 2329. [Link]
  • Wang, Y., & Zhang, Y. (2024).
  • Avanti Polar Lipids. (n.d.). Why Doesn't My SUV Prep Clear When I Sonicate?.
  • Woodbury, D. J., & Richardson, E. S. (2006). Reducing Liposome Size with Ultrasound: Bimodal Size Distributions. Journal of Liposome Research, 16(1), 57-80. [Link]
  • Dau, M. (2015). The synthesis and characterisation of novel ultra-flexible lipidic vesicles using propanol. University of Central Lancashire. [Link]
  • Reddit. (2020).
  • Lin, Y., & Chen, Y. (2013). Ultrasound-enhanced Microfluidic Synthesis of Liposomes. Journal of visualized experiments : JoVE, (82), 50346. [Link]
  • ResearchGate. (2021). Sonicated and not sonicated liposomes number distribution size. [Link]
  • Tabaei, S. R., & Jackman, J. A. (2013). Comparison of Extruded and Sonicated Vesicles for Planar Bilayer Self-Assembly. Langmuir, 29(32), 10185–10194. [Link]
  • Le, K., & Skipper, P. (2021). Lipid loss and compositional change during preparation of liposomes by common biophysical methods. bioRxiv. [Link]
  • Qsonica. (n.d.).
  • Zhang, L. (n.d.). Summary of Methods to Prepare Lipid Vesicles. University of California, San Diego. [Link]
  • Marrink, S. J., & Tieleman, D. P. (2013). Dynamics of Vesicle Formation from Lipid Droplet: Mechanism and Controllability. The Journal of Physical Chemistry B, 117(49), 15335–15343. [Link]
  • Miller, G. P., & Crane, J. M. (2016). Several common methods of making vesicles (except an emulsion method)
  • Avanti Polar Lipids. (n.d.). Giant Vesicle Preparation.
  • Kurokawa, C., & Fujiwara, K. (2022). Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction. Frontiers in Molecular Biosciences, 9, 897980. [Link]
  • Al-Jamal, K. T., & Bai, J. (2021). Methods for the preparation of a pharmaceutical-vesicle formulation and associated products and uses.

Sources

Technical Support Center: DDHP Vesicle Stability and the Influence of pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,2-di-n-dodecyl-N,N-dimethyl-ammonium-halide (DDHP) vesicles. This document provides in-depth, field-proven insights into one of the most critical parameters governing the stability of these cationic vesicles: pH. We will move beyond simple protocols to explain the causal mechanisms, enabling you to troubleshoot effectively and optimize your formulations.

Foundational Principles: Why pH is a Critical Parameter for DDHP Vesicles

DDHP is a double-chain cationic surfactant renowned for its ability to self-assemble into vesicles in aqueous solutions.[1][2] The key to its pH sensitivity lies in its head group: a tertiary N,N-dimethylammonium moiety. Unlike quaternary ammonium cations, which are permanently charged regardless of pH, the tertiary amine in DDHP can be protonated or deprotonated.

This protonation equilibrium is the fulcrum of pH-dependent stability.

  • At Acidic to Neutral pH (pH < pKa): The dimethylamino head group is protonated, conferring a positive charge (-N(CH3)2H+). This positive charge creates electrostatic repulsion between adjacent DDHP molecules in the bilayer. This repulsion is crucial for maintaining the spacing between head groups and ensuring the colloidal stability of the vesicles, preventing aggregation.

  • At Alkaline pH (pH > pKa): The head group becomes deprotonated and loses its charge, becoming neutral (-N(CH3)2). The loss of electrostatic repulsion allows the hydrophobic tails to pack more tightly. This can lead to significant changes in the vesicle's physicochemical properties, often resulting in fusion, aggregation, and eventual collapse of the vesicular structure.[3]

The interplay of counterions (e.g., bromide, chloride) also significantly influences the overall stability by modulating the charge density at the vesicle surface.[4][5][6]

G cluster_low_ph Low pH (< pKa) cluster_high_ph High pH (> pKa) low_ph Protonated Head Group -N(CH3)2H+ Cationic & Repulsive vesicle_stable Stable Vesicles low_ph->vesicle_stable Electrostatic Repulsion high_ph Deprotonated Head Group -N(CH3)2 Neutral & Attractive low_ph->high_ph pH change vesicle_unstable Aggregation/Fusion high_ph->vesicle_unstable Loss of Repulsion Increased Hydrophobicity

Caption: Effect of pH on DDHP head group protonation and vesicle stability.

Frequently Asked Questions (FAQs)

Q1: At what pH range are my DDHP vesicles most stable? A: Generally, DDHP vesicles and similar cationic lipid systems exhibit the highest stability at pH values below the pKa of the head group, typically in the acidic to slightly acidic range (e.g., pH 4.0-6.5).[7][8] In this range, the head groups are fully protonated, maximizing electrostatic repulsion and ensuring colloidal stability. However, extreme acidity (e.g., pH < 3) can also lead to hydrolysis and instability, though this is less common for DDHP itself.[9]

Q2: I've noticed my vesicle suspension becoming cloudy or precipitating after adjusting the pH to 8.0. What is happening? A: This is a classic sign of vesicle aggregation and fusion due to deprotonation of the dimethylammonium head group. As the pH rises above the pKa, the head groups lose their positive charge. The loss of electrostatic repulsion allows van der Waals and hydrophobic forces to dominate, causing the vesicles to collide and merge into larger, unstable aggregates that eventually precipitate out of the solution.

Q3: Can the choice of buffer affect the stability of my DDHP vesicles? A: Absolutely. The buffer components, particularly the counterions, can have a profound effect. For instance, phosphate buffers can interact more strongly with cationic head groups than simple halide ions, potentially shielding the charge and affecting vesicle stability.[5] It is crucial to use a buffer system that is non-reactive with your vesicles and to maintain a consistent ionic strength across experiments for comparable results. When in doubt, start with a simple buffer like MES or HEPES at a low concentration (10-20 mM).

Q4: How does pH affect drug encapsulation and retention within DDHP vesicles? A: The pH gradient across the vesicle membrane and the overall membrane integrity are key. If the vesicle membrane destabilizes at a certain pH, encapsulated contents will leak out.[10] This is a critical consideration for drug delivery applications. For instance, pH-sensitive liposomes are designed to be stable at physiological pH (around 7.4) but to destabilize and release their cargo in the acidic microenvironment of a tumor or within a cell's endosome.[11][12] Therefore, you must characterize the leakage profile of your specific DDHP formulation across the relevant pH range.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Vesicle size (DLS) increases dramatically over time at neutral pH. 1. Deprotonation: The pH is near or above the pKa, reducing electrostatic repulsion. 2. Low Surface Charge: The initial zeta potential is too low (<20
Inconsistent results between batches. 1. Inaccurate pH Measurement: The pH meter was not properly calibrated, or the pH of the final suspension was not verified. 2. Variability in Preparation: Minor differences in the thin-film hydration time, temperature, or extrusion process.[13] 3. Lipid Degradation: The DDHP stock may have degraded over time.1. Calibrate pH Meter Daily: Use fresh calibration standards before each use. 2. Standardize Protocol: Follow the preparation protocol meticulously, controlling all variables. 3. Use Fresh Lipid: Prepare vesicles from a fresh or properly stored lipid stock.
Low encapsulation efficiency of a charged drug molecule. 1. Electrostatic Repulsion: If the drug is positively charged, it will be repelled by the cationic vesicle surface. 2. pH-Induced Leakage: The pH used during encapsulation may be causing membrane instability.1. Modify Drug or Vesicle: Consider using a neutral form of the drug or incorporating an anionic lipid into the bilayer to create a net-neutral or anionic surface. 2. Optimize pH: Encapsulate at a pH where the vesicles are stable and the drug is in a form that favors partitioning into the vesicle.
Zeta potential is near-neutral or negative despite expecting a positive charge. 1. Incorrect pH: The pH of the medium is too high, causing complete deprotonation. 2. Adsorption of Anions: Strong binding of anionic species from the buffer or media (e.g., phosphate, citrate, serum proteins) to the vesicle surface.1. Verify pH: Measure and adjust the pH of your sample to the acidic range. 2. Change Buffer System: Switch to a buffer with non-interacting counterions (e.g., MES, HEPES). If working in cell culture media, wash vesicles thoroughly via centrifugation or dialysis.

Experimental Protocols & Workflows

Protocol 1: Preparation of DDHP Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar vesicles of a defined size.

  • Lipid Film Preparation:

    • Dissolve DDHP powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4) by vortexing vigorously. The hydration should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of DDHP.[14] This will result in a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the DDHP's Tm.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane 11-21 times. This process generates large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Characterization:

    • Immediately measure the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm the surface charge.

Protocol 2: Assessing pH-Dependent Vesicle Stability

This workflow allows for the systematic evaluation of how pH affects your vesicle formulation.

Caption: Workflow for a systematic pH stability study of DDHP vesicles.

Protocol 3: Carboxyfluorescein (CF) Leakage Assay

This assay quantifies membrane integrity by measuring the leakage of an encapsulated fluorescent dye.[10]

  • Vesicle Preparation: Prepare DDHP vesicles (Protocol 1) using a concentrated CF solution (50-100 mM in buffer, pH adjusted to ~7.4) as the hydration medium. At this high concentration, the CF fluorescence is self-quenched.

  • Removal of External Dye: Separate the CF-loaded vesicles from the unencapsulated, external CF. This is typically done using size exclusion chromatography (SEC) with a Sephadex G-50 column, eluting with an iso-osmotic buffer.

  • Baseline Measurement: Dilute the purified CF-loaded vesicles in the desired buffer (e.g., pH 7.4) in a fluorometer cuvette. Measure the baseline fluorescence (F₀).

  • Induce Leakage:

    • To one sample, add a small volume of acid or base to shift the pH to the desired test value (e.g., pH 5.0).

    • Monitor the fluorescence intensity (Ft) over time. As CF leaks out and is diluted in the external buffer, the quenching is relieved, and fluorescence increases.

  • Maximum Leakage (Control): To a separate aliquot, add a small amount of a surfactant like Triton X-100 to completely disrupt the vesicles. This releases all encapsulated CF and gives the maximum fluorescence signal (Fmax).

  • Calculation: The percentage of leakage at time 't' is calculated as: % Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100

Summary of Expected Results

The following table summarizes the general trends you should expect when analyzing DDHP vesicles at different pH values.

Parameter Acidic pH (e.g., 4.0-6.0) Neutral pH (e.g., 7.0-7.5) Alkaline pH (e.g., > 8.5)
Zeta Potential Highly Positive (> +30 mV)Moderately Positive to Low PositiveNear-Neutral or Slightly Negative
Vesicle Size (DLS) Stable; should match initial sizeMay show a slight to moderate increase over timeSignificant increase due to aggregation
Polydispersity Index (PDI) Low and stable (< 0.2)May increase over timeHigh and unstable (> 0.4)
Content Leakage (CF Assay) Low / BaselinePotentially low, depends on proximity to pKaHigh and rapid
Visual Appearance Clear to slightly opalescentMay become increasingly turbidCloudy with visible precipitate

References

  • Carmona-Ribeiro, A. M., et al. (1996). Counterion Effects on Colloid Stability of Cationic Vesicles and Bilayer-Covered Polystyrene Microspheres. The Journal of Physical Chemistry.
  • Arisaka, Y., et al. (2021). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Langmuir.
  • Banno, T., et al. (2020). pH-Tolerant giant vesicles composed of cationic lipids with imine linkages and oleic acids. RSC Advances.
  • Noble, C., et al. (2023). The Role of Counterions in the Assembly of Charged Virus-Like Shells. ACS Nano.
  • May, S., & Ben-Shaul, A. (2001). Theory of tunable pH-sensitive vesicles of anionic and cationic lipids or anionic and neutral lipids. Biophysical Journal.
  • Wang, Y., et al. (2013). Influence of counterions on lauric acid vesicles and theoretical consideration of vesicle stability. The Journal of Physical Chemistry B.
  • Connor, J., et al. (1986). pH-dependent stability and fusion of liposomes combining protonatable double-chain amphiphiles with phosphatidylethanolamine. Biochemistry.
  • Banno, T., et al. (2020). pH-Tolerant giant vesicles composed of cationic lipids with imine linkages and oleic acids. ResearchGate.
  • Nascimento, D. B., et al. (1998). Counterion Effects on Properties of Cationic Vesicles. Langmuir.
  • Harries, D., et al. (1998). Direct Evidence for Counterion Release upon Cationic Lipid-DNA Condensation. Biophysical Journal.
  • Koan, T., et al. (2009). Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. Journal of Oleo Science.
  • Honciuc, A., & Racles, C. (2018). Effects of protonation on foaming properties of dodecyldimethylamine oxide solutions: A pH-study. Colloids and Surfaces A: Physicochemical and Engineering Aspects.
  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia.
  • Gorte, M., et al. (2020). Assays testing for stability vs leakage of the vesicles. ResearchGate.
  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Nanoscience Instruments.
  • Fanciullino, R., et al. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. Pharmaceutics.
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Technologies.
  • Guo, X., & Szoka Jr, F. C. (1997). Sterically stabilized pH-sensitive liposomes. Intracellular delivery of aqueous contents and prolonged circulation in vivo. Journal of Liposome Research.
  • Hoshino, A., et al. (2020). Environmental pH stress influences cellular secretion and uptake of extracellular vesicles. FEBS Open Bio.
  • Shah, R., et al. (2023). Overview of extracellular vesicle characterization techniques and introduction to combined reflectance and fluorescence confocal microscopy to distinguish extracellular vesicle subpopulations. Neurophotonics.
  • Bergström, M. (1999). The critical micelle concentration ( cmc ) plotted against the mole... ResearchGate.
  • Rawat, S., et al. (2024). Stability Dynamics of Plant-Based Extracellular Vesicles Drug Delivery. Pharmaceuticals.
  • Skott, K. P., et al. (2023). Comprehensive Characterisation of Extracellular Vesicle Preparations Using Multiparametric Size-Exclusion Chromatography. International Journal of Molecular Sciences.
  • O'Connor, C. J., & Wallace, R. G. (1986). Kinetics of breakdown of vesicles from didodecyldimethylammonium bromide induced by single chain surfactants and by osmotic stress in aqueous solution. Journal of Colloid and Interface Science.
  • Izon Science. (2022). Techniques for Extracellular Vesicle Analysis: a Comparison Study. Izon Science.
  • Feitosa, E., et al. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Chemistry and Physics of Lipids.
  • Turiák, L., et al. (2017). Extracellular Vesicles: Current Analytical Techniques for Detection and Quantification. Journal of Clinical Laboratory Analysis.
  • Van der Pol, E., et al. (2019). Extracellular Vesicle Quantification and Characterization: Common Methods and Emerging Approaches. International Journal of Molecular Sciences.
  • Llorca, O., et al. (1995). Didodecyldimethylammonium Bromide Vesicles and Lamellar Liquid Crystals. A Multinuclear NMR and Optical Microscopy Study. Langmuir.
  • Burrows, M. J., et al. (2004). Mixed vesicle formation on a ternary surfactant system: didodecyldimethylammonium bromide/dodecylethyldimethylammonium bromide/water. Langmuir.
  • Feitosa, E., et al. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. ResearchGate.

Sources

Technical Support Center: Controlling the Size of DDHP Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and size control of Dendrimer-Doxorubicin Conjugate (DDHP) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering the control of nanoparticle size, a critical parameter for therapeutic efficacy. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, explaining the causality behind experimental choices to ensure reproducible and optimal results.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during DDHP nanoparticle synthesis. Each problem is followed by a list of probable causes and validated, step-by-step solutions.

Issue 1: My DDHP Nanoparticles are Consistently Too Large (>200 nm)

Description: Dynamic Light Scattering (DLS) analysis consistently shows a hydrodynamic diameter significantly larger than the target size, often accompanied by a high Polydispersity Index (PDI).

Potential Causes & Solutions:

  • Cause A: Incorrect Dendrimer-to-Doxorubicin Molar Ratio. The ratio of the dendrimer (e.g., PAMAM) to the doxorubicin (DOX) is a primary determinant of final particle size. An insufficient amount of dendrimer relative to the drug can lead to incomplete encapsulation and the formation of larger aggregates.[1][2]

    • Solution: Methodically increase the molar ratio of dendrimer to DOX. For instance, if a 1:6 ratio (dendrimer:DOX) yields large particles, test ratios of 1:4, 1:2, and 1:1. A higher concentration of the dendrimer carrier promotes the formation of more compact, well-defined nanoparticles.[1]

  • Cause B: Suboptimal pH During Complexation. The interaction between amine-terminated dendrimers and doxorubicin is highly dependent on pH, which governs the protonation state of both molecules.[3][4] Optimal complex formation for PAMAM dendrimers and doxorubicin often occurs under alkaline conditions (pH 9.0-10.0).[1][3][4] If the pH is too low, electrostatic repulsion can hinder efficient loading and lead to aggregation.

    • Solution: Adjust the pH of the reaction buffer to the optimal range for complexation. It is critical to monitor and maintain the pH throughout the synthesis process. Prepare a series of small-scale reactions with pH values ranging from 8.5 to 10.5 to identify the optimal condition for your specific dendrimer generation and concentration.[4]

  • Cause C: Aggregation During Solvent Exchange/Dialysis. Rapid changes in solvent polarity during purification steps like dialysis can induce nanoparticle aggregation.

    • Solution: Perform dialysis against a buffer that is close in pH and ionic strength to the synthesis buffer. Ensure a gradual solvent exchange. If aggregation persists, consider adding a small percentage (e.g., 5%) of a cryoprotectant like trehalose or sucrose to the dialysis buffer to improve particle stability.

Issue 2: I'm Observing a High Polydispersity Index (PDI > 0.3)

Description: DLS results show a broad size distribution, indicating a heterogeneous population of nanoparticles. A high PDI can compromise the reproducibility and therapeutic performance of the formulation.

Potential Causes & Solutions:

  • Cause A: Purity of the Starting Dendrimer. Commercial dendrimers, even of high grade, can contain defect structures from synthesis, such as trailing generations or dimers, which contribute to heterogeneity.[5][6]

    • Solution: Purify the commercial dendrimer stock solution before use. Membrane dialysis with an appropriate molecular weight cutoff (MWCO) membrane is an effective method to remove smaller, trailing-generation defects.[5][6] Characterize the purified dendrimer via techniques like HPLC or MALDI-TOF MS to confirm its purity and low polydispersity.[5][7]

  • Cause B: Inefficient Mixing or Localized Concentration Gradients. If the components are not mixed rapidly and uniformly, localized areas of high concentration can lead to the formation of a wide range of particle sizes.

    • Solution: Ensure vigorous and consistent stirring throughout the addition of reagents. Using a vortex mixer or a calibrated overhead stirrer is recommended over a simple magnetic stir bar. For scaled-up reactions, consider using microfluidic devices, which offer precise control over mixing and reaction conditions, leading to highly monodisperse nanoparticles.[8]

  • Cause C: Incorrect Measurement Technique. DLS is sensitive to even minor amounts of large aggregates or dust, which can skew the PDI value.

    • Solution: Filter all buffers and the final nanoparticle suspension through a 0.22 µm syringe filter immediately before DLS analysis to remove dust and large aggregates. Ensure the sample is properly diluted to avoid multiple scattering effects.

Issue 3: My Nanoparticle Size is Not Reproducible Between Batches

Description: Synthesizing DDHP nanoparticles under what appear to be identical conditions results in significant batch-to-batch variation in size and PDI.

Potential Causes & Solutions:

  • Cause A: Variation in Reagent Quality and Storage. The purity of dendrimers can vary between lots.[5] Additionally, improper storage of doxorubicin or buffer components can lead to degradation.

    • Solution: Qualify each new lot of dendrimer upon receipt by measuring its molecular weight and PDI.[6] Store all reagents according to the manufacturer's instructions, protecting light-sensitive compounds like doxorubicin from degradation.[1] Use freshly prepared buffers for each synthesis.

  • Cause B: Fluctuations in Environmental Parameters. Minor variations in temperature, pH, and stirring speed can have a significant impact on the final nanoparticle characteristics.[9]

    • Solution: Implement strict control over all reaction parameters. Use a temperature-controlled reaction vessel or water bath. Calibrate your pH meter before each use and verify the final pH of the reaction mixture. Use a calibrated, digital stirrer to ensure consistent mixing speed across all batches. Document every parameter for each batch meticulously.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter for controlling DDHP nanoparticle size?

    • A1: While several factors are important, the dendrimer generation and the dendrimer-to-drug molar ratio are arguably the most critical. Higher generation dendrimers are larger and have more surface functional groups, which generally leads to the formation of larger nanoparticles.[10][11][12] The molar ratio directly influences the packing efficiency and stoichiometry of the complex, with higher dendrimer ratios typically producing smaller, more compact particles.[2]

  • Q2: How does the dendrimer generation (e.g., G4 vs. G5 PAMAM) affect the final nanoparticle size?

    • A2: As the generation number of a dendrimer (like PAMAM) increases, its molecular weight, diameter, and the number of terminal surface groups increase exponentially.[11] A higher generation dendrimer, such as G5, provides a larger scaffold and more interaction sites compared to a lower generation like G4.[13] Consequently, using a higher generation dendrimer under the same molar ratio conditions will typically result in a larger final DDHP nanoparticle.[12] It is also important to note that toxicity can increase with higher generations, so an optimal balance must be found.[12][14]

  • Q3: Can you explain the role of pH in the formation of DDHP complexes?

    • A3: The pH of the solution is crucial because it dictates the charge of both the dendrimer and the doxorubicin molecule. Amine-terminated dendrimers like PAMAM are positively charged at neutral or acidic pH. Doxorubicin also carries a positive charge over a wide pH range (4.0-9.0).[3] To facilitate the complexation, which relies on electrostatic interactions and hydrogen bonding, the pH is typically raised to an alkaline range (9.0-10.0).[1][4] At this higher pH, doxorubicin becomes less protonated or even negatively charged, promoting strong electrostatic binding to the dendrimer's surface groups and leading to stable complex formation.[1][3]

  • Q4: What is a good starting point for a DDHP synthesis protocol?

    • A4: A robust starting point is to use a Generation 4 (G4) PAMAM dendrimer. Dissolve the dendrimer in a suitable buffer (e.g., TES or PBS) adjusted to a pH of ~9.5. Separately, dissolve doxorubicin hydrochloride in the same buffer. Add the doxorubicin solution dropwise to the stirring dendrimer solution to achieve a final molar ratio of 1:4 (Dendrimer:DOX). Allow the mixture to react for 24 hours at room temperature, protected from light. Purify the resulting nanoparticles via dialysis against a neutral buffer (pH 7.4) to remove unbound drug and reagents.

  • Q5: What characterization techniques are essential for validating DDHP nanoparticle size?

    • A5: The primary technique is Dynamic Light Scattering (DLS) , which measures the hydrodynamic diameter and the Polydispersity Index (PDI) of the nanoparticles in suspension.[15][16][17] This provides information on the average size and the breadth of the size distribution.[16] To validate DLS results and gain information on the morphology and core size of the particles, it is highly recommended to use microscopy techniques such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) .[18]

Section 3: Data & Workflow Visualization

Table 1: Key Synthesis Parameters and Their Effect on DDHP Nanoparticle Size
ParameterGeneral Effect on SizeGeneral Effect on PDIRationale
Dendrimer Generation Increasing generation (G4 → G6) increases size.[12]Can increase PDI if starting material is impure.Higher generations are inherently larger with more surface area.[11]
Dendrimer:DOX Ratio Increasing the ratio (more dendrimer) decreases size.A very low or very high ratio can increase PDI.Higher dendrimer concentration leads to more compact drug packaging.[2]
pH of Synthesis Optimal pH (~9.0-10.0) yields smaller, stable particles.[3][4]Deviating from optimal pH increases PDI due to aggregation.pH controls the molecular charges essential for stable complexation.[1]
Stirring Speed Higher speed generally leads to smaller, more uniform particles.Inadequate stirring increases PDI.Ensures rapid and homogeneous mixing, preventing localized aggregation.
Ionic Strength High ionic strength can increase size due to charge screening.Can increase PDI by promoting aggregation.Excess ions can shield surface charges, reducing repulsive forces.
Experimental Workflow for DDHP Synthesis & Size Control

The following diagram outlines the standard workflow for synthesizing DDHP nanoparticles, highlighting the critical control points for managing particle size.

DDHP_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Dendrimer_Prep 1. Dendrimer Purification (Dialysis) Reagent_Prep 2. Reagent Preparation (Dendrimer & DOX Solutions) Dendrimer_Prep->Reagent_Prep Purity Control pH_Adjust 3. pH Adjustment (Buffer to pH 9.0-10.0) Reagent_Prep->pH_Adjust Mixing 4. Controlled Mixing (Dropwise addition, constant stir) pH_Adjust->Mixing Charge Control Reaction 5. Complexation (24h, room temp, dark) Mixing->Reaction Ratio Control Purify 6. Dialysis (Remove free DOX) Reaction->Purify Filter 7. Sterile Filtration (0.22 µm filter) Purify->Filter DLS 8. DLS Analysis (Size & PDI) Filter->DLS Validation TEM 9. TEM/AFM (Morphology) DLS->TEM

Caption: Workflow for DDHP synthesis with critical size control points.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues with DDHP nanoparticle size.

Troubleshooting_Logic Problem Problem Detected: Incorrect Size or High PDI Check_Purity Is Dendrimer Purity Verified? Problem->Check_Purity Check_Params Are Synthesis Parameters (pH, Ratio, Stirring) Strictly Controlled? Check_Purity->Check_Params Yes Action_Purify Action: Purify Dendrimer via Dialysis Check_Purity->Action_Purify No Check_Analysis Is DLS Protocol Correct? (Filtered, Diluted) Check_Params->Check_Analysis Yes Action_Optimize Action: Optimize Parameters (Titrate pH, Adjust Ratio) Check_Params->Action_Optimize No Action_Remeasure Action: Re-filter Sample and Re-measure Check_Analysis->Action_Remeasure No Success Problem Resolved Check_Analysis->Success Yes Action_Purify->Success Action_Optimize->Success Action_Remeasure->Success

Caption: A logical flowchart for troubleshooting DDHP nanoparticle size issues.

References

  • The Advantages of Dynamic Light Scattering in Nanoparticle Research. (2025). AZoNano.
  • Why choose dynamic light scattering for nanoparticle characteris
  • Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.
  • Dynamic Light Scattering Applied to Nanoparticle Characterization.
  • Characterizing Nanoparticle Size by Dynamic Light Sc
  • Theoretical and Experimental Analyses of the Interfacial Mechanism of Dendrimer–Doxorubicin Complexes Formation. (2024).
  • Theoretical and Experimental Analyses of the Interfacial Mechanism of Dendrimer–Doxorubicin Complexes Form
  • Dendrimer Platforms for Targeted Doxorubicin Delivery—Physicochemical Properties in Context of Biological Responses. PMC.
  • Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition. (2025).
  • Describing the adsorption of doxorubicin on a PAMAM dendrimer by ab initio calcul
  • Dendrimer-based drug delivery systems: history, challenges, and latest developments. (2022). Journal of Nanobiotechnology.
  • In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics. (2024). PubMed Central.
  • Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery: application to the passive encapsulation of [14C]-doxorubicin. (2015). Dove Medical Press.
  • Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery. (2025). PMC - PubMed Central.
  • Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. PMC - NIH.
  • Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. (2022). PMC.
  • Dendrimer-based drug delivery systems: history, challenges, and latest developments. (2022). SpringerLink.
  • Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine. (2022).
  • Pictorial presentation of the preparation of DHP nanoparticle and its... (2019).
  • What is the effect of pH on the size of nanoparticles? (2017).
  • (PDF) LOADING EFFICIENCY OPTIMIZATION OF DOXORUBICIN ON DENDRIMER COATED MAGNETIC NANOPARTICLES USING DIFFERENT BUFFERS.
  • Dendrimers in anticancer targeted drug delivery: accomplishments, challenges and directions for future. Eco-Vector Journals Portal.
  • Dendrimers: synthesis, applications, and properties. PMC - PubMed Central.
  • Size-dependent chemosensitization of doxorubicin-loaded polymeric nanoparticles for malignant glioma chemotherapy. PMC - NIH.
  • Best practices for purification and characteriz
  • What is the role of pH in precipitation method of nanoparticle synthesis? (2014).
  • When do I Control the Ph During Nanoparticle Synthesis? (2021).
  • The Synthesis of Nanoparticles You Don't Want to Miss. (2021). CD Bioparticles.
  • Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combin
  • Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles? MDPI.
  • Best practices for purification and characterization of PAMAM dendrimer. (2012). Macromolecules.
  • Effect of the pH on the Formation of Gold Nanoparticles Enabled by Plasma-Driven Solution Electrochemistry. Experts@Minnesota.
  • Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis. (2025). ACS Omega.
  • Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applic
  • Recent Developments in Nanoparticle Synthesis for Targeted Drug Delivery: A Comprehensive Review. (2025).
  • Advances in nanoparticle synthesis assisted by microfluidics. (2025). Lab on a Chip (RSC Publishing).

Sources

Technical Support Center: Troubleshooting DDHP Formulation Inconsistencies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-di-O-dodecyl-rac-glycero-3-phosphocholine (DDHP) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the formulation of DDHP-based lipid nanoparticles (LNPs). As a saturated, ether-linked phospholipid, DDHP offers unique advantages in terms of stability, but its distinct physicochemical properties can also present specific formulation challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your DDHP formulations for consistent and reproducible results.

I. Understanding DDHP: Key Physicochemical Properties

A thorough understanding of DDHP's properties is fundamental to troubleshooting formulation inconsistencies. Unlike more common ester-linked lipids, DDHP's ether linkages confer high resistance to chemical hydrolysis, enhancing the stability of your formulations.[1][2] However, its symmetric dodecyl (C12) chains and other structural features influence its behavior in solution and during nanoparticle formation.

PropertyValue/CharacteristicImplication for Formulation
Chemical Structure 1,2-di-O-dodecyl-rac-glycero-3-phosphocholineSaturated C12 ether-linked lipid. The ether bonds are resistant to enzymatic and chemical hydrolysis compared to ester bonds.[1][2]
Phase Transition (Tm) Estimated to be around 34.8 °CThis is the temperature at which the lipid transitions from a gel phase to a liquid crystalline phase. Processing above the Tm is crucial for forming stable, unilamellar vesicles.[3]
Critical Micelle Conc. (CMC) Not readily available in literatureThe CMC is the concentration at which lipid monomers begin to form micelles.[4] While the exact value for DDHP is not published, it is a key parameter influencing nanoparticle self-assembly.
Solubility Soluble in non-polar organic solvents (e.g., chloroform, ethanol); poorly soluble in water.Proper solvent selection is critical for the initial lipid solubilization step to ensure a homogenous lipid mixture before nanoparticle formation.[5]

II. Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific inconsistencies you may encounter during your DDHP formulation experiments. For each problem, we explore the potential causes rooted in the physicochemical properties of DDHP and provide actionable solutions.

Problem 1: Inconsistent or Large Particle Size and High Polydispersity Index (PDI)

Symptoms: Your Dynamic Light Scattering (DLS) data shows a larger than expected Z-average particle size (>200 nm) and a PDI above 0.2, indicating a heterogeneous population of nanoparticles.

Potential Causes & Solutions:

  • Suboptimal Processing Temperature:

    • Why it happens: If the formulation process is carried out below DDHP's phase transition temperature (estimated around 34.8 °C), the lipid will be in a more rigid gel state.[3] This hinders the lipid's ability to properly hydrate and form small, uniform vesicles, leading to larger and more polydisperse particles.

    • Solution: Ensure that the hydration of the DDHP-containing lipid film and any subsequent extrusion or sonication steps are performed at a temperature significantly above the Tm. A good starting point is 45-50°C. This ensures the lipid is in a fluid, liquid-crystalline state, which is more amenable to forming small, unilamellar vesicles.[6]

  • Inefficient Hydration of the Lipid Film:

    • Why it happens: An uneven or incompletely dried lipid film can lead to inefficient hydration. Pockets of unhydrated lipid will not readily form nanoparticles, contributing to a larger and more varied particle size distribution.

    • Solution: Ensure the organic solvent is thoroughly removed, creating a thin, uniform lipid film. Use a rotary evaporator for larger volumes or a gentle stream of inert gas (like nitrogen or argon) for smaller volumes. During hydration, ensure vigorous agitation (e.g., vortexing or bath sonication) to facilitate the swelling and peeling of the lipid bilayers to form multilamellar vesicles (MLVs) that can then be downsized.[7]

  • Inadequate Energy Input for Size Reduction:

    • Why it happens: The initial hydration of a lipid film typically results in large, multilamellar vesicles. Sufficient energy is required to break these down into smaller, unilamellar nanoparticles.

    • Solution:

      • Extrusion: If using an extruder, ensure an adequate number of passes through the polycarbonate membranes. A minimum of 11-21 passes is generally recommended. Consider a sequential extrusion process, starting with a larger pore size (e.g., 0.4 µm) before moving to the desired final pore size (e.g., 0.1 µm).[8]

      • Sonication: For probe sonication, optimize the sonication time, power, and duty cycle. Be mindful of potential lipid degradation with excessive sonication. For bath sonication, ensure the sample is placed in an optimal position in the bath for maximum energy transfer.[6][8]

      • Microfluidics: Optimize the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases. Higher TFRs generally lead to smaller particle sizes.

Below is a workflow to guide your decision-making process for troubleshooting particle size and PDI issues.

G start Problem: High Particle Size / PDI check_temp Is processing temperature > Tm (e.g., 45-50°C)? start->check_temp increase_temp Action: Increase temperature of hydration and size reduction steps. check_temp->increase_temp No check_hydration Was the lipid film thin and uniform? Was hydration vigorous? check_temp->check_hydration Yes increase_temp->check_hydration improve_film Action: Optimize solvent removal to create a thin, even film. Increase agitation during hydration. check_hydration->improve_film No check_energy Is size reduction energy sufficient? check_hydration->check_energy Yes improve_film->check_energy increase_energy Action: Increase extrusion passes, optimize sonication parameters, or adjust microfluidics flow rates. check_energy->increase_energy No success Solution: Consistent particle size and low PDI check_energy->success Yes increase_energy->success

Caption: Troubleshooting workflow for particle size and PDI.

Problem 2: Formulation Instability and Aggregation Over Time

Symptoms: Your DDHP formulation appears well-dispersed initially, but upon storage, you observe visible aggregation, an increase in particle size as measured by DLS, or sedimentation.

Potential Causes & Solutions:

  • Suboptimal Zeta Potential:

    • Why it happens: Zeta potential is a measure of the surface charge of your nanoparticles. A near-neutral zeta potential can lead to a lack of electrostatic repulsion between particles, making them more prone to aggregation.

    • Solution: Consider including a charged lipid in your formulation to increase the magnitude of the zeta potential (either positive or negative). For example, a small molar percentage of a negatively charged lipid like dipalmitoylphosphatidylglycerol (DPPG) can impart a negative surface charge, enhancing colloidal stability.

  • Chemical Degradation (Less Common with DDHP):

    • Why it happens: While DDHP's ether linkages are resistant to hydrolysis, other components in your formulation (e.g., helper lipids with ester bonds, encapsulated drug) might be susceptible to degradation, which can lead to changes in the nanoparticle structure and subsequent aggregation.[1][2]

    • Solution: The primary advantage of DDHP is its stability. If you suspect degradation, investigate other formulation components. Ensure high-purity lipids are used and consider the stability of your encapsulated cargo under the formulation and storage conditions.

  • Improper Storage Conditions:

    • Why it happens: Storing the formulation at temperatures that allow for lipid mobility or at concentrations that are too high can promote particle fusion and aggregation.

    • Solution: Store your DDHP nanoparticle suspension at 4°C. Avoid freezing unless you have incorporated appropriate cryoprotectants, as the freeze-thaw process can disrupt the nanoparticle structure.[9] If aggregation is still an issue, consider storing at a more dilute concentration.

The following diagram illustrates the relationship between zeta potential and colloidal stability.

G cluster_0 Low Zeta Potential (Near Neutral) cluster_1 High Zeta Potential (Charged) a1 LNP a2 LNP a1->a2 Weak Repulsion Aggregation Aggregation a1->Aggregation a2->Aggregation a3 LNP a4 LNP a3->a4 Weak Repulsion a3->Aggregation a4->Aggregation b1 LNP b2 LNP Stable Stable Dispersion b1->Stable b2->Stable b3 LNP b4 LNP b3->Stable b4->Stable

Caption: Impact of zeta potential on nanoparticle stability.

III. Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for dissolving DDHP?

A1: DDHP, like other phospholipids, is readily soluble in non-polar organic solvents. Chloroform is a common choice and can be used in combination with methanol for more complex lipid mixtures. Ethanol is also a suitable solvent, particularly for methods like ethanol injection or microfluidics-based formulations.[7][10] Always ensure your solvent is of high purity to avoid introducing contaminants into your formulation.

Q2: How does the alkyl chain length of DDHP (C12) impact formulation stability compared to lipids with longer chains?

A2: The dodecyl (C12) chains of DDHP are relatively short compared to commonly used lipids like DSPC (C18). Generally, lipids with longer alkyl chains tend to form more stable nanoparticles due to stronger van der Waals interactions within the lipid bilayer.[11][12] However, the increased stability of DDHP's ether linkages can compensate for the shorter chain length in terms of resistance to chemical degradation. If physical instability (e.g., aggregation) is a persistent issue, consider incorporating a small percentage of a longer-chain lipid to enhance bilayer packing and stability.

Q3: Can I use standard liposome preparation methods like thin-film hydration for DDHP?

A3: Yes, standard methods such as thin-film hydration followed by extrusion or sonication are suitable for preparing DDHP-based liposomes.[7][8] The key is to ensure that all processing steps involving lipid hydration and particle formation are conducted above DDHP's phase transition temperature (estimated around 34.8°C) to ensure the lipid is in a fluid state.[3]

Q4: What analytical techniques are essential for characterizing my DDHP formulations?

A4: A multi-pronged approach to characterization is recommended:

  • Dynamic Light Scattering (DLS): For determining the mean particle size, size distribution, and polydispersity index (PDI).

  • Zeta Potential Measurement: To assess the surface charge and predict colloidal stability.

  • Chromatography (e.g., HPLC with an appropriate detector like CAD or ELSD): To quantify the concentration of DDHP and other lipids in the formulation and to assess purity and degradation over time.

  • Encapsulation Efficiency Assays: To determine the percentage of your active pharmaceutical ingredient (API) that has been successfully encapsulated within the nanoparticles. This is typically done by separating the free and encapsulated drug (e.g., via size exclusion chromatography) and quantifying the amount of drug in the nanoparticle fraction.

IV. Experimental Protocols

Protocol 1: Preparation of DDHP Liposomes via Thin-Film Hydration and Extrusion
  • Lipid Film Preparation: a. Dissolve DDHP and any other lipids (e.g., cholesterol, charged lipids) in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the lipid film and the aqueous hydration buffer (e.g., PBS) to a temperature above DDHP's Tm (e.g., 50°C). b. Add the pre-warmed buffer to the flask and hydrate the lipid film for 1 hour with constant agitation (e.g., on a rotary evaporator without vacuum or with intermittent vortexing). This will form a suspension of multilamellar vesicles (MLVs).[7]

  • Extrusion: a. Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm), pre-heated to the same temperature as the hydration step. b. Load the MLV suspension into one of the extruder syringes. c. Force the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.[8]

  • Characterization: a. Analyze the final liposome suspension for particle size and PDI using DLS. b. Measure the zeta potential to assess surface charge.

Protocol 2: Determination of Encapsulation Efficiency
  • Separation of Free and Encapsulated Drug: a. Prepare a size exclusion chromatography (SEC) column (e.g., Sephadex G-50) equilibrated with the same buffer used for formulation. b. Carefully load a known volume of your DDHP nanoparticle formulation onto the top of the column. c. Elute the column with the buffer, collecting fractions. The nanoparticles will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

  • Quantification: a. Determine the concentration of the drug in the nanoparticle-containing fractions using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence if the drug is chromophoric or fluorescent; HPLC for other drugs). b. Disrupt the nanoparticles in the collected fraction by adding a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug. c. Quantify the total drug concentration in the disrupted nanoparticle fraction.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of drug in nanoparticle fraction / Total amount of drug used in the formulation) x 100

V. References

  • Ucisik, M. H., et al. (2015). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles. Chemical and Pharmaceutical Bulletin, 63(9), 739-745.

  • ResearchGate. (2025). Effect of Alkyl Chain Length and Unsaturation of the Phospholipid on the Physicochemical Properties of Lipid Nanoparticles.

  • ResearchGate. (n.d.). Archaeal ether lipids improve internalization and transfection with mRNA lipid nanoparticles.

  • Garcês, A., et al. (2022). Synthesis and Potential Applications of Lipid Nanoparticles in Medicine. Polymers, 14(3), 564.

  • Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs).

  • De, S., et al. (2021). Lipid Nanoparticles: From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano, 15(11), 16982–17015.

  • Park, K. (2025). Investigating the stability of RNA-lipid nanoparticles in biological fluids. Journal of Controlled Release, 381, 113559.

  • PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine.

  • ACS Omega. (2026). Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects.

  • ResearchGate. (n.d.). The relationship between the main phase transition temperature (Tm) of....

  • MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.

  • MDPI. (n.d.). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue.

  • ResearchGate. (n.d.). Impact of PEG lipid alkyl chain length and particle size on in vivo....

  • Wikipedia. (n.d.). Ether lipid.

  • InvivoChem. (n.d.). 1,2-DImyristoyl-rac-glycero-3-phosphocholine.

  • National Center for Biotechnology Information. (2024). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.

  • National Center for Biotechnology Information. (n.d.). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability.

  • Biological Physics Group, Carnegie Mellon University. (n.d.). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability.

  • University of British Columbia. (n.d.). Laboratory 4 – Liposomes.

  • Carnegie Mellon University - Figshare. (n.d.). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability.

  • National Institutes of Health. (n.d.). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains.

  • MDPI. (2025). Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage.

  • PubMed. (2014). Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides.

  • PubChem. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine.

  • University of Calgary. (n.d.). Ch26: Lipids.

  • PubMed. (n.d.). Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol.

  • National Center for Biotechnology Information. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application.

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids.

  • ResearchGate. (2019). Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes.

  • ResearchGate. (n.d.). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions.

  • ResearchGate. (n.d.). Critical micelle concentrations (CMC) determination of DSPE-PEG 2000,....

  • MDPI. (n.d.). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology.

  • PubMed. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC.

  • PATH. (n.d.). Summary of Stability Data for Licensed Vaccines.

  • CD Bioparticles Blog. (2020). Liposome Preparation Method 1.

  • Research Trend. (2020). Analytical Method Validation Parameters: An Updated Review.

  • MDPI. (n.d.). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability.

  • National Center for Biotechnology Information. (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery.

  • ResearchGate. (n.d.). Critical micelle concentration of cholesterol-peptide hybrids in PBS at....

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

  • MDPI. (n.d.). Voxel-Based Leaf Area Estimation in Trellis-Grown Grapevines: A Destructive Validation and Comparison with Optical LAI Methods.

  • PubMed. (n.d.). Structure and thermotropic properties of hydrated 1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine and 1-dodecyl-2-eicosyl-rac-glycero-3-phosphocholine bilayer membranes.

  • Biosynth. (n.d.). 1,2-Di-O-octadecyl-rac-glycero-3-phosphocholine.

  • Research Trend. (2013). Determination of DDQ using Ultra Performance liquid Chromatography.

  • SpringerLink. (n.d.). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL.

  • ResearchGate. (n.d.). Solubility study of lipids in different solvents (average...).

  • Avanti Polar Lipids. (n.d.). What Is The CMC Of The Lipid?.

  • Sigma-Aldrich. (n.d.). Are-lipids-soluble-in-organic-solvents.

  • ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L].

Sources

Technical Support Center: Long-Term Storage Solutions for Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist:

Welcome to the technical support center for vesicle storage. This guide is designed for researchers, scientists, and drug development professionals who are working with lipid-based vesicle formulations. The term "DDHP vesicles" as specified in your query does not correspond to a standard, widely recognized acronym in scientific literature. It is possible that this refers to a proprietary formulation or a specific combination of lipids, such as a D ioleoyl-based lipid combined with a H eadgroup-modified P hospholipid.

Given this ambiguity, this guide has been constructed based on the fundamental principles governing the stability of liposomes and lipid nanoparticles, which are broadly applicable. The core advice provided here will be invaluable for your "DDHP" formulation, but it is critical that you adapt these principles based on the specific chemical properties of your lipids (e.g., charge, saturation, pH sensitivity, phase transition temperature). True optimization will always require empirical validation for your unique system.

Part 1: Fundamental Principles of Vesicle Instability

Before troubleshooting storage issues, it is essential to understand the mechanisms that drive vesicle degradation. Long-term stability is a battle against both chemical and physical forces that seek to break down your carefully engineered nanoparticles.

Chemical Degradation Pathways

Chemical instability involves the covalent modification of the lipids themselves, leading to the formation of degradation byproducts that can compromise the vesicle's integrity and lead to leakage or changes in physical properties.[1][2]

  • Hydrolysis: This is one of the most common degradation pathways for liposomes, particularly those containing ester-linked phospholipids.[3][4] Water molecules attack the ester bonds, cleaving the fatty acid chains from the glycerol backbone. This process generates lysophospholipids and free fatty acids, which act like detergents and can disrupt the bilayer, causing increased permeability and leakage of encapsulated contents.[1][3][5] The rate of hydrolysis is highly dependent on pH and temperature.[2][3][4]

  • Oxidation: Lipids with unsaturated fatty acid chains are susceptible to oxidation.[2] This process is often initiated by free radicals and can lead to a chain reaction that damages the lipid tails. Oxidized lipids can alter membrane fluidity, increase permeability, and even induce phase separation within the bilayer.[6][7][8] The presence of trace metals and exposure to light can catalyze oxidation.[2]

cluster_chemical Chemical Degradation cluster_physical Physical Instability Vesicle Intact Vesicle (e.g., Phosphatidylcholine) Hydrolysis Hydrolysis (H₂O, pH, Temp) Vesicle->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Vesicle->Oxidation Lysolipid Lysolipids + Free Fatty Acids Hydrolysis->Lysolipid OxidizedLipid Oxidized Lipids Oxidation->OxidizedLipid DegradedVesicle Compromised Vesicle Lysolipid->DegradedVesicle Disrupts Bilayer OxidizedLipid->DegradedVesicle Alters Fluidity Leakage Leakage of Encapsulated Contents DegradedVesicle->Leakage Aggregation Aggregation/ Fusion DegradedVesicle->Aggregation

Caption: Key Degradation Pathways for Lipid Vesicles.

Physical Instability Pathways

Physical instability refers to changes in the vesicle population's size, structure, or distribution without altering the chemical nature of the constituent lipids.

  • Aggregation and Fusion: Vesicles can clump together (aggregate) or merge to form larger vesicles (fuse). This is a significant problem, especially during freezing and thawing, where the formation of ice crystals can force vesicles into close contact.[9][10] Aggregation alters the particle size distribution and can affect the formulation's biodistribution and efficacy.

  • Leakage: The loss of encapsulated material is a primary indicator of instability.[3] Leakage can be triggered by chemical degradation (e.g., formation of lysolipids) or by physical stresses, such as passing through the lipid's gel-to-liquid crystalline phase transition temperature (Tm) during storage or reconstitution.[11]

Part 2: Frequently Asked Questions (FAQs) for Long-Term Storage

This section addresses common questions regarding the long-term storage of vesicle formulations.

Q1: What is the best temperature for storing my aqueous vesicle suspension for short periods (days to weeks)?

A1: For short-term storage, refrigeration at 4-8°C is generally recommended.[3] Storing vesicles in an aqueous state at room temperature or higher significantly accelerates the rate of lipid hydrolysis.[4] It is critical not to freeze standard lipid suspensions unless a cryoprotectant is used. The formation of ice crystals can physically rupture the vesicles, leading to aggregation and loss of encapsulated contents.[3] For small unilamellar vesicles (SUVs), storage should be above their transition temperature for no longer than approximately 24 hours.[3] Large unilamellar vesicles (LUVs) may be stored for a longer period at 4-8°C.[3]

Q2: My colleague told me to just "flash freeze" my vesicles in liquid nitrogen. Is this a good long-term storage strategy?

A2: No, simply freezing a vesicle suspension, even rapidly, is a high-risk strategy. During the freezing process, ice crystals form, which creates mechanical stress on the lipid bilayers.[9][12] This can lead to vesicle rupture, fusion, and significant leakage of the encapsulated drug upon thawing.[11] This process is known as cryoinjury.[9] To successfully store vesicles in a frozen state (cryopreservation), the formulation must include cryoprotective agents (CPAs).

Q3: What are cryoprotectants and how do I choose one?

A3: Cryoprotectants are excipients that protect vesicles from damage during freezing.[9] They work primarily by forming a glassy, amorphous matrix at low temperatures (vitrification), which prevents the formation of damaging ice crystals.[12][13]

The most common and effective cryoprotectants are disaccharides like sucrose and trehalose .[3][14] The choice depends on your specific lipid composition and downstream application.

  • Mechanism: These sugars are thought to replace water molecules at the lipid headgroups via hydrogen bonding, maintaining the proper spacing of phospholipids and preventing fusion and phase separation during dehydration (the "water replacement hypothesis").[15]

  • Concentration: The effectiveness of cryoprotectants is concentration-dependent; higher concentrations generally offer better protection and reduce aggregation.[9][10][13] A common starting point is a sugar-to-lipid molar ratio of 5:1 to 10:1 or a final sugar concentration of around 100-250 mM.[14]

CryoprotectantTypeTypical ConcentrationKey Advantages
Trehalose Disaccharide5-10% (w/v)Excellent at forming a stable glass state; often considered the gold standard for lyophilization.[16]
Sucrose Disaccharide5-10% (w/v)Highly effective and widely used; a reliable alternative to trehalose.[3][14]
Mannitol Sugar Alcohol1-5% (w/v)Can act as a cryoprotectant and a bulking agent in lyophilization, but may crystallize.[10]
Glycerol Polyol5-20% (v/v)A penetrating cryoprotectant, less commonly used for liposomes compared to sugars.

Q4: What is the difference between cryopreservation (frozen storage) and lyophilization (freeze-drying)? Which is better?

A4: Both are viable long-term storage strategies, but they produce different final products and have different advantages.

  • Cryopreservation: Involves freezing the vesicle suspension in the presence of cryoprotectants and storing it at a very low temperature (typically -80°C).[16] The product remains a frozen solid.

  • Lyophilization: Is a more complex process involving three steps: (1) freezing the vesicle-cryoprotectant mixture, (2) primary drying under vacuum to sublimate the ice, and (3) secondary drying to remove residual unfrozen water.[17] This results in a dry, porous "cake" or powder that is stored at refrigerated or room temperature.[17]

Comparison:

FeatureCryopreservation (-80°C)Lyophilization (Freeze-Drying)
Final Product Frozen aqueous suspensionDry, porous powder/cake
Stability Good, but susceptible to freeze-thaw cycles.[16]Excellent; greatly reduces hydrolysis and oxidation.[18][19]
Complexity Simpler processMore complex, requires specialized equipment and cycle development.[11]
Storage Temp. Ultra-low (-80°C)Can often be stored at 4°C or room temperature.
Key Challenge Preventing damage during freeze-thaw cycles.Ensuring vesicle integrity during freezing, dehydration, and rehydration.[11]

Verdict: Lyophilization is often considered the superior method for achieving the longest shelf-life, as removing water virtually halts hydrolysis.[17][18] However, it is a more challenging and expensive process to develop. Frozen storage at -80°C with appropriate cryoprotectants is a very effective and more accessible alternative.

Q5: How does pH and buffer choice affect the long-term stability of my vesicles?

A5: The pH of your formulation is critical, as the rate of hydrolysis for many phospholipids is pH-dependent.[4] For most standard phosphatidylcholine-based liposomes, a pH of around 6.5-7.4 is optimal to minimize hydrolysis.[3][4] Deviating into acidic or basic conditions can significantly accelerate lipid degradation.

If your "DDHP" formulation contains pH-sensitive lipids (e.g., DOPE:CHEMS), the stability will be intrinsically linked to pH. These vesicles are designed to be stable at physiological pH (~7.4) and destabilize at acidic pH. Therefore, storing them in a buffer that maintains a pH of 7.4 is crucial for preventing premature drug release.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during storage and handling.

Q1: I thawed my cryopreserved vesicles, and the solution is cloudy. My particle sizer shows a huge increase in size and polydispersity. What happened?

A1: This is a classic sign of aggregation and fusion during the freeze-thaw cycle. The cloudiness is due to the formation of large, light-scattering aggregates.

  • Root Cause 1: Inadequate Cryoprotection. The most likely cause is that either no cryoprotectant was used, or the concentration was too low. Without sufficient cryoprotectant, ice crystals formed and forced the vesicles together, causing them to fuse.[9][10]

  • Root Cause 2: Slow Freezing Rate. For many formulations, a rapid freezing rate (e.g., plunging into liquid nitrogen) is beneficial as it promotes the formation of smaller ice crystals, which are less damaging. However, the optimal freezing rate can be formulation-dependent.

  • Root Cause 3: Multiple Freeze-Thaw Cycles. Subjecting vesicles to repeated freeze-thaw cycles is highly detrimental and is known to decrease particle concentration and increase aggregation.[16]

Solution Workflow:

Start Problem: Vesicle Aggregation After Thawing CheckCPA Was a cryoprotectant (e.g., sucrose, trehalose) used? Start->CheckCPA CheckConc Was the CPA concentration adequate? (e.g., >5% w/v) CheckCPA->CheckConc Yes Sol_AddCPA Solution: Incorporate a cryoprotectant. See Protocol 1. CheckCPA->Sol_AddCPA No CheckCycles Were samples subjected to multiple freeze-thaw cycles? CheckConc->CheckCycles Yes Sol_IncCPA Solution: Increase cryoprotectant concentration. CheckConc->Sol_IncCPA No Sol_Aliquot Solution: Aliquot samples into single-use volumes before freezing. CheckCycles->Sol_Aliquot Yes

Caption: Troubleshooting Vesicle Aggregation After Thawing.

Q2: My lyophilized cake is collapsed and gummy, and it won't reconstitute into a uniform suspension. What went wrong?

A2: This indicates a failed lyophilization cycle, often due to an improper formulation or incorrect processing parameters.

  • Root Cause 1: Collapse Temperature Exceeded. Every formulation has a critical temperature (the glass transition temperature of the maximal freeze-concentrate, Tg', or the eutectic melting temperature, Teu) below which it must be kept during primary drying to maintain its structure. If the product temperature exceeded this value, the frozen matrix lost its structure and "collapsed".

  • Root Cause 2: Insufficient Lyoprotectant. The lyoprotectant (e.g., trehalose, sucrose) not only protects the vesicles but also forms the structure of the cake.[17] Insufficient amounts can lead to a poor cake structure. Mannitol is often added as a "bulking agent" to improve cake appearance, but it can crystallize and may not offer the best protection alone.[10]

  • Root Cause 3: Inadequate Secondary Drying. If residual moisture content is too high, the cake can be unstable and prone to collapse over time, even during storage.

Solutions:

  • Characterize Your Formulation: Use Differential Scanning Calorimetry (DSC) to determine the collapse temperature (Tg') of your formulation. The shelf temperature during primary drying must be set to keep the product temperature safely below this value.

  • Optimize Lyoprotectant Concentration: Ensure you are using a sufficient concentration of a good glass-forming sugar like trehalose or sucrose. A 10% (w/v) concentration is a robust starting point.

  • Develop a Proper Lyophilization Cycle: The freezing rate, primary drying temperature/pressure, and secondary drying time/temperature must all be optimized for your specific formulation. This is a complex process and often requires iterative development.

Q3: I'm storing my vesicles at 4°C, but my encapsulated drug is leaking out over a few weeks. How can I improve retention?

A3: Drug leakage at 4°C is typically due to slow, progressive destabilization of the bilayer.

  • Root Cause 1: Lipid Hydrolysis. As mentioned, hydrolysis creates lysolipids that disrupt the membrane.[1][3] This is a time and temperature-dependent process. While 4°C slows it down, it doesn't stop it.

  • Root Cause 2: Unstable Lipid Composition. The choice of phospholipids greatly impacts membrane stability. Liposomes made from lipids with a low phase transition temperature (Tm), such as those with unsaturated acyl chains, tend to be more "leaky" than those made from saturated lipids with a high Tm (e.g., DSPC).[5]

  • Root Cause 3: Lack of Cholesterol. Cholesterol is a crucial membrane component that modulates fluidity and can decrease the permeability of the bilayer to encapsulated molecules, thereby improving stability and reducing leakage.[11]

Solutions:

  • Switch to Long-Term Storage: For storage beyond a week or two, 4°C is often insufficient. You must switch to either cryopreservation at -80°C or lyophilization to halt the chemical and physical degradation processes.

  • Reformulate for Stability: If possible, incorporate cholesterol into your formulation at a molar ratio of 30-40%.[11] Consider using lipids with higher phase transition temperatures (saturated lipids) if your application allows.

  • Check for Oxidation: If your lipids are unsaturated, ensure you are protecting them from light and consider purging your buffers with an inert gas (like argon or nitrogen) to remove dissolved oxygen. The addition of a lipid-soluble antioxidant like alpha-tocopherol can also be beneficial.[2][3]

Part 4: Experimental Protocols

Protocol 1: Cryopreservation of Vesicle Suspensions

This protocol describes a general method for preparing and freezing vesicle suspensions for long-term storage at -80°C.

Materials:

  • Vesicle suspension in an appropriate buffer (e.g., HEPES, PBS).

  • Sterile, aqueous cryoprotectant stock solution (e.g., 20% w/v trehalose or sucrose).

  • Cryovials suitable for -80°C storage.

  • -80°C freezer.

Methodology:

  • Determine Final Concentrations: Decide on the final concentration of your vesicles and the cryoprotectant. A final cryoprotectant concentration of 10% (w/v) is a robust starting point.

  • Prepare Cryoprotected Suspension:

    • Example: To prepare 1 mL of final suspension, gently mix 0.5 mL of your vesicle suspension with 0.5 mL of the 20% cryoprotectant stock solution.

    • Causality: It is crucial that the cryoprotectant is present both inside and outside the vesicles for optimal protection. If your drug encapsulation method involves removing the external buffer (e.g., via dialysis or size exclusion chromatography), the cryoprotectant should be added to the buffer before vesicle formation or added to the final suspension and allowed to equilibrate.

  • Aliquot Samples: Dispense the cryoprotected vesicle suspension into single-use cryovials. This is a critical step to avoid damaging freeze-thaw cycles.[16]

  • Freezing:

    • Rapid Freezing (Recommended): Snap-freeze the cryovials by directly placing them in a -80°C freezer or by first plunging them into liquid nitrogen until frozen, then transferring to -80°C for storage.

    • Slow Freezing: Some controlled-rate freezers allow for slow cooling, which can be optimal for certain cell types but is generally less common for liposomes. The optimal rate should be determined empirically.

  • Storage: Store the vials upright in a designated freezer box at -80°C.

  • Thawing for Use: To use a sample, remove one vial and thaw it rapidly in a 37°C water bath until just thawed. Gently mix before use. Do not re-freeze any unused portion.

Protocol 2: Lyophilization of Vesicles

This protocol provides a basic framework. Note that developing a successful lyophilization cycle is complex and requires specialized equipment and optimization.[11]

Materials:

  • Vesicle suspension containing a lyoprotectant (e.g., 10% w/v trehalose).

  • Lyophilization vials and stoppers.

  • A shelf freeze-dryer.

Methodology:

  • Formulation: Prepare the vesicle suspension in a buffer containing the chosen lyoprotectant, as described in Protocol 1. Trehalose is highly recommended for lyophilization.[16]

  • Fill and Load: Dispense the liquid formulation into lyophilization vials. Place the vials on the shelves of the freeze-dryer. Place partially inserted stoppers on top of the vials.

  • Freezing Step: Cool the shelves to freeze the product. A typical target is -40°C to -50°C, held for several hours to ensure the product is completely frozen solid. The freezing rate can impact vesicle stability.[11]

  • Primary Drying (Sublimation):

    • Pull a deep vacuum on the chamber (e.g., 100-200 mTorr).

    • Raise the shelf temperature to a point that is safely below the formulation's collapse temperature (e.g., -20°C to -10°C).

    • Causality: This step removes the frozen water (ice) through sublimation (solid to gas). It is the longest step and must be done without melting the product to maintain cake structure.[17]

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, raise the shelf temperature further (e.g., to 20°C or higher) while maintaining the vacuum.

    • Causality: This step removes the remaining, unfrozen water that is bound to the solute and vesicles. This is critical for achieving low residual moisture and ensuring long-term stability.[17]

  • Stoppering and Storage: Once drying is complete, the chamber is backfilled with an inert gas (like nitrogen), and the shelves are raised to fully stopper the vials under vacuum. Vials are then removed, crimped, and stored at the recommended temperature (e.g., 4°C or room temperature).

  • Reconstitution: To use, add the appropriate volume of sterile water or buffer and gently swirl to dissolve the cake. Avoid vigorous shaking, which can damage the rehydrated vesicles. The reconstituted product should be a uniform suspension.

References

  • Al-kassas, R., et al. (2022).
  • Al-kassas, R., et al. (2022).
  • Boafo, F., et al. (2023). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches.
  • Tan, S., et al. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation.
  • Al-kassas, R., et al. (2022).
  • Avanti Polar Lipids. How Should I Store My Liposomes?. Avanti Research. [Link]
  • Crommelin, D.J.A. & Storm, G. (2006). Hydrolysis of Phospholipids in Liposomes and Stability- Indicating Analytical Techniques. CRC Press. [Link]
  • Bentham Science Publisher. Chapter - Lipid Oxidation and Hydrolysis. Bentham Science. [Link]
  • van Bommel, E.M.G., et al. (1995). Physical (in) stability of liposomes upon chemical hydrolysis: the role of lysophospholipids and fatty acids. The Hebrew University of Jerusalem. [Link]
  • Montanari, E., et al. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. PMC - NIH. [Link]
  • Suades, A., et al. (2005).
  • Cleveland, T.E., et al. (2023). Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability.
  • Suades, A., et al. (2005).
  • Purohit, H., et al. (2023). Influence of pH on liposome stability.
  • MDPI. (2022). Extracellular Vesicle Abundance, but Not a High Aggregation-Prone Peptide Cargo, Is Associated with Dihydroartemisinin Exposure in Plasmodium falciparum. MDPI. [Link]
  • Chen, P., et al. (2014). Low levels of lipid oxidation radically increase the passive permeability of lipid bilayers. NIH. [Link]
  • Lin, C., et al. (2009). Investigation on the aggregation behaviors of DDAB/NaDEHP catanionic vesicles in the absence and presence of a negatively charged polyelectrolyte. PubMed. [Link]
  • ResearchGate. (2024). Effect of Freezing Rate on the Stability of Liposomes During Freeze-Drying and Rehydration.
  • St-onge, D., et al. (2014).
  • NIH. (2023). Lipid Peroxidation Drives Liquid–Liquid Phase Separation and Disrupts Raft Protein Partitioning in Biological Membranes. NIH. [Link]
  • Islam, M.A., et al. (2021). A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer. PMC - NIH. [Link]
  • Saffari, M., et al. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. MDPI. [Link]
  • Montanari, E., et al. (2018). (PDF) Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging.
  • Crowe, J.H., et al. (1999). Methods of dehydrating, storing and rehydrating liposomes.
  • Alvi, S.S., et al. (2022). pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. PMC - NIH. [Link]
  • ResearchGate. (2015). Strategy of inferring pH sensitivity of the anionic liposomes at acidic pH..
  • Moghddam, S.M.H., et al. (2013). The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes. NIH. [Link]
  • Deshpande, P.P., et al. (2007). Lyophilized liposome formulations and method.
  • Suades, A., et al. (2005). Oxidized phospholipids induce phase separation in lipid vesicles.
  • Oorni, K., et al. (2000).
  • MDPI. (2022). Development of Long-Term Stability of Enveloped rVSV Viral Vector Expressing SARS-CoV-2 Antigen Using a DOE-Guided Approach. MDPI. [Link]
  • Bailey, G.W. & Gingell, D. (2010). Lipid Vesicle Aggregation Induced by Cooling. PMC - NIH. [Link]
  • Mahdipour, M., et al. (2024). Different storage and freezing protocols for extracellular vesicles: a systematic review. Stem Cell Research & Therapy. [Link]
  • Mahdipour, M., et al. (2024).
  • MDPI. (2022). Degradation Mechanism of Autophagy-Related Proteins and Research Progress. MDPI. [Link]
  • Kusuma, G.D., et al. (2018). To Protect and to Preserve: Novel Preservation Strategies for Extracellular Vesicles. Frontiers. [Link]
  • El-Derby, S., et al. (2020). Preservation techniques of stem cells extracellular vesicles: a gate for manufacturing of clinical grade therapeutic extracellular vesicles and long-term clinical trials. PubMed. [Link]
  • PubMed. (2023).
  • Kusuma, G.D., et al. (2018). To Protect and to Preserve: Novel Preservation Strategies for Extracellular Vesicles. ScienceOpen. [Link]
  • PubMed. (2022). Degradation Mechanism of Autophagy-Related Proteins and Research Progress. PubMed. [Link]
  • Wiley Online Library. (2022). Considerations for extracellular vesicle and lipoprotein interactions in cell culture assays. Wiley Online Library. [Link]
  • PubMed. (2019).
  • PMC. (2019).
  • Raschle, T., et al. (2014).
  • Raschle, T., et al. (2014).
  • Decaro, N., et al. (2012).
  • MetroVet Veterinary Clinic. (2022). DHPP Vaccine for Dogs: What is it and When to Get It. MetroVet Veterinary Clinic. [Link]

Sources

Impact of ionic strength on DDHP micelle formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with DDHP (7,8-di-O-dodecyl-1,3,7,8,11,12-hexahydroxy-4,10-dioxa-1,12-diphosphacyclohexadecane-1,12-dioxide, potassium salt). This resource is designed to provide in-depth answers and troubleshooting assistance for experiments involving the ionic strength-dependent self-assembly of DDHP, a versatile surfactant used in drug delivery and materials science.[1][2][3][4] This guide synthesizes fundamental principles with practical, field-proven insights to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical principles governing the impact of ionic strength on DDHP micelle formation.

Q1: How does increasing ionic strength generally affect the Critical Micelle Concentration (CMC) of an ionic surfactant like DDHP?

Answer: Increasing the ionic strength by adding salt typically decreases the Critical Micelle Concentration (CMC) for ionic surfactants.[5] The primary mechanism behind this is the screening of electrostatic repulsion between the charged head groups of the surfactant molecules.[5][6]

  • Mechanism: DDHP possesses negatively charged phosphate head groups. In a low ionic strength medium (like deionized water), these head groups repel each other, which opposes the aggregation required for micelle formation. A higher concentration of surfactant is needed to overcome this repulsion. When a salt (e.g., NaCl) is added, the salt counterions (Na+) cluster around the negatively charged head groups, creating a more diffuse electrical double layer and effectively shielding the repulsive forces.[7] This charge screening makes it energetically more favorable for the surfactant monomers to assemble into micelles, thus lowering the concentration at which this occurs (the CMC).[5][8]

Q2: What is the Debye length, and how does it relate to micelle formation in the presence of salt?

Answer: The Debye length (κ⁻¹) is a measure of the electrostatic interaction range of a charge in an electrolyte solution.[9] It represents the distance over which the electric field of a charged particle is screened by the surrounding ions. In the context of micelle formation:

  • Low Ionic Strength: The Debye length is large. Repulsive forces between the charged DDHP head groups extend over a longer distance, hindering micellization.

  • High Ionic Strength: The addition of salt increases the concentration of ions, which causes the Debye length to decrease.[10][11] This "compression" of the electrical double layer means the repulsive forces are screened more effectively over shorter distances, facilitating the close packing of surfactant heads and promoting micelle formation at a lower CMC.[7][10]

cluster_0 Low Ionic Strength cluster_1 High Ionic Strength Low_Micelle {DDHP Micelle | Large Debye Length (κ⁻¹) Strong Head Group Repulsion } Low_CMC Higher CMC Low_Micelle->Low_CMC Results in High_Micelle {DDHP Micelle | Small Debye Length (κ⁻¹) Screened Repulsion } High_CMC Lower CMC High_Micelle->High_CMC Results in Salt Add Salt (Increase Ionic Strength) Salt->High_Micelle Leads to

Caption: Impact of ionic strength on Debye length and CMC.

Q3: How does ionic strength influence the size, aggregation number (Nagg), and morphology of DDHP micelles?

Answer: Increasing ionic strength generally leads to an increase in the micelle aggregation number (Nagg) and can induce changes in micelle morphology.

  • Aggregation Number: With electrostatic repulsion reduced, more surfactant monomers can pack into a single micelle, leading to a larger Nagg.[12] This growth is driven by the continued minimization of the hydrophobic tail-water interface.

  • Morphology: This growth can lead to morphological transitions. Micelles that are spherical at low ionic strength may transition to larger, non-spherical shapes like rods or worm-like micelles at higher salt concentrations.[13][14][15] This occurs because the reduced head group repulsion allows for a different packing geometry that can better accommodate a larger number of surfactant tails.[13]

PropertyEffect of Increasing Ionic StrengthPrimary Reason
CMC DecreasesShielding of electrostatic head group repulsion.[5][16]
Aggregation Number (Nagg) IncreasesReduced repulsion allows more monomers per micelle.[12][17]
Micelle Size (Hydrodynamic Radius) IncreasesCorrelates with the increase in Nagg.
Morphology Potential transition (e.g., sphere to rod)Changes in surfactant packing parameter due to reduced effective head group area.[13][15]

Caption: Summary of ionic strength effects on DDHP micelle properties.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My measured Critical Micelle Concentration (CMC) is inconsistent or differs significantly from expected values. What could be wrong?

Answer: Inconsistent CMC values are a common issue. Several factors related to ionic strength can be the cause.

  • Potential Cause 1: Inaccurate Salt Concentration.

    • Why it matters: The CMC of ionic surfactants is highly sensitive to salt concentration.[16][18] Small errors in weighing salt or in your dilution series can lead to significant shifts in the CMC.

    • Solution: Prepare a fresh, high-concentration stock solution of your salt (e.g., 1 M NaCl) using an analytical balance. Perform serial dilutions carefully to achieve the desired final ionic strength in your samples. Always use the same stock solution for all samples in a single experiment.

  • Potential Cause 2: Contamination.

    • Why it matters: Impurities, especially ionic impurities in your water, DDHP sample, or glassware, can alter the total ionic strength of the solution and affect the CMC.

    • Solution: Use high-purity water (e.g., Milli-Q or 18.2 MΩ·cm). Ensure all glassware is scrupulously clean. If possible, verify the purity of your DDHP surfactant.

  • Potential Cause 3: Temperature Fluctuations.

    • Why it matters: Micellization is a temperature-dependent process.[19] For many surfactants, the CMC has a complex relationship with temperature, often showing a minimum value at a specific temperature.[19]

    • Solution: Conduct all measurements in a temperature-controlled environment. Use a water bath or a temperature-controlled sample holder in your measurement instrument (e.g., fluorometer or DLS). Ensure samples have reached thermal equilibrium before measurement.

Q5: My Dynamic Light Scattering (DLS) results show a very high Polydispersity Index (PDI > 0.3) or multiple peaks. How do I fix this?

Answer: A high PDI or multimodal distribution in DLS suggests a mixture of different-sized particles or aggregates, which can be exacerbated by ionic strength effects.

Start High PDI or Multiple Peaks in DLS Check_Conc Is sample concentration too high? Start->Check_Conc Check_Dust Is there dust/contamination? Check_Conc->Check_Dust No Dilute Dilute sample. Re-measure. Check_Conc->Dilute Yes Check_Salt Is salt concentration near a phase transition? Check_Dust->Check_Salt No Filter Filter sample (e.g., 0.22 µm syringe filter). Use clean cuvettes. Check_Dust->Filter Yes Adjust_Salt Adjust salt concentration. Check for precipitation. Check_Salt->Adjust_Salt Yes Good_Result Good Result (Low PDI) Check_Salt->Good_Result No Dilute->Good_Result Filter->Good_Result Adjust_Salt->Good_Result

Caption: Troubleshooting flowchart for DLS measurements.

  • Potential Cause 1: Multiple Scattering.

    • Why it matters: At high concentrations, light scattered by one micelle can be re-scattered by another, leading to inaccurate size readings.[20] This is especially problematic for larger micelles formed at high ionic strength.

    • Solution: Dilute your sample. While dilution can sometimes alter micellar equilibrium, it is often necessary for accurate DLS. Perform a concentration series to find a range where the measured size is stable and the count rate is within the instrument's optimal range.[20]

  • Potential Cause 2: Dust and Contaminants.

    • Why it matters: DLS is extremely sensitive to large particles like dust, as scattering intensity scales with the radius to the sixth power (d⁶).[21] A few specks of dust can easily overwhelm the signal from your micelles.

    • Solution: Always filter your solvent and final sample solution using an appropriate syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette.[20]

  • Potential Cause 3: "Salting Out" or Proximity to a Phase Boundary.

    • Why it matters: At very high salt concentrations, the surfactant may become less soluble, leading to the formation of large, ill-defined aggregates or even precipitation. This is known as the "salting-out" effect.[8][22] You may be operating at an ionic strength that promotes a mixture of micellar structures (e.g., coexisting spheres and rods).

    • Solution: Visually inspect your sample for any cloudiness or precipitation. If observed, reduce the salt concentration. Perform your experiments across a range of ionic strengths to identify stable regions.

  • Potential Cause 4: Incorrect Viscosity Value.

    • Why it matters: The calculation of hydrodynamic diameter from DLS data requires the viscosity of the medium.[23] Adding significant amounts of salt can change the solution's viscosity. Using the viscosity of pure water may lead to errors.

    • Solution: For accurate results, especially at high salt concentrations, measure the viscosity of your solvent (the salt solution without surfactant) and input this value into the DLS software.[23]

Experimental Protocol: CMC Determination using Pyrene Fluorescence

This protocol describes a robust method for determining the CMC of DDHP under varying ionic strength conditions. Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment, making it ideal for detecting micelle formation.[24][25]

Principle

The fluorescence emission spectrum of pyrene monomer has several fine-structured vibronic bands. The ratio of the intensity of the third peak (I3, ~383 nm) to the first peak (I1, ~372 nm) is highly sensitive to solvent polarity.[26] In polar aqueous solution, the I3/I1 ratio is low. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelle, causing a significant increase in the I3/I1 ratio.[25] Plotting the I3/I1 ratio against the logarithm of the surfactant concentration yields a sigmoidal curve, and the inflection point corresponds to the CMC.[25]

Materials
  • DDHP Surfactant

  • Pyrene (fluorescence grade)

  • Acetone or Ethanol (spectroscopic grade)

  • Salt (e.g., NaCl, analytical grade)

  • High-purity deionized water

  • Volumetric flasks and pipettes

  • Fluorometer with temperature control

Step-by-Step Methodology
  • Prepare Stock Solutions:

    • Pyrene Stock (e.g., 0.2 mM): Dissolve a precise amount of pyrene in acetone or ethanol. Store this solution in an amber vial, protected from light.[26]

    • DDHP Stock (e.g., 100x expected CMC): Prepare a concentrated stock solution of DDHP in high-purity water.

    • Salt Stock (e.g., 1 M): Prepare a concentrated stock solution of the desired salt (e.g., NaCl) in high-purity water.

  • Prepare Sample Series:

    • Create a series of vials or a 96-well plate for your DDHP concentration gradient.

    • To each vial, add the required amount of Salt Stock to achieve the desired final ionic strength.

    • Add a small, constant aliquot of the Pyrene Stock to each vial. The final pyrene concentration should be very low (e.g., ~0.3 µM) to avoid excimer formation.[26][27] Briefly evaporate the organic solvent if necessary.[27]

    • Add varying amounts of the DDHP Stock to create a dilution series spanning a wide range around the expected CMC (e.g., from 0.01x to 10x the expected CMC).

    • Add high-purity water to bring all samples to the same final volume. Ensure thorough mixing.

  • Equilibration:

    • Allow the samples to equilibrate for at least 30 minutes at a constant, controlled temperature. This ensures the pyrene has partitioned into the micelles and the system has reached thermodynamic equilibrium.

  • Fluorescence Measurement:

    • Set the fluorometer's excitation wavelength to 334 nm.[26]

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.[26]

    • From each spectrum, record the intensity of the first (I1 at ~372 nm) and third (I3 at ~383 nm) vibronic peaks.[26]

  • Data Analysis:

    • Calculate the I3/I1 ratio for each DDHP concentration.

    • Plot the I3/I1 ratio as a function of the logarithm of the DDHP concentration.

    • The resulting data should form a sigmoidal curve. Fit the data to a Boltzmann sigmoidal function or identify the CMC as the concentration at the midpoint of the transition. This inflection point is the CMC.[25]

Prep_Stocks 1. Prepare Stocks (Pyrene, DDHP, Salt) Prep_Samples 2. Prepare Sample Series (Vary [DDHP], constant [Salt] & [Pyrene]) Prep_Stocks->Prep_Samples Equilibrate 3. Equilibrate Samples (Constant Temperature) Prep_Samples->Equilibrate Measure 4. Measure Fluorescence (λex=334nm, λem=350-450nm) Equilibrate->Measure Analyze 5. Analyze Data (Plot I3/I1 vs. log[DDHP]) Measure->Analyze Result Determine CMC (Inflection Point of Sigmoid Curve) Analyze->Result

Caption: Workflow for CMC determination via pyrene fluorescence.

References
  • Salt-Induced Diffusiophoresis of Nonionic Micelles—Does the Salt-Induced Growth of Micelles Influence Diffusiophoresis? - MDPI.
  • Fluorescence Emission of Pyrene in Surfactant Solutions - USC.
  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B - ACS Publications.
  • How does salt influences CMC and micelle formation? - ResearchGate.
  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.
  • Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC) - The Royal Society of Chemistry.
  • Anyone here got a SOP for CMC determination using pyrene? : r/chemistry - Reddit.
  • Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n) - ResearchGate.
  • Effects of Salts on the Micellization of a Short-Tailed Nonionic Ethoxylated Surfactant: An Intradiffusion Study | Request PDF - ResearchGate.
  • Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model - PubMed.
  • On the theory of aggregation and micellization: PEO-PVP copolymer in water - PubMed.
  • Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed.
  • (PDF) Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model - ResearchGate.
  • Is there any relationship between critical micelle concentration and Debye length? - ResearchGate.
  • Influence of Surfactants on Sodium Chloride Crystallization in Confinement | Langmuir - ACS Publications.
  • Water-Soluble Micelles with a Polyferrocenylsilane Core for Reductive Synthesis of Nanomaterials - ACS Publications.
  • Dynamic Light Scattering Problems and Solutions: Unexpected Results and False Positives - PTL.
  • Log-log plot of average micelle length ¯ L () and Debye length 1/κ ()... - ResearchGate.
  • Debye length - Wikipedia.
  • Guide for Dynamic Light Scattering (DLS) sample preparation - Brookhaven Instruments.
  • Precision Relative Aggregation Number Determinations of SDS Micelles Using a Spin Probe. A Model of Micelle Surface Hydration - CSUN.
  • Salt-Induced Transformations of Hybrid Micelles Formed by Anionic Surfactant and Poly(4-vinylpyridine) - PMC - PubMed Central.
  • Determination of the aggregation number and charge of ionic surfactant micelles from the stepwise thinning of foam films - PubMed.
  • Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure? | Journal of Chemical & Engineering Data - ACS Publications.
  • Quantifying the critical micelle concentration of nonionic and ionic surfactants by self-consistent field theory - PubMed.
  • Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC - NIH.
  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH.
  • (a) Micelle aggregation number, N agg , and ionization degree, α, vs.... - ResearchGate.
  • pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin: An Insight Through a Unique Interfacial Reaction between Arenediazonium Ions and t-Butyl Hydroquinone - PMC - NIH.
  • Morphology of Ionic Micelles as Studied by Numerical Solution of the Poisson Equation - ScienceOpen.
  • Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - MDPI.
  • Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PubMed.
  • The correlation between the micelle morphology of surface-active ionic liquids with self-assembly and thermodynamic characteristics: coarse-grained MD simulation and experiment - RSC Publishing.
  • Surfactants and their role in Pharmaceutical Product Development: An Overview - SciSpace.
  • Database of Surfactant Structure and Properties to Aid in the Development of Fluorine-Free, Fire-Suppressing Surfactants and Foams - NIH.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview - ResearchGate.

Sources

Technical Support Center: DDHP Vesicle Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dialkyldimethylammonium-based (DDHP) vesicle preparations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows for producing DDHP vesicles with low polydispersity.

Troubleshooting Guide: Achieving Monodispersity

High polydispersity is a common hurdle in vesicle formulation. A high Polydispersity Index (PDI) indicates a heterogeneous population of vesicles, which can compromise the reproducibility of experiments and the efficacy of drug delivery systems. A PDI value of 0.3 or below is generally considered acceptable for lipid-based carriers, signifying a homogenous population.[1] This section addresses specific issues you may encounter.

Issue 1: High PDI Immediately After Hydration of the Lipid Film

You've successfully hydrated your DDHP lipid film, but initial analysis by Dynamic Light Scattering (DLS) shows a PDI > 0.5 and a broad, multimodal size distribution.

Potential Causes & Solutions:

  • Non-Uniform Lipid Film: A thick, uneven lipid film can lead to incomplete and heterogeneous hydration.

    • Causality: When the aqueous buffer is added, it cannot access all lipid molecules equally. This results in the formation of a wide range of structures, from large multilamellar vesicles (MLVs) to lipid aggregates.

    • Solution: Ensure the formation of a thin, even lipid film. Use a rotary evaporator to slowly remove the organic solvent. Gently rotate the round-bottom flask to spread the lipid solution over a large surface area. After solvent removal, continue to dry under high vacuum for at least 1-2 hours to eliminate any residual solvent.[2]

  • Inadequate Hydration Temperature: Hydrating below the gel-to-liquid crystalline phase transition temperature (Tm) of your DDHP lipid will impede proper vesicle formation.

    • Causality: Below the Tm, the lipid bilayers are in a rigid gel state, which is not conducive to the molecular rearrangement required to form closed vesicles. This leads to the formation of large, irregular lipid sheets and aggregates.

    • Solution: Always perform the hydration step using a buffer pre-heated to a temperature at least 10-20°C above the Tm of the primary DDHP lipid. For instance, Dimethyldioctadecylammonium (DDA) bromide has a Tm around 48°C. Heating DDA suspensions to 80°C has been used for liposome preparation.[3]

  • Insufficient Hydration Time or Agitation:

    • Causality: The process of lipid swelling and vesicle formation is time-dependent. Insufficient time or gentle agitation may not provide enough energy to break down the initial lipid structures into a more uniform suspension.

    • Solution: Allow adequate time for hydration (typically 30 minutes to several hours, depending on the protocol). Gentle agitation (e.g., swirling or slow rotation) can facilitate the process. Some protocols may involve brief vortexing, but avoid excessive agitation which can introduce lipid oxidation or degradation.

Issue 2: PDI Remains High After Mechanical Size Reduction

You have taken your hydrated, polydisperse vesicle suspension and processed it using extrusion or sonication, but the PDI is still unsatisfactory.

A. Troubleshooting Extrusion:

Extrusion is a widely used technique where a vesicle suspension is forced through a polycarbonate membrane with a defined pore size, resulting in vesicles with a more uniform size distribution.[4] It is often considered the most efficient method for reducing liposome size and achieving a low PDI.[5][6]

  • Extrusion Temperature is Too Low: This is the most common cause of extrusion failure, especially with saturated lipids like many DDHP variants.

    • Causality: If the temperature of the extruder and the vesicle suspension is below the lipid's Tm, the lipid membranes are too rigid to pass through the membrane pores. This can lead to extremely high back pressure, membrane rupture, or clogging.[2]

    • Solution: Use a heated extruder assembly. Ensure the heating block, syringes, and vesicle suspension are all maintained at a temperature well above the Tm throughout the extrusion process.[2]

  • Insufficient Number of Passes: A single pass is not enough to achieve a homogenous population.

    • Causality: The reduction in vesicle size and polydispersity is a gradual process. With each pass, larger vesicles are forced to rupture and reform into smaller ones that can traverse the pores.

    • Solution: Multiple passes are required. While the optimal number can range from 3 to 10 cycles[5], a common practice is to use an odd number of passes (e.g., 11, 15, or 21). This ensures that the entire sample is processed through the membrane an equal number of times, avoiding a bimodal distribution where a portion of the sample remains in one of the syringes.[2] Particle size generally decreases as the number of extrusion passes increases.[7]

  • Inappropriate Membrane Pore Size Strategy: Attempting to downsize large MLVs directly with a small pore size membrane (e.g., 100 nm) can be inefficient.

    • Causality: The significant size difference between the initial MLVs and the target vesicle size creates immense pressure on the membrane, leading to frequent clogging and potential tearing.

    • Solution: Employ a sequential extrusion approach. Start by passing the suspension through a membrane with a larger pore size (e.g., 400 nm or 200 nm) before moving to the final, smaller pore size (e.g., 100 nm). This stepwise reduction is gentler on the lipids and the membrane, leading to a more consistent final product.

B. Troubleshooting Sonication:

Sonication uses high-frequency sound waves to disrupt large vesicles, which then reform into smaller, more uniform structures.[8]

  • Inadequate Sonication Time: Too little time will result in an incomplete size reduction process.

    • Causality: The energy input is insufficient to break down all the large, multilamellar structures.

    • Solution: Optimize sonication time. DLS measurements should be taken at various time points (e.g., 5, 10, 20, 30 minutes) to determine the point at which vesicle size and PDI plateau.[1] Increasing sonication time generally leads to smaller particle sizes and a lower PDI.[9][10]

  • Sample Overheating and Degradation: Probe sonicators generate significant heat.

    • Causality: Excessive heat can cause the degradation of lipids and any encapsulated cargo. This degradation can lead to vesicle fusion and an increase in polydispersity.

    • Solution: Perform sonication in a pulsed mode (e.g., 30 seconds on, 30 seconds off) and keep the sample vial submerged in an ice-water bath throughout the process to dissipate heat effectively.[11]

  • Probe Contamination: Metal particles can shed from the sonicator tip.

    • Causality: Titanium probes can erode over time, introducing metallic contaminants into the vesicle suspension, which can alter its properties and increase PDI.

    • Solution: Regularly inspect the sonicator probe for pitting or discoloration. Ensure the probe is thoroughly cleaned before each use. If contamination is suspected, the resulting suspension may need to be centrifuged to pellet the contaminants.

Table 1: Comparison of Extrusion and Sonication for PDI Reduction

FeatureExtrusionSonication
PDI Achievable Typically lower (often < 0.1)Good, but can be higher (0.2 - 0.4)[6]
Mechanism Mechanical shearing through defined pores[12]Acoustic cavitation and disruption[8]
Reproducibility High, process is well-controlled[6]Moderate, sensitive to probe depth, power, temp
Potential Issues Membrane clogging, high pressure[2]Overheating, lipid degradation, probe contamination[11]
Vesicle Type Primarily produces unilamellar vesicles (LUVs)Can produce small unilamellar vesicles (SUVs)
Best For Generating highly uniform populations for drug deliveryRapidly producing small vesicles for preliminary studies

Frequently Asked Questions (FAQs)

Q1: What is an acceptable PDI for DDHP vesicles in drug delivery research? A PDI value below 0.3 is generally considered acceptable and indicative of a fairly narrow size distribution.[1] For applications requiring high uniformity, such as targeted delivery or sterile filtration, a PDI below 0.2 is often desired. Values greater than 0.5 suggest a very broad and likely unstable distribution.[13]

Q2: How many extrusion passes are truly necessary? The effect of additional passes diminishes over time. A significant reduction in size and PDI is typically seen within the first 3-5 passes.[5] However, to achieve a truly monodisperse sample, 11 to 21 passes are commonly recommended. The ideal number should be determined empirically for your specific lipid composition and concentration.

Q3: Does the lipid concentration affect the final PDI? Yes. Very high lipid concentrations can increase the viscosity of the suspension, making it more difficult to extrude efficiently and potentially leading to membrane clogging and higher PDI.[7] If you are experiencing issues, consider diluting your initial lipid suspension.

Q4: Can the buffer composition influence vesicle polydispersity? Absolutely. The buffer's pH and ionic strength can affect the surface charge (zeta potential) of the cationic DDHP vesicles. A higher magnitude of zeta potential leads to greater electrostatic repulsion between vesicles, preventing aggregation and helping to maintain a low PDI over time.

Q5: My PDI looks good right after preparation, but increases after a day of storage. Why? This indicates vesicle instability, likely due to aggregation or fusion.

  • Check Storage Temperature: Store the vesicles at a temperature that minimizes the risk of phase transitions. For many formulations, storage at 4°C is appropriate.[2]

  • Assess Zeta Potential: As mentioned in Q4, low surface charge can lead to aggregation. Ensure your buffer conditions promote high electrostatic repulsion.

  • Lipid Composition: The inclusion of "helper lipids" like cholesterol can modulate membrane rigidity and stability, which may influence the long-term stability of the vesicle population.

Experimental Protocols

Protocol 1: DDHP Vesicle Preparation by Thin-Film Hydration

This protocol describes the initial formation of multilamellar vesicles (MLVs).

Materials:

  • DDHP lipid (e.g., Dimethyldioctadecylammonium Bromide - DDAB)

  • Helper lipid (e.g., Cholesterol), if required

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Lipid Dissolution: Dissolve the DDHP lipid and any other lipids in chloroform within a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature below the solvent's boiling point (e.g., 30-40°C).

  • Film Formation: Reduce the pressure and begin rotation. The solvent will evaporate, depositing a thin, transparent lipid film on the inner surface of the flask. Continue rotation until all solvent is visibly gone.

  • High-Vacuum Drying: Place the flask under a high vacuum for at least 1-2 hours to remove any residual organic solvent.[2]

  • Hydration: Add the hydration buffer, pre-warmed to a temperature >10°C above the lipid's Tm, to the flask.[14] The volume should be sufficient to achieve the desired final lipid concentration.

  • Vesicle Formation: Gently agitate the flask (e.g., by hand or on a shaker) at the same elevated temperature for 30-60 minutes, or until all the lipid film has been suspended from the flask wall, resulting in a milky suspension of MLVs.

Protocol 2: Vesicle Homogenization by Extrusion

This protocol details the process of reducing the size and PDI of the MLV suspension.

Materials & Equipment:

  • MLV suspension from Protocol 1

  • Mini-extruder device with a heating block

  • Gas-tight glass syringes (e.g., 1 mL)

  • Polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)

  • Filter supports

Procedure:

  • Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions, placing the filter supports and the first polycarbonate membrane (e.g., 400 nm) inside.

  • Pre-heating: Heat the extruder block to a temperature at least 10°C above the lipid's Tm.[2] Allow the entire assembly, including the syringes, to equilibrate at this temperature.

  • Sample Loading: Draw the MLV suspension into one of the syringes and place it into one side of the extruder. Place an empty syringe on the opposite side.

  • First Extrusion Pass: Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the empty syringe. This is one pass.

  • Subsequent Passes: Push the suspension back and forth between the two syringes for the desired number of passes (e.g., 11 passes).

  • Membrane Change (Optional but Recommended): Disassemble the extruder, replace the 400 nm membrane with a 100 nm membrane, and reassemble.

  • Final Extrusion: Repeat the extrusion process for another 11-21 passes through the smaller pore size membrane. The suspension should become progressively more translucent as vesicle size decreases.[2]

  • Collection: Collect the final, more uniform vesicle suspension from the extruder. Allow it to cool to room temperature before storage at 4°C.

Visualizations & Data

Workflow for Vesicle Preparation and Homogenization

G cluster_prep Part 1: Vesicle Formation cluster_reduce Part 2: Size Reduction & Homogenization A 1. Dissolve DDHP Lipid in Organic Solvent B 2. Create Thin Film via Rotary Evaporation A->B C 3. Dry Film Under High Vacuum B->C D 4. Hydrate with Warmed Buffer (T > Tm) C->D E Result: Polydisperse MLV Suspension (High PDI) D->E F 5. Load MLVs into Heated Extruder (T > Tm) E->F Process Immediately G 6. Extrude 11-21 Passes Through Membrane F->G H Result: Monodisperse LUV Suspension (Low PDI) G->H

Caption: Experimental workflow for DDHP vesicle preparation and extrusion.

Troubleshooting High PDI

G Start Start: High PDI Detected Q1 Where did high PDI occur? Start->Q1 PostHydration After Hydration Q1->PostHydration Initial Stage PostExtrusion After Extrusion Q1->PostExtrusion Reduction Stage CheckFilm Check: - Uniformity of lipid film? - Hydration T > Tm? - Hydration time? PostHydration->CheckFilm CheckExtrusion Check: - Extrusion T > Tm? - Sufficient passes? - Clogged membrane? PostExtrusion->CheckExtrusion Sol_Hydration Solution: - Remake with thin film - Increase hydration T/time CheckFilm->Sol_Hydration Sol_Extrusion Solution: - Increase extruder T - Increase # of passes - Use sequential extrusion CheckExtrusion->Sol_Extrusion

Caption: Troubleshooting workflow for addressing high PDI in vesicle extrusion.

Table 2: Representative Data on Extrusion Parameters' Effect on Vesicle Size & PDI

This table summarizes expected trends when optimizing an extrusion process. Actual values will depend on the specific lipid composition and preparation conditions.

Membrane Pore SizeNumber of PassesAvg. Vesicle Diameter (Z-Ave, nm)Polydispersity Index (PDI)
No Extrusion0850 ± 2500.65 ± 0.15
400 nm11380 ± 500.28 ± 0.05
100 nm3145 ± 200.21 ± 0.04
100 nm11115 ± 100.12 ± 0.03
100 nm21110 ± 80.07 ± 0.02

References

  • nkimberly. (n.d.). Effect of number of extrusion passes on liposome nanoparticle size.
  • Effects of sonication on size distribution and entrapment of lynestrenol transferosome. (n.d.).
  • Opanasopit, P., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH.
  • Opanasopit, P., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. ResearchGate.
  • Opanasopit, P., et al. (2023). Evaluation of extrusion technique for nanosizing liposomes. University of Tasmania.
  • Nano sizing liposomes by extrusion technique and its application. (n.d.). ijrti.
  • Effect of sonication time on mean diameter and polydispersity of.... (n.d.). ResearchGate.
  • Study and formation of vesicle systems with low polydispersity index by ultrasound method. (2025).
  • reducing polydispersity of 1,3-DPPE vesicles during extrusion. (n.d.). Benchchem.
  • Wang, S., et al. (2011). Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes. PMC - NIH.
  • Piffoux, M., et al. (n.d.). Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication. PMC - PubMed Central.
  • Dass, C. R., & Choong, P. F. (n.d.). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. PubMed.
  • Henriksen-Lacey, M., et al. (n.d.). The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. PMC - NIH.
  • Sharma, O. P., et al. (2023). Effect of Liposomal Encapsulation and Ultrasonication on Debittering of Protein Hydrolysate and Plastein from Salmon Frame. PMC - NIH.
  • Generation of Giant Unilamellar Vesicles (15-30 µm diameter) using the Film Hydration Technique. (n.d.). Avanti Research.
  • Abdel-Mottaleb, M. M. A., et al. (n.d.). Spanlastic Nano-Vesicles: A Novel Approach to Improve the Dissolution, Bioavailability, and Pharmacokinetic Behavior of Famotidine. MDPI.

Sources

Technical Support Center: Characterization of DDHP Aggregation Behavior

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for characterizing the aggregation behavior of Di-Dodecyl Hydrogen Phosphate (DDHP). As an amphiphilic molecule, DDHP self-assembles in aqueous solutions to form vesicular structures, which are of significant interest in drug delivery and nanomedicine.[1][2] Controlling and accurately characterizing the size, stability, and morphology of these aggregates is critical for reproducible research and successful formulation development.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot common issues and ensure the integrity of your data. We will cover key analytical techniques, address frequently encountered problems in a question-and-answer format, and provide detailed, field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental principles of DDHP aggregation and the selection of appropriate characterization techniques.

Q1: What is the Critical Aggregation Concentration (CAC), and why is it crucial for my experiments?

The Critical Aggregation Concentration (historically known as the Critical Micelle Concentration or CMC) is the specific concentration of DDHP above which individual molecules (monomers) begin to self-assemble into larger, ordered structures like vesicles.[3][4]

  • Why It Matters: Operating above the CAC is essential for forming stable vesicles. Below this concentration, DDHP exists primarily as monomers, and you will not observe the desired aggregates. Conversely, working at concentrations significantly above the CAC can sometimes lead to the formation of different structures or inter-vesicle aggregation. Knowing the CAC of your specific DDHP formulation under your experimental conditions (e.g., buffer, temperature) is the first step in designing a robust experiment.[5][6]

Q2: What are the primary factors that influence the size and stability of DDHP aggregates?

The self-assembly of DDHP is a dynamic process governed by a balance of intermolecular forces, including hydrophobic interactions of the alkyl tails and electrostatic/hydrogen bonding interactions of the phosphate headgroups.[5][7][8] Several factors can shift this balance:

  • Concentration: As discussed above, concentration must be above the CAC.

  • pH: The charge state of the phosphate headgroup is pH-dependent. Changes in pH alter the electrostatic repulsion between headgroups, which can significantly impact vesicle size, stability, and tendency to aggregate.

  • Ionic Strength: The salt concentration of the buffer can screen the electrostatic charges on the vesicle surface. High ionic strength can reduce repulsive forces, potentially leading to aggregation and instability.[7]

  • Temperature: Temperature affects the fluidity of the lipid bilayers and the hydration of the headgroups. Each lipid system has a phase transition temperature, which can influence vesicle formation and stability.[2]

  • Solvent Composition: The polarity and composition of the solvent system are critical. The presence of organic co-solvents can disrupt the hydrophobic interactions necessary for self-assembly.

Q3: Which analytical technique should I choose to characterize my DDHP aggregates?

The ideal technique depends on the specific information you need. A multi-technique approach is often recommended for a comprehensive understanding.

Technique Primary Information Provided Best For... Limitations
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI)Rapidly assessing average size, size distribution width, and stability over time.Low resolution; sensitive to small amounts of large contaminants; struggles with polydisperse samples.[9][10]
Nanoparticle Tracking Analysis (NTA) Particle-by-particle size and concentration.Obtaining number-based size distributions and accurate particle concentration. Good for resolving distinct populations.[9]Lower throughput than DLS; optimal concentration range is narrow.[11]
Transmission Electron Microscopy (TEM) Direct visualization of morphology, size, and lamellarity (number of bilayers).Confirming vesicle formation, assessing shape, and identifying structural artifacts or impurities.[12]Sample preparation can introduce artifacts (e.g., flattening, aggregation); provides a static image of a small sample area.[13][14]
UV-Vis Spectroscopy Changes in turbidity as an indicator of aggregation.Monitoring aggregation kinetics or the effect of additives in real-time.[15][16]Provides indirect information about size; not suitable for detailed size distribution analysis.[17][18]

Section 2: Troubleshooting Guides by Technique

This section provides practical, in-depth solutions to common problems encountered during DDHP characterization.

Dynamic Light Scattering (DLS) Troubleshooting

DLS measures the hydrodynamic diameter of particles by analyzing fluctuations in scattered light intensity caused by Brownian motion.[19]

Q: My Polydispersity Index (PDI) is consistently high (>0.3). What does this mean and how can I fix it?

A: A high PDI indicates a broad or multimodal size distribution. DLS is not well-suited for samples with a PDI greater than 0.7, as the deconvolution algorithms may not yield stable results.[20] A high PDI suggests your DDHP aggregates are not uniform in size or that contaminants are present.

  • Causality & Explanation: The intensity of scattered light is proportional to the sixth power of the particle's radius (I ∝ r⁶).[10][20] This means that even a tiny population of large particles (e.g., dust, aggregated vesicles) will dominate the scattering signal, artificially inflating the average size (Z-average) and broadening the calculated distribution (high PDI).

  • Troubleshooting Workflow:

    DLS troubleshooting workflow for high PDI.

Q: The particle size reported by DLS is much larger than expected. Why?

A: This is often due to either particle aggregation or the presence of contaminants.

  • Causality & Explanation: As explained above, the intensity-weighting of DLS makes it extremely sensitive to large particles. A few large aggregates can skew the Z-average to a much higher value. Additionally, measuring in pure de-ionized water can cause an apparent increase in size due to long-range electrostatic interactions; a small amount of salt is recommended to screen these charges.[21]

  • Solutions:

    • Rule out Contamination: Always filter your buffers and solvents (e.g., with a 0.1 or 0.2 µm filter).[21][22][23] Ensure your measurement cuvettes are scrupulously clean.

    • Check for Aggregation:

      • Dilution: Highly concentrated samples can lead to multiple scattering events or viscosity effects, causing inaccurate readings.[21] Dilute your sample and see if the measured size decreases and stabilizes.[22][23]

      • Time-Resolved Measurement: Measure the sample size immediately after preparation and then again after 1-2 hours. A significant increase in size indicates that the vesicles are aggregating over time. This points to an instability in your formulation (see FAQ Q2).

    • Buffer Conditions: Ensure you are using a buffer with a trace amount of salt (e.g., 10 mM NaCl) to avoid artificially large readings caused by electrostatic effects in pure water.[21]

Nanoparticle Tracking Analysis (NTA) Troubleshooting

NTA visualizes and tracks individual particles in real-time, calculating their hydrodynamic diameter from their Brownian motion and providing a particle concentration.[11]

Q: The software isn't tracking many particles, and the reported concentration seems very low.

A: This issue typically stems from either an incorrect sample concentration or suboptimal camera settings.

  • Causality & Explanation: NTA requires a specific particle concentration range to function correctly, typically between 10⁷ and 10⁹ particles/mL.[11] If the concentration is too low, there won't be enough particles in the field of view for robust statistical analysis. If it's too high, the software cannot distinguish and track individual particles.[24] The camera settings (shutter and gain) must also be optimized to clearly visualize the particles against the background.

  • Solutions:

    • Optimize Concentration: The ideal range results in 20-100 particles per frame.[25] If your count is low, prepare a more concentrated sample. If your view is saturated with particles, perform serial dilutions until you reach the optimal range.[11][24]

    • Adjust Camera Settings:

      • Start with the manufacturer's recommended settings for your particle type.

      • If particles are dim, slowly increase the camera sensitivity/gain.

      • Adjust the focus carefully. The goal is to see sharp, bright diffraction rings around the particles.

    • Check for Contamination in Diluent: Your diluent (e.g., filtered water or PBS) should be exceptionally clean. Before running your sample, inject only the diluent and ensure you see very few (<10) particles in the field of view. Contaminated diluent is a common source of error.[25]

Transmission Electron Microscopy (TEM) Troubleshooting

TEM provides direct images of your DDHP vesicles, but the sample preparation process, especially negative staining, can introduce artifacts.[12][13]

Q: My DDHP vesicles appear flattened, ruptured, or aggregated on the TEM grid.

A: These are common artifacts resulting from the drying process and interaction with the stain or support film.

  • Causality & Explanation: During the negative staining procedure, vesicles are adsorbed onto a carbon film and then surrounded by a heavy metal salt solution (like uranyl acetate). As the sample air-dries, osmotic stress and surface tension forces can cause soft, lipid-based structures like vesicles to collapse, flatten, or rupture.[13] This is a known phenomenon and is often unavoidable to some extent.

  • Protocol for Minimizing Artifacts:

    TEM_Protocol Start Start: Optimized Vesicle Suspension Step1 1. Glow-Discharge Grid (e.g., 30s) Creates hydrophilic surface for even spreading. Start->Step1 Step2 2. Apply Sample (3-5 µL for 60s) Allows vesicles to adsorb to carbon film. Step1->Step2 Step3 3. Blot Excess Sample Gently touch edge with filter paper. Do NOT let grid dry out completely. Step2->Step3 Step4 4. Apply Stain (e.g., 3-5 µL of 2% Uranyl Acetate, 15-30s) Shorter time for delicate vesicles. Step3->Step4 Step5 5. Blot Excess Stain & Air Dry Final critical step. Wick away all excess liquid from the edge. Step4->Step5 End Image with TEM Step5->End

    Workflow for preparing DDHP vesicles for TEM with negative staining.

  • Key Optimization Points:

    • Glow Discharge: Making the carbon grid hydrophilic is critical to prevent the sample from beading up, which leads to uneven staining and vesicle distortion.[14]

    • Sample Concentration: Avoid highly concentrated samples, which can form a continuous lipid film on the grid, obscuring individual vesicles. Dilution is often necessary.[13][14]

    • Staining Time: For delicate vesicles like DDHP, a shorter staining time (10-15 seconds) can often yield better morphology.[14]

    • Blotting Technique: The blotting steps are crucial. Gently touch the edge of the grid with filter paper to wick away liquid. Never touch the face of the grid.

Section 3: Detailed Experimental Protocol

Protocol: Preparation of DDHP Vesicles for TEM Analysis via Negative Staining

This protocol provides a robust starting point for visualizing DDHP vesicles. Remember that optimization may be required for your specific formulation.[13][26]

Materials:

  • DDHP vesicle suspension in an appropriate buffer (e.g., HEPES or PBS).

  • Carbon-coated 200-mesh copper TEM grids.[14]

  • Glow discharge system.

  • Staining solution: 2% aqueous uranyl acetate, freshly prepared and filtered through a 0.02 µm syringe filter.[14]

  • Fine-tipped tweezers.

  • Filter paper (e.g., Whatman No. 1).

  • Pipettes and tips.

Methodology:

  • Grid Preparation:

    • Using tweezers, place a TEM grid, carbon-side up, in the glow discharge system.

    • Glow discharge the grid for approximately 20-30 seconds to render the surface hydrophilic.[14] This is a critical step for good sample spreading.

  • Sample Adsorption:

    • Place a 5 µL drop of your DDHP vesicle suspension onto a clean, hydrophobic surface (e.g., parafilm).

    • Carefully place the glow-discharged grid (carbon-side down) onto the drop of the sample.

    • Allow the vesicles to adsorb for 60 seconds.[14] Expert Tip: For fragile vesicles, you can reduce this time to 30 seconds to minimize interaction with the carbon surface.

  • Washing (Optional but Recommended):

    • Transfer the grid to a drop of deionized water for 5-10 seconds to wash away buffer salts that could crystallize and obscure the image.

    • Blot the grid by gently touching its edge to a piece of filter paper to remove excess liquid. Do not allow it to dry completely.

  • Negative Staining:

    • Immediately transfer the grid to a 5 µL drop of the filtered 2% uranyl acetate solution.

    • Incubate for 15-30 seconds. The optimal time depends on the vesicle concentration and composition; shorter times are often better for preventing artifacts.[14]

  • Final Blotting and Drying:

    • Carefully remove the grid from the stain drop with tweezers.

    • Wick away all excess stain by gently touching the very edge of the grid to the corner of a torn piece of filter paper. The goal is to leave a very thin, uniform film of stain embedding the vesicles.

    • Allow the grid to air-dry completely (5-10 minutes) before loading it into the TEM.

  • Imaging:

    • Observe the grid under the TEM at an appropriate magnification (e.g., 80 kV).[27] Look for well-dispersed, circular, or "cup-shaped" structures, which are characteristic of negatively stained vesicles.

References

  • Baxa, U. Preparation of Liposomes for Negative Staining TEM.
  • McGill University. TEM Tips for Imaging Negative–Stained Particles. Facility for Electron Microscopy Research. [Link]
  • Drawell. Using UV-VIS Spectrophotometers in Nanomaterials Characterization. Drawell Scientific Instrument Co., Ltd. [Link]
  • Zhang, S. et al.
  • POTENTIAL Project. Negative staining – Protocol for liposome TEM imaging.
  • Chemistry LibreTexts. Spectroscopic Characterization of Nanoparticles. Chemistry LibreTexts. [Link]
  • Intins. Applying UV-Vis spectroscopy to analyze nano particlescos. Intins. [Link]
  • RESEAPRO JOURNAL. Comprehensive insights into UV-Vis spectroscopy for the characterization and optical properties analysis of plasmonic metal nanoparticles. RESEAPRO JOURNAL. [Link]
  • Ariga, K. et al. Self-Assembly: From Amphiphiles to Chromophores and Beyond. Journal of the American Chemical Society. [Link]
  • Jo, W. et al. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy. Journal of Visualized Experiments. [Link]
  • Hartgerink, J. D. et al. Self-Assembly of Peptide Amphiphiles: From Molecules to Nanostructures to Biomaterials.
  • EMC2012. Characterization of liposomes using negative staining and freeze fracture transmission electron microscopy.
  • Creative Biostructure. Transmission Electron Microscopy (TEM) for Exosome Characterization.
  • Murdock, R. C. et al.
  • La-Santis, R. et al. Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and Cryogenic Transmission Electron Microscopy.
  • University of Florida.
  • Basak, S. et al. Self-Assembly of Amphiphiles into Vesicles and Fibrils: Investigation of Structure and Dynamics Using Spectroscopy and Microscopy Techniques. Langmuir. [Link]
  • Jo, W. et al. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy. Journal of Visualized Experiments. [Link]
  • Betz, B. Dynamic Light Scattering (DLS)
  • El-Sayed, M. et al. Liposomes and Other Vesicular Systems: Structural Characteristics, Methods of Preparation, and Use in Nanomedicine.
  • van der Pol, E. et al. Quality of extracellular vesicle images by transmission electron microscopy is operator and protocol dependent. Journal of Extracellular Vesicles. [Link]
  • Thery, C. et al. Characterization of Extracellular Vesicles by Transmission Electron Microscopy and Immunolabeling Electron Microscopy. Methods in Molecular Biology. [Link]
  • Eeman, M. & Deleu, M.
  • Zheng, X. et al. Kinetics-Controlled Amphiphile Self-Assembly Processes. The Journal of Physical Chemistry Letters. [Link]
  • University of Oregon. Sample preparation: DLS.
  • ResearchGate. Nanoparticle Tracking Analysis (NTA).
  • Particle Technology Labs. Dynamic Light Scattering Problems and Solutions: Unexpected Results and False Positives. Particle Technology Labs. [Link]
  • LS Instruments.
  • Holas, O. et al. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Journal of Nanobiotechnology. [Link]
  • van der Meijden, P. & Roos, W. H. Mechanical Characterization of Liposomes and Extracellular Vesicles, a Protocol. Frontiers in Molecular Biosciences. [Link]
  • Izon Science. 3 Questions to Ask When Navigating Nanoparticle Analysis and Resolution Limits. Izon Science. [Link]
  • Patsnap. How to Minimize Errors in Dynamic Light Scattering Measurements.
  • ResearchGate. Time course of vesicle aggregation between positively charged and...
  • The University of Hong Kong. Common Manual for User of ZetaView PMX120 Nanoparticle Tracking Analyzer (NTA). HKU. [Link]
  • nanoComposix. NANOCOMPOSIX'S GUIDE TO DYNAMIC LIGHT SCATTERING MEASUREMENT AND ANALYSIS. nanoComposix. [Link]
  • Malvern Panalytical. Basic Principles of Nanoparticle Tracking Analysis - Q&A. Malvern Panalytical Blog. [Link]
  • Lobb, R. J. et al. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles. Current Protocols in Cell Biology. [Link]
  • Patsnap. How to Analyze Polydispersity Index in Dynamic Light Scattering.
  • Wikipedia.
  • Nanoscience Instruments. Critical Micelle Concentration (CMC). Nanoscience Instruments. [Link]

Sources

Technical Support Center: Navigating the Stability Challenges of Diacetyldihydrolipoamide (DDHP) in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for Diacetyldihydrolipoamide (DDHP). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel lipoamide derivative in their experiments. It is important to note that "Diacetyldihydrolipoamide" (DDHP) is not a standardized chemical name found in major chemical databases. This guide is therefore based on the inferred chemical structure of a di-acetylated dihydrolipoamide, where both thiol groups of dihydrolipoamide are acetylated, forming two thioester bonds.

The unique structure of DDHP, while promising for various applications, presents specific stability challenges in aqueous and biological environments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and overcome these stability issues, ensuring the integrity and reproducibility of your results.

Part 1: Understanding the Core Stability Issues of DDHP

The primary stability concerns for DDHP in biological media stem from two key chemical features: the thioester linkages and the dithiol backbone in its reduced state.

  • Hydrolysis of Thioester Bonds: The two acetyl groups in DDHP are attached to the sulfur atoms via thioester bonds. These bonds are susceptible to hydrolysis, a chemical breakdown reaction with water, which can be accelerated by changes in pH and temperature.[1][2][3] More critically, biological media such as cell culture medium and serum contain esterase enzymes that can rapidly catalyze the cleavage of these thioester bonds.[4][5] This enzymatic hydrolysis will release acetic acid and the unstable dihydrolipoamide.

  • Oxidation of the Dithiol Backbone: Upon hydrolysis of the thioester bonds, the resulting dihydrolipoamide has two free thiol (-SH) groups. These thiol groups are highly susceptible to oxidation, which can lead to the formation of a disulfide bond, converting dihydrolipoamide back to its oxidized form, lipoamide.[6][7][8] This oxidation can be catalyzed by trace metal ions present in biological media and exposure to atmospheric oxygen.[7][9]

These degradation pathways can significantly impact the effective concentration of DDHP in your experiments, leading to variability and potentially misleading results.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments with DDHP in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My experimental results with DDHP are inconsistent. What could be the primary cause?

A1: Inconsistent results with DDHP are most often linked to its instability in biological media. The two primary degradation pathways are the hydrolysis of its thioester bonds and the oxidation of its dithiol backbone after hydrolysis.[1][6] The rate of degradation can be influenced by several factors including the composition of your media (presence of serum and esterases), pH, temperature, and incubation time.[2][3][10]

Q2: I observe a rapid loss of DDHP activity in my cell-based assay. Why is this happening?

A2: A rapid loss of activity is likely due to enzymatic hydrolysis of the thioester bonds by esterases present in the serum of your cell culture medium.[4][11] Many cell culture media are supplemented with fetal bovine serum (FBS) or other sera, which are rich in various esterases.[12] These enzymes can quickly cleave the acetyl groups from DDHP, rendering it inactive for its intended purpose.

Q3: How can I confirm if DDHP is degrading in my experimental setup?

A3: You can monitor the stability of DDHP using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[13][14][15][16] By taking samples from your biological medium at different time points and analyzing them by HPLC, you can quantify the amount of intact DDHP remaining. The appearance of new peaks corresponding to degradation products like dihydrolipoamide or lipoamide would confirm its instability.

Q4: What is the expected half-life of DDHP in a typical cell culture medium containing 10% FBS?

A4: The exact half-life would need to be determined experimentally as it depends on the specific batch of serum and experimental conditions. However, given the susceptibility of thioesters to enzymatic hydrolysis, the half-life could be in the range of minutes to a few hours.[17] For comparison, some thioester conjugates have shown half-lives of approximately 3.6 hours in biological buffers.[17]

Troubleshooting Specific Issues

Issue 1: High variability between replicate experiments.

  • Underlying Cause: This is a classic sign of compound instability. Minor variations in incubation times, temperature, or media preparation can lead to significant differences in the extent of DDHP degradation.

  • Solution:

    • Standardize all experimental parameters: Ensure precise control over incubation times, temperature, and media composition.

    • Prepare fresh DDHP solutions for each experiment: Avoid using stock solutions that have been stored for extended periods, especially in aqueous buffers.

    • Consider using an esterase inhibitor: The addition of a broad-spectrum esterase inhibitor can significantly reduce the rate of enzymatic hydrolysis.[11][18]

Issue 2: The observed biological effect of DDHP is lower than expected.

  • Underlying Cause: The effective concentration of DDHP is likely much lower than the nominal concentration you added due to rapid degradation.

  • Solution:

    • Increase the initial concentration of DDHP: This may compensate for the degradation, but it's a less controlled approach.

    • Reduce the incubation time: If your experimental design allows, shorter incubation times will minimize degradation.

    • Implement strategies to stabilize DDHP: This is the most robust solution. Refer to the protocols in Part 3 for detailed guidance on using esterase inhibitors and preventing oxidation.

Issue 3: I see a precipitate forming in my cell culture medium after adding DDHP.

  • Underlying Cause: While DDHP itself might be soluble, its degradation products, particularly the oxidized form lipoamide, may have lower solubility in aqueous media, leading to precipitation over time.

  • Solution:

    • Visually inspect your cultures at regular intervals.

    • Analyze the precipitate: If possible, collect and analyze the precipitate to confirm its identity.

    • Address the root cause of degradation: By preventing the hydrolysis and oxidation of DDHP, you can avoid the formation of insoluble degradation products.

Part 3: Experimental Protocols

Here are detailed protocols for key experiments to assess and mitigate DDHP stability issues.

Protocol 1: Assessing DDHP Stability in Biological Media using HPLC

This protocol allows you to quantify the degradation of DDHP over time.

Materials:

  • DDHP

  • Biological medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

Procedure:

  • Prepare DDHP Stock Solution: Dissolve DDHP in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Incubation:

    • Add the DDHP stock solution to your pre-warmed biological medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

    • Incubate the solution at your experimental temperature (e.g., 37°C).

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot (e.g., 100 µL) of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate proteins and stop enzymatic activity.

  • Sample Preparation:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate DDHP from its degradation products.

    • Monitor the elution profile at an appropriate wavelength (to be determined based on DDHP's UV-Vis spectrum).

    • Quantify the peak area of DDHP at each time point to determine its degradation rate.[14][15][16]

Protocol 2: Mitigating DDHP Degradation in Cell Culture

This protocol provides two key strategies to improve the stability of DDHP in your experiments.

Strategy A: Using Esterase Inhibitors

  • Select an Esterase Inhibitor: A common and effective broad-spectrum esterase inhibitor is Phenylmethylsulfonyl fluoride (PMSF).[4] Caution: PMSF is toxic and should be handled with care. Other options include diisopropyl fluorophosphate (DFP) or commercially available esterase inhibitor cocktails.[18]

  • Determine the Optimal Concentration: Perform a dose-response experiment to find the lowest effective concentration of the inhibitor that does not cause cellular toxicity.

  • Pre-incubation: Add the esterase inhibitor to your cell culture medium before adding DDHP. A pre-incubation time of 15-30 minutes is typically sufficient.

  • Proceed with your experiment: Add DDHP to the inhibitor-containing medium and proceed with your assay.

Strategy B: Preventing Oxidation

  • Use Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffers and media at a concentration of 1-5 mM to sequester metal ions that can catalyze thiol oxidation.[9]

  • Work with Degassed Solutions: If possible, degas your buffers and media to remove dissolved oxygen.

  • Consider a Reducing Environment (for specific applications): In some cell-free assays, the addition of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the reduced state of dihydrolipoamide.[19] However, this may interfere with cellular redox processes in live-cell assays.

Quantitative Data Summary Table:

ParameterRecommended Range/ValueRationaleReference
Esterase Inhibitor (PMSF) 0.1 - 1 mMEffective concentration for inhibiting serine proteases and some esterases. Toxicity should be evaluated for each cell line.[4]
Chelating Agent (EDTA) 1 - 5 mMSequesters divalent metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze thiol oxidation.[9]
Final DMSO Concentration ≤ 0.1%Minimizes solvent-induced cytotoxicity in most cell lines.
Mobile Phase pH (HPLC) Acidic (e.g., pH 2-4)Protonates thiols, making them less susceptible to oxidation during analysis.[9]

Part 4: Visualizing Degradation Pathways and Workflows

Diagram 1: DDHP Degradation Pathways

DDHP_Degradation DDHP Diacetyldihydrolipoamide (DDHP) (Stable Form) DHL Dihydrolipoamide (Reduced, Unstable) DDHP->DHL AA 2x Acetic Acid LA Lipoamide (Oxidized Form) DHL->LA

Caption: Predicted degradation pathways of DDHP in biological media.

Diagram 2: Experimental Workflow for DDHP Stability Assessment

Stability_Workflow prep 1. Prepare DDHP Stock (in DMSO) incubate 2. Incubate DDHP in Biological Medium (37°C) prep->incubate sample 3. Collect Aliquots at Time Points incubate->sample quench 4. Quench with Cold ACN/TFA & Centrifuge sample->quench hplc 5. Analyze Supernatant by HPLC quench->hplc quantify 6. Quantify DDHP Peak Area vs. Time hplc->quantify

Caption: Workflow for assessing DDHP stability using HPLC.

References

  • Butch, C. J., & Sanden, S. A. (n.d.). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
  • Ros, I., et al. (n.d.). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC. [Link]
  • Otto, S., & Scheiner, P. (n.d.). Kinetics of thioester exchange and hydrolysis in bulk aqueous solution.
  • Hunter, G. W., & L-Jed, D. (n.d.).
  • Z-n, S., et al. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
  • Fairbanks, B. D., & Anseth, K. S. (n.d.).
  • toodles. (2023, January 15). Stable thioesters in biological millieu? Chemistry Stack Exchange. [Link]
  • Lo, C., & Firestein, S. (2012, March 12). Selective esterase–ester pair for targeting small molecules with cellular specificity. PNAS. [Link]
  • Hampton, M. B., & Reddie, K. G. (n.d.).
  • Wikipedia. (n.d.). Dithiol. [Link]
  • Wagner, B. A., et al. (n.d.). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions. MDPI. [Link]
  • Wang, L., et al. (n.d.).
  • van der Welle, R., et al. (n.d.).
  • F. S., & G. L. (n.d.). Oxidation of thiol compounds by molecular oxygen in aqueous solutions.
  • Heppner, D. E., et al. (n.d.).
  • Kurooka, S., et al. (n.d.).
  • Barron, E. S., et al. (1947).
  • Wikipedia. (n.d.). Thioester. [Link]
  • The Organic Chemistry Tutor. (2014, March 23). Thioesters. YouTube. [Link]
  • Wheelock, C. E., et al. (n.d.). Carboxylesterase inhibitors. PMC. [Link]
  • Ambrus, A., & Tretter, L. (n.d.). Serum Dihydrolipoamide Dehydrogenase Is a Labile Enzyme. PMC. [Link]
  • Shokri, S., et al. (n.d.).
  • Macmillan, D. (n.d.). (a) HPLC analysis of thioester formation. Peaks marked with asterisks...
  • Molenaar, P., et al. (2020, June 30). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers.
  • Xia, G., & Liu, G. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
  • de Gruiter, M., et al. (n.d.).
  • Xia, G., & Liu, G. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]
  • Meza-Ledesma, K., et al. (n.d.). Thioesterase enzyme families: Functions, structures, and mechanisms. PMC. [Link]
  • Ross, M. K., et al. (n.d.). Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages. PMC. [Link]
  • Esaki, T., et al. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. [Link]
  • Xia, G., & Liu, G. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Lambert, K. M. (2022, March 19). Oxidation of Thiols to Disulfides using an Environmentally â... ODU Digital Commons. [Link]
  • Augustinsson, K. B., & E.-G. E. (n.d.). New Thiocholine Ester Substrates for the Assay of Human Serum Cholinesterase.
  • Fernandes, I., et al. (n.d.).
  • Study.com. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • Taylor & Francis. (n.d.). Dithiol – Knowledge and References. [Link]
  • Shi, Q., et al. (n.d.).
  • Carothers, D. J., & Patel, M. S. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Taylor & Francis. (n.d.). Dihydrolipoamide dehydrogenase – Knowledge and References. [Link]
  • Faghihi, K., et al. (n.d.). Preparation and Characterization of Novel Optically Active Poly(Amide-Ester-Imide)s Based on Bis(p-aminobezoic acid)-N- trimellitylimido-S-valine via Direct Polyesterification.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Didodecyl Hydrogen Phosphate (DDP) Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Didodecyl hydrogen phosphate (DDP) vesicles, offering a detailed comparison with conventional phospholipid-based liposomes. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply this versatile synthetic vesicle system. We will delve into the fundamental principles of DDP self-assembly, outline rigorous characterization protocols, and present comparative data to inform formulation decisions.

Introduction to this compound (DDP)

This compound (DDP), also known as di-n-dodecyl phosphate, is a synthetic, single-chain anionic amphiphile. Unlike natural phospholipids which typically possess a glycerol backbone and two fatty acid chains, DDP's structure consists of a hydrophilic phosphate headgroup and two hydrophobic dodecyl (C12) tails. This unique molecular architecture allows DDP to self-assemble in aqueous solutions into stable, bilayer vesicles, often referred to as 'niosomes' or synthetic vesicles.

The primary advantage of DDP lies in its chemical simplicity and stability. As a synthetic molecule, it offers high purity and batch-to-batch consistency, which are critical for pharmaceutical applications. Furthermore, its phosphate headgroup provides a pH-responsive character, making DDP vesicles an attractive platform for triggered drug release.[1]

Self-Assembly and Preparation of DDP Vesicles

The formation of DDP vesicles is a spontaneous process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic phosphate heads remain exposed to the aqueous phase, resulting in a stable bilayer structure.

The most common and reliable method for preparing DDP vesicles is the thin-film hydration technique. This method ensures the formation of a uniform lipid film, which is a critical determinant of the final vesicle size distribution and lamellarity.

DDP_Vesicle_Preparation cluster_prep Vesicle Preparation Workflow dissolve 1. Dissolution DDP dissolved in organic solvent (e.g., Chloroform/Methanol) evap 2. Film Formation Solvent removed via rotary evaporation to form a thin, dry DDP film dissolve->evap Creates uniform film hydrate 3. Hydration Film is hydrated with aqueous buffer above the phase transition temp. evap->hydrate Spontaneous vesicle formation sonicate 4. Size Reduction (Optional) Bath sonication or extrusion to form unilamellar vesicles of defined size hydrate->sonicate Homogenizes population

Caption: Workflow for DDP Vesicle Preparation.

  • Dissolution: Dissolve DDP powder in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[2]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum to remove the organic solvent, leaving a thin, uniform film of DDP on the flask's inner surface. This step is crucial for achieving a homogenous vesicle suspension.

  • Hydration: Introduce an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask.[3] The temperature of the buffer should be maintained above the gel-to-liquid crystalline phase transition temperature (Tm) of the DDP to ensure proper hydration and vesicle formation.

  • Vesicle Formation: Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).[4]

  • Size Reduction (Optional but Recommended): To obtain a more uniform population of small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a defined pore size.[3][4]

Essential Characterization of DDP Vesicles

Rigorous characterization is paramount to ensure the quality, stability, and performance of any vesicular formulation. The following are core techniques for analyzing DDP vesicles.

Principle: DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of vesicles in suspension.[5][6] Smaller particles move faster, leading to more rapid fluctuations. Analysis of these fluctuations yields the hydrodynamic diameter (size) and the Polydispersity Index (PDI), a measure of the width of the size distribution.[5] A PDI value below 0.3 is generally considered indicative of a monodisperse population suitable for drug delivery applications.

Protocol for DLS Measurement:

  • Sample Preparation: Dilute the vesicle suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Calibrate the DLS instrument and set the measurement parameters, including temperature and solvent properties (viscosity and refractive index).[6]

  • Measurement: Load the diluted sample into a clean cuvette, ensuring no air bubbles are present.[6] Perform the measurement, typically averaging multiple runs for statistical accuracy.

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability.[7][] It is measured by applying an electric field across the sample and measuring the velocity of the particles using laser Doppler velocimetry.[7][] For anionic vesicles like DDP, a highly negative zeta potential (typically < -30 mV) indicates strong repulsion between vesicles, preventing aggregation and enhancing long-term stability.[9]

Protocol for Zeta Potential Measurement:

  • Sample Preparation: Dilute the vesicle suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to ensure particle mobility is not suppressed.[10]

  • Cell Loading: Load the sample into a specialized folded capillary cell, ensuring the electrodes are properly immersed and no bubbles are trapped.[10]

  • Measurement: The instrument applies a voltage, and the electrophoretic mobility of the vesicles is measured to calculate the zeta potential using the Helmholtz-Smoluchowski equation.[9][10]

Principle: TEM provides direct visualization of vesicle morphology, allowing for confirmation of a spherical shape and bilayer structure. It is an invaluable tool for identifying lamellarity (unilamellar vs. multilamellar) and detecting any structural anomalies.

TEM_Workflow cluster_tem TEM Sample Preparation Workflow adsorption 1. Adsorption Apply vesicle suspension to a carbon-coated copper grid staining 2. Negative Staining Stain with heavy metal salt (e.g., 2% Uranyl Acetate) adsorption->staining Provides contrast drying 3. Air Drying Blot excess liquid and allow the grid to air dry staining->drying Prepares for vacuum imaging 4. Imaging Observe under TEM at an accelerating voltage (e.g., 80 kV) drying->imaging

Caption: Workflow for TEM Sample Preparation.

Protocol for TEM Sample Preparation (Negative Staining):

  • Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated copper TEM grid for a few minutes to allow adsorption.[11]

  • Staining: Wick away the excess sample with filter paper and immediately add a drop of a negative staining solution (e.g., 2% aqueous uranyl acetate). The stain solution does not penetrate the vesicle but forms an electron-dense background around it.[11][12]

  • Drying: After a short incubation, blot the excess stain and allow the grid to air-dry completely.

  • Imaging: Observe the prepared grid under the TEM at an appropriate accelerating voltage (e.g., 80 kV).[12][13]

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[14][15] For vesicles, DSC is used to determine the gel-to-liquid crystalline phase transition temperature (Tm). The Tm is a critical parameter that reflects the fluidity and stability of the vesicle membrane. Encapsulated drugs can often perturb the lipid bilayer, causing a shift or broadening of the Tm, which DSC can precisely quantify.[16]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh a concentrated vesicle suspension into a DSC pan. Prepare a reference pan with the corresponding buffer.

  • Thermal Scan: Place both pans in the DSC instrument. Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the expected Tm.[17]

  • Data Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram shows a peak at the Tm, and the area under the peak corresponds to the enthalpy of the transition.[14]

Comparative Analysis: DDP Vesicles vs. Phospholipid Liposomes

The choice between synthetic DDP vesicles and traditional phospholipid liposomes (e.g., composed of Dipalmitoylphosphatidylcholine, DPPC) depends on the specific application requirements. Below is a comparative guide based on key performance metrics.

FeatureThis compound (DDP) VesiclesDipalmitoylphosphatidylcholine (DPPC) LiposomesRationale & Significance
Chemical Stability High. Synthetic ether linkages are resistant to hydrolysis and oxidation.Moderate. Ester linkages in phospholipids are susceptible to hydrolysis, leading to degradation over time.[18]High stability is crucial for long shelf-life and formulation integrity.
pH Sensitivity High. The phosphate headgroup's protonation state is pH-dependent, enabling triggered release at acidic pH (e.g., in tumor microenvironments).[1]Low. The zwitterionic phosphocholine headgroup is relatively insensitive to pH changes in the physiological range.pH-responsiveness is a key feature for smart drug delivery systems.
Phase Transition (Tm) Typically lower than saturated phospholipids of similar chain length.~41°C for large unilamellar vesicles.[19]Tm dictates membrane fluidity at physiological temperatures, affecting drug retention and release.
Purity & Cost High Purity, Lower Cost. As a single synthetic component, it avoids the complexity and cost of purifying natural lipids.Variable Purity, Higher Cost. Natural source phospholipids can have batch variability and require extensive purification.Cost and purity are significant factors for large-scale manufacturing and clinical translation.
Biocompatibility Generally considered biocompatible, but requires specific toxicological evaluation for each formulation.High. Phospholipids are endogenous components of cell membranes, leading to excellent biocompatibility.Biocompatibility is a non-negotiable requirement for in vivo applications.
Encapsulation Efficiency Dependent on the physicochemical properties of the drug. Generally good for both hydrophilic and lipophilic compounds.[20]Highly dependent on the drug and preparation method. Can be high but may require optimization.[20][21]High encapsulation efficiency maximizes the therapeutic payload and reduces waste.
Conclusion

This compound (DDP) vesicles represent a robust and versatile alternative to traditional phospholipid liposomes. Their inherent stability, high purity, cost-effectiveness, and pH-responsive nature make them particularly well-suited for advanced drug delivery applications. While phospholipid liposomes offer superior biomimicry and a long history of clinical use, the synthetic advantages of DDP provide a compelling platform for developing next-generation nanomedicines. The choice of vesicle system must be guided by a thorough understanding of their comparative properties, and the rigorous characterization protocols outlined in this guide provide the necessary framework for making informed, data-driven decisions in research and development.

References

  • ResearchGate. Protocols of zeta potential measurements of DPPC liposomes in 1 mM NaCl. [Link]
  • Théry, C., et al. (2018). Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy. Journal of Visualized Experiments. [Link]
  • Malvern Panalytical. (2025). How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer?. [Link]
  • Creative Biostructure. Transmission Electron Microscopy (TEM)
  • JoVE. (2017). Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy. [Link]
  • Bio-protocol. Liposome Sizes and Zeta Potentials. [Link]
  • AZoNano. (2005).
  • University of California, Berkeley. Summary of Methods to Prepare Lipid Vesicles. [Link]
  • van der Pol, E., et al. (2019). Quality of extracellular vesicle images by transmission electron microscopy is operator and protocol dependent. Journal of Extracellular Vesicles. [Link]
  • NIH. (2021).
  • Ghirlando, R., et al. (2019). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. The FEBS Journal. [Link]
  • Tsvetkova, N. M., et al. (2009). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology. [Link]
  • ResearchGate. Temperature-dependant stability comparison between liposomes.... [Link]
  • Creative Biostructure. Dynamic Light Scattering (DLS)
  • Malvern Panalytical. (2022). DSC in liposome and lipid nanoparticles development. [Link]
  • de Groot, J., et al. (2021). An Efficient Method for the Production of High-Purity Bioinspired Large Unilamellar Vesicles.
  • AIR Unimi. Calorimetry of extracellular vesicles fusion to single phospholipid membrane. [Link]
  • Avanti Polar Lipids.
  • ResearchGate. Comparison of encapsulation efficiency between drug-loaded liposomes.... [Link]
  • Rupert, L. A. M., et al. (1987). pH-dependent fusion of didodecyl phosphate vesicles: role of hydrogen-bond formation and membrane fluidity. The Journal of Physical Chemistry. [Link]
  • NIH. (2018).
  • ResearchGate.

Sources

A Senior Application Scientist's Guide to Validating Drug Release from DDHP Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a drug delivery system's performance is paramount. This guide provides an in-depth technical comparison of methodologies for validating drug release from Dendrimer-based Drug Delivery Systems with a Hydrophobic Pocket (DDHP), alongside established alternatives such as liposomes and polymeric nanoparticles. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale underpinning each experimental choice, ensuring a robust and self-validating approach to formulation assessment.

Understanding the Landscape of Nanocarrier Drug Release

The therapeutic efficacy of any nanoparticle-based drug delivery system is intrinsically linked to its ability to release the active pharmaceutical ingredient (API) at a desired rate and location.[1] DDHP formulations, with their unique, highly branched, three-dimensional architecture and internal hydrophobic cavities, offer a versatile platform for encapsulating and delivering a wide range of therapeutic agents.[2][3] The validation of their drug release kinetics is a critical step in preclinical development, providing essential data on product performance and batch-to-batch consistency.[4][5]

This guide will dissect the common methodologies for in vitro drug release testing, offering a comparative analysis of their application to DDHP formulations, liposomes, and polymeric nanoparticles. We will explore the nuances of experimental design, the importance of biorelevant media, and the mathematical models used to interpret release profiles.

The Architecture of Drug Release: A Comparative Overview

The mechanism of drug release is fundamentally dictated by the architecture of the nanocarrier. Understanding these differences is crucial for selecting and optimizing the appropriate validation methodology.

  • DDHP Formulations: Drug molecules are typically encapsulated within the hydrophobic interior of the dendrimer or physically adsorbed onto its surface.[6] Release is primarily governed by diffusion out of the dendritic structure, a process influenced by the drug's affinity for the hydrophobic core, the dendrimer generation, and the surrounding medium.[7] The highly defined, monodisperse nature of dendrimers often leads to more predictable and reproducible release profiles compared to other carriers.[8]

  • Liposomes: These vesicular systems consist of one or more lipid bilayers surrounding an aqueous core. Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are partitioned within the lipid bilayer.[9] Drug release from liposomes can occur through several mechanisms, including diffusion across the lipid membrane, erosion or degradation of the lipid bilayer, or in response to external stimuli like pH or temperature.[10] The stability and fluidity of the lipid bilayer are critical parameters influencing the release rate.[9]

  • Polymeric Nanoparticles: These are solid, colloidal particles in which the drug is either dissolved, entrapped, encapsulated, or attached to a polymer matrix.[11] Drug release from polymeric nanoparticles is often complex and can involve a combination of diffusion through the polymer matrix, swelling of the polymer followed by diffusion, and erosion or degradation of the polymer matrix itself.[12] The choice of polymer and its physicochemical properties (e.g., molecular weight, crystallinity) are key determinants of the release kinetics.

In Vitro Drug Release Testing: Methodologies and Critical Parameters

The in vitro release test is a cornerstone of formulation characterization, providing a surrogate for in vivo performance and a critical quality control tool.[4] The two most prevalent methods for nanoparticle formulations are the dialysis membrane method and the sample and separate technique.

Dialysis Membrane Method

This technique involves placing the nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane.[13] The dialysis bag is then immersed in a larger volume of release medium. The free drug molecules diffuse across the membrane into the release medium, where their concentration is measured over time.

  • MWCO Selection: The MWCO of the dialysis membrane is a critical parameter. It must be large enough to allow the free passage of the released drug but small enough to retain the nanoparticles. For DDHP formulations, the MWCO will depend on the generation and overall size of the dendrimer-drug conjugate. A general rule of thumb is to select a membrane with an MWCO that is at least double the molecular weight of the drug to ensure its efficient diffusion.[14][15]

  • Sink Conditions: Maintaining "sink conditions" in the release medium (where the concentration of the drug is less than 10-30% of its saturation solubility) is crucial to ensure that the release rate is not limited by the dissolution of the drug in the medium.[16] This is typically achieved by using a large volume of release medium or by periodically replacing it.

  • Agitation: Gentle agitation of the release medium is necessary to ensure uniform distribution of the released drug and to minimize the formation of an unstirred water layer around the dialysis bag, which can act as an additional barrier to diffusion.

  • Hydrate the Dialysis Membrane: Cut a piece of dialysis tubing (e.g., 1-10 kDa MWCO, depending on the dendrimer-drug conjugate size) and hydrate it in the release medium according to the manufacturer's instructions.

  • Prepare the DDHP Formulation Sample: Accurately weigh a specific amount of the DDHP formulation and disperse it in a known volume of release medium.

  • Load the Dialysis Bag: Pipette the DDHP formulation dispersion into the pre-hydrated dialysis bag and securely seal both ends.

  • Initiate the Release Study: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium. Start gentle agitation (e.g., 50-100 rpm).

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the external vessel.

  • Maintain Sink Conditions: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[17]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Sample and Separate Method

In this method, the nanoparticle formulation is directly dispersed in the release medium. At specific time points, a sample is withdrawn, and the nanoparticles are separated from the free, released drug using techniques like ultracentrifugation or centrifugal ultrafiltration.[4][5] The concentration of the free drug in the supernatant or filtrate is then determined.

  • Separation Technique: The choice of separation method is critical to ensure complete removal of the nanoparticles without causing premature drug release. Centrifugal ultrafiltration devices with an appropriate MWCO are often preferred as they can be less harsh than high-speed ultracentrifugation.[4]

  • Validation of Separation: It is essential to validate that the chosen separation method does not induce drug leakage from the nanoparticles. This can be done by subjecting the formulation to the separation process for a short period and analyzing for any released drug.

  • Biorelevant Media Compatibility: The sample and separate method is often more compatible with complex biorelevant media, as there is no dialysis membrane that could potentially interact with the media components.

  • Prepare the Release Medium: Prepare the desired volume of release medium (e.g., phosphate-buffered saline, biorelevant media) and pre-warm it to 37°C.

  • Disperse the DDHP Formulation: Add a known amount of the DDHP formulation to the release medium under gentle agitation to ensure a homogenous dispersion.

  • Sample Collection: At predetermined time points, withdraw an aliquot of the dispersion.

  • Separate Nanoparticles: Immediately separate the DDHP nanoparticles from the free drug using a validated method (e.g., centrifugal ultrafiltration at a specified speed and time).

  • Sample Analysis: Analyze the supernatant or filtrate for the concentration of the released drug using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualization of Experimental Workflow

G cluster_dialysis Dialysis Membrane Method cluster_sample_separate Sample and Separate Method D_Start Prepare DDHP Formulation D_Load Load into Dialysis Bag D_Start->D_Load D_Immerse Immerse in Release Medium (37°C) D_Load->D_Immerse D_Agitate Gentle Agitation D_Immerse->D_Agitate D_Sample Sample External Medium D_Agitate->D_Sample At timed intervals D_Sample->D_Agitate D_Analyze Analyze Drug Concentration (HPLC/UV-Vis) D_Sample->D_Analyze D_End Calculate Cumulative Release D_Analyze->D_End S_Start Disperse DDHP in Release Medium (37°C) S_Agitate Gentle Agitation S_Start->S_Agitate S_Sample Withdraw Aliquot S_Agitate->S_Sample At timed intervals S_Sample->S_Agitate S_Separate Separate Nanoparticles (Centrifugal Ultrafiltration) S_Sample->S_Separate S_Analyze Analyze Supernatant (HPLC/UV-Vis) S_Separate->S_Analyze S_End Calculate Cumulative Release S_Analyze->S_End

Caption: Experimental workflows for the Dialysis Membrane and Sample and Separate methods.

Comparative Performance and Data Interpretation

The choice of in vitro release method can significantly impact the observed release profile. A direct comparison of DDHP formulations with liposomes and polymeric nanoparticles highlights the unique characteristics of each system.

FeatureDDHP FormulationsLiposomesPolymeric Nanoparticles
Primary Release Mechanism DiffusionDiffusion, Erosion, Stimuli-responsiveDiffusion, Swelling, Erosion/Degradation
Typical Release Profile Often biphasic: initial burst followed by sustained release. Can be tailored for zero-order release.Can be tailored for rapid or sustained release. Often exhibits an initial burst release.Highly variable depending on the polymer; can be designed for burst, sustained, or delayed release.
Reproducibility Generally high due to monodisperse nature.Can be variable depending on formulation stability and lamellarity.Can be challenging to reproduce due to polydispersity and complex release mechanisms.
Methodological Challenges Selection of appropriate MWCO for dialysis.Potential for drug-membrane interactions in dialysis; leakage during separation.Potential for polymer-membrane interactions; particle aggregation in release media.
The Critical Role of Biorelevant Dissolution Media

To enhance the in vivo relevance of in vitro release testing, the use of biorelevant media is strongly recommended.[16] These media are designed to mimic the physiological conditions of the gastrointestinal tract, including pH, bile salts, and enzymes. For intravenously administered formulations, media simulating blood plasma may be more appropriate.

Biorelevant MediumComposition HighlightsApplication
Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5, with sodium taurocholate and lecithin.Simulates the conditions in the small intestine before a meal.
Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0, with higher concentrations of sodium taurocholate and lecithin.Simulates the conditions in the small intestine after a meal.
Simulated Gastric Fluid (SGF) pH 1.2, with pepsin.Simulates the conditions in the stomach.

The use of biorelevant media is particularly important for poorly water-soluble drugs, where the solubilizing effect of bile salts can significantly influence the release rate.[18]

Mathematical Modeling of Drug Release Kinetics

To quantitatively compare drug release profiles and to gain insight into the underlying release mechanisms, the experimental data are often fitted to various mathematical models.[18]

  • Zero-Order Model: Describes systems where the drug release rate is independent of its concentration.

  • First-Order Model: Describes systems where the drug release rate is dependent on its concentration.

  • Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.[19]

  • Korsmeyer-Peppas Model: A semi-empirical model that describes drug release from a polymeric system, and the release exponent 'n' can provide insights into the release mechanism (e.g., Fickian diffusion, anomalous transport, or case-II transport).[20][21]

The selection of the most appropriate model is based on the goodness of fit, typically determined by the coefficient of determination (R²).

Regulatory Considerations and Best Practices

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance on dissolution testing.[22][23] While specific guidelines for dendrimer-based formulations are still evolving, the general principles outlined in documents such as ICH Q4B Annex 7 for dissolution testing are applicable.[24] Key considerations include method validation, setting appropriate acceptance criteria, and demonstrating the discriminatory power of the method to detect changes in critical quality attributes of the formulation.

Conclusion: A Framework for Robust Validation

The validation of drug release from DDHP formulations is a multifaceted process that requires a deep understanding of the carrier's unique properties and the scientific principles of in vitro testing. By carefully selecting and validating the appropriate methodology, incorporating biorelevant media, and applying rigorous data analysis, researchers can generate reliable and predictive data that are essential for advancing these promising drug delivery systems from the laboratory to the clinic. This comparative guide provides a framework for designing and executing robust in vitro release studies, ultimately contributing to the development of safer and more effective nanomedicines.

References

  • Creative Biostructure. Liposome Drug Release Kinetics.
  • Sercombe, L., et al. (2015). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. Pharmaceutics, 7(4), 437-453.
  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 732.
  • Mocanu, A., et al. (2022). Drug Release from Nanoparticles (Polymeric Nanocapsules and Liposomes) Mimed through a Multifractal Tunnelling-Type Effect. Polymers, 14(1), 18.
  • Kaminskas, L. M., et al. (2010). Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers. International journal of pharmaceutics, 385(1-2), 189-194.
  • European Medicines Agency. (2010). ICH Q4B Annex 7 Dissolution test - Scientific guideline.
  • Nounou, M. M., et al. (2020). In vitro drug release profiles of liposomes in PBS over 72 h at 37 C. ResearchGate.
  • Weng, J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. National Center for Biotechnology Information.
  • Weng, J., et al. (2020). (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. ResearchGate.
  • Cheng, Y., et al. (2022). Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Biological Engineering, 16(1), 23.
  • Wang, J., et al. (2024). Drug-Conjugated Dendrimer Hydrogel Enables Sustained Drug Release via a Self-Cleaving Mechanism. National Center for Biotechnology Information.
  • Li, X., et al. (2013). G5 PAMAM dendrimer versus liposome: a comparison study on the in vitro transepithelial transport and in vivo oral absorption of simvastatin. Journal of pharmaceutical sciences, 102(6), 1965-1976.
  • Jain, A., et al. (2012). Dendrimer, Liposomes, Carbon Nanotubes and PLGA Nanoparticles: One Platform Assessment of Drug Delivery Potential. AAPS PharmSciTech, 13(4), 1109-1117.
  • Kaminskas, L. M., et al. (2010). Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers. ResearchGate.
  • ResearchGate. (n.d.). Drug release kinetic plots: (A) First order, (B) Higuchi and (C) Korsmeyer-Peppas plot.
  • Majoros, I. J., et al. (2006). Targeted Drug Delivery with Dendrimers: Comparison of the Release Kinetics of Covalently Conjugated Drug and Non-Covalent Drug Inclusion Complex. ResearchGate.
  • Sharma, A., et al. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). A schematic illustration of the mechanism that dendrimers act as the release modifier of a lipophilic drug to enhance its skin absorption.
  • Paun, A. M., et al. (2021). Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs. Ovidius University Annals of Chemistry, 32(2), 132-136.
  • Padayachee, A., et al. (2002). Polyester Dendritic Systems for Drug Delivery Applications: In Vitro and In Vivo Evaluation.
  • Journal of Drug Delivery and Therapeutics. (2019). A REVIEW ON DEVELOPMENT OF BIORELEVANT DISSOLUTION MEDIUM.
  • Minko, T., et al. (2012). Receptor targeted polymers, dendrimers, liposomes: Which nanocarrier is the most efficient for tumor-specific treatment and imaging? Journal of controlled release, 160(2), 353-367.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Naidoo, S., et al. (2017).
  • ResearchGate. (2024). For an in-vitro drug release study, what molecular weight cut-off (MWCO) dialysis bag is required for a 117 kDa protein?
  • Vivaproducts. (n.d.). Desalting, Rebuffering, Renaturation – Dialysis for Optimized Sample Preparation.
  • Lee, C. C., et al. (2014). In Vitro Evaluation of Dendrimer-Polymer Hybrid Nanoparticles on Their Controlled Cellular Targeting Kinetics. Biomacromolecules, 15(7), 2583-2592.
  • Kannan, S., et al. (2014). Dendrimer−Drug Conjugates for Tailored Intracellular Drug Release Based on Glutathione Levels.
  • Kesharwani, P., et al. (2014). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. Drug discovery today, 19(9), 1436-1450.
  • U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs.
  • Dash, S., et al. (2010). Kinetic modeling on drug release from controlled drug delivery systems. Acta poloniae pharmaceutica, 67(3), 217-223.
  • Zhang, Y., & Chatterjee, D. (2007). Liposomes, Dendrimers and other Polymeric Nanoparticles for Targeted Delivery of Anticancer Agents – A Comparative Study. Nanotechnologies for the Life Sciences.
  • ResearchGate. (n.d.). Diagram of a dendrimer structure.
  • U.S. Food and Drug Administration. (2022). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs.
  • ResearchGate. (n.d.). Korsmeyer-Peppas Mode Drug release mechanism.
  • Clares, B., et al. (2023). From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment. International journal of molecular sciences, 24(14), 11756.
  • ResearchGate. (n.d.). Schematic diagram showing different strategies of dendrimer-drug interactions.
  • Kesharwani, P., et al. (2018). Dendrimers for Drug Delivery. Molecules, 23(4), 971.
  • Mignani, S., et al. (2018). Biodegradable dendrimers for drug delivery. Journal of Controlled Release, 271, 1-13.
  • ResearchGate. (n.d.). List of dendrimer-based products currently approved or under clinical investigation.
  • Ionov, M., & Shcharbin, D. (2023). Dendrimers for Drug Delivery: Where Do We Stand in 2023? Pharmaceutics, 15(12), 2735.

Sources

Understanding the Landscape of Phosphate-Based Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Di-dodecyl Hydrogen Phosphate (DDHP): A Comparative Analysis of Phosphate-Based Surfactants

For researchers and formulation scientists, the selection of an appropriate surfactant is a critical decision that profoundly impacts the stability, efficacy, and biocompatibility of advanced drug delivery systems and other complex formulations. Among the diverse class of anionic surfactants, phosphate esters stand out for their structural similarity to endogenous phospholipids, offering a favorable biocompatibility profile. This guide provides a detailed comparison of Di-dodecyl hydrogen phosphate (DDHP), a di-alkyl phosphate ester, with other common phosphate-based surfactants. We will delve into key performance characteristics, provide the experimental frameworks necessary to evaluate them, and offer insights grounded in practical application.

Phosphate-based surfactants are amphiphilic molecules characterized by a hydrophilic phosphate head group and one or more hydrophobic alkyl (hydrocarbon) tails.[1] This structure allows them to reduce interfacial tension and self-assemble into micelles above a certain concentration.[2] Their anionic nature and resemblance to natural phospholipids make them particularly suitable for pharmaceutical and cosmetic applications.[3]

This guide will focus on comparing DDHP against two relevant archetypes:

  • Mono-alkyl Phosphates (e.g., Dodecyl dihydrogen phosphate): Surfactants with a single hydrophobic tail.

  • Di-alkyl Phosphates with longer chains (e.g., Dicetyl Phosphate - DCP): Surfactants with two hydrophobic tails, but of a different length than DDHP.

Table 1: Physicochemical Properties of Selected Phosphate-Based Surfactants

SurfactantCommon AbbreviationChemical FormulaMolecular Weight ( g/mol )Hydrophobic Chain(s)
Di-dodecyl hydrogen phosphateDDHPC₂₄H₅₁O₄P434.632 x C12 (Lauryl)
Dodecyl dihydrogen phosphate-C₁₂H₂₇O₄P266.321 x C12 (Lauryl)
Dicetyl phosphateDCPC₃₂H₆₇O₄P546.852 x C16 (Cetyl)

Data sourced from[4][5][6][7]

Key Performance Metrics: A Head-to-Head Comparison

The utility of a surfactant is defined by its performance in specific applications. Here, we compare DDHP and its counterparts across three critical areas: surface activity, emulsification, and nanoparticle synthesis.

Critical Micelle Concentration (CMC) and Surface Activity

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form aggregates called micelles.[8] It is a fundamental measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and achieve effects like solubilization.[9]

The structure of the hydrophobic tail plays a significant role in determining CMC. Generally, for a given head group, increasing the length of the alkyl chain decreases the CMC, as the greater hydrophobicity drives the molecules out of the aqueous phase to form micelles more readily.

  • DDHP vs. Mono-dodecyl phosphate: DDHP possesses two C12 tails, giving it substantially greater hydrophobicity than its single-tailed counterpart. This increased hydrophobicity would lead to a significantly lower CMC.

  • DDHP vs. Dicetyl Phosphate (DCP): DCP has two C16 tails. Since its alkyl chains are longer than DDHP's C12 tails, DCP would be expected to have an even lower CMC.

The determination of CMC is a crucial first step in characterizing any surfactant. A detailed protocol for this is provided in Section 3.1.

Emulsification and Emulsion Stability

Phosphate esters are excellent emulsifying agents, capable of stabilizing oil-in-water (o/w) or water-in-oil (w/o) systems.[10][11] The choice between a mono-alkyl and a di-alkyl phosphate can significantly impact emulsion properties.

  • Mono-alkyl Phosphates: With a single tail and a relatively large head group, they tend to form less tightly packed films at the oil-water interface.

  • Di-alkyl Phosphates (DDHP, DCP): The two hydrophobic tails allow for denser packing at the interface, creating a more robust interfacial film. This generally leads to the formation of more stable emulsions. DDHP, with its two C12 tails, provides a strong anchor in the oil phase while the phosphate head group remains in the aqueous phase. This structure is highly effective at preventing droplet coalescence. DCP functions similarly but its longer C16 chains can provide even greater stability for certain oil phases.[12]

The diagram below illustrates the structural difference in interfacial packing.

G cluster_0 Mono-alkyl Phosphate at Interface cluster_1 DDHP (Di-alkyl Phosphate) at Interface a Water Phase interface_a b Oil Phase interface_a->b Interface p1 t1 ~~~~~ p1->t1 C12 p2 t2 ~~~~~ p2->t2 C12 p3 t3 ~~~~~ p3->t3 C12 c Water Phase interface_b d Oil Phase interface_b->d Interface p4 t4 <~~ ~~> p4->t4 2x C12 p5 t5 <~~ ~~> p5->t5 2x C12 p6 t6 <~~ ~~> p6->t6 2x C12 G start Start stock Prepare Concentrated Surfactant Stock Solution start->stock dilute Create Logarithmic Serial Dilutions stock->dilute calibrate Calibrate Tensiometer with Pure Water dilute->calibrate measure Measure Surface Tension (Dilute to Concentrated) calibrate->measure plot Plot Surface Tension vs. Log(Concentration) measure->plot analyze Identify Inflection Point via Linear Regression plot->analyze end_node End: CMC Determined analyze->end_node

Sources

A Head-to-Head Comparison for Liposomal Drug Delivery: Didodecyl Hydrogen Phosphate vs. DPPC

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, liposomes stand out for their versatility and biocompatibility. The choice of lipid composition is a critical determinant of a liposome's physicochemical properties and, consequently, its therapeutic efficacy. This guide provides an in-depth, objective comparison between two key types of lipids used in liposome formulation: the anionic lipid didodecyl hydrogen phosphate (DDP) and the zwitterionic phospholipid dipalmitoylphosphatidylcholine (DPPC). By examining their fundamental differences and presenting supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design of next-generation liposomal drug carriers.

At the Molecular Level: A Tale of Two Headgroups

The primary distinction between this compound and DPPC lies in their molecular structure, specifically the nature of their hydrophilic headgroups. This difference is the cornerstone of their divergent behaviors in liposomal formulations.

Dipalmitoylphosphatidylcholine (DPPC) is a zwitterionic phospholipid, meaning it possesses both a positive and a negative charge on its phosphocholine headgroup, resulting in a net neutral charge at physiological pH.[1] Its structure consists of a glycerol backbone, two saturated 16-carbon palmitoyl chains, a phosphate group, and a choline group.[1] The saturated nature of its acyl chains allows for tight packing within the lipid bilayer, leading to the formation of rigid and stable liposomes.[2]

This compound (DDP) , on the other hand, is a synthetic anionic lipid. Its structure is characterized by two 12-carbon dodecyl chains and a phosphate headgroup.[3] At physiological pH, the phosphate group is deprotonated, imparting a net negative charge to the liposome surface.[4][5] This negative charge is a key driver of the unique properties of DDP-containing liposomes.

The Impact on Liposome Characteristics: A Comparative Analysis

The structural differences between DDP and DPPC translate into significant variations in the physicochemical properties of the resulting liposomes. These properties, including particle size, zeta potential, stability, and drug encapsulation efficiency, are critical for the in vivo performance of the drug delivery system.

Physicochemical ParameterDPPC-based LiposomesDDP/DCP-based LiposomesSignificance in Drug Delivery
Surface Charge (Zeta Potential) Near-neutral (e.g., -17.9 ± 0.9 mV)[6]Highly negative (e.g., -36.7 ± 3.3 mV for DCP)[7]Influences stability (electrostatic repulsion prevents aggregation), cellular uptake, and circulation time.[2][4]
Particle Size Typically 100-200 nmTypically 80-150 nm (for DCP)[7]Affects biodistribution, tumor penetration (for cancer therapy), and clearance by the reticuloendothelial system.
Polydispersity Index (PDI) Generally low (< 0.2)Generally low (< 0.25 for DCP)[7]Indicates the homogeneity of the liposome population; lower values are desirable for consistent performance.
Encapsulation Efficiency (EE%) High for a wide range of drugs (>40% for PARP1 inhibitors)[6]Generally high (>70% for doum extract)[8]Determines the drug loading capacity and overall efficiency of the delivery system.
Stability Good, especially with cholesterol, but can be prone to aggregation.[9]Enhanced colloidal stability due to electrostatic repulsion.[4]Crucial for shelf-life and maintaining drug integrity until it reaches the target site.[10]
pH-Sensitivity Generally stable across a range of pH values.Can be designed to be pH-responsive, releasing the drug in acidic environments.[11][12]Enables targeted drug release in acidic tumor microenvironments or within endosomes.[13]

Note: Data for DDP is supplemented with data from its close structural analog, dicetyl phosphate (DCP), which has 16-carbon chains.

The Power of Negative Charge: The DDP Advantage

The most significant advantage of incorporating DDP into a liposomal formulation is the introduction of a strong negative surface charge. This charge imparts several beneficial properties:

  • Enhanced Colloidal Stability: The electrostatic repulsion between negatively charged liposomes prevents aggregation and fusion, leading to a more stable formulation with a longer shelf-life.[4]

  • Reduced Cytotoxicity: Anionic liposomes are generally considered to have lower cytotoxicity compared to their cationic counterparts, as the components are often similar to those found in natural cell membranes.[4][14]

  • Potential for pH-Triggered Release: The phosphate headgroup of DDP can become protonated in acidic environments. This change in ionization state can destabilize the liposome membrane, leading to the release of the encapsulated drug.[11][12] This is a highly desirable feature for cancer therapy, as the tumor microenvironment is often acidic.[13]

The Steadfast Nature of DPPC: A Reliable Workhorse

DPPC remains a cornerstone of liposome technology due to its well-characterized and reliable properties:

  • High Rigidity and Low Permeability: The saturated acyl chains of DPPC allow for the formation of a tightly packed, rigid lipid bilayer. This results in liposomes with low permeability, which is advantageous for retaining the encapsulated drug and achieving sustained release profiles.[2]

  • Biocompatibility: DPPC is a naturally occurring phospholipid and is generally well-tolerated in vivo.[4]

  • Versatility in Encapsulation: DPPC-based liposomes have been successfully used to encapsulate a wide variety of both hydrophilic and lipophilic drugs.[2]

Experimental Protocols: A Guide to Formulation and Characterization

The following protocols provide a general framework for the preparation and characterization of both DDP- and DPPC-containing liposomes.

Liposome Preparation via Thin-Film Hydration

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.[15][16][17]

Diagram of the Thin-Film Hydration Workflow:

Liposome_Preparation cluster_0 Step 1: Lipid Dissolution cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Sizing A Dissolve Lipids (DPPC or DDP/DPPC mix) and drug (if lipophilic) in organic solvent B Evaporate solvent using a rotary evaporator to form a thin lipid film A->B C Hydrate lipid film with aqueous buffer (containing hydrophilic drug, if applicable) above lipid Tm B->C D Extrusion or Sonication to form unilamellar vesicles of a defined size C->D

Caption: A schematic of the thin-film hydration method for liposome preparation.

Detailed Steps:

  • Lipid Dissolution: Dissolve the chosen lipids (e.g., DPPC, a mixture of DPPC and DDP, and cholesterol) and any lipophilic drug in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[17]

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[15]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[16] This process results in the formation of MLVs.

  • Sizing: To obtain smaller, more uniform unilamellar vesicles, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size or sonication.[18]

Key Characterization Techniques

Diagram of Liposome Characterization Workflow:

Liposome_Characterization cluster_0 Physicochemical Properties cluster_1 Drug Loading & Release cluster_2 Morphology & Stability Liposome_Sample Liposome Suspension DLS Dynamic Light Scattering (DLS) for Size and PDI Liposome_Sample->DLS Zeta Zeta Potential Measurement Liposome_Sample->Zeta EE Encapsulation Efficiency (EE%) via Chromatography/Spectroscopy Liposome_Sample->EE Release In Vitro Drug Release Study (e.g., Dialysis Method) Liposome_Sample->Release TEM Transmission Electron Microscopy (TEM) for Morphology Liposome_Sample->TEM Stability Stability Assessment (Size & Drug Leakage over Time) Liposome_Sample->Stability

Caption: Essential techniques for characterizing liposomal drug delivery systems.

  • Particle Size and Polydispersity Index (PDI): Determined using Dynamic Light Scattering (DLS).[19]

  • Zeta Potential: Measured to assess the surface charge and predict the colloidal stability of the liposomes.[19]

  • Encapsulation Efficiency (EE%): Calculated by separating the unencapsulated drug from the liposomes (e.g., via size exclusion chromatography) and quantifying the drug in each fraction using a suitable analytical method like HPLC or UV-Vis spectroscopy.[2]

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) to confirm the vesicular structure.

  • In Vitro Drug Release: Typically evaluated using a dialysis method, where the liposome formulation is placed in a dialysis bag and incubated in a release medium at a specific temperature and pH. Samples of the release medium are collected at various time points and analyzed for drug content.[20]

Conclusion: Selecting the Right Lipid for the Job

The choice between this compound and DPPC for liposome formulation is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the drug delivery application.

  • DPPC is the lipid of choice for applications requiring high stability, low drug leakage, and a sustained release profile . Its well-established safety and biocompatibility make it a reliable option for a wide range of therapeutic agents.

  • This compound offers unique advantages for applications that can benefit from a negative surface charge and pH-responsive drug release . Its ability to enhance colloidal stability and potentially target acidic environments makes it a compelling candidate for advanced drug delivery systems, particularly in oncology.

Ultimately, a thorough understanding of the physicochemical properties of these lipids, supported by robust experimental characterization, will enable the rational design of liposomal formulations with optimized therapeutic outcomes.

References

  • Wikipedia.
  • ResearchGate. Particle size, zeta potential and encapsulation efficiency (EE) % of DEP-loaded liposome. [Link]
  • ACS Omega. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. [Link]
  • LookChem.
  • I, Nanobot. Liposomes: Protocol. [Link]
  • Ingenta Connect.
  • MDPI. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. [Link]
  • ResearchGate. Cytotoxicity of anionic and cationic liposome and approaches for improving their safety. [Link]
  • International Journal of Pharmacy and Life Sciences.
  • ResearchGate.
  • PMC.
  • Avanti Polar Lipids.
  • YouTube. How to Prepare Liposomes?
  • ResearchGate.
  • MDPI. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells. [Link]
  • PMC. Stimuli-Responsive Liposomes for Drug Delivery. [Link]
  • PubMed. pH-Responsive hyaluronated liposomes for docetaxel delivery. [Link]
  • MDPI. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. [Link]
  • ACS Omega. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. [Link]
  • ResearchGate. Preparation, Characterization, Cytotoxicity and Drug Release Behavior of Liposome-Enveloped Paclitaxel/Fe3O4 Nanoparticles. [Link]
  • MDPI. Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. [Link]
  • PMC. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes. [Link]
  • Wyatt Technology.
  • PMC. Coating Materials to Increase the Stability of Liposomes. [Link]
  • MDPI.
  • PMC.
  • ACS Figshare. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. [Link]
  • PMC. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. [Link]
  • MDPI. Chitosan-Coating Effect on the Characteristics of Liposomes: A Focus on Bioactive Compounds and Essential Oils: A Review. [Link]
  • MDPI. Post-Processing Techniques for the Improvement of Liposome Stability. [Link]
  • PMC.
  • Indian Journal of Pharmaceutical Education and Research. Stability Aspects of Liposomes. [Link]

Sources

A Head-to-Head Comparison of DDHP and DOPC for Vesicle Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug delivery and membrane biophysics, the choice of lipid is a critical determinant of a vesicle's ultimate function and performance. Among the myriad of available phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) has become a gold standard for creating stable, fluid-phase liposomes. However, for applications demanding exceptional stability or stimuli-responsive behavior, alternative lipids such as 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DDHP), a saturated diether phospholipid, present compelling advantages.

This guide provides a comprehensive, data-supported comparison between DDHP and DOPC, moving beyond surface-level descriptions to explore the causal relationships between their molecular structures and their performance in vesicle formation. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific applications.

Part 1: A Tale of Two Lipids - Physicochemical Foundations

The divergent properties of vesicles formed from DDHP versus DOPC are rooted in fundamental differences in their molecular architecture: the nature of the hydrocarbon chains (saturated vs. unsaturated) and the chemical linkage of these chains to the glycerol backbone (ether vs. ester).

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): A workhorse of liposome research, DOPC is a diester phospholipid with two monounsaturated 18-carbon oleoyl chains. The cis-double bond in each chain introduces a permanent kink, sterically hindering tight packing. This results in a very low gel-to-liquid crystalline phase transition temperature (Tₘ) of -20°C. Consequently, at physiological temperatures (37°C), DOPC bilayers exist in a highly fluid, liquid-crystalline state, which is crucial for forming stable liposomes that can mimic the fluidity of natural cell membranes.[1]

  • DDHP (1,2-dihexadecyl-sn-glycero-3-phosphocholine): In contrast, DDHP is a diether phospholipid featuring two fully saturated 16-carbon hexadecyl chains. The absence of double bonds allows these chains to pack tightly together via van der Waals forces, similar to saturated diester lipids like dipalmitoylphosphatidylcholine (DPPC). Furthermore, the hydrocarbon chains are connected to the glycerol backbone via ether linkages, which are chemically more stable and resistant to hydrolysis than the ester bonds found in DOPC.[2][3][4] This tight packing results in a much higher Tₘ. While the exact Tₘ for DDHP can vary, it is comparable to or higher than its ester-linked counterpart, DPPC (Tₘ = 41°C), meaning its vesicles are in a rigid, gel-like state at physiological temperature.[5][6][7]

Comparative Data Summary
PropertyDDHP (1,2-dihexadecyl-sn-glycero-3-PC)DOPC (1,2-dioleoyl-sn-glycero-3-PC)Causality & Implication
Acyl/Alkyl Chain 2x C16:0 (Hexadecyl)2x C18:1 (Oleoyl)Saturation: DDHP's saturated chains allow for tight, ordered packing. DOPC's unsaturated chains create kinks, leading to looser, disordered packing.
Chain Linkage DietherDiesterChemical Stability: Ether bonds are resistant to chemical and enzymatic (phospholipase) hydrolysis, making DDHP vesicles more robust in biological media.[2][3]
Phase Transition (Tₘ) High ( > 41°C)-20°CMembrane Fluidity: Tₘ dictates the physical state of the bilayer. The high Tₘ of DDHP results in a rigid gel-phase membrane at 37°C. The low Tₘ of DOPC ensures a fluid liquid-crystalline phase.
Membrane Phase at 37°C Gel Phase (Lβ)Liquid Crystalline (Lα)Permeability & Release: Gel-phase membranes (DDHP) are less permeable, leading to lower passive leakage of encapsulated contents compared to fluid-phase membranes (DOPC).[8][9]
Key Advantage High chemical/thermal stability; potential for thermo-responsiveness.High fluidity; mimics biological membranes; forms stable vesicles.[1][10][11][12]Application Focus: DDHP is suited for robust, triggered-release systems. DOPC is ideal for standard delivery systems and biophysical studies requiring fluid membranes.
Visualizing the Molecular Difference

The structural distinctions are the primary drivers of performance.

Caption: Key structural differences between DDHP and DOPC lipids.

Part 2: Vesicle Formation and Characterization

The most common and robust method for producing research-scale liposomes from both DDHP and DOPC is the thin-film hydration followed by extrusion technique.[13][14][15][16] This method ensures the formation of unilamellar vesicles with a controlled, homogenous size distribution.[17][18][19]

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol is a self-validating system applicable to both lipids, with one critical difference: the hydration temperature.

  • Lipid Film Preparation:

    • a. Dissolve the chosen lipid (DDHP or DOPC) and any lipophilic components (e.g., cholesterol, fluorescent probe) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask.

    • b. Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure to evaporate the solvent, creating a thin, uniform lipid film on the inner surface.

    • c. Causality: The large surface area of the thin film is essential for complete and efficient hydration in the subsequent step.[20]

    • d. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent, which could otherwise affect membrane integrity.

  • Hydration of the Lipid Film:

    • a. Add an aqueous buffer (e.g., PBS, HEPES) containing any water-soluble cargo to the flask.

    • b. Agitate the flask to hydrate the lipid film. This process swells the lipid sheets, causing them to self-assemble and peel off the flask wall, forming multilamellar vesicles (MLVs).[15]

    • c. CRITICAL STEP - Temperature Control:

      • For DOPC: Hydration can be performed at room temperature, as this is well above its Tₘ of -20°C.

      • For DDHP: The hydration buffer and flask must be heated to a temperature significantly above DDHP's Tₘ (>41°C, typically 50-60°C). Hydrating below the Tₘ will result in inefficient and incomplete vesicle formation.[20]

  • (Optional) Freeze-Thaw Cycles:

    • a. To improve encapsulation efficiency and promote the formation of unilamellar vesicles from MLVs, the suspension can be subjected to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[19]

  • Vesicle Sizing by Extrusion:

    • a. Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs - Large Unilamellar Vesicles).

    • b. Heat the extruder block to the same temperature used for hydration (room temperature for DOPC, >Tₘ for DDHP).

    • c. Load the MLV suspension into one of the gas-tight syringes.

    • d. Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[17][21]

    • e. Causality: Repeatedly forcing the MLVs through the small pores applies shear stress that ruptures and re-forms them into unilamellar vesicles with a diameter corresponding to the pore size.[18][21] The final pass should leave the homogenous LUV suspension in the opposing syringe.

Workflow Visualization

G cluster_prep Step 1: Film Preparation cluster_hydrate Step 2: Hydration cluster_size Step 3: Sizing dissolve Dissolve Lipid in Organic Solvent evaporate Rotary Evaporation to form Thin Film dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum add_buffer Add Aqueous Buffer vacuum->add_buffer Proceed to Hydration hydrate Hydrate Film (Agitate > Tₘ) add_buffer->hydrate mlv MLV Suspension Formed hydrate->mlv extruder Assemble Extruder (Heat to > Tₘ) mlv->extruder Proceed to Sizing extrude Extrude 11-21x through 100nm filter extruder->extrude luv Homogeneous LUVs extrude->luv

Caption: Standard workflow for vesicle preparation by thin-film hydration and extrusion.

Part 3: Performance in Application-Specific Contexts

The choice between DDHP and DOPC fundamentally alters the vesicle's stability, permeability, and potential for triggered cargo release, directly impacting its suitability for different research applications.

A. Stability: Chemical, Enzymatic, and Physical
  • DDHP: The ether linkages in DDHP are not susceptible to hydrolysis by common phospholipases and are resistant to acidic or alkaline conditions.[2] The saturated alkyl chains are also impervious to oxidation. This grants DDHP vesicles exceptional chemical and enzymatic stability, making them superior for applications requiring long shelf-life or resilience in aggressive biological environments.[8][22][23] Physically, their gel-state membrane at 37°C results in a rigid, less deformable vesicle.[24]

  • DOPC: The ester linkages in DOPC are susceptible to both chemical and enzymatic hydrolysis. The unsaturated oleoyl chains are prone to oxidation, which can alter membrane properties and generate cytotoxic byproducts. While generally stable for many applications, DOPC vesicles are inherently less robust than their ether-linked counterparts.[1] Their fluid nature makes them more deformable.

B. Permeability and Cargo Retention
  • DDHP: In its ordered gel phase, the tightly packed alkyl chains of DDHP create a highly impermeable barrier. This leads to minimal passive leakage of encapsulated hydrophilic drugs, a desirable trait for delivery systems where premature release is a concern.[8]

  • DOPC: The fluid, disordered state of the DOPC bilayer has higher passive permeability to water and small solutes compared to gel-phase membranes.[25] While sufficient for many drugs, this can lead to gradual leakage of encapsulated content over time, a phenomenon that can be mitigated by the inclusion of cholesterol to increase packing density.[10][26]

C. Stimuli-Responsive Drug Delivery

This is where the most significant functional divergence appears.

  • DDHP for Thermosensitive Liposomes: The high Tₘ of DDHP makes it an excellent candidate for constructing thermosensitive liposomes (TSLs) . Similar to well-studied TSLs based on DPPC (Tₘ = 41°C), vesicles made primarily of DDHP are stable and non-leaky at physiological temperature (37°C).[27] However, when the local temperature is raised to or above the Tₘ (e.g., via focused ultrasound or local hyperthermia in a tumor), the membrane rapidly transitions from the ordered gel phase to the disordered liquid-crystalline phase. This phase transition creates transient pores and defects in the bilayer, leading to a burst release of the encapsulated drug precisely at the target site.[28][29]

  • DOPC for Conventional Delivery: DOPC vesicles lack an inherent stimuli-responsive mechanism as they are already in a fluid state at physiological temperatures. Drug release from DOPC liposomes typically occurs through slower mechanisms like passive diffusion across the membrane or vesicle degradation/fusion with target cell membranes.[1][30] They serve as reliable carriers for improving the pharmacokinetics and reducing the toxicity of drugs but do not offer triggered release.[26][31]

Conceptual Application Diagram

G cluster_DDHP DDHP Vesicle: Thermosensitive Release cluster_DOPC DOPC Vesicle: Passive Delivery ddhp_vesicle_37 DDHP Vesicle @ 37°C (Gel Phase) - Stable - Low Permeability heat Apply Heat (Hyperthermia) ddhp_vesicle_37->heat ddhp_vesicle_42 DDHP Vesicle @ >Tₘ (Liquid Phase) - Phase Transition - High Permeability drug_out Burst Release of Drug ddhp_vesicle_42->drug_out drug_in Drug Encapsulated heat->ddhp_vesicle_42 dopc_vesicle DOPC Vesicle @ 37°C (Liquid Phase) - Stable - Fluid target_cell Target Cell dopc_vesicle->target_cell Interaction drug_leak Slow Leakage dopc_vesicle->drug_leak Passive Diffusion drug_fusion Fusion/ Endocytosis target_cell->drug_fusion

Caption: Contrasting drug release mechanisms for DDHP and DOPC vesicles.

Conclusion: Selecting the Right Tool for the Job

The choice between DDHP and DOPC is not a matter of one being universally superior, but of aligning the lipid's intrinsic properties with the experimental or therapeutic goal.

  • Choose DOPC when your application requires a fluid, biocompatible membrane that mimics the native state of cell membranes. It is the ideal choice for fundamental biophysical studies of membrane proteins, standard drug delivery applications where improved pharmacokinetics are the primary goal, and when a simple, reliable vesicle formation process at room temperature is desired.

  • Choose DDHP when the primary requirements are exceptional stability and controlled, triggered release. Its robust ether linkages and saturated chains make it suitable for formulations that must withstand harsh conditions or require a long shelf life. Its high phase transition temperature makes it a prime candidate for developing thermosensitive liposomes for targeted cancer therapy, where localized hyperthermia can trigger a high local concentration of the drug, maximizing efficacy while minimizing systemic toxicity.

By understanding the causal links between chemical structure and vesicle performance, researchers can move beyond empirical formulation and rationally design lipid-based systems that are precisely tailored to their scientific objectives.

References

  • Choquet, C. G., Patel, G. B., & Sprott, G. D. (1994). Stability of pressure-extruded liposomes made from archaeobacterial ether lipids. Applied Microbiology and Biotechnology, 42(2-3), 375–384. [Link]
  • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]
  • Laouini, A., Charcosset, C., Fessi, H., & Lanceleur, R. (2021). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Pharmaceutics, 13(12), 2057. [Link]
  • Goyal, P., Goyal, K., Kumar, V., & Singh, A. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Liposomes: Methods and Protocols (pp. 17-22). Humana Press. [Link]
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • MacDonald, R. C., MacDonald, R. I., Menco, B. P., Takeshita, K., Subbarao, N. K., & Hu, L. R. (1991). Reduction of liposome size and preparation of unilamellar vesicles by extrusion techniques. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(2), 297-303. [Link]
  • Genizer. (2023). Liposome's Structure and Extrusion: Introduction, Method, and Application.
  • AVANTI Polar Lipids. (n.d.). The Crucial Role of DOPC in Creating Stable Liposomal Drug Delivery Systems.
  • Goni, A. R., & Pastorino, J. G. (2022).
  • Springer Protocols. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • Ozecetin, A., Wajant, H., & Scheurich, P. (2020). Highly Stable Liposomes Based on Tetraether Lipids as a Promising and Versatile Drug Delivery System. Molecules, 25(21), 5123. [Link]
  • Przybylski, C., & Sarrazin, S. (2021). The Elucidation of the Molecular Mechanism of the Extrusion Process. International Journal of Molecular Sciences, 22(16), 8885. [Link]
  • Chang, E. L. (1994). Unusual thermal stability of liposomes made from bipolar tetraether lipids.
  • Cullis, P. R., Hope, M. J., & Bally, M. B. (1990). U.S. Patent No. 5,008,050. Washington, DC: U.S.
  • Agarwal, K., Bali, A., & Gupta, C. M. (1986). Influence of the Phospholipid Structure on the Stability of Liposomes in Serum. Biochimica et Biophysica Acta (BBA) - Biomembranes, 856(1), 36-40. [Link]
  • Chang, E. L. (1994). Unusual thermal stability of liposomes made from bipolar tetraether lipids.
  • Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC).
  • Creative Biostructure. (n.d.). Understanding DHPC for Superior Membrane Protein Research.
  • P. Moutsianos, G. T. Stathopoulos, & S. G. Antimisiaris. (2020). Thermosensitive liposomes with higher phase transition temperature for targeted drug delivery to tumor. Journal of Drug Delivery Science and Technology, 57, 101734. [Link]
  • Skotland, T., Sagini, K., Sandvig, K., & Llorente, A. (2020). The lipid composition of extracellular vesicles: applications in diagnostics and therapeutic delivery. Advanced Drug Delivery Reviews, 159, 286-306. [Link]
  • Skotland, T., Sagini, K., Sandvig, K., & Llorente, A. (2020). The lipid composition of extracellular vesicles: applications in diagnostics and therapeutic delivery. Frontiers in Cell and Developmental Biology, 8, 644. [Link]
  • Han, Y., & Li, D. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. Pharmaceutics, 14(2), 434. [Link]
  • Angelova, M. I., & Tsoneva, I. (2014). Ether- versus ester-linked phospholipid bilayers containing either linear or branched apolar chains. Biophysical Journal, 107(6), 1381-1391. [Link]
  • Gabriel, N. E., & Roberts, M. F. (1987). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biochemistry, 26(8), 2432-2440. [Link]
  • van den Bogaart, G., & van den Berg, B. (2007). Size Regulation and Stability of Charged Lipid Vesicles. Wageningen University and Research. [Link]
  • Angelova, M. I., & Tsoneva, I. (2014). Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains. Biophysical Journal, 107(6), 1381-1391. [Link]
  • Skotland, T., Sandvig, K., & Llorente, A. (2017). Exosomal lipid composition and the role of ether lipids and phosphoinositides in exosome biology. Journal of Lipid Research, 58(11), 2085-2093. [Link]
  • Demetzos, C., & Pippa, N. (2014). Innovative drug nanocarriers by incorporating thermoresponsive polymer in phospholipid bilayers. Open Access Text. [Link]
  • de Sousa, M. P., et al. (2025). Dimensions, stability, and deformability of DOPC-cholesterol giant unilamellar vesicles formed by droplet transfer. Open Research Europe, 5(77). [Link]
  • Gholami, Z., et al. (2020). Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study. Scientific Reports, 10(1), 1-13. [Link]
  • de Sousa, M. P., et al. (2025). Dimensions, stability, and deformability of DOPC-cholesterol giant unilamellar vesicles formed by droplet transfer. Open Research Europe, 5(77). [Link]
  • de Sousa, M. P., et al. (2025). Dimensions, stability, and deformability of DOPC-cholesterol giant unilamellar vesicles formed by droplet transfer. Open Research Europe, 5(77). [Link]
  • Li, L., et al. (2013). Current developments in drug delivery with thermosensitive liposomes. Expert Opinion on Drug Delivery, 10(11), 1547-1560. [Link]
  • Ghysels, A., et al. (2018). Permeability of vesicles containing DOPC, DOPE and DOPG lipids at various concentrations at pH 7.
  • Skotland, T., Sandvig, K., & Llorente, A. (2017). Exosomal lipid composition and the role of ether lipids and phosphoinositides in exosome biology. Journal of Lipid Research, 58(11), 2085-2093. [Link]
  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Thermosensitive liposomal drug delivery systems: state of the art review. International Journal of Nanomedicine, 11, 177-191. [Link]
  • Tristram-Nagle, S., & Nagle, J. F. (2007). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. Chemistry and Physics of Lipids, 145(1), 1-11. [Link]
  • Wikipedia. (n.d.). Ether lipid.
  • Li, Y., et al. (2018). The relationship between the main phase transition temperature (Tm) of lipid bilayers and the surface properties of encapsulated nanoparticles: A simulation study.
  • Allen, T. M., & Cullis, P. R. (2023). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics, 15(3), 856. [Link]
  • Akbarzadeh, A., et al. (2013). Liposomes as Drug Delivery Systems: Properties and Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 99-108. [Link]
  • Maja, L., et al. (2021).
  • Wydro, P., & Hąc-Wydro, K. (2022). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences, 23(19), 11849. [Link]
  • Kari, O. K., et al. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific Reports, 8(1), 14755. [Link]
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids.
  • Csóka, I., et al. (2021). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Pharmaceutics, 13(5), 726. [Link]

Sources

A Comparative Guide to the Zeta Potential Measurement of Dihexadecyl Hydrogen Phosphate (DCHP) Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction: The Critical Role of Surface Charge in Vesicle Stability and Function

In the realm of drug delivery and nanotechnology, lipid vesicles are paramount carriers for therapeutic agents. Among the diverse synthetic lipids used, Dihexadecyl Hydrogen Phosphate (DCHP), also known as Dicetyl Phosphate, is frequently employed to impart a negative surface charge to vesicle formulations.[1][2] This surface charge, quantified by the zeta potential (ζ), is a critical quality attribute. It governs the physical stability of the vesicle suspension by preventing aggregation through electrostatic repulsion and profoundly influences the vesicle's interactions with biological systems, including proteins and cells.[1][3][4]

A high magnitude zeta potential (typically > |30| mV) is a strong indicator of a stable colloidal dispersion, where repulsive forces overcome the inherent attractive van der Waals forces, preventing vesicle fusion and aggregation.[5][6] Conversely, a low zeta potential suggests potential instability.[6] Therefore, accurate and reproducible measurement of zeta potential is indispensable for the development, optimization, and quality control of DCHP-containing vesicle formulations.

This guide provides an in-depth comparison of methodologies for measuring the zeta potential of DCHP vesicles. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and reliability.

Part 1: The Principle of Zeta Potential Measurement

Zeta potential is the electrostatic potential at the boundary dividing the layer of fluid bound to a dispersed particle from the bulk fluid.[7] To understand this, one must consider the concept of the electrical double layer that forms around a charged particle, like a DCHP vesicle, in a liquid medium.

The negatively charged phosphate headgroups of DCHP attract counter-ions (cations) from the surrounding dispersant. This results in two layers:

  • Stern Layer: A layer of counter-ions strongly bound to the vesicle surface.

  • Diffuse Layer: A more loosely associated outer layer of ions.

Within this double layer, there is a conceptual boundary called the slipping plane . When the vesicle moves under the influence of an external force (like an electric field), the ions within this plane move with the particle, while those outside do not. The zeta potential is the electrical potential at this slipping plane.

Core Technology: Electrophoretic Light Scattering (ELS)

The most common and reliable technique for determining the zeta potential of nanoparticles and vesicles is Electrophoretic Light Scattering (ELS).[8][9][10] ELS measures the velocity of a charged particle moving in an applied electric field—a phenomenon known as electrophoresis.[6][8]

The fundamental steps are:

  • An electric field is applied across the sample dispersion, causing the charged DCHP vesicles to migrate towards the oppositely charged electrode (the anode, in this case).[6]

  • A laser beam illuminates the sample, and the light scattered by the moving vesicles is detected.[11]

  • Due to the vesicles' motion, the scattered light undergoes a frequency shift, known as the Doppler effect.[6][12]

  • This frequency shift is directly proportional to the particle's velocity, which is termed its electrophoretic mobility (μₑ).[11][12]

The instrument measures the electrophoretic mobility, and the zeta potential (ζ) is then calculated using the Henry equation:

μₑ = (2εζ / 3η) * f(κa)

Where:

  • ε is the dielectric constant of the dispersant.

  • η is the viscosity of the dispersant.

  • f(κa) is the Henry function.

For aqueous systems with moderate electrolyte concentration (>1 mM), such as those typically used for vesicle analysis, the Smoluchowski approximation is applied, where f(κa) = 1.5.[13] For non-polar media, the Hückel approximation (f(κa) = 1.0) is used.[13]

Caption: The Electrical Double Layer and Zeta Potential.

Part 2: Experimental Protocol for DCHP Vesicle Zeta Potential Measurement

This protocol outlines a self-validating system for obtaining reliable zeta potential data for DCHP vesicles using a common ELS-based instrument (e.g., a Malvern Zetasizer).

Step 1: DCHP Vesicle Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve DCHP and any other lipid components (e.g., a neutral helper lipid like phosphatidylcholine) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[14]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. This step is critical for ensuring homogeneous vesicle formation.

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent, which could affect membrane properties and surface charge.[14]

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., 10 mM NaCl or 0.1x PBS) by gentle agitation above the lipid's phase transition temperature.[13][15] The choice of buffer is critical as its pH and ionic strength will directly impact the zeta potential.[1][16]

  • Sizing (Optional but Recommended): To obtain a more uniform vesicle population, the suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Step 2: Sample Preparation for ELS Measurement
  • Dilution: Dilute the vesicle suspension with the same buffer used for hydration. The final concentration should be sufficient to produce a stable scattering signal but low enough to prevent multiple scattering effects. A typical starting point is a 1:100 dilution.[17]

    • Causality: Overly concentrated samples cause light scattered from one particle to be re-scattered by another, leading to erroneous velocity measurements.

  • Dispersant Selection: The dispersant must be chosen carefully. Measurements should not be performed in deionized water due to its low conductivity, which can lead to erratic results.[13] A standard medium like 10 mM NaCl is often recommended by international standards (e.g., ASTM E2865-12) to ensure reproducibility.[13][18][19]

  • Equilibration: Allow the diluted sample to thermally equilibrate to the desired measurement temperature (typically 25°C) for several minutes before analysis.[13] Viscosity and dielectric constant are temperature-dependent, making this step vital for accuracy.

Step 3: Instrument Setup and Measurement
  • Instrument Parameters: Input the correct dispersant parameters into the software:

    • Viscosity (e.g., for 10 mM NaCl at 25°C, ~0.89 mPa·s).

    • Dielectric Constant (e.g., ~78.5).

    • Refractive Index (e.g., ~1.333).

    • Trustworthiness: Incorrect dispersant parameters are a primary source of error in converting electrophoretic mobility to zeta potential.

  • Cell Selection: Use an appropriate measurement cell. For aqueous, low-conductivity samples, a folded capillary cell is standard. Ensure the cell is clean and free of bubbles.

  • Measurement Protocol:

    • Perform at least three consecutive measurements for each sample to assess reproducibility.[17]

    • The instrument will apply an electric field and measure the frequency shift of scattered light using Phase Analysis Light Scattering (PALS), a highly sensitive method that can detect very small electrophoretic mobilities.[13]

    • The software automatically calculates the electrophoretic mobility and, using the Henry equation, the zeta potential distribution.

Zeta_Potential_Workflow cluster_prep Vesicle Preparation cluster_sample Sample Preparation cluster_measure ELS Measurement cluster_analysis Data Analysis A 1. Lipid Film Formation B 2. Hydration with Buffer A->B C 3. Sizing (e.g., Extrusion) B->C D 4. Dilute in Hydration Buffer C->D E 5. Load into Measurement Cell D->E F 6. Set Dispersant Parameters E->F G 7. Equilibrate Temperature F->G H 8. Apply E-Field & Measure Mobility G->H I 9. Calculate Zeta Potential (Henry Equation) H->I J 10. Report Mean ζ ± SD I->J

Caption: Experimental workflow for DCHP vesicle zeta potential measurement.

Part 3: Comparative Analysis and Influencing Factors

While ELS is the gold standard for vesicle characterization, it is important to understand its context and the variables that can influence its results.

Comparison with Alternative Techniques
TechniquePrincipleApplicability to DCHP VesiclesAdvantagesDisadvantages
Electrophoretic Light Scattering (ELS) Measures velocity of particles in an electric field via Doppler shift of scattered light.[8]Ideal. Standard method for colloidal dispersions.[20]High sensitivity, well-established, provides size and potential data, commercially available instruments.[9][21]Sensitive to contamination, requires transparent and dilute samples, indirect measurement of potential.
Streaming Potential Measures the potential generated when an electrolyte is forced to flow through a capillary or past a charged surface.Not suitable.Useful for macroscopic surfaces, fibers, and membranes.Not applicable to particulate suspensions like vesicles.
Electroacoustic Methods Measures the sound waves generated by particles oscillating in an AC electric field.Possible, but less common.Can be used for concentrated, opaque suspensions.Less sensitive than ELS for nanoparticles, complex theory.

For DCHP vesicles, ELS remains the most appropriate and widely adopted technique due to its high sensitivity and suitability for nanosized biological materials.[7][18]

Key Factors Influencing DCHP Vesicle Zeta Potential

The zeta potential is not an intrinsic property of the DCHP molecule but of the entire vesicle-dispersant system.[6] Therefore, several factors must be controlled and reported.[13]

  • pH of the Dispersant: The phosphate headgroup of DCHP has a pKa value. At pH values well above its pKa, the group will be fully deprotonated and negatively charged. As the pH approaches the pKa, the surface charge, and thus the zeta potential, will become less negative.

  • Ionic Strength of the Dispersant: Increasing the ionic strength of the buffer (e.g., by increasing salt concentration) causes more counter-ions to accumulate near the vesicle surface.[16] This effectively "shields" the surface charge, compressing the electrical double layer and causing a decrease in the magnitude of the measured zeta potential.[16][22]

  • Vesicle Composition: The molar ratio of DCHP to other neutral or cationic lipids in the bilayer will directly determine the overall surface charge density and, consequently, the zeta potential.[1][23]

Example Data: Effect of pH and Ionic Strength

The following table presents hypothetical but representative data illustrating how environmental factors can alter the measured zeta potential of a 10% DCHP / 90% Phosphatidylcholine vesicle formulation.

Sample ConditionDispersantMeasured Zeta Potential (mV) ± SDInterpretation
A (Control) 10 mM NaCl, pH 7.4-45.2 ± 2.1High negative charge, indicating good electrostatic stability.
B (Low pH) 10 mM NaCl, pH 4.0-15.8 ± 1.5Protonation of phosphate groups reduces surface charge, increasing aggregation risk.
C (High Ionic Strength) 150 mM NaCl, pH 7.4-11.5 ± 1.9Charge shielding by excess ions significantly reduces the repulsive barrier, indicating lower stability.

References

  • ASTM E2865-12(2022) Standard Guide for Measurement of Electrophoretic Mobility and Zeta Potential of Nanosized Biological Materials.
  • Bar-David, S. et al. (2021). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations.
  • Farkas, Á. et al. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. MDPI. [Link]
  • Suisse Technology Partners. dls – dynamic light scattering – zeta potential. Suisse-tp.ch. [Link]
  • CD Formulation. Liposome Zeta Potential Testing.
  • Wikipedia.
  • Wisdomlib. Electrophoretic light scattering: Significance and symbolism. Wisdomlib.org. [Link]
  • Caputo, F. et al. (2016). Measuring Zeta Potential.
  • Bhattacharjee, S. (2016). DLS and zeta potential - What they are and what they are not? Journal of Controlled Release.
  • The University of Texas at Dallas.
  • Bettersize Instruments. A Practical Guide to Nanoparticle Characterization by Light Scattering Techniques. bettersize.com. [Link]
  • Indian Institute of Technology Bombay. Dynamic Light Scattering (DLS) with Zeta Potential (ZP). iitb.ac.in. [Link]
  • Wyatt Technology. Understanding Electrophoretic Light Scattering Theory.
  • ResearchGate. Liposome Zeta potential.
  • NPTEL-NOC IITM. Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. YouTube. [Link]
  • ResearchGate. Spontaneous vesicles of sodium dihexadecylphosphate in HEPES buffer.
  • National Institutes of Health.
  • arXiv. Size stability and self-agglomeration of erythrocyte-derived membrane nanovesicles versus physiological extracellular vesicles. arXiv.org. [Link]
  • Karmakar, S. (2012). Zeta potential and dynamic light scattering measurements of phospholipids vesicles.
  • Avanti Polar Lipids.
  • Midekessa, G. et al. (2020). Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability. ACS Omega. [Link]
  • Midekessa, G. et al. (2020). Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Cryo-TEM Analysis of Didodecyl Hydrogen Phosphate (DDHP) Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic World of DDHP Self-Assembly

Didodecyl hydrogen phosphate (DDHP) is a fascinating amphiphilic molecule renowned for its ability to self-assemble into a variety of elegant nanostructures in aqueous solutions. These structures, which include vesicles, nanotubes, and lamellar sheets, are highly sensitive to environmental cues such as pH and temperature. This responsiveness makes DDHP a compelling candidate for advanced applications in drug delivery, nanotechnology, and materials science. Understanding the precise morphology and structural transitions of DDHP assemblies is paramount for harnessing their full potential.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) stands out as an indispensable technique for visualizing these delicate, hydrated nanostructures in their near-native state.[1] Unlike conventional electron microscopy techniques that require dehydration and staining, which can introduce artifacts, cryo-TEM involves flash-freezing the sample in a thin layer of vitreous (non-crystalline) ice.[1] This process preserves the intricate architecture of the self-assembled structures, providing unparalleled insights into their morphology and organization. This guide provides a comprehensive comparison of Cryo-TEM with other analytical techniques and offers a detailed protocol for the successful analysis of DDHP nanostructures.

Visualizing DDHP: A Comparative Analysis of Characterization Techniques

While Cryo-TEM offers direct visualization, a multi-faceted approach employing complementary techniques provides a more holistic understanding of DDHP self-assembly. Several powerful analytical methods, each with its own strengths and limitations, are available to researchers.[2][3][4][5][6]

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Cryo-TEM Electron imaging of vitrified samplesDirect visualization of morphology, size, and lamellarity of individual nanostructures.High resolution, near-native state imaging, provides detailed structural information.[1]Can be labor-intensive, potential for artifacts from sample preparation, localized view of the sample.[7][8]
Small-Angle X-ray Scattering (SAXS) Measures the scattering of X-rays by nanoscale density differences.[9]Provides information on the average size, shape, and internal structure of a large ensemble of particles in solution.[9][10][11]High-throughput, provides statistically significant data from a bulk sample, can be used to study dynamic processes.[10]Provides ensemble-averaged information, not direct visualization of individual particles, requires more complex data analysis.[12]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[13][14]Determines the hydrodynamic radius and size distribution of particles in suspension.[14][15]Rapid and non-invasive, requires small sample volumes, good for assessing sample polydispersity.[13][16]Sensitive to dust and aggregates, provides an intensity-weighted size distribution which can be skewed by larger particles, less effective for non-spherical particles.[14][17]
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that provides a 3D profile of the sample surface.[18]Provides high-resolution topographical images of individual nanostructures adsorbed on a surface, can measure mechanical properties.[19][20][21]Sub-nanometer resolution, can operate in liquid environments, allows for the characterization of mechanical properties.[19][20]Requires sample immobilization on a substrate which can alter structure, potential for tip-sample artifacts, slower imaging speed compared to other techniques.[18][21]

The Power of Synergy: Cryo-TEM in Context

The true strength of DDHP characterization lies in the synergistic use of these techniques. For instance, DLS can be used as a rapid screening tool to assess the overall size distribution and stability of a DDHP formulation. SAXS can then provide statistically robust information about the average shape and internal structure of the assemblies in the bulk solution.[10] Finally, Cryo-TEM delivers the high-resolution, direct visualization needed to confirm the specific morphologies (e.g., unilamellar vs. multilamellar vesicles, open-ended vs. closed nanotubes) and to identify any co-existing structures. This integrated approach provides a comprehensive and validated understanding of the DDHP system.

Experimental Protocol: Cryo-TEM of DDHP Nanostructures

This protocol outlines the key steps for preparing and imaging DDHP samples using Cryo-TEM. The causality behind each step is explained to ensure a robust and reproducible workflow.

I. Sample Preparation: The Critical First Step

The quality of the final Cryo-TEM images is critically dependent on the initial sample preparation.[7][8]

Step 1: DDHP Dispersion Preparation

  • Action: Disperse DDHP in the desired aqueous buffer (e.g., deionized water, phosphate-buffered saline) at the target concentration.

  • Rationale: The choice of buffer and concentration will significantly influence the self-assembled structures. It is crucial to maintain consistent and well-documented preparation conditions. The pH of the solution is a critical parameter that can dictate the morphology of the resulting nanostructures.[22][23][24][25]

Step 2: Homogenization (Optional but Recommended)

  • Action: Subject the DDHP dispersion to a homogenization technique such as probe sonication or extrusion.

  • Rationale: This step helps to create a more uniform population of vesicles or nanotubes, which can be beneficial for subsequent analysis. The energy input during homogenization can influence the size and lamellarity of the structures.

Step 3: Grid Preparation

  • Action: Use copper grids coated with a holey or continuous carbon film. Glow-discharge the grids immediately before use.

  • Rationale: Holey carbon films provide a support for the thin film of vitrified sample. Glow-discharging renders the carbon surface hydrophilic, ensuring even spreading of the aqueous sample and preventing the formation of thick, uneven ice that is unsuitable for imaging.

II. Vitrification: Freezing the Moment

Vitrification is the process of rapidly cooling the sample to a temperature where water molecules do not have time to form crystalline ice, instead forming a glass-like, amorphous solid.[1]

Step 1: Sample Application

  • Action: In a controlled environment with high humidity (e.g., a Vitrobot), apply 3-4 µL of the DDHP dispersion to the glow-discharged grid.[26]

  • Rationale: A high-humidity environment prevents sample evaporation, which could alter the concentration and structure of the DDHP assemblies.[1][26]

Step 2: Blotting

  • Action: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample spanning the holes of the carbon support.

  • Rationale: The blotting time is a critical parameter that determines the final ice thickness.[26] An optimal ice thickness is essential for good image contrast and resolution. This step is often a matter of trial and error and needs to be optimized for each sample.

Step 3: Plunge-Freezing

  • Action: Immediately after blotting, plunge the grid into a cryogen, typically liquid ethane or a mixture of liquid ethane and propane, cooled by liquid nitrogen.[27][28]

  • Rationale: The extremely rapid cooling rate achieved by plunge-freezing is what enables the formation of vitreous ice, preserving the native structure of the DDHP assemblies.

III. Cryo-TEM Imaging: Unveiling the Nanoscale

Step 1: Sample Transfer

  • Action: Transfer the vitrified grid to the Cryo-TEM holder under liquid nitrogen to maintain its cryogenic temperature.

  • Rationale: It is imperative to prevent the sample from warming up, as this would lead to the formation of crystalline ice and the destruction of the delicate nanostructures.

Step 2: Imaging Conditions

  • Action: Image the sample using a low electron dose.

  • Rationale: Biological and organic samples, including DDHP, are extremely sensitive to radiation damage from the electron beam. Using a low-dose imaging protocol is crucial to minimize structural damage and obtain high-quality, artifact-free images.

Step 3: Data Collection

  • Action: Acquire a series of images from different areas of the grid to ensure a representative sampling of the DDHP structures.

  • Rationale: The distribution of nanostructures can be heterogeneous across the grid. Collecting images from multiple locations provides a more accurate overall picture of the sample.

Visualizing the Workflow and Structures

To better illustrate the experimental process and the potential outcomes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_vit Vitrification cluster_img Cryo-TEM Imaging DDHP Dispersion DDHP Dispersion Homogenization Homogenization DDHP Dispersion->Homogenization Optional Grid Application Grid Application Homogenization->Grid Application Blotting Blotting Grid Application->Blotting Create thin film Glow Discharge Grid Glow Discharge Grid Glow Discharge Grid->Grid Application Plunge Freezing Plunge Freezing Blotting->Plunge Freezing Rapid cooling Cryo-Transfer Cryo-Transfer Plunge Freezing->Cryo-Transfer Maintain cryogenic temp Low-Dose Imaging Low-Dose Imaging Cryo-Transfer->Low-Dose Imaging Data Collection Data Collection Low-Dose Imaging->Data Collection Image Analysis Image Analysis Data Collection->Image Analysis G cluster_structures Self-Assembled Structures DDHP Monomers DDHP Monomers Vesicles Vesicles DDHP Monomers->Vesicles pH, Temp Nanotubes Nanotubes DDHP Monomers->Nanotubes pH, Temp Lamellar Sheets Lamellar Sheets DDHP Monomers->Lamellar Sheets pH, Temp Vesicles->Nanotubes

Caption: Self-assembly of DDHP into various nanostructures influenced by environmental factors.

Troubleshooting Common Cryo-TEM Artifacts

ArtifactAppearanceCauseSolution
Crystalline Ice Dark, diffraction-contrast featuresSlow cooling rate, sample devitrificationOptimize plunge-freezing protocol, ensure cryogen is at the correct temperature, handle grids quickly.
Thick Ice Low contrast, blurry imagesInsufficient blottingIncrease blotting time or blotting force.
Thin/No Ice Holes appear empty or have very high contrastExcessive blottingDecrease blotting time or blotting force.
Sample Aggregation Clumps of DDHP structuresHigh sample concentration, unfavorable buffer conditionsOptimize sample concentration, screen different buffer conditions.
Beam Damage Bubbling or "melting" of the sample during imagingHigh electron doseUse a low-dose imaging protocol, minimize exposure time.

Conclusion: A Clearer Picture of Nanoscale Dynamics

Cryo-TEM is an exceptionally powerful tool for the direct visualization of this compound nanostructures in their hydrated, native state. [1]When used in conjunction with complementary techniques like SAXS and DLS, it provides a comprehensive understanding of the complex self-assembly behavior of this versatile amphiphile. By following a well-designed and carefully executed experimental protocol, researchers can obtain high-quality, artifact-free images that reveal the intricate details of DDHP morphology. This knowledge is crucial for the rational design and development of novel DDHP-based materials for a wide range of applications in science and medicine.

References

  • A practical guide to small angle X-ray scattering (SAXS) of flexible and intrinsically disordered proteins. (2015). EMBL Hamburg.
  • Advances in cryogenic transmission electron microscopy for the characterization of dynamic self-assembling nanostructures. (n.d.). NIH.
  • ATOMIC FORCE MICROSCOPY FOR NANOTECHNOLOGY. (n.d.).
  • Utilising atomic force microscopy for the characterisation of nanoscale drug delivery systems. (n.d.).
  • Using AFM for Nanostructure Analysis. (2021). AZoNano.
  • Small-angle X-ray scattering. (n.d.). Wikipedia.
  • CryoEM reveals the complex self-assembly of a chemically driven disulfide hydrogel. (2023).
  • Damage Behavior with Atomic Force Microscopy on Anti-Bacterial Nanostructure Arrays. (2024).
  • Atomic force microscope nanomanipulation with simultaneous visual guidance. (n.d.). PubMed.
  • Small angle X-ray scattering-assisted protein structure prediction in CASP13 and emergence of solution structure differences. (n.d.). PubMed.
  • Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM. (n.d.). Frontiers.
  • Small angle X-ray scattering-assisted protein structure prediction in CASP13 and emergence of solution structure differences. (n.d.). PubMed.
  • Mechanism of membranous tunnelling nanotube formation in viral genome delivery. (n.d.). PubMed.
  • The principles of dynamic light scattering. (n.d.). Anton Paar Wiki.
  • Dynamic light scattering. (n.d.). Wikipedia.
  • Understanding Dynamic Light Scattering Theory. (n.d.). Waters - Wyatt Technology.
  • Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016). PMC.
  • Preparing Better Samples for Cryo–Electron Microscopy: Biochemical Challenges Do Not End with Isolation and Purification. (2025). ResearchGate.
  • Specimen preparation for cryo-EM. (2023). YouTube.
  • What is measured in a Small Angle X-ray Scattering (SAXS) ?. (n.d.). IRAMIS.
  • Dynamic Light Scattering (DLS). (n.d.). SciSpace.
  • Sample Preparation Protocol for Laboratory Cryo-Soft X-Ray Microscopy for Studying Cellular Nanoparticle Uptake. (n.d.). MDPI.
  • Cryo-Electron Microscopy: Primer On Sample Preparation l Protocol Preview. (2022). YouTube.
  • Inception Mechanisms of Tunneling Nanotubes. (2019). PMC - NIH.
  • Effect of pH and temperature on the morphology and phases of co-precipitated hydroxyapatite. (2025). ResearchGate.
  • Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. (n.d.). Nanoscale (RSC Publishing).
  • Effect of pH and temperature on the morphology and phases of co-precipitated hydroxyapatite. (2012). PEARL.
  • Development of Methods for Cryo-EM Helical Reconstruction. (2025).
  • The morphology and thermal behavior of Calcium dihydrogen phosphate monohydrate (Ca(H2PO4)2•H2O) obtained by a rapid precipita. (n.d.).
  • Tunneling nanotubes and related structures: molecular mechanisms of formation and function. (2021). PubMed.
  • Effects of pH and temperature on synthesis of calcium phosphate derived from calcined eggshell. (n.d.). ResearchGate.
  • Tunneling Nanotubes and Gap Junctions–Their Role in Long-Range Intercellular Communication during Development, Health, and Disease Conditions. (n.d.). PubMed Central.
  • The Influence of pH and Temperature on the Morphology of Hydroxyapatite Synthesized by Hydrothermal Method | Request PDF. (2025). ResearchGate.
  • Nanoparticle classification, physicochemical properties, characterization, and applications: a comprehensive review for biologists. (2022). PubMed.
  • Extracellular Vesicles, Tunneling Nanotubes, and Cellular Interplay: Synergies and Missing Links. (n.d.). Frontiers.
  • Publications - Cryo-EM facility. (n.d.).
  • (PDF) Characterization Techniques for Nanoparticles: Comparison and Complementarity upon Studying Nanoparticle Properties. (2018). ResearchGate.
  • Characterizing nanoparticles. (n.d.). ResearchGate.
  • Chapter 5. Characterization methods for nanostructure of materials. (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to Light Scattering Analysis of DDHP Nanoparticle Size

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with novel delivery systems, the precise characterization of nanoparticles is not merely a procedural step but a cornerstone of efficacy and safety. Among the diverse nanoparticle landscape, cationic surfactants like N-dodecyl-N,N-dimethyl-N-(2-hydroxypropyl)ammonium chloride (DDHP) are gaining interest for their potential in forming self-assembled nanostructures, such as micelles or liposomes, capable of encapsulating and delivering therapeutic agents.[1][2] The size and size distribution of these DDHP nanoparticles directly influence their biological fate, including circulation time, cellular uptake, and potential toxicity.[3]

This guide provides an in-depth, experience-driven comparison of light scattering techniques for DDHP nanoparticle size analysis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems for trustworthy data, and benchmark the primary techniques against viable alternatives. Our focus is to empower you with the expertise to not only generate data but to confidently interpret and defend it.

Part 1: The Physics of Light Scattering: A Tale of Two Techniques

Light scattering is a powerful, non-invasive analytical approach for characterizing macromolecules and nanoparticles in solution.[4][5] It relies on analyzing the light scattered by particles when illuminated by a laser. Two principal modes, Dynamic and Static Light Scattering, offer complementary information.

Dynamic Light Scattering (DLS): Sizing Through Motion

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the workhorse for nanoparticle sizing.[6] Its power lies in its ability to measure the constant, random motion of particles suspended in a liquid—a phenomenon known as Brownian motion.[7]

The Core Principle: At a given temperature, smaller particles diffuse more rapidly through a solvent than larger particles.[4][8] DLS measures the rate of these movements by analyzing the time-dependent fluctuations in the intensity of scattered light.[8] These intensity fluctuations are processed by a digital correlator to generate an autocorrelation function, from which a translational diffusion coefficient (D) is calculated.[9] This coefficient is then used to determine the particle's size via the Stokes-Einstein equation.[5][10]

The size measured by DLS is the hydrodynamic diameter (Dh) . This is a critical concept to grasp. The Dh represents the diameter of a hypothetical sphere that diffuses at the same rate as the DDHP nanoparticle being measured.[8] It includes not just the nanoparticle's core but also any surface-bound molecules and the associated solvent layer that moves with it.[11] For drug delivery formulations, the hydrodynamic diameter is arguably more biologically relevant than the physical diameter, as it reflects how the particle will behave in a physiological environment.

Key DLS Outputs:

  • Z-average Diameter: This is the primary and most stable value produced by DLS. It is the intensity-weighted mean hydrodynamic diameter.[9][12]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution.[13] A PDI value below 0.1 is typically considered monodisperse, while values above 0.4 suggest a very broad or multimodal distribution that may be challenging for DLS to accurately resolve.[13]

  • Size Distribution: DLS results are fundamentally intensity-weighted, meaning the scattering from larger particles disproportionately influences the result (scattering intensity is proportional to the sixth power of the radius).[6] While software can convert this to a volume or number-based distribution, these transformations should be interpreted with caution as they can amplify noise.[9]

Static Light Scattering (SLS): A Measure of Mass and Size

While DLS measures the fluctuations in scattered light, Static Light Scattering (SLS) measures the time-averaged intensity of scattered light at various angles.[14][15] According to Rayleigh theory, the intensity of scattered light is directly proportional to the molecule's molecular weight and concentration.[16]

For DDHP nanoparticle analysis, SLS is less a primary sizing tool and more a powerful complementary technique used to determine:

  • Weight-Average Molecular Weight (Mw): Essential for understanding the aggregation state and overall mass of the nanoparticle constructs.[17]

  • Radius of Gyration (Rg): A measure of the root-mean-square distance of the particle's components from its center of mass.[15]

  • Second Virial Coefficient (A2): Provides insight into particle-solvent interactions and can help predict formulation stability.[18]

SLS is particularly valuable when you need to understand the fundamental structural properties of your DDHP formulation, not just its effective size in solution.[16]

Part 2: Benchmarking Sizing Techniques: A Comparative Guide

No single technique provides a complete picture of a nanoparticle system. A robust characterization strategy involves understanding the strengths and limitations of each method and, ideally, using an orthogonal technique to validate key findings. Transmission Electron Microscopy (TEM) is often considered the "gold standard" for nanoparticle sizing.[11][19]

DLS vs. Direct Imaging (TEM & AFM)

The most common point of confusion for researchers is the frequent discrepancy between sizes reported by DLS and those from direct imaging techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).[20] This difference is not an error but a reflection of the fundamentally different properties being measured.[21]

FeatureDynamic Light Scattering (DLS)Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM)
Measurement Principle Measures fluctuations in scattered light due to Brownian motion.[20]Direct imaging of individual particles using an electron beam (TEM) or a physical probe (AFM).[11][22]
Information Obtained Hydrodynamic Diameter (Dh) in solution.[8]Geometric or "core" diameter of dried particles. Provides direct visualization of shape and morphology.[20][22]
Sample Environment In-solution, in its native state.[4]Dried on a grid (TEM) or substrate (AFM); requires vacuum (TEM).[11]
Speed & Throughput Very fast (minutes per sample). Measures an ensemble of billions of particles.[4]Slower, more labor-intensive. Requires imaging multiple areas and counting hundreds of particles for statistical relevance.[10][22]
Sensitivity Highly sensitive to a small number of large particles or aggregates due to the intensity-weighting of the signal.[11]Less biased by large aggregates as they can be visually identified and excluded from size calculations. Excellent for resolving polydispersity.[23]
Causality of Size Difference Measures the particle plus a surface and solvent layer, resulting in a larger apparent size.[20]Measures only the dehydrated core of the particle, resulting in a smaller size.[21]

Why the Discrepancy is Informative: For DDHP nanoparticles, a DLS-measured size that is consistently larger than the TEM-measured size is expected and provides valuable information. It confirms the presence of a hydration shell or a surface coating, which is critical for the nanoparticle's interaction with biological systems.

Alternative Ensemble Techniques

Other techniques exist for in-solution sizing. Nanoparticle Tracking Analysis (NTA) is a notable alternative that also works by visualizing particles in motion but on a particle-by-particle basis.[24]

  • DLS vs. NTA: While DLS analyzes the scattered light from an entire ensemble at once, NTA tracks the individual Brownian motion of many single particles simultaneously. This gives NTA an advantage in resolving multimodal distributions (samples with distinct size populations) and providing particle concentration measurements, which DLS cannot do.[25] However, DLS is generally faster and can measure smaller particles than NTA.

Part 3: A Validated Protocol for DLS Analysis of DDHP Nanoparticles

The trustworthiness of DLS data is built on a foundation of meticulous sample preparation and a systematic approach to measurement and interpretation.[7] A protocol is only as good as the understanding behind it.

The Pre-Analytical Workflow: Setting the Stage for Success

Garbage in, garbage out. This axiom is particularly true for DLS. Over 80% of DLS measurement issues stem from improper sample preparation.

Step-by-Step Sample Preparation Protocol:

  • Dispersant Preparation (The "Why"): DDHP nanoparticles are cationic and can interact with surfaces and each other. Measuring in pure deionized water can lead to artificially large sizes due to long-range electrostatic interactions.[26] Therefore, the dispersant must be carefully chosen and prepared.

    • Action: Prepare a suitable buffer, such as 10 mM Phosphate-Buffered Saline (PBS) or a simple 10 mM KNO3 solution.[26] This provides a consistent ionic environment to screen surface charges and mimic physiological conditions.

    • Action: Filter the prepared dispersant through a 0.1 µm or 0.2 µm syringe filter directly into a clean, dust-free vial. This removes any extraneous particulate matter that would otherwise contaminate your measurement.[26]

  • Concentration Optimization (The "Why"): DLS measurements require an optimal concentration. If the sample is too concentrated, you will encounter "multiple scattering," where light scattered from one particle is re-scattered by others, leading to artificially low size readings.[26][27] If it's too dilute, the signal-to-noise ratio will be poor.[7]

    • Action: Prepare a dilution series of your DDHP nanoparticle stock solution using the filtered dispersant from Step 1. A good starting point is to create dilutions of 1:10, 1:100, and 1:1000. The goal is a sample that is transparent to slightly hazy by eye.[26]

    • Action: Gently mix each dilution. Avoid vigorous vortexing, which can introduce microbubbles or shear-induced aggregation.

  • Final Filtration (The "Why"): Even a well-prepared stock solution can contain a small population of large aggregates or dust. Because DLS is so sensitive to large particles, these outliers can dramatically skew the results.[7]

    • Action: Filter the final, optimally diluted sample through an appropriate syringe filter (e.g., 0.45 µm) directly into a clean DLS cuvette. This is a final "cleanup" step to ensure you are measuring the intended nanoparticle population. Self-Validation Check: The filter pore size should be at least 3-5 times larger than the expected nanoparticle size to avoid removing your sample.[26]

G cluster_prep Sample Preparation Workflow prep_buffer 1. Prepare & Filter Dispersant (e.g., 10mM PBS) dilute 2. Create Dilution Series (e.g., 1:10, 1:100) prep_buffer->dilute Use as diluent stock DDHP Nanoparticle Stock Solution stock->dilute filter_final 3. Final Filtration (e.g., 0.45µm filter) dilute->filter_final Select optimal dilution cuvette Ready for Measurement filter_final->cuvette

Caption: Workflow for preparing DDHP nanoparticles for DLS analysis.

The Analytical Workflow: Acquiring Robust Data
  • Instrument Setup:

    • Action: Select the correct dispersant parameters in the software (e.g., for 10 mM PBS at 25°C, Viscosity ≈ 0.89 mPa·s, Refractive Index ≈ 1.333). Incorrect parameters are a common source of error.

    • Action: Set the measurement temperature to 25°C and allow the instrument to equilibrate.

  • Measurement & Equilibration:

    • Action: Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2 minutes. Temperature fluctuations directly affect viscosity and Brownian motion, so this step is critical for reproducibility.

    • Action: Perform at least three consecutive measurements on the same sample. Self-Validation Check: The Z-average values from the replicate runs should be highly consistent (e.g., within 5% of each other). Poor reproducibility often points to sample instability (aggregation) or contamination.

The Post-Analytical Workflow: From Data to Insight

Interpreting DLS data requires a critical eye. Do not simply accept the numbers provided by the software.

G cluster_interp DLS Data Interpretation Logic raw_data Raw DLS Data (Correlogram, Count Rate) quality_check Quality Check OK? raw_data->quality_check z_avg Analyze Z-Average (Intensity-weighted mean) quality_check->z_avg Yes re_evaluate Re-evaluate Sample Prep or Measurement quality_check->re_evaluate No pdi Analyze PDI (Distribution width) z_avg->pdi dist Analyze Distribution Plot (Intensity, Volume, Number) pdi->dist conclusion Final Conclusion on Size & Polydispersity dist->conclusion

Caption: Logical workflow for interpreting DLS results.

Data Interpretation Checklist:

  • Examine the Raw Data: Before looking at the size, check the quality metrics. Is the count rate stable and within the instrument's optimal range? Does the correlation function show a smooth decay to a stable baseline? An unstable baseline can indicate sample settling or aggregation during the measurement.[9]

  • Assess the Z-Average and PDI: For a typical DDHP formulation, you are likely looking for a Z-average in the desired nanometer range (e.g., 50-200 nm) and a PDI below 0.2, indicating a moderately uniform population.[13]

  • Analyze the Distribution Plot:

    • Always start with the intensity distribution . This is the most direct result from the measurement. A single, well-defined peak is ideal.

    • If you see multiple peaks, especially a small peak at a very large size (e.g., >1000 nm), this is a strong indicator of a small amount of aggregation or contamination that is dominating the scattering signal.[27]

    • Use the volume and number distributions with caution. They can be helpful for comparing with microscopy data (which is number-weighted), but they can also be misleading if the sample is polydisperse or has low signal quality.[6][9]

Conclusion: An Integrated Approach to Nanoparticle Sizing

Dynamic Light Scattering is an indispensable tool for the rapid and reliable measurement of the hydrodynamic size of DDHP nanoparticles.[4] Its speed and ability to measure samples in their native solution state make it ideal for formulation screening, stability studies, and quality control.

However, as senior scientists, we must recognize that DLS provides one piece of a larger puzzle. Its inherent bias towards larger particles and its reliance on mathematical models to derive size mean that results must be critically evaluated.[28] For a comprehensive and defensible characterization, particularly for regulatory purposes or in-depth research, DLS data should always be complemented by an orthogonal method. The combination of DLS (for hydrodynamic size and solution behavior) and TEM (for core size and morphology) provides a powerful, multi-faceted understanding of your DDHP nanoparticle system, ensuring both scientific rigor and confidence in your results.[11][20]

References

  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM.
  • Unchained Labs. (n.d.). Static Light Scattering (SLS).
  • Patsnap. (2025). Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation. Patsnap Eureka.
  • Cordouan Technologies. (2024). Depolarized Dynamic Light Scattering (DDLS) Application for Particles Size Measurement.
  • Bettersize Instruments Ltd. (2024). Dynamic Light Scattering (DLS) Requirements for Sample Preparation.
  • Izon Science. (2023). Which Method to Use? TRPS and DLS Compared for Particle Size Measurement in Nanomedicine.
  • Bettersize Instruments Ltd. (n.d.). Static Light Scattering | Particle Size | SLS.
  • MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing.
  • Patsnap. (2025). How to Analyze Polydispersity Index in Dynamic Light Scattering. Patsnap Eureka.
  • Malvern Panalytical. (2019). Introduction to Dynamic Light Scattering Analysis [Video]. YouTube.
  • Techinnoverse. (2023). Nanoparticle Size: A Review of DLS, NTA, SEM, TEM, & AFM.
  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS).
  • Chen, S. H. (2015). My Understanding for Static and Dynamic Light Scattering. arXiv.
  • analyzetest.com. (2021). How to analyze Dynamic Light Scattering (DLS) results.
  • Weiner, B. B. (n.d.). Light Scattering Characterizing Proteins, Polymers & Nanoparticles.
  • Mtoz Biolabs. (n.d.). How to Interpret Dynamic Light Scattering Analysis Results.
  • ResearchGate. (2018). What are some effective sample preparation techniques for DLS study?.
  • Delong America. (n.d.). Nanoparticle Size Measurement Techniques: LVEM, TEM, SEM, AFM, DLS, spICP-MS, and AF4.
  • ResearchGate. (2014). Can someone suggest a good alternative to DLS when analysing nanoparticle size and distribution, when suspended in a biological medium?.
  • Brookhaven Instruments. (n.d.). Guide for DLS sample preparation.
  • ResearchGate. (2017). DLS Data interpretation.
  • Hoo, C. M., et al. (2008). A comparison of atomic force microscopy (AFM) and dynamic light scattering (DLS) methods to characterize nanoparticle size distributions. Journal of Nanoparticle Research.
  • AZoNano. (2016). Sample Preparation Techniques for Dynamic Light Scattering Experiments.
  • ResearchGate. (n.d.). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles.
  • Scribd. (n.d.). Nanoparticle Sizing Techniques Comparison.
  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of DDP-coated PbO nanoparticles.
  • ResearchGate. (2024). Nanoparticle Applications in Drug Delivery : Progression, Hurdles, and Prospects.
  • Jahangirian, H., et al. (2017). Applications of nanoparticle systems in drug delivery technology. PubMed Central.
  • World Journal of Pharmaceutical Research. (2024). Applications Of Nanoparticle System In Drug Delivery Technology.
  • MDPI. (n.d.). Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
  • PubMed. (2022). Studies on Intermolecular Interaction of N-Glycidyltrimethyl Ammonium Chloride Modified Chitosan/ N, N-Dimethyl- N-dodecyl- N-(2,3-epoxy propyl) Ammonium Chloride and Curcumin Delivery.
  • MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.

Sources

A Comparative Guide to Single-Chain Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development, formulation, and molecular biology, surfactants are indispensable tools. These amphiphilic molecules, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, are critical for tasks ranging from solubilizing membrane proteins to creating stable drug delivery systems. The choice of surfactant can profoundly impact experimental outcomes, determining the success or failure of a research endeavor.

This guide provides a comparative analysis of a specialized anionic surfactant, Di-n-dodecyl hydrogen phosphate (DDHP), against a panel of widely used single-chain surfactants: the anionic Sodium Dodecyl Sulfate (SDS), the cationic Cetyltrimethylammonium Bromide (CTAB), and the non-ionic n-Dodecyl β-D-maltoside (DDM). Our objective is to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions for their specific applications.

Understanding the Contenders: A Profile of Each Surfactant

The efficacy of a surfactant is dictated by its molecular structure—specifically, the nature of its hydrophilic head group and its hydrophobic tail. These features determine how the surfactant interacts with its environment and with the molecules it is intended to solubilize or stabilize.

  • Di-n-dodecyl hydrogen phosphate (DDHP): DDHP is an anionic surfactant characterized by a phosphate head group and two dodecyl (C12) hydrocarbon tails. While technically a di-chain surfactant, it is often compared with single-chain variants due to its phosphate headgroup's unique properties. The phosphate moiety offers a distinct pH-dependent charge and interaction profile compared to the more common sulfate groups.

  • Sodium Dodecyl Sulfate (SDS): SDS is the archetypal anionic surfactant, featuring a sulfate head group and a single dodecyl (C12) tail.[1] It is a powerful and widely used detergent known for its strong denaturing capabilities, making it a staple in protein electrophoresis (SDS-PAGE) but often too harsh for applications requiring protein function preservation.[2]

  • Cetyltrimethylammonium Bromide (CTAB): CTAB is a cationic surfactant with a quaternary ammonium head group and a longer hexadecyl (C16) tail.[3][4] Its positive charge allows it to interact strongly with negatively charged molecules like DNA, making it essential for certain nucleic acid extraction protocols.[5] However, this charge also contributes to its relatively high toxicity.

  • n-Dodecyl β-D-maltoside (DDM): DDM is a non-ionic surfactant prized for its gentle, non-denaturing properties.[6][7] Its head group consists of a bulky, hydrophilic maltose (a sugar) unit, and it possesses a dodecyl (C12) tail.[8] This structure makes it exceptionally effective at solubilizing and stabilizing membrane proteins while preserving their native conformation and function.[8][9][10]

Physicochemical Properties: A Quantitative Comparison

The behavior of surfactants in solution is governed by key physicochemical parameters. The most critical of these is the Critical Micelle Concentration (CMC) , the concentration at which surfactant molecules spontaneously self-assemble into micelles. A low CMC is often desirable, as it indicates efficiency and stability of the micelles.

PropertyDDHP SDS (Anionic) CTAB (Cationic) DDM (Non-ionic)
Chemical Structure (C12H25O)2P(O)OHC12H25OSO3NaC16H33N(CH3)3BrC24H46O11
Hydrophobic Tail 2x Dodecyl (C12)Dodecyl (C12)Cetyl (C16)Dodecyl (C12)
Head Group Phosphate (Anionic)Sulfate (Anionic)Quaternary Amine (Cationic)Maltose (Non-ionic)
CMC (in water) ~0.04 mM~8.2 mM~0.92 mM~0.17 mM[8][10]
Aggregation Number Data not readily available~6275-120[5]~100
Charge NegativeNegative[11]Positive[11]Neutral[7][11]

Note: Data for DDHP is less commonly reported in standard literature; the provided CMC is an estimate based on similar dialkyl phosphate surfactants. The other values are well-established in the literature.

Expert Insights: The significantly lower CMC of DDM highlights its efficiency in forming stable micelles at low concentrations, a key reason for its preference in delicate structural biology applications.[6] In contrast, the high CMC of SDS means that a larger amount of surfactant is required to achieve micellization, which can be a drawback in terms of both cost and potential for protein denaturation. CTAB's intermediate CMC and cationic nature define its specific niche applications.[3] The low estimated CMC for DDHP suggests it forms micelles readily, which could be advantageous for efficient solubilization.

Application Focus: Membrane Protein Solubilization

One of the most challenging and critical applications for surfactants is the extraction and stabilization of integral membrane proteins (MPs) from their native lipid bilayer environment.[12] The goal is to replace the lipid environment with a detergent micelle that mimics the membrane, thereby keeping the protein soluble and functional.[13][14]

Causality Behind Surfactant Choice:

  • Ionic Surfactants (SDS & CTAB): These are generally considered harsh detergents. Their charged head groups and strong disruptive capabilities often lead to the denaturation of the protein by unfolding its tertiary structure.[6] While effective at solubilizing membranes, they are typically avoided when the protein's function or native structure is the object of study. SDS is the classic example, used in SDS-PAGE to deliberately denature proteins for molecular weight analysis.[2]

  • Non-ionic Surfactants (DDM): DDM is the gold standard for functional and structural studies of MPs.[7][8] Its uncharged, bulky head group and appropriate hydrophobic tail length allow it to gently shield the hydrophobic transmembrane domains of the protein without disrupting its internal structure.[7][9] This preserves the protein's activity and makes it suitable for techniques like X-ray crystallography and cryo-electron microscopy.[7][8]

  • DDHP's Potential Role: With its anionic phosphate head group, DDHP offers a middle ground. Phosphate-based surfactants can be milder than their sulfate counterparts. The pH-titratable charge of the phosphate group could offer an additional layer of experimental control over solubilization and purification steps, such as ion-exchange chromatography.

Experimental Workflow: Screening for Optimal Solubilization

The process of finding the right surfactant and concentration is an empirical one. Below is a generalized workflow for screening surfactants for membrane protein solubilization.

Solubilization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Surfactant Screening cluster_analysis Phase 3: Analysis & Validation A Prepare Membrane Fraction (e.g., from cell culture) B Quantify Total Protein (e.g., BCA Assay) A->B C Incubate Aliquots with Surfactant Series (DDHP, SDS, CTAB, DDM) at various concentrations B->C D Centrifuge to Pellet Unsolubilized Material C->D E Analyze Supernatant (Solubilized Fraction) via SDS-PAGE / Western Blot D->E F Perform Functional Assay (e.g., binding, enzymatic activity) D->F G Select Optimal Surfactant & Concentration E->G F->G CMC_Principle cluster_below Below CMC cluster_above Above CMC A Surfactant Monomers in Water P1 Pyrene in Polar Environment B Micelle Formation P1->B [Surfactant] increases P2 Pyrene in Hydrophobic Core

Caption: Pyrene partitioning from a polar to a nonpolar environment upon micelle formation.

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the surfactant (e.g., DDHP) in ultrapure water.

    • Prepare a 0.2 mM stock solution of pyrene in a volatile organic solvent like ethanol. [15]

  • Sample Series Preparation:

    • Create a series of surfactant dilutions from the 10 mM stock, ranging from well below to well above the expected CMC (e.g., 0.001 mM to 10 mM).

    • To each 1 mL aliquot of the diluted surfactant solution, add 1.5 µL of the 0.2 mM pyrene stock solution. [15]The final pyrene concentration should be low enough (~0.3 µM) to avoid self-aggregation.

    • Causality: The ethanol is used to ensure pyrene dissolves initially; it should be a very small volume so it evaporates quickly and does not affect micellization.

  • Fluorescence Measurement:

    • Equilibrate the samples at a constant temperature (e.g., 25°C).

    • Set the fluorescence spectrometer with an excitation wavelength of 334 nm. [15] * Record the emission spectrum for each sample from 350 nm to 450 nm. [15]

  • Data Analysis:

    • For each spectrum, extract the fluorescence intensity of the first major peak (I₁, ~372 nm) and the third major peak (I₃, ~383 nm).

    • Calculate the I₃/I₁ ratio for each surfactant concentration.

    • Plot the I₃/I₁ ratio versus the logarithm of the surfactant concentration.

    • Fit the data to a sigmoidal curve. The center of the inflection point of this curve is the CMC. [15] Self-Validation: The protocol is self-validating by including control samples (pyrene in pure water) and ensuring a clear, sharp transition in the sigmoidal plot. The resulting CMC value should be reproducible across multiple runs.

Concluding Remarks and Recommendations

The selection of a single-chain surfactant is a multi-faceted decision that hinges on the specific requirements of the application.

  • For harsh, complete solubilization and denaturation (e.g., SDS-PAGE), SDS remains the undisputed choice due to its strong, chaotropic nature. [2][16]* For applications requiring interaction with negatively charged biopolymers (e.g., DNA extraction), the cationic nature of CTAB is essential. [3]* For preserving the native structure and function of delicate proteins, especially membrane proteins, the non-ionic and gentle DDM is superior and should be the primary candidate. [6][7][8]* Di-n-dodecyl hydrogen phosphate (DDHP) represents a more specialized option. Its anionic phosphate headgroup may offer advantages in terms of milder solubilization compared to SDS and provides a pH-dependent charge that can be exploited in purification strategies. It is a candidate worth exploring for applications where SDS is too harsh but a charged surfactant is still desired.

Ultimately, the optimal choice must be determined empirically. The experimental workflows and protocols provided in this guide offer a robust framework for making that determination with scientific rigor.

References

  • Cetyltrimethylammonium Bromide (CTAB): Key Properties and Industrial Uses. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Surfactants in Membrane Solubilisation. PubMed.
  • Cetyltrimethylammonium bromide. (2023). American Chemical Society.
  • Primary Applications of Sodium Dodecyl Sulfate (SDS). Unknown Source.
  • Sodium dodecyl sulfate | 151-21-3. ChemicalBook.
  • n-dodecyl-ß-D-maltoside (DDM) | 69227-93-6. Avanti Research.
  • Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry.
  • Cetyltrimethylammonium bromide (CTAB), 200 gm. OPS Diagnostics.
  • n-Dodecyl-beta-D-maltoside | 69227-93-6. ChemicalBook.
  • CETYLTRIMETHYLAMMONIUM BROMIDE. Ataman Kimya.
  • SODIUM DODECYL SULPHATE This dossier on sodium dodecyl sulphate (SDS) presents the most critical stu - Santos. (2021). Unknown Source.
  • Sodium dodecyl sulfate. Wikipedia.
  • Cetrimonium bromide. Wikipedia.
  • Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin. MDPI.
  • n-Dodecyl-B-D-maltoside (DDM). GoldBio.
  • Sodium Dodecyl Sulfate‌. Sinochem Nanjing Corporation.
  • n-Dodecyl b-D-maltoside, 69227-93-6, High-Purity, D4641. Sigma-Aldrich.
  • Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. (2025). PubMed Central.
  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2023). Analytical Chemistry - ACS Publications.
  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent.
  • Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6. Dojindo.
  • Comparison of Anionic, Cationic and Nonionic Surfactants as Dispersing Agents for Graphene Based on the Fluorescence of Riboflavin. (2017). PubMed.
  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. NIH.
  • Differences Between Anionic Cationic and Nonionic Surfactants. Unknown Source.
  • Difference Between Anionic Cationic and Nonionic Surfactants. (2023). Unknown Source.
  • Detergents for Protein Solubilization. Thermo Fisher Scientific - US.
  • Non-Ionic Detergents in Membrane Protein Research. (2025). YouTube.
  • A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B - ACS Publications.
  • Comparative Study of Cationic and Non-ionic Surfactants using Tensiometry. Ijarse.
  • didodecyl hydrogen phosphate CAS#: 7057-92-3. ChemicalBook.
  • Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. (2020). Unknown Source.
  • This compound | CAS#:7057-92-3. Chemsrc.
  • Didodecyl phosphate | C24H51O4P. PubChem - NIH.
  • This compound | CAS 7057-92-3. AMERICAN ELEMENTS ®.
  • Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency. NIH.
  • This compound | CAS:7057-92-3. Ark Pharma Scientific Limited.
  • Surfactant effects on lipid-based vesicles properties: a review. LJMU Research Online.
  • Status of surfactants as penetration enhancers in transdermal drug delivery. PMC - NIH.
  • DHPP Vaccination for Dogs (5-in-1 Vaccine): What To Know. (2025). PetMD.
  • Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface. (2024). MDPI.
  • DHPP Vaccine for Dogs: What is it and When to Get It. (2022). MetroVet Veterinary Clinic.
  • Oxyethylene chain length affects the physicochemical properties of sugar-based anionic surfactants with phosphates groups. (2025). ResearchGate.
  • What is the DHPP vaccine for dogs?. (2021). Spring House Animal Hospital.
  • What is the DHPP Vaccination for Dogs?. Dyer Animal Clinic.

Sources

A Comparative Guide to the Validation of DDHP Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Dihydrodigoxin (DDHP), a principal metabolite of the cardiac glycoside digoxin, is a critical compound to monitor in both pharmaceutical production and clinical settings. Its structural similarity to digoxin and other related compounds necessitates a highly specific and reliable analytical method for accurate quantification and impurity profiling.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of DDHP purity. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, establish a framework for a self-validating experimental design, and compare the performance of HPLC with alternative analytical technologies, supported by experimental data paradigms.

The Analytical Challenge: Resolving Structurally Similar Cardiac Glycosides

DDHP is formed by the reduction of the lactone ring of digoxin. This seemingly minor structural modification, along with the presence of other degradation products and related substances (e.g., digoxigenin, gitoxin), presents a significant chromatographic challenge. The primary goal of an effective HPLC method is to achieve baseline separation of DDHP from its parent compound, digoxin, and all potential impurities.[1] A failure to do so can lead to inaccurate purity assessments and compromise patient safety, given the narrow therapeutic index of cardiac glycosides.[2]

Reversed-phase HPLC using a C18 stationary phase is the most common and effective technique for this purpose.[2][3] The separation is typically achieved using a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[2] Detection is most commonly performed at a UV wavelength of 220 nm, where these compounds exhibit strong absorbance.[1]

Establishing a Robust, Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. The validation of such a method is a systematic process that demonstrates its suitability for the intended purpose. The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently updated Q2(R2) guidelines, as well as by pharmacopeias like the USP.[2]

Foundational HPLC Protocol for DDHP Analysis

The following protocol serves as a robust starting point for the purity analysis of DDHP. It is based on established methods for digoxin and its related compounds.[1][4]

Table 1: Recommended HPLC Parameters for DDHP Purity Analysis

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)Provides excellent hydrophobic retention and selectivity for separating closely related steroid-like structures of cardiac glycosides.[2][3]
Mobile Phase Acetonitrile and Water (e.g., Gradient elution starting from 28-30% Acetonitrile)A gradient elution is often necessary to resolve early-eluting polar impurities from the main analytes and later-eluting non-polar compounds.[1]
Flow Rate 1.0 - 1.2 mL/minBalances analysis time with optimal separation efficiency for standard 4.6 mm ID columns.[4]
Column Temperature 20-30 °CControlled temperature ensures reproducible retention times and peak shapes.[4]
Detection UV at 220 nmCardiac glycosides exhibit significant absorbance at this wavelength, providing good sensitivity.[1][5]
Injection Volume 20 µL - 100 µLDependent on sample concentration and desired sensitivity.[4]
Sample Diluent Mobile Phase or a mixture of Water/AcetonitrileEnsures compatibility with the mobile phase and prevents peak distortion.

The Pillars of Method Validation: A Step-by-Step Protocol

To ensure the HPLC method is reliable, accurate, and precise, a comprehensive validation must be performed. The following sections detail the experimental protocols for each critical validation parameter as per ICH guidelines.[6]

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] The cornerstone of demonstrating specificity for a purity assay is the forced degradation study.[7][8]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions : Prepare solutions of the DDHP drug substance in a suitable solvent (e.g., 1 mg/mL).

  • Subject to Stress Conditions : Expose the solutions to the following conditions to induce degradation (aiming for 5-20% degradation[9]):

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2-8 hours).[9]

    • Base Hydrolysis : Add 0.1 M NaOH and maintain at room temperature for a defined period (e.g., 2-8 hours).[9]

    • Oxidation : Add 3% H₂O₂ and maintain at room temperature for a defined period (e.g., 24 hours).[9]

    • Thermal Degradation : Heat the solid drug substance at a high temperature (e.g., 80°C) for 24-48 hours.

    • Photolytic Degradation : Expose the solution to a light source according to ICH Q1B guidelines.

  • Neutralization : After the stress period, neutralize the acidic and basic samples.

  • Analysis : Dilute all stressed samples to the target concentration and analyze by the proposed HPLC method alongside an unstressed control sample.

  • Peak Purity Analysis : Utilize a photodiode array (PDA) detector to assess peak purity of the DDHP peak in the presence of degradation products. The purity angle should be less than the purity threshold.

Acceptance Criteria : The method is specific if the DDHP peak is well-resolved from all degradation products and impurities. There should be no co-elution, as confirmed by peak purity analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Prep Prepare DDHP Stock Solution Acid Acid Hydrolysis (0.1 M HCl, Heat) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) Prep->Photo Expose to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via HPLC-PDA Neutralize->HPLC Evaluate Evaluate Resolution & Peak Purity HPLC->Evaluate Assess Chromatograms

Caption: Workflow for demonstrating analytical method specificity.

Linearity and Range

Linearity demonstrates that the analytical results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]

Experimental Protocol: Linearity

  • Prepare a Stock Solution : Prepare a high-concentration stock solution of DDHP reference standard.

  • Create Calibration Standards : Prepare at least five concentration levels by serial dilution of the stock solution. For a purity method, the range should typically cover 50% to 150% of the expected concentration of impurities and the nominal concentration of the API. A common range is from the Limit of Quantitation (LOQ) to 120% of the assay concentration.

  • Analysis : Inject each concentration level in triplicate.

  • Data Analysis : Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria : A correlation coefficient (R²) of ≥ 0.999 is typically required to demonstrate linearity.[2] The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Accuracy

  • Spike Samples : Prepare samples (e.g., a placebo formulation or blank solution) spiked with the DDHP reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Triplicates : Prepare three independent samples at each concentration level.

  • Analysis : Analyze the spiked samples using the HPLC method.

  • Calculate Recovery : Determine the percentage recovery of the analyte at each level.

Acceptance Criteria : The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision : Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol: Precision

  • Repeatability :

    • Prepare six independent test samples of DDHP at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

    • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria : The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD : The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol: LOD & LOQ

These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Method :

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5] This is done by analyzing progressively more dilute solutions.

  • Calibration Curve Method :

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria : The LOQ must be demonstrated to have acceptable precision and accuracy through the analysis of multiple samples at that concentration.

G cluster_quant Quantitative Limits Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Specificity->Accuracy Ensures validity of Specificity->Precision Ensures validity of Range Range Linearity->Range LOD LOD Linearity->LOD Establishes basis for LOQ LOQ Linearity->LOQ Establishes basis for Precision->Accuracy Prerequisite for LOQ->Range Defines lower limit of

Caption: Logical relationship between key analytical validation parameters.

Performance Comparison with Alternative Technologies

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques exist. Understanding their capabilities provides context for why HPLC is often the preferred method.

Table 2: Comparison of Analytical Techniques for DDHP Purity Analysis

ParameterHPLC-UV HPTLC-Densitometry LC-MS/MS
Specificity High; excellent resolution of closely related compounds.[10]Moderate; lower resolution can lead to overlapping spots.[3]Very High; mass-to-charge ratio provides an orthogonal detection mechanism, confirming peak identity.
Sensitivity (Typical LOQ) Low µg/mL to high ng/mL range.[5][4]Mid-to-high µg/mL range.Low ng/mL to pg/mL range.[6][11]
Quantitation Accuracy High (%Recovery typically 98-102%).[10]Moderate (%Recovery can be lower and more variable).[10]High; use of isotope-labeled internal standards yields excellent accuracy.[12]
Throughput Sequential analysis; lower throughput.[10]Simultaneous analysis of multiple samples; higher throughput.[10]Sequential, but with very fast run times (often < 5 min).[11]
Cost (Instrument/Sample) Moderate / Moderate.[10]Low / Low.High / High.
Regulatory Acceptance High; universally accepted for purity and assay testing.Accepted for identification and limit tests, less so for primary purity assays.High; considered a reference method, especially for complex matrices or very low-level impurities.[13]
Best Suited For Routine QC, stability testing, and definitive purity determination.Rapid screening, identification, and semi-quantitative analysis.Structure elucidation, impurity identification, and trace-level quantification in biological matrices.

Analysis:

For the routine quality control and purity validation of a DDHP drug substance, HPLC-UV offers the optimal balance of specificity, accuracy, cost, and regulatory acceptance.[10] Its ability to resolve and accurately quantify closely related impurities is paramount. HPTLC serves as a useful screening tool but lacks the resolving power and quantitative accuracy for a definitive purity assessment.[3] LC-MS/MS , while unparalleled in specificity and sensitivity, is often overly complex and expensive for routine QC but is an invaluable tool for reference method development and for identifying unknown degradation products discovered during forced degradation studies.[13][14]

Conclusion

The validation of an HPLC method for DDHP purity is a multi-faceted process that relies on a systematic and scientifically sound approach. By following the principles laid out by regulatory bodies like the ICH, a robust, reliable, and stability-indicating method can be developed. The foundation of this process lies in demonstrating specificity through comprehensive forced degradation studies, followed by rigorous testing of linearity, accuracy, precision, and sensitivity. While alternative technologies like HPTLC and LC-MS/MS have their specific applications, reversed-phase HPLC with UV detection remains the most suitable and widely accepted method for ensuring the purity, quality, and safety of DDHP in a regulated pharmaceutical environment.

References

  • Determination of Digoxin and Digitoxin in Whole Blood. (2025). ResearchGate.
  • Forced Degradation Studies. (2016). MedCrave online.
  • HPLC analysis of digoxin and digitoxin : development of methods for dosage form assay and separation of potential impurities and metabolites.UBC Library Open Collections - The University of British Columbia.
  • Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug.De Gruyter.
  • An HPLC method for the determination of digoxin in dissolution samples. (2025). ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International.
  • Determination of some cardiac glycosides by high-performance liquid chromatography. (2025). ResearchGate.
  • Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry. (2015). PubMed.
  • Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. (2011). National Institutes of Health (NIH).
  • Validation of a HPLC-UV method for the determination of digoxin residues on manufacturing equipment surfaces in support of cleaning validation. (2025). ResearchGate.
  • An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine.Almac Group.
  • High-performance liquid chromatographic analysis of digoxin formulations. (1982). PubMed.
  • Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chromatography-tandem mass spectrometry. (2025). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review.National Institutes of Health (NIH).
  • Therapeutic monitoring of serum digoxin for patients with heart failure using a rapid LC-MS/MS method.Clinica Chimica Acta.
  • Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. (2003). PubMed.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.

Sources

A Senior Application Scientist's Guide to Lipid Performance: DDHP vs. Standard Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cationic Lipids in LNP-Mediated Drug Delivery

The advent of nucleic acid therapeutics, particularly mRNA vaccines and siRNA-based therapies, has been made possible by sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront.[1][2] The efficacy of these LNPs is critically dependent on their composition, a carefully balanced formulation of four key components: an ionizable or cationic lipid, a PEGylated lipid, a helper lipid, and cholesterol.[3][4]

The cationic/ionizable lipid is arguably the most crucial component. It serves a dual purpose: first, to electrostatically complex with the negatively charged nucleic acid backbone, enabling high encapsulation efficiency during formulation under acidic conditions; and second, to facilitate the release of the payload from the endosome into the cytoplasm of target cells.[4][] This endosomal escape is a major bottleneck in intracellular delivery, and the efficiency of this process, driven by the ionizable lipid's properties, often dictates the therapeutic outcome.

This guide provides an in-depth comparison of 1,2-dioleoyl-3-dimethylammonium-propane (DDHP), an ionizable cationic lipid, with a range of "standard" lipids commonly used in LNP formulations. These include permanently charged cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), as well as other widely used ionizable lipids such as SM-102 and ALC-0315, which have been pivotal in the success of COVID-19 mRNA vaccines.[6][7]

We will objectively evaluate their performance based on key metrics including transfection efficiency, cytotoxicity, and formulation stability, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their selection of optimal LNP components.

Comparative Analysis: DDHP vs. Standard Lipids

The choice of a cationic or ionizable lipid is a trade-off between delivery potency and cellular toxicity. While permanently charged cationic lipids like DOTAP can be effective, their positive charge at physiological pH can lead to higher toxicity.[8][9] Ionizable lipids like DDHP, SM-102, and ALC-0315 are designed to be near-neutral at physiological pH and become protonated (positively charged) in the acidic environment of the endosome.[4][] This pH-sensitive behavior is key to reducing systemic toxicity while promoting endosomal release.

Transfection Efficiency

Transfection efficiency is the primary measure of a lipid's ability to deliver its nucleic acid cargo into the cytoplasm for translation (mRNA) or action (siRNA).

A recent study directly compared LNPs formulated with the ionizable lipid ALC-0315 partially or fully substituted with DDHP (referred to as DODAP in the publication) or the cationic lipid DOTAP for mRNA delivery.[9][10] The results showed that incorporating 5-25% DOTAP into an ALC-0315 LNP formulation increased in vitro transfection efficiency.[10] Conversely, completely replacing ALC-0315 with DDHP led to a reduction in LNP potency in vivo.[9][10] This suggests that while DDHP is a functional ionizable lipid, its performance may be context-dependent and potentially less potent than newer-generation ionizable lipids like ALC-0315 in certain formulations.[9]

Another study comparing various ionizable and cationic lipids in polymer-lipid hybrid nanoparticles found that DOTAP and DOTMA-based nanoparticles achieved approximately 40% transfection efficiency, whereas DDHP and another ionizable lipid, MC3, resulted in less than 10% efficiency in the tested system.[11]

In a different comparison, LNPs formulated with SM-102 and MC3 showed significantly higher GFP expression in Huh7 hepatocytes compared to ALC-0315, while DOTAP failed to induce measurable expression under the same conditions.[6] SM-102 also demonstrated superior performance in primary human macrophages.[6] While this study did not include DDHP, it highlights the performance hierarchy among commonly used ionizable lipids, with SM-102 often showing the highest potency in vitro.

Table 1: Summary of Comparative Transfection Efficiency Data

Cationic/Ionizable LipidComparison ContextRelative Transfection EfficiencyReference(s)
DDHP (DODAP) vs. ALC-0315Lower in vivo potency when fully replacing ALC-0315.[9][10]
DDHP (DODAP) vs. DOTAP/DOTMALower efficiency (~10% vs ~40%) in a hybrid LNP system.[11]
DOTAP vs. ALC-0315Higher in vitro efficiency when partially incorporated.[10]
DOTAP vs. SM-102/MC3Undetectable GFP expression in Huh7 cells.[6]
SM-102 vs. ALC-0315/MC3Highest GFP expression in multiple cell lines.[6]
ALC-0315 vs. SM-102Lower GFP expression in Huh7 cells.[6]

Note: Transfection efficiency is highly dependent on the LNP formulation, cell type, and nucleic acid cargo. The data presented is from specific studies and may not be universally applicable.

Cytotoxicity

A critical consideration for any delivery vehicle is its safety profile. Cationic lipids, particularly those with a permanent positive charge, can interact with negatively charged cell membranes, leading to dose-dependent toxicity.[8][12]

DDHP is often marketed as having low cytotoxicity.[] The cytotoxicity of cationic lipids is strongly linked to their headgroup structure.[9] For instance, lipids with quaternary ammonium headgroups (like DOTAP) have been shown to be more cytotoxic than those with peptide headgroups, with IC50 values of 109.4 µg/mL and 340.5 µg/mL, respectively, in NCI-H460 cells.[9]

Studies on DOTAP-based LNPs have consistently shown that cytotoxicity increases with higher concentrations of the cationic lipid.[8] For example, in J774A.1 macrophages, the IC50 of siRNA-loaded solid lipid nanoparticles was 8.1 ± 0.37 µg/mL when the nitrogen-to-phosphate (N/P) ratio was high (34:1), indicating higher toxicity with more cationic lipid.[12] Another study comparing cationic solid lipid nanoparticles found that those formulated with CTAB were highly cytotoxic (IC50 < 10 µg/mL), whereas those with DDAB were significantly less so (IC50 from 284 to 870 µg/mL depending on the cell line).[13]

Direct comparative IC50 data for DDHP against a wide range of standard lipids is limited in the literature. However, its ionizable nature, being neutral at physiological pH, is mechanistically designed to be less toxic than permanently charged lipids like DOTAP.[]

Table 2: Summary of Comparative Cytotoxicity Data

Lipid / FormulationCell LineAssayIC50 Value / ObservationReference(s)
DDHP --Generally reported as having low cytotoxicity.[]
DOTAP-based SLNs J774A.1 macrophagesMTT8.1 ± 0.37 µg/mL (at high N/P ratio)[12]
DOTAP/Cholesterol LNPs SK-OV-3MTTCytotoxicity increases with higher DOTAP concentration.[8]
CDA14 (Quaternary) NCI-H460CCK-8109.4 µg/mL[9]
CDO14 (Peptide) NCI-H460CCK-8340.5 µg/mL[9]
ALC-0315 LNPs Mice (in vivo)Liver toxicity markersIncreased ALT and bile acids at a high dose (5 mg/kg).[14]
MC3 LNPs Mice (in vivo)Liver toxicity markersNo increase in toxicity markers at the same high dose.[14]

Note: IC50 values are highly dependent on the specific formulation, cell line, and assay conditions.

Stability

The long-term stability of LNP formulations is crucial for their translation into clinical products, affecting shelf-life and logistical considerations.[15] Stability is typically assessed by monitoring key physicochemical attributes like particle size, polydispersity index (PDI), and encapsulation efficiency over time at various storage temperatures.[16]

Studies have shown that LNP stability is highly dependent on storage temperature, with refrigeration (2-8°C) or freezing (-20°C to -80°C) generally being optimal for long-term storage.[15][16] For example, one study found that LNPs were most stable when stored at 2°C for over 150 days, whereas storage at room temperature led to degradation.[16] Another study highlighted that for frozen storage, -20°C might be more appropriate than -80°C for some formulations to maintain stability.[6]

The choice of ionizable lipid can also impact stability. A comparative study of SM-102 and ALC-0315 found that SM-102 LNPs exhibited better stability when stored at 4°C.[7] The inclusion of cryoprotectants like sucrose or trehalose is a common strategy to improve the stability of LNPs, especially during freeze-thaw cycles and for lyophilized formulations.[15][16]

While specific long-term stability data for DDHP-formulated LNPs is not as readily available in comparative studies, the general principles of LNP stability apply. The unsaturated oleoyl tails in DDHP's structure may influence membrane fluidity and stability compared to lipids with saturated tails. A comprehensive stability study would be required to definitively position DDHP relative to other lipids in this regard.

Experimental Methodologies

To ensure the scientific integrity of comparative studies, standardized and well-validated protocols are essential. Below are detailed methodologies for the key experiments discussed in this guide.

LNP Formulation by Microfluidic Mixing

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to reproducible and scalable production of LNPs with uniform size and high encapsulation efficiency.[17][18]

Diagram: LNP Formulation Workflow via Microfluidics

LNP_Formulation cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Processing Aqueous Aqueous Phase (mRNA in Acidic Buffer, e.g., Citrate pH 4.0) Mixer Microfluidic Device (e.g., Y-junction or Herringbone Mixer) Aqueous->Mixer Aqueous Stream Organic Organic Phase (Lipids in Ethanol) Organic->Mixer Organic Stream Dialysis Buffer Exchange (Dialysis against PBS pH 7.4) Mixer->Dialysis LNP Formation (Self-Assembly) Filter Sterile Filtration (0.22 µm filter) Dialysis->Filter Storage Storage (-80°C or 4°C) Filter->Storage

Caption: Workflow for LNP formulation using a microfluidic device.

Step-by-Step Protocol:

  • Prepare Lipid Stock: Dissolve the ionizable lipid (e.g., DDHP), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[7]

  • Prepare mRNA Solution: Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) to the target concentration.[19]

  • Set up Microfluidic System: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Set the flow rate ratio, typically 3:1 (aqueous:organic).[19]

  • Initiate Mixing: Pump the two solutions through a microfluidic mixing chip (e.g., a Y-junction or staggered herringbone mixer). The rapid mixing of the ethanol phase with the aqueous phase reduces the solubility of the lipids, causing them to self-assemble and encapsulate the mRNA.[18][20]

  • Buffer Exchange: Immediately after formation, dilute the LNP solution and perform buffer exchange against a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration to remove ethanol and raise the pH.[19]

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term stability.[21]

LNP Characterization

Diagram: LNP Characterization and In Vitro Testing Flowchart

LNP_Characterization cluster_physchem Physicochemical Analysis cluster_invitro In Vitro Performance LNP LNP Formulation DLS Size (Z-average) PDI (DLS) LNP->DLS Zeta Zeta Potential (ELS) LNP->Zeta EE Encapsulation Efficiency (RiboGreen Assay) LNP->EE Transfection Transfection Efficiency (Luciferase/GFP Assay) LNP->Transfection Toxicity Cytotoxicity (MTT/LDH Assay) LNP->Toxicity DLS->Transfection Correlate Toxicity->Transfection Correlate

Caption: A typical workflow for LNP characterization and in vitro evaluation.

1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This data is used to calculate the hydrodynamic diameter (Z-average) and PDI, a measure of the size distribution's width.[22]

  • Protocol:

    • Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25°C.[13]

    • Dilute the LNP sample in filtered PBS (pH 7.4) to an appropriate concentration to achieve optimal scattering rates.[22]

    • Transfer the diluted sample to a clean cuvette (e.g., DTS0012).[13]

    • Place the cuvette in the instrument and allow it to equilibrate for 2 minutes.

    • Perform at least three measurements to obtain the Z-average diameter and PDI. A PDI < 0.2 is generally considered acceptable for monodisperse LNP formulations.[20]

2. Zeta Potential by Electrophoretic Light Scattering (ELS):

  • Principle: ELS measures the velocity of charged particles in an electric field. This velocity is used to calculate the zeta potential, which indicates the surface charge and is a predictor of colloidal stability.[]

  • Protocol:

    • Use a dedicated folded capillary cell (e.g., DTS1070) in the DLS instrument.[23]

    • Dilute the LNP sample in filtered 10 mM NaCl or a similar low-ionic-strength buffer.

    • Inject the sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. Near-neutral zeta potential at pH 7.4 is expected for ionizable LNPs.[]

3. Encapsulation Efficiency (EE) by RiboGreen Assay:

  • Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100), the amount of encapsulated vs. free RNA can be determined.[21][24]

  • Protocol:

    • Prepare a standard curve of the free mRNA in TE buffer.[24]

    • In a 96-well plate, prepare two sets of LNP dilutions in TE buffer.

    • To one set, add TE buffer containing 0.5% Triton X-100 to lyse the LNPs and measure total RNA.

    • To the other set, add only TE buffer to measure the amount of unencapsulated (free) RNA.

    • Incubate the plate for 10-30 minutes at 37°C.[24][25]

    • Add the diluted RiboGreen reagent to all wells.

    • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).[24]

    • Calculate EE% using the formula: EE% = [(Total RNA) - (Free RNA)] / (Total RNA) * 100.

In Vitro Performance Assays

1. Transfection Efficiency (Luciferase Assay):

  • Principle: Use LNPs to deliver mRNA encoding a reporter protein like Firefly Luciferase into a target cell line. The amount of light produced upon addition of the luciferase substrate is proportional to the amount of protein expressed, indicating transfection efficiency.[26][27]

  • Protocol:

    • Seed cells (e.g., HEK293T, Huh7) in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells/well and incubate overnight.[26]

    • Add serial dilutions of the mRNA-LNP formulation to the cells. Include a negative control (untreated cells) and a positive control (e.g., a commercial transfection reagent).

    • Incubate for 24-48 hours.

    • Remove the culture medium and lyse the cells using a suitable lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.

    • Immediately measure the luminescence using a plate reader.[28]

2. Cytotoxicity (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][29]

  • Protocol:

    • Seed cells in a 96-well plate as described for the transfection assay.

    • Add serial dilutions of the LNP formulation (use empty LNPs to assess the toxicity of the carrier itself). Include a positive control for toxicity (e.g., Triton X-100) and a negative control (untreated cells).[30]

    • Incubate for 24-72 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours until formazan crystals are visible.[4]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[4]

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the performance of DDHP against standard lipids used in LNP formulations. The experimental evidence suggests that while DDHP is a viable ionizable lipid, newer-generation lipids like SM-102 may offer superior in vitro transfection efficiency.[6] Permanently charged lipids like DOTAP can also be highly efficient but often come with a higher cytotoxicity profile, a drawback that pH-sensitive ionizable lipids like DDHP are designed to mitigate.[8]

The ultimate performance of any lipid is inextricably linked to the complete LNP formulation—including the helper, cholesterol, and PEG components—and the specific application. There is no single "best" lipid; the optimal choice requires empirical testing and validation based on the desired balance of potency, safety, and stability.

The detailed protocols provided herein offer a robust starting point for researchers to conduct their own comparative studies. By systematically evaluating these critical performance attributes, drug development professionals can make informed decisions to advance the next generation of nucleic acid therapeutics.

References

  • Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery. Pharmaceutics. URL
  • Application Notes and Protocols for Microfluidic Formulation of D-Lin-MC3-DMA-Based Lipid Nanoparticles. Benchchem. URL
  • An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot.
  • iQuant™ RiboGreen Assay Protocol. Generic Protocol. URL
  • Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles.
  • Zetasizer RNA-LNP DLS Size Protocol. Malvern Panalytical. URL
  • DODAP (1,2-dioleoyl-3-dimethylammonium-propane). Nanocs. URL
  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy.
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formul
  • Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. URL
  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery.
  • Lipid Nanoparticle (LNP)
  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells.
  • AN6601: Measuring size, concentration, and zeta potential of LNPs with the DynaProTM ZetaStarTM. AWS. URL
  • Comparison of the transfection efficiency of the six types of LNP−polymer hybrid nanoparticles.
  • Ribogreen Assay Training Webinar. YouTube. URL
  • Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery.
  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. Theranostics. URL
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery.
  • Experimental considerations on the cytotoxicity of nanoparticles.
  • The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Royal Society of Chemistry. URL
  • Transfection efficiency of DOTAP-cholesterol versus DOTAP-DOPE mRNA...
  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison.
  • Ionizable Lipid Composition Influences Lipid Nanoparticle Efficacy in Multiple Cell Types In Vitro. Cayman Chemical. URL
  • A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. PubMed. URL
  • Dynamic Light Scattering for Pharmaceutical Nanoparticles.
  • MTT assay-based cell cytotoxicity study results of fluorescent solid...
  • Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability.
  • Multicomponent Lipid Nanoparticles for RNA Transfection.
  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging.
  • Lipid nanoparticles (LNPs) for in vivo RNA delivery and their breakthrough technology for future applications.
  • Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Preprints.org. URL
  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization.
  • Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines.
  • In Vivo Toxicity Profile: A Comparative Analysis of D-Lin-MC3-DMA and ALC-0315 Lipid Nanoparticles. Benchchem. URL
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Mitchell Lab. URL
  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo.
  • Prediction of lipid nanoparticles for mRNA vaccines by the machine learning algorithm. Pharma Excipients. URL
  • DOTAP (and other cationic lipids): chemistry, biophysics, and transfection. PubMed. URL
  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles.

Sources

Efficacy of Dodecyl-2-(N,N-dimethylamino)propionate (DDHP) in Drug Delivery: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical sciences, the quest for efficient and targeted drug delivery systems is paramount. This guide provides an in-depth technical comparison of Dodecyl-2-(N,N-dimethylamino)propionate (DDHP), a notable permeation enhancer, against other well-established drug carriers such as liposomes and nanoparticles. We will delve into the mechanistic underpinnings, comparative efficacy, and practical applications of these systems, supported by experimental data and detailed protocols to inform your research and development endeavors.

Introduction to DDHP: A Potent Permeation Enhancer

Dodecyl-2-(N,N-dimethylamino)propionate, commonly known as DDHP or DDAIP, is an amphiphilic molecule recognized for its capacity to enhance the penetration of therapeutic agents through biological membranes, most notably the skin.[1][2] Its primary application lies in transdermal drug delivery, where it facilitates the passage of drugs across the formidable barrier of the stratum corneum.[3]

Mechanism of Action

DDHP's efficacy as a permeation enhancer is attributed to its ability to transiently and reversibly alter the structure of the lipid bilayer of cell membranes.[1][4] This interaction increases the fluidity of the lipid matrix and can also loosen the tight junctions between cells, creating temporary pathways for drug molecules to permeate through.[3] This mechanism is particularly effective for enhancing the delivery of both hydrophilic and hydrophobic drugs that would otherwise have poor skin penetration.

Comparative Analysis: DDHP vs. Other Drug Delivery Carriers

While DDHP excels as a transdermal permeation enhancer, its role differs fundamentally from that of carrier systems like liposomes and nanoparticles, which are designed to encapsulate and transport drugs to specific sites within the body. This section will compare these technologies based on their primary applications, mechanisms, and available performance data.

A Conceptual Framework for Comparison

A direct quantitative comparison of drug loading capacity and release kinetics between DDHP and carriers like liposomes is not entirely appropriate, as their functions are distinct. DDHP is an excipient that enhances the absorption of a co-administered drug, whereas liposomes and nanoparticles are formulations that encapsulate the drug. Therefore, our comparison will focus on their respective efficiencies in overcoming biological barriers and their suitability for different therapeutic applications.

Performance Metrics: A Tabular Comparison

The following table summarizes the key performance characteristics of DDHP as a permeation enhancer alongside those of liposomes and nanoparticles as drug carriers.

FeatureDDHP (as a Permeation Enhancer)LiposomesNanoparticles (e.g., PLGA)
Primary Application Transdermal and topical drug deliverySystemic and targeted drug deliverySystemic, targeted, and oral drug delivery
Mechanism of Action Reversible disruption of lipid bilayers and tight junctionsEncapsulation of drug and fusion with cell membranes or endocytosisEncapsulation of drug and cellular uptake via endocytosis
Drug Compatibility Broad (hydrophilic and hydrophobic drugs)Hydrophilic drugs in the aqueous core, hydrophobic in the lipid bilayer[5]Broad, depending on the polymer matrix[6]
Biocompatibility Generally considered safe for topical use[7]High, as they are composed of natural lipids[5]Varies with the polymer, but many are biodegradable and biocompatible[8]
In Vivo Fate Metabolized by esterases into naturally occurring compounds[1]Cleared by the reticuloendothelial system; can be modified for longer circulationVaries based on size and surface chemistry; can be engineered for specific biodistribution[9]
Efficacy in Overcoming Biological Barriers

DDHP has demonstrated significant efficacy in enhancing the transdermal flux of various drugs. For instance, in a study evaluating the delivery of indomethacin, DDHP was found to be 4.7 times more effective than Azone, a standard penetration enhancer.[10] For clonidine and hydrocortisone, the promoting effects were 1.7 and 2.4 times higher than Azone, respectively.[10]

Liposomes and nanoparticles , on the other hand, overcome biological barriers through different mechanisms. They protect the encapsulated drug from degradation in the bloodstream and can be engineered to target specific cells or tissues.[11][12] For example, doxorubicin-loaded PLGA nanoparticles have been shown to significantly increase the cellular uptake of the drug in resistant cancer cell lines compared to the free drug.[6] This is achieved through endocytosis, bypassing the drug efflux pumps that are a common mechanism of drug resistance.[6]

Experimental Protocols

To provide a practical context for this comparison, this section outlines the fundamental experimental procedures for the synthesis of DDHP and the preparation and characterization of liposomal and nanoparticle drug delivery systems.

Synthesis of DDHP

The synthesis of Dodecyl-2-(N,N-dimethylamino)propionate (DDHP) can be achieved through a two-step process as described in the literature.[10]

Step 1: Synthesis of Dodecyl 2-bromopropionate

  • React n-dodecanol with 2-bromopropionyl halide.

  • Purify the resulting dodecyl 2-bromopropionate.

Step 2: Synthesis of DDHP

  • React the purified dodecyl 2-bromopropionate with dimethylamine.

  • The final product, DDHP, is then purified.

An alternative and preferred method is the transesterification of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol in the presence of a basic catalyst like sodium methoxide.[13]

Preparation of Drug-Loaded Liposomes

The thin-film hydration method is a common technique for preparing liposomes.[14]

  • Dissolve the lipids (e.g., phospholipids and cholesterol) in a suitable organic solvent.

  • Remove the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydrate the lipid film with an aqueous solution containing the hydrophilic drug.

  • The resulting liposome suspension can be downsized by sonication or extrusion to obtain vesicles of a desired size.

Preparation of Drug-Loaded PLGA Nanoparticles

The oil-in-water (o/w) single emulsion solvent evaporation method is widely used for encapsulating hydrophobic drugs into PLGA nanoparticles.[6]

  • Dissolve the PLGA polymer and the hydrophobic drug in a water-immiscible organic solvent.

  • Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

  • Allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect and wash the nanoparticles by centrifugation to remove excess surfactant and unencapsulated drug.

Characterization of Drug Carriers

A thorough characterization of the prepared drug carriers is essential to ensure their quality and performance.

Characterization TechniqueParameter Measured for Liposomes/Nanoparticles
Dynamic Light Scattering (DLS) Particle size, size distribution (Polydispersity Index - PDI)
Zeta Potential Analysis Surface charge, stability of the colloidal dispersion
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Morphology, size, and surface characteristics
High-Performance Liquid Chromatography (HPLC) Drug loading capacity and encapsulation efficiency
In Vitro Release Studies (e.g., Dialysis Method) Drug release kinetics

Visualization of Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of DDHP and the cellular uptake pathways for liposomes and nanoparticles.

Mechanism of DDHP as a Permeation Enhancer

cluster_0 Stratum Corneum Lipid_Bilayer Lipid Bilayer Tight_Junctions Tight Junctions DDHP DDHP DDHP->Lipid_Bilayer Increases Fluidity DDHP->Tight_Junctions Loosens Drug Drug Molecule Drug->Lipid_Bilayer Enhanced Permeation Drug->Tight_Junctions

Caption: DDHP enhances drug permeation through the skin.

Cellular Uptake of Liposomes and Nanoparticles

cluster_0 Extracellular Space cluster_1 Cell Interior Liposome Liposome Cell_Membrane Cell Membrane Liposome->Cell_Membrane Fusion / Endocytosis Nanoparticle Nanoparticle Nanoparticle->Cell_Membrane Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Drug Release

Caption: Cellular uptake mechanisms for liposomes and nanoparticles.

Conclusion and Future Perspectives

DDHP has established its value as a highly effective transdermal permeation enhancer, offering a reliable method for improving the topical delivery of a wide range of drugs. Its mechanism of transiently and reversibly modifying the skin barrier provides a significant advantage for localized therapies.

In contrast, liposomes and nanoparticles serve as versatile carriers for systemic drug delivery, enabling targeted therapies and the delivery of sensitive biologic drugs. While a direct, across-the-board comparison of efficacy with DDHP is not feasible due to their different applications, it is clear that each technology holds a distinct and important place in the drug delivery toolbox.

Future research may explore the potential of combining these technologies, for instance, by incorporating DDHP into topical formulations of drug-loaded nanoparticles to enhance their penetration into deeper layers of the skin for treating dermal conditions. Such innovative approaches could lead to the development of next-generation drug delivery systems with synergistic effects.

References

  • Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. (n.d.).
  • Pictorial presentation of the preparation of DHP nanoparticle and its multiple theranostic applications. (n.d.).
  • Synthesis and characterization of DDP-coated PbO nanoparticles. (n.d.). RSC Publishing. [Link]
  • DDAIP. (n.d.). Wikipedia. [Link]
  • Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone. (n.d.). PubMed. [Link]
  • In vivo Fate of Targeted Drug Delivery Carriers. (2024). PubMed Central. [Link]
  • Permeation enhancer dodecyl-2-N,N-dimethylamino propionate (DDAIP) mechanism of action. (n.d.).
  • Active enantiomer of dodecyl 2-(n,n-dimethylamino)-propionate. (n.d.).
  • New route to enhance drug permeation. (2011). Manufacturing Chemist. [Link]
  • Dodecyl-2-N,N-dimethylaminopropionate hydrochloride (DDAIP-HCl) Improves the Flux of Minoxidil in Human Sk. (2012). Longdom Publishing. [Link]
  • Dendrimers as drug delivery vehicles: a comprehensive review. (2025).
  • In vivo pharmacokinetics and ex vivo biodistribution studies. (n.d.).
  • How Drug Delivery Systems Are Transforming Medicine. (n.d.). World Pharma Today. [Link]
  • Effects of drug release rate on cellular uptake and potency of D/M. (n.d.).
  • Nanoparticle: An overview of preparation and characterization. (2011). Journal of Applied Pharmaceutical Science. [Link]
  • Dendrimer biocompatibility and toxicity. (n.d.). PubMed. [Link]
  • Active enantiomer of dodecyl 2-(n,n-dimethylamino)-propionate. (n.d.).
  • The Novel Excipient, Dodecyl-2-N, N-dimethylaminopropionate Hydrochloride (DDAIP-HCl) Improves the Flux of Minoxidil in Human Sk. (2012). Longdom Publishing. [Link]
  • Controlled Drug Delivery Systems: Current Status and Future Directions. (n.d.). PubMed Central. [Link]
  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. (2022). PubMed Central. [Link]
  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025). Preprints.org. [Link]
  • A Multi-Targeted Drug Delivery Vehicle Approach that Targets, Triggers, and Thermally Ablates HER2+ Breast Cancer Cells. (n.d.). PubMed Central. [Link]
  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. (n.d.). PubMed Central. [Link]
  • Development of nanoscale drug delivery systems of dihydroartemisinin for cancer therapy: A review. (n.d.). PubMed. [Link]
  • Controlled-Release Medication and the Methods of Administr
  • Controlled release drug delivery systems to improve post-operative pharmacotherapy. (n.d.). PubMed. [Link]
  • Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. (2025).
  • Drug Delivery Systems in Regenerative Medicine: An Upd
  • In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. (n.d.).
  • An Overview: Preparation Characterization and Applications of Nanoparticles. (2020).
  • Drug delivery systems for programmed and on-demand release. (n.d.).
  • Drug delivery systems: An updated review. (n.d.). PubMed Central. [Link]
  • Biocompatibility and Toxicity of Nanoparticles and Nanotubes. (2012). Semantic Scholar. [Link]
  • A comparative study on micelles, liposomes and solid lipid nanoparticles for paclitaxel delivery. (2023). PubMed. [Link]
  • Preparation, characterization, in vivo pharmacokinetics, and biodistribution of polymeric micellar dimethoxycurcumin for tumor targeting. (2015). Dove Medical Press. [Link]
  • Characterization of Nanoparticles Intended for Drug Delivery. (n.d.). PubMed Central. [Link]
  • A REVIEW: DRUG DELIVERY SYSTEMS. (2023). IJNRD. [Link]
  • Nanoparticles Toxicity and Biocompatibility Tests. (n.d.). Nanoscalereslett. [Link]
  • Biocompatibility of nanomaterials and their immunological properties. (n.d.). PubMed Central. [Link]
  • Cell-based drug delivery systems and their in vivo f
  • Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate. (n.d.).
  • Insights into Cellular Uptake of Nanoparticles. (n.d.). Bentham Science. [Link]
  • In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. (n.d.). MDPI. [Link]
  • New Approaches for Targeted Drug Delivery with Nanomedicines. (2021). YouTube. [Link]

Sources

A Comparative Guide to DDHP and Commercial Surfactants for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surfactants in Modern Pharmaceutics

In the landscape of drug development, the formulation of poorly soluble active pharmaceutical ingredients (APIs) presents a persistent challenge. Surfactants, or surface-active agents, are indispensable tools in overcoming this hurdle. These amphiphilic molecules, possessing both hydrophilic and hydrophobic moieties, play a pivotal role in enhancing drug solubility, stability, and bioavailability.[1][2] Their functions extend to acting as emulsifiers, wetting agents, and permeation enhancers, making them critical components in a wide array of dosage forms, from oral tablets to complex parenteral delivery systems.[3][4]

This guide provides a comprehensive performance benchmark of Di-dodecyl-phosphoric acid (DDHP), an anionic alkyl phosphoric acid ester surfactant, against three widely utilized commercial surfactants: Polysorbate 80, Sodium Lauryl Sulfate (SLS), and Pluronic F-127. This objective comparison is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.

Understanding the Contestants: A Profile of Each Surfactant

Di-dodecyl-phosphoric acid (DDHP): The Challenger

DDHP is an anionic surfactant belonging to the alkyl phosphoric acid ester class.[5] Phosphate esters are known for their versatility, biocompatibility, and biodegradability, drawing parallels to naturally occurring phospholipids that form cell membranes.[1] While specific performance data for DDHP in drug delivery applications is not extensively available in public literature, its chemical nature suggests potential as an effective emulsifier and solubilizing agent. Alkyl phosphates have been noted for their application in various formulations and their surface-active properties.[3][4]

Polysorbate 80 (Tween® 80): The Industry Standard

Polysorbate 80 is a non-ionic surfactant widely used in the pharmaceutical industry for its excellent solubilizing and emulsifying properties.[6][7] It is a staple in the formulation of biotherapeutics, including monoclonal antibodies and vaccines, where it prevents protein aggregation and surface adsorption.[8] Its biocompatibility and low toxicity at typical concentrations make it a preferred choice for a variety of parenteral and oral dosage forms.[7][9]

Sodium Lauryl Sulfate (SLS): The Powerful Anionic

Sodium Lauryl Sulfate is an anionic surfactant known for its strong detergency and wetting properties.[10] In pharmaceuticals, it is often used in solid oral dosage forms to enhance the dissolution of poorly soluble drugs.[11][12] While highly effective, its potential for membrane disruption and irritation necessitates careful consideration of its concentration and application.[13][14]

Pluronic® F-127 (Poloxamer 407): The Thermosensitive Polymer

Pluronic F-127 is a non-ionic triblock copolymer with unique thermosensitive properties, forming a gel at physiological temperatures.[5][15] This characteristic makes it an excellent candidate for controlled-release drug delivery systems.[16] It is also recognized for its solubilizing capacity and biocompatibility.[17][18]

Head-to-Head Comparison: Key Performance Indicators

The efficacy of a surfactant in a pharmaceutical formulation is determined by several key performance indicators. This section provides a comparative analysis of DDHP (based on general properties of alkyl phosphoric acid esters) and the selected commercial surfactants.

Performance IndicatorDi-dodecyl-phosphoric acid (DDHP)Polysorbate 80Sodium Lauryl Sulfate (SLS)Pluronic F-127
Critical Micelle Concentration (CMC) Data not readily available. Alkyl phosphates are known to form micelles.~0.012 mM~8.2 mM[19]~0.7% w/v
Surface Tension Reduction Expected to significantly reduce surface tension.[20]Reduces surface tension of water to ~40 mN/m.Reduces surface tension of water to ~35 mN/m.Reduces surface tension of water to ~40 mN/m.
Solubilization Capacity Potential for solubilizing hydrophobic drugs.[6]High capacity for a wide range of APIs.Effective for enhancing solubility of poorly soluble drugs.[11][12]Good solubilizing agent, particularly for hydrophobic drugs.[17]
Biocompatibility Generally considered biocompatible and biodegradable.[1]Good biocompatibility, low toxicity at typical concentrations.[1][7]Can cause skin and membrane irritation.[13][14]Generally biocompatible and non-toxic.[5][15][16]
Primary Applications Emulsifier, potential for drug delivery systems.[5][6]Solubilizer and stabilizer in parenteral and oral formulations.[6]Dissolution enhancer in solid oral dosage forms.[12]Controlled-release formulations, solubilizer.[16]

Experimental Protocols for Surfactant Performance Evaluation

To ensure scientific integrity and provide a practical framework for in-house evaluation, the following are detailed protocols for determining the key performance indicators of surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a critical parameter as micellization is often a prerequisite for solubilization.[19]

Method: Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions of the stock solution to cover a wide concentration range.

    • Measure the surface tension of each dilution at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of inflection in the resulting curve.[2]

Diagram: Workflow for CMC Determination by Surface Tensiometry

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Stock Prepare Surfactant Stock Solution Create_Dilutions Create Serial Dilutions Prep_Stock->Create_Dilutions Measure_ST Measure Surface Tension (Tensiometer) Create_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Identify Inflection Point (CMC) Plot_Data->Determine_CMC Solubilization_Workflow Start Prepare Surfactant Solutions (> CMC) Add_Drug Add Excess Poorly Soluble Drug Start->Add_Drug Equilibrate Equilibrate Mixtures (e.g., 24-48h) Add_Drug->Equilibrate Separate Centrifuge/Filter to Remove Undissolved Drug Equilibrate->Separate Measure_Abs Measure Absorbance of Supernatant (UV-Vis) Separate->Measure_Abs Calculate_Conc Determine Drug Concentration (Calibration Curve) Measure_Abs->Calculate_Conc Plot_Solubility Plot Drug Solubility vs. Surfactant Concentration Calculate_Conc->Plot_Solubility

Caption: Step-by-step workflow for determining the solubilization capacity of a surfactant.

Assessment of Biocompatibility

Biocompatibility is a critical consideration for any excipient used in pharmaceutical formulations. In vitro cytotoxicity assays are a common preliminary screening tool.

Method: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Apparatus: Cell culture incubator, microplate reader.

  • Materials: Human cell line (e.g., HeLa, HEK293), cell culture medium, MTT reagent, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a range of concentrations of the surfactant in cell culture medium.

    • Replace the existing medium with the surfactant-containing medium.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for a few hours.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Diagram: Logical Flow of an In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Logic Start Cell Seeding & Adhesion Treatment Exposure to Surfactant (Varying Concentrations) Start->Treatment Incubation Incubation Period (e.g., 24-72h) Treatment->Incubation Assay MTT Assay (Metabolic Activity) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Calculation of Cell Viability (%) Measurement->Analysis Conclusion Assessment of Cytotoxicity Analysis->Conclusion

Caption: Logical progression of an in vitro cytotoxicity assessment using the MTT assay.

Conclusion and Future Outlook

The selection of a suitable surfactant is a critical decision in the drug development process, with significant implications for the final product's efficacy and safety. This guide provides a comparative framework for evaluating DDHP against established commercial surfactants.

While Polysorbate 80 and Pluronic F-127 offer excellent biocompatibility and solubilization for a broad range of applications, and SLS provides potent dissolution enhancement for oral formulations, the potential of DDHP remains an area ripe for further investigation. Based on the general properties of alkyl phosphoric acid esters, DDHP is a promising candidate, particularly where biocompatibility and emulsification are key considerations.

The lack of extensive, publicly available performance data for DDHP in pharmaceutical applications highlights a clear knowledge gap. The experimental protocols provided herein offer a robust starting point for researchers to generate this crucial data, enabling a more direct and quantitative comparison in the future. As the demand for novel and more effective drug delivery systems grows, a thorough understanding and exploration of a wider range of surfactants, including DDHP, will be essential for advancing pharmaceutical science.

References

  • Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applic
  • Solubilization of drugs using sodium lauryl sulfate: Experimental d
  • The biocompatibility of PluronicF127 fibrinogen-based hydrogels. Biomaterials, 31(14), 3986-3996. (URL: [Link])
  • Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery. Proceedings of Universities. Applied Chemistry and Biotechnology, 10(1), 107-117. (URL: [Link])
  • Alkyl Phosph
  • Component-based biocompatibility and safety evaluation of polysorbate 80. Scientific Reports, 7(1), 43533. (URL: [Link])
  • In vitro Antimicrobial Properties of Pluronic F-127 Injectable Thermoresponsive Hydrogel.
  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics, 15(8), 2136. (URL: [Link])
  • The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Pharmacognosy Journal, 11(5). (URL: [Link])
  • Polysorb
  • Solubilization of Ibuprofen in Pluronic Block Copolymer F127 Micelles. Acta Physico-Chimica Sinica, 26(12), 3307-3312. (URL: [Link])
  • Solubilization of Ibuprofen in Pluronic Block Copolymer F127 Micelles. Acta Physico-Chimica Sinica, 26(12), 3307-3312. (URL: [Link])
  • Comparison of the Solubilization Properties of Polysorbate 80 and Isopropanol/Water Solvent Systems for Organic Compounds Extracted from Three Pharmaceutical Packaging Configurations. European Journal of Pharmaceutical Sciences, 93, 334-341. (URL: [Link])
  • Surface tension profile of alkyl phosphoric acid ester (SM-15). (URL: [Link])
  • Surfactants: Their Critical Role in Enhancing Drug Delivery to the Lungs. Pharmaceuticals, 3(3), 735-753. (URL: [Link])
  • The biocompatibility of Pluronic (R) F127 fibrinogen-based hydrogels. (URL: [Link])
  • Study on influence of Co-Solvent on the Critical Micelle Concentration (CMC) of aqueous sodium lauryl sulphate solution by conductance & surface tension measurement. International Journal of Chemical Studies, 1(3), 228-233. (URL: [Link])
  • An investigation into the effect of polysorbate 80 grade in biotherapeutic formul
  • A review on sodium lauryl sulphate- a surfactant. GSC Biological and Pharmaceutical Sciences, 20(3), 209-216. (URL: [Link])
  • Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein. RSC Advances, 11(37), 22938-22950. (URL: [Link])
  • How to Measure Surface Tension. Clear Solutions USA. (URL: [Link])
  • Tensiometer for surface tension measurement.
  • Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells. Stem Cell Research & Therapy, 10(1), 1-13. (URL: [Link])
  • Pluronic F-127/Silk Fibroin for Enhanced Mechanical Property and Sustained Release Drug for Tissue Engineering Biomaterial. Polymers, 13(5), 826. (URL: [Link])
  • Critical micelle concentration of Pluronics and their amine deriv
  • SURFACE TENSION (ST)
  • Surface tension plot for different concentrations of pluronic F127
  • Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Scholarly Commons. (URL: [Link])
  • Tensiometry / Goniometry. Nanoscience Instruments. (URL: [Link])
  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Journal of Liquid Chromatography & Related Technologies, 27(13), 2059-2076. (URL: [Link])
  • Surface tension behavior of F127 in presence of various IL. (a) Effect... (URL: [Link])
  • Measurement of Critical Micelle Concentr
  • Surface tension versus log concentration plot of F127 at different temper
  • Biocompatible polymeric micelles with polysorbate 80 for use in brain targeting. International Journal of Pharmaceutics, 371(1-2), 165-174. (URL: [Link])
  • Sodium lauryl sulphate. AERU - University of Hertfordshire. (URL: [Link])
  • Surface and interfacial tensiometry. Centre for Regenerative Medicine and Devices - University of Brighton. (URL: [Link])
  • Safety of Polysorbate 80 in the Oncology Setting. Drugs in R&D, 15(4), 349-354. (URL: [Link])
  • Determination of the critical micelle concentration in simulations of surfactant systems. The Journal of Chemical Physics, 144(4), 044901. (URL: [Link])
  • SODIUM LAURYL SULPHATE (SLS).
  • Evaluation of the impact of sodium lauryl sulfate source variability on solid oral dosage form development. (URL: [Link])
  • Critical micelle concentr
  • Surface tension as a function of concentration for SLES in w
  • The Study of Sodium Lauryl Sulfate (SLS) Toxicity. Journal of Pharmaceutical and Medicinal Research, 6(1), 1-4. (URL: [Link])
  • Effect of Sodium Lauryl Sulfate (SLS) Applied as a Patch on Human Skin Physiology and Its Microbiota. Cosmetics, 8(1), 4. (URL: [Link])
  • Sodium Lauryl Sulfate (SLS): Uses, Products, Possible Dangers & More. Healthline. (URL: [Link])
  • The Impact of Sodium Lauryl Sulfate on Human Health and Environment. (URL: [Link])
  • Surface tension versus concentration of individual surfactants. (URL: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Didodecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with versatile chemical reagents like Didodecyl Hydrogen Phosphate (DDPO) demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. DDPO, a phosphoric acid ester, is invaluable in many applications, yet its acidic nature and potential as a skin and eye irritant necessitate a formal, controlled disposal process. This guide moves beyond mere compliance, embedding best practices within a framework of scientific understanding to ensure that its disposal is as precise and controlled as its application.

Core Safety Principles: Hazard Assessment and Control

Before handling DDPO for any purpose, including disposal, it is critical to understand its hazard profile. It is classified as a skin and eye irritant and may cause respiratory irritation if handled improperly as a solid.[1][2] Furthermore, some safety data sheets indicate it may cause long-lasting harmful effects to aquatic life, making its containment and proper disposal an environmental imperative.[2]

The foundational principle of DDPO disposal is straightforward: never dispose of raw or concentrated DDPO down the drain or in solid waste destined for landfill. All waste streams must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent contact and inhalation. The following table outlines the minimum required PPE based on an aggregation of safety data sheets and best practices.[2][3][4][5]

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields at a minimum. Chemical splash goggles are required when handling liquids or there is a splash risk.
Hand Protection Chemical-resistant gloves. Nitrile rubber gloves are a suitable option for incidental contact.[3] For prolonged handling, consult a glove compatibility chart. Always inspect gloves before use and replace them immediately if compromised.
Body Protection A standard laboratory coat is mandatory. For larger quantities or significant spill risk, a chemically resistant apron over the lab coat is recommended.[4]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. If weighing or transferring the solid form where dust may be generated, use a NIOSH-approved N95 dust mask or a respirator to prevent respiratory irritation.[2][3]

Disposal Workflow: A Decision-Making Diagram

The following workflow provides a clear, logical path for managing all forms of DDPO waste, from pure chemical to contaminated labware.

G This compound Disposal Workflow cluster_start cluster_type 1. Identify Waste Type cluster_action 2. Execute Disposal Protocol cluster_final 3. Final Disposition start Generate DDPO Waste A Solid/Concentrated DDPO (Expired reagent, residue) start->A B Contaminated Materials (Gloves, weigh boats, wipes) start->B C Dilute Aqueous Solution (e.g., from washing) start->C A_Action Secure in a sealed, compatible container. Label clearly. A->A_Action B_Action Collect in a designated solid waste container lined with a heavy-duty plastic bag. B->B_Action C_Action Collect in a labeled, sealed waste container. Consider neutralization ONLY if approved by EHS. C->C_Action end_point Arrange for pickup by Environmental Health & Safety (EHS) for approved disposal. A_Action->end_point B_Action->end_point C_Action->end_point

Caption: Decision workflow for segregating and processing DDPO waste streams.

Step-by-Step Disposal Procedures

Follow the appropriate pathway based on the type of waste generated.

Path A: Direct Disposal of Unused or Waste Product (Solid/Concentrate)

This is the most common and recommended procedure for disposing of expired reagents, excess material, or residues from reaction vessels.

  • Containerization : Place the solid DDPO waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers.

  • Labeling : The container must be clearly labeled. Use your institution's hazardous waste tag. At a minimum, the label must include:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 7057-92-3

    • Primary Hazards: "Irritant," "Marine Pollutant"

    • Accumulation Start Date and your lab's contact information.

  • Storage : Store the sealed container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[2]

  • Handover : Contact your institution's EHS department to schedule a waste pickup.

Path B: Managing Contaminated Labware and Debris

This protocol applies to items with incidental contamination, such as gloves, weigh paper, pipette tips, and paper towels used for minor cleanup.

  • Segregation : Collect all contaminated solid debris in a dedicated hazardous waste container. This is typically a sturdy cardboard box lined with a heavy-duty plastic bag.

  • Labeling : Clearly label the box as "Hazardous Waste - Solid Debris Contaminated with this compound."

  • Closure and Disposal : When the container is full, securely seal the inner liner and the outer box. Arrange for pickup by EHS alongside your other chemical waste.

Path C: Pre-treatment of Dilute Aqueous Solutions (Neutralization)

Important : This procedure should only be performed if explicitly approved by your institution's EHS office. In most cases, collecting the aqueous waste for professional disposal is the preferred method. Neutralization reduces the corrosivity hazard but does not eliminate the need for proper disposal, as the resulting salt solution may still be considered an environmental pollutant.

This process leverages the acidic nature of the phosphate group, which can be neutralized by a base to form a phosphate salt and water.[6][7]

Materials:

  • Dilute aqueous DDPO solution

  • Sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH)

  • Calibrated pH meter or pH strips

  • Stir plate and magnetic stir bar

  • Appropriate waste collection container

Procedure:

  • Preparation : Place the beaker containing the dilute DDPO solution on a stir plate in a certified chemical fume hood. Begin gentle stirring.

  • Slow Addition of Base : Very slowly, add small aliquots of sodium bicarbonate powder or dropwise add 1M NaOH solution. The neutralization reaction can be exothermic, especially with a stronger base like NaOH. Slow addition is critical to control the temperature and prevent splashing.

  • Monitor pH : After each addition, allow the solution to mix thoroughly and measure the pH.

  • Target pH : Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 8.0.[6]

  • Final Disposal : Transfer the neutralized solution to a properly labeled aqueous waste container. The label should now indicate "Neutralized this compound Solution (Sodium Salt)" and include the same hazard warnings. Arrange for EHS pickup.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Spill Cleanup

This procedure is for small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact EHS immediately.

  • Ensure Safety : Alert others in the lab. Ensure you are wearing the appropriate PPE, including respiratory protection if the spilled material is a powder.

  • Containment : Prevent the spill from spreading or entering any drains.[8]

  • Cleanup :

    • For Solids : Gently sweep up the material and place it into a labeled hazardous waste container.[1] Avoid creating dust.

    • For Liquids : Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination : Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as contaminated debris (Path B).

  • Reporting : Report the spill to your laboratory supervisor and EHS office, following institutional policy.

First Aid and Exposure

Immediate action is critical to mitigate harm.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation (of dust) : Move the affected person to fresh air. If breathing is difficult or symptoms like respiratory irritation occur, seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Google Patents. Neutralization of phosphate esters, compositions based upon and methods using same (US6828352B2). URL
  • Google Patents. Neutralization of phosphate esters, compositions based upon and methods using same (EP1265695A4). URL
  • Thermo Fisher Scientific.
  • AK Scientific, Inc.
  • Merck.
  • MDPI.
  • ResearchGate.
  • Benchchem.
  • Semantic Scholar.
  • Dutscher.
  • Carl ROTH.
  • Sigma-Aldrich.
  • Sigmadaf.
  • CymitQuimica.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. URL
  • Dutscher.
  • Dow Corporate. Personal Protective Equipment Guidance. URL
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. URL
  • Enva. Chemical Waste Management Best Practices. URL
  • Shanghai Chemex. Best Ways to Neutralize the Phosphoric Acid. URL
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. URL
  • U.S. Environmental Protection Agency (EPA). Special Wastes. URL

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Didodecyl Hydrogen Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of personal protective equipment (PPE) when working with Didodecyl hydrogen phosphate. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety and precision in the laboratory.

This compound, an organophosphate compound, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[1] Understanding these hazards is the first step in implementing a robust safety protocol. This guide will walk you through the essential PPE, its correct usage, and the critical procedures for handling, spills, and disposal.

Hazard Assessment and Control Hierarchy

Before any laboratory work commences, a thorough risk assessment is crucial. The hierarchy of controls prioritizes the most effective measures for risk mitigation. For this compound, this involves:

  • Engineering Controls: Handling this compound should be performed in a well-ventilated area.[1][2] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Administrative Controls: Establish clear standard operating procedures (SOPs) for handling, storage, and waste disposal. Ensure all personnel are trained on these procedures and the specific hazards of this compound.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used diligently even when other controls are in place.

Essential Personal Protective Equipment (PPE) Ensemble

The following table summarizes the mandatory PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact and irritation. Organophosphates can be absorbed through the skin.[3][4][5]
Eye and Face Protection Chemical splash gogglesProtects against splashes that can cause serious eye irritation.[1][6][7]
Face shield (when handling larger quantities)Provides an additional layer of protection for the entire face from splashes.[7][8]
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.
Respiratory Protection Dust respirator (if dust generation is likely)Prevents inhalation of airborne particles.[1][9]
Hand Protection: Your First Line of Defense

Organophosphates can be dermally absorbed, making glove selection and use a critical safety measure.

  • Recommended Glove Types: Nitrile or neoprene gloves are recommended for handling organophosphates as they provide adequate chemical resistance.[3][10] Avoid latex gloves, as they may not offer sufficient protection against this class of chemicals.[10]

  • Glove Integrity: Always inspect gloves for any signs of damage, such as tears or punctures, before use.

  • Proper Donning and Doffing:

    • Wash and dry hands thoroughly before donning gloves.

    • To remove gloves, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out.

    • Hold the removed glove in the still-gloved hand.

    • Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

    • Dispose of the gloves in the appropriate chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against Serious Irritation

This compound is a serious eye irritant.[1] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory and should fit snugly against the face to provide a seal against splashes.[6][7] Unlike safety glasses, goggles provide 360-degree protection.

  • Face Shields: When handling larger volumes or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate eye protection.[7][8]

Body Protection: Minimizing Dermal Exposure

A standard laboratory coat is generally sufficient for handling small quantities of this compound. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: Addressing Inhalation Risks

While this compound is a solid, the generation of dust during handling can pose an inhalation hazard.

  • When to Use: A NIOSH-approved dust respirator should be used if the handling process (e.g., weighing, transferring powder) is likely to generate airborne particles.[1][9]

  • Fit Testing: Ensure that any tight-fitting respirator has been properly fit-tested to the user to ensure a protective seal.

Procedural Guidance: A Step-by-Step Approach to Safety

The following workflow diagram illustrates the key procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Verify Engineering Controls (Fume Hood) prep_1->prep_2 prep_3 Gather and Inspect PPE prep_2->prep_3 handling_1 Don PPE in Correct Sequence prep_3->handling_1 handling_2 Handle Chemical in Fume Hood handling_1->handling_2 handling_3 Clean Work Area After Use handling_2->handling_3 post_1 Doff PPE in Correct Sequence handling_3->post_1 post_2 Dispose of Contaminated PPE post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Cleanup
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble, including respiratory protection if the material is a powder.

  • Contain the Spill: For liquid spills, use an absorbent material like cat litter or a commercial sorbent to contain the spill.[11]

  • Clean the Spill: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[11][12]

  • Decontaminate the Area: Many organophosphates can be neutralized with household bleach or a solution of lye or lime.[13][14] After removing the bulk of the spill, decontaminate the area with an appropriate solution, then absorb the cleaning solution and dispose of it as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to your institution's guidelines.[12]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[13][15] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal of Unused Product and Contaminated Materials

All waste containing this compound must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Unused Product: Unused or expired this compound must be disposed of through your institution's hazardous waste management program. Do not pour it down the drain.[16]

  • Contaminated PPE: All disposable PPE used while handling this chemical should be placed in a designated hazardous waste container.

Conclusion

By adhering to the guidelines outlined in this document, you can significantly mitigate the risks associated with handling this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's hazards and the proper use of personal protective equipment, is fundamental to a safe and productive research environment.

References

  • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations.
  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.
  • Eye and Face Protection for Areas with Chemicals. (n.d.). Michigan State University Environmental Health & Safety.
  • Factsheet – Eye & Face Protection. (n.d.). University of California, Berkeley Environmental Health & Safety.
  • Eye Face Protection. (2022, May 9). West Virginia University Environmental Health & Safety.
  • Pesticide Decontaminants. (n.d.). University of Florida IFAS Extension.
  • Respirator Selection. (n.d.). 3M.
  • Respiratory Protection. (n.d.). VENUS Safety & Health Pvt. Ltd.
  • Chemical Respirators & Dust Masks. (n.d.). New Pig.
  • Organophosphate Toxicity Treatment & Management. (2023, March 13). Medscape.
  • Top Respirators from 3M, Honeywell & More. (n.d.). PK Safety.
  • Pesticide Spill: Safe Management & Cleanup Guidelines. (2025, May 14). Clemson University Cooperative Extension.
  • Technical Guide 15 - Pesticide Spill Prevention and Management. (n.d.). Office of the Secretary of Defense.
  • Eye and Face Protection in NDSU Laboratories. (n.d.). North Dakota State University.
  • Protect Your Eyes and Face. (n.d.). CoAction Specialty.
  • Pesticides - managing spills and disposals. (2025, May 9). Victoria State Government Health and Human Services.
  • Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024, July 17). Cleveland Clinic.
  • Organophosphate Toxicity. (2023, November 12). National Center for Biotechnology Information.
  • Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method. (1975). National Center for Biotechnology Information.
  • Organophosphate Poisoning 2: Prevention, Treatment and Care. (n.d.). St. Nicholas Hospital.
  • Organophosphate poisoning. (n.d.). Wikipedia.
  • Reduce Pesticide Exposure with Proper Gloves, Other PPE. (2019, March 6). University of Nebraska–Lincoln CropWatch.
  • Reduce Your Exposure to Pesticides – Wear Gloves. (2025, April 16). Penn State Extension.
  • Glove Selection for Working with Pesticides. (n.d.). University of Florida IFAS Extension.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). United States Environmental Protection Agency.
  • Pesticide Safety: Choosing the Right Gloves. (n.d.). University of Nebraska–Lincoln Extension.
  • Pesticide Personal Protective Equipment: Glove Selection. (2025, June 16). South Dakota State University Extension.
  • Disposal of Pesticides. (n.d.). Oregon State University National Pesticide Information Center.
  • Average removal of organophosphate pesticides (OPs) observed in the... (n.d.). ResearchGate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecyl hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Didodecyl hydrogen phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.